Product packaging for 10-Chloro-3-decyne(Cat. No.:CAS No. 18295-64-2)

10-Chloro-3-decyne

Cat. No.: B108090
CAS No.: 18295-64-2
M. Wt: 172.69 g/mol
InChI Key: BQQIODGRFRSXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Chloro-3-decyne is a terminal chloroalkyne that serves as a versatile intermediate in advanced organic synthesis. Its molecular structure, featuring a chlorine atom at the 10-position and an internal alkyne group, makes it a valuable building block for constructing more complex chemical architectures, including symmetrical acetylenic hydrocarbons and their α,ω-di-derivatives . This compound is primarily utilized in research laboratories for chemical synthesis and pharmaceutical development . As a specialist reagent, it enables researchers to explore novel synthetic pathways and develop new chemical entities. The global market for this compound is supported by key suppliers and is characterized by ongoing innovation, particularly in regions with advanced technological infrastructure and a strong emphasis on R&D . All studies involving this compound should be conducted by qualified professionals in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17Cl B108090 10-Chloro-3-decyne CAS No. 18295-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-chlorodec-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQIODGRFRSXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066357
Record name 3-Decyne, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-64-2
Record name 10-Chloro-3-decyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18295-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decyne, 10-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decyne, 10-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Decyne, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of organic synthesis, medicinal chemistry, and materials science, molecules possessing multiple, distinct functional groups serve as powerful and versatile building blocks.[1][2] Haloalkynes, which feature both a carbon-carbon triple bond and a carbon-halogen bond, exemplify this class of compounds, offering dual reactivity that can be exploited for the rapid assembly of complex molecular architectures.[1][3] This guide provides an in-depth technical examination of 10-chloro-3-decyne , a representative long-chain haloalkyne.

While specific experimental data for this exact molecule is limited, its chemical behavior can be reliably predicted and understood by analyzing its constituent functional groups: a primary alkyl chloride and an internal alkyne. This document will detail its known and predicted physicochemical properties, propose a logical synthetic pathway, explore its dual reactivity, and discuss its potential applications for a target audience of researchers, scientists, and drug development professionals. The insights provided are grounded in established principles of organic chemistry, offering a robust framework for utilizing this compound and similar bifunctional molecules in a research context.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a molecule is critical for its synthesis, purification, and characterization.

Physicochemical Properties

The known and predicted properties of this compound are summarized below. The computed values are derived from public chemical databases, while others are estimations based on its molecular structure.

PropertyValue / Predicted CharacteristicSource(s)
IUPAC Name 10-chlorodec-3-yne[4]
CAS Number 18295-64-2[4][5]
Molecular Formula C₁₀H₁₇Cl[4][6]
Molecular Weight 172.7 g/mol [5]
Monoisotopic Mass 172.10188 Da[7]
Boiling Point 122°C at 20 mmHg
Solubility Predicted to be soluble in nonpolar organic solvents (e.g., hexanes, ether, dichloromethane) and insoluble in water due to its long hydrocarbon chain.N/A
XlogP 4.1[4][7]
Predicted Spectroscopic Signature

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.[8] Based on the functional groups present, the following spectral characteristics are predicted for this compound.

1.2.1 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.[9][10]

  • C-H Stretch (sp³) : A series of peaks is expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C≡C Stretch (Internal Alkyne) : A weak absorption band is predicted in the 2100-2260 cm⁻¹ region.[9] For internal alkynes, this peak can be very weak or absent if the molecule is nearly symmetrical, which is not the case here.

  • C-Cl Stretch : A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[11][12][13][14]

  • ¹H NMR Spectrum :

    • -CH₂Cl (C10) : The two protons on the carbon bearing the chlorine atom are expected to be the most downfield signal in the alkyl region, predicted to appear around δ 3.5-3.7 ppm as a triplet, due to coupling with the adjacent CH₂ group.[15]

    • Propargylic -CH₂- (C2 & C5) : The methylene groups adjacent to the alkyne (at C2 and C5) will be slightly deshielded and are expected to resonate around δ 2.1-2.4 ppm . The C2 protons will appear as a quartet, and the C5 protons will appear as a triplet.

    • Alkyl Chain (-CH₂-)n (C6-C9) : The remaining methylene groups will form a complex multiplet pattern in the δ 1.3-1.8 ppm region.

    • -CH₃ (C1) : The terminal methyl group will appear as a triplet around δ 0.9-1.0 ppm .

  • ¹³C NMR Spectrum :

    • Alkynyl Carbons (C3 & C4) : The two sp-hybridized carbons of the triple bond are expected to resonate in the δ 75-90 ppm range.

    • -CH₂Cl (C10) : The carbon atom bonded to chlorine will be significantly deshielded, appearing around δ 40-45 ppm .

    • Alkyl Carbons : The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 10-35 ppm ).

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17]

  • Molecular Ion (M⁺) : A key feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this compound will exhibit two molecular ion peaks: one at m/z = 172 (for the ³⁵Cl isotope) and another at m/z = 174 (for the ³⁷Cl isotope), with a characteristic M to M+2 intensity ratio of approximately 3:1.[18]

  • Key Fragmentation Pathways :

    • Loss of Cl : Heterolytic cleavage of the C-Cl bond is a common fragmentation pathway for alkyl chlorides, which would result in a carbocation fragment at m/z = 137 .[18][19]

    • Alpha-Cleavage : Cleavage of the C-C bond adjacent to the chlorine atom is another possibility.[19]

    • Cleavage around the Alkyne : Fragmentation can also occur at the propargylic positions, breaking the C-C bonds adjacent to the triple bond.

Part 2: Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct and predictable reactivity of its two functional groups.

Proposed Synthesis Methodology

While several methods exist for synthesizing haloalkynes, a highly logical and field-proven approach for a structure like this compound is the nucleophilic substitution (Sₙ2) reaction between an acetylide anion and a primary alkyl halide.[20][21] This method is a cornerstone of C-C bond formation.

Conceptual Synthetic Workflow

A plausible synthesis involves the reaction of the acetylide of 1-pentyne with 1-bromo-5-chloropentane. The terminal alkyne is more acidic than alkanes and can be deprotonated with a strong base like sodium amide (NaNH₂) to form a potent carbon nucleophile.[20] This acetylide then displaces the more reactive bromide leaving group from the dihaloalkane in an Sₙ2 reaction.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol
  • Acetylide Formation : In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (approx. 200 mL). Add a catalytic amount of iron(III) nitrate.

  • Slowly add sodium metal (1.1 eq.) in small pieces until a persistent blue color is observed, then allow it to fade to form a grey suspension of sodium amide.

  • Slowly add 1-pentyne (1.0 eq.) dissolved in anhydrous THF to the stirred suspension. Stir for 1 hour to ensure complete formation of the sodium pentynylide.

  • Nucleophilic Substitution : Slowly add a solution of 1-bromo-5-chloropentane (1.05 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -33 °C (the boiling point of ammonia) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup : Carefully quench the reaction by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The power of this compound lies in its ability to undergo reactions selectively at either the alkyne or the alkyl chloride, or at both sites.

ReactivityMap cluster_alkyne Reactions at the Alkyne cluster_chloride Reactions at the Alkyl Chloride Molecule This compound Alkene 10-Chloro-cis-3-decene Molecule->Alkene H2, Lindlar's Cat. Alkane 10-Chlorodecane Molecule->Alkane H2, Pt/C Diketone 10-Chlorodecane-3,4-dione Molecule->Diketone KMnO4 (cold, neutral) Azide 10-Azido-3-decyne Molecule->Azide NaN3 (SN2) Iodide 10-Iodo-3-decyne Molecule->Iodide NaI, Acetone (Finkelstein) Cyanide 11-Cyano-3-decyne Molecule->Cyanide NaCN (SN2)

Caption: Reactivity map of this compound.

2.2.1 Reactions at the Alkyne Moiety

The internal triple bond is a site of unsaturation and can undergo various addition reactions.[22][23]

  • Catalytic Hydrogenation :

    • Syn-Addition : Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), hydrogenation will selectively occur to give the cis (or Z)-alkene, 10-chloro-cis-3-decene.[22] The alkyne adsorbs more strongly to the catalyst surface than the resulting alkene, allowing for this selectivity.[22]

    • Complete Reduction : Using a more active catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with excess hydrogen will result in the complete reduction of the alkyne to an alkane, yielding 10-chlorodecane.

  • Halogenation : The addition of one equivalent of Br₂ or Cl₂ would proceed via an anti-addition mechanism to yield a dihaloalkene.[24] The use of excess halogen would lead to a tetrahaloalkane.

  • Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) or hot, concentrated potassium permanganate (KMnO₄) will cleave the triple bond, yielding two carboxylic acids (in this case, propanoic acid and 7-chloroheptanoic acid).

2.2.2 Reactions at the Alkyl Chloride Moiety

The primary alkyl chloride is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions due to minimal steric hindrance.[25][26] The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles.[26]

  • Mechanism : The Sₙ2 mechanism is a concerted, one-step process where the incoming nucleophile attacks the carbon from the backside relative to the leaving group (chloride).[27][28] This process results in an inversion of stereochemistry if the carbon were chiral.

  • Common Transformations :

    • Azide Synthesis : Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields 10-azido-3-decyne. The resulting azide can be further reduced to a primary amine or used in click chemistry reactions.

    • Nitrile Synthesis : Using sodium cyanide (NaCN) introduces a nitrile group, forming 11-cyano-3-decyne and extending the carbon chain by one. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

    • Finkelstein Reaction : Treatment with sodium iodide (NaI) in acetone can convert the alkyl chloride to the more reactive alkyl iodide (10-iodo-3-decyne), which is a better leaving group for subsequent Sₙ2 reactions.

Part 3: Applications and Safety

Potential Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate, particularly in drug discovery and materials science.[1][29]

  • Drug Discovery : The long, flexible alkyl chain can act as a linker to connect two pharmacophores. The alkyne provides rigidity and a specific linear geometry, while the chloride acts as a reactive handle for attaching the molecule to a scaffold or another functional group.[29] The alkyne itself can serve as a bioisostere for various groups, including phenyl rings or amides, potentially improving metabolic stability or binding affinity.[29]

  • Molecular Probes : By reacting the chloride with a fluorescent dye or a biotin tag via an Sₙ2 reaction, this compound can be converted into a molecular probe for use in chemical biology to study biological targets.

  • Materials Science : The alkyne can participate in polymerization reactions or be incorporated into larger conjugated systems for electronic materials. The chloride allows for grafting onto polymer backbones or surfaces.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound indicates it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, general precautions for handling haloalkynes should be observed.[30]

  • General Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[30] Avoid inhalation of vapors and contact with skin and eyes.[31][32]

  • Reactivity Hazards : As an alkylating agent, it has the potential to react with biological nucleophiles. Alkynes can be energetic and may decompose under certain conditions, although this is more of a concern for terminal alkynes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[31]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • Reactions of Alkynes. (n.d.). Organic Chemistry Tutor.
  • Chapter 7: Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Illinois Springfield.
  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry.
  • Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Toronto.
  • 3-Decyne, 10-chloro-. (n.d.). PubChem, National Center for Biotechnology Information.
  • Reactions of Alkynes - Addition of HX and X₂. (2024, March 24). Chemistry LibreTexts.
  • This compound. (n.d.). LabSolutions.
  • Reactions of Alkynes - Addition of HX and X₂. (2024, March 24). Chemistry LibreTexts.
  • Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. (n.d.). Journal of the American Chemical Society.
  • Expedient Synthesis of Dihaloalkenynes via Pd-Catalyzed Haloalkynylation Reaction. (2023, May 8). Chemistry – A European Journal.
  • What is the chemical test to distinguish between alkyne and alkyl halide?. (2019, April 27). Quora.
  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry.
  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (n.d.). National Institutes of Health.
  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. (2014, July 2). Accounts of Chemical Research.
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018, September 20). Chad's Prep.
  • Nucleophilic substitution. (n.d.). Wikipedia.
  • Alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts.
  • Mass Spectrometry: Alkyl Halide Fragmentation. (2024, December 5). JoVE.
  • Haloalkynes: a powerful and versatile building block in organic synthesis. (2014, August 19). PubMed.
  • Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions. (2014, July 9). Semantic Scholar.
  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. (2025, August 8). ResearchGate.
  • IR: alkynes. (n.d.). University of Colorado Boulder.
  • This compound (C10H17Cl). (n.d.). PubChemLite.
  • Preparation of Alkynes. (n.d.). Chad's Prep.
  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. (2018, August 14). ACS Omega.
  • quick question: do internal alkynes ever show up on IR spec? for the purposes of an orgo 2 class. (2023, February 19). Reddit.
  • Fragmentation of Alkyl halide & Ether| Mass spectroscopy. (2023, May 11). YouTube.
  • 3-Decyne, 10-chloro- - Substance Details. (n.d.). US EPA.
  • Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes. (2019, July 31). PubMed Central.
  • Infrared spectra prediction using attention-based graph neural networks. (n.d.). RSC Publishing.
  • IR spectra prediction. (n.d.). cheminfo ELN documentation.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Alkyl Halides. (n.d.). University of Colorado Boulder.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). Organic Letters.
  • Predicting 13C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A.
  • Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.
  • Using NMR Predictors to Calculate 1D and 2D NMR Spectra. (2019, January 2). YouTube.

Sources

An In-Depth Technical Guide to the Synthesis of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 10-chloro-3-decyne, a valuable chemical intermediate. The synthesis is centered around the nucleophilic substitution reaction between the acetylide of 1-hexyne and 1-bromo-4-chlorobutane. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Rationale

The synthesis of functionalized alkynes, such as this compound, is of significant interest in organic chemistry due to their utility as versatile building blocks in the construction of more complex molecules. The presence of both an internal alkyne and a terminal chloro group offers two distinct points for further chemical modification.

The synthetic strategy detailed herein is based on the well-established alkylation of terminal alkynes.[1][2] This approach is favored for its reliability and the commercial availability of the starting materials. The retrosynthetic analysis of this compound points to a disconnection at the C4-C5 bond, identifying 1-hexyne and a 4-carbon chloro-bromoalkane as the key precursors.

The core of this synthesis relies on two fundamental steps:

  • Deprotonation of 1-hexyne: A strong base is used to abstract the acidic terminal proton of 1-hexyne, generating a highly nucleophilic hexynide anion.

  • Nucleophilic Substitution (SN2 Reaction): The hexynide anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-4-chlorobutane. The differential reactivity of the bromine and chlorine atoms is key to the success of this synthesis, with the bromine atom being the superior leaving group in an SN2 reaction.[3]

This method provides a direct and high-yielding route to the target molecule, avoiding the need for more complex multi-step procedures.

Mechanistic Insights and Reagent Selection

The overall transformation is a classic example of carbon-carbon bond formation via the alkylation of an acetylide.

2.1. Formation of the Hexynide Anion

Terminal alkynes exhibit a greater acidity (pKa ≈ 25) compared to alkanes and alkenes, which allows for their deprotonation by a sufficiently strong base.[1] Sodium amide (NaNH₂) is the base of choice for this transformation due to its high basicity and its ability to effectuate a clean and complete deprotonation of the terminal alkyne. The reaction is typically carried out in liquid ammonia or an inert solvent like tetrahydrofuran (THF).

2.2. Selective Alkylation with 1-Bromo-4-chlorobutane

The choice of 1-bromo-4-chlorobutane as the alkylating agent is critical for the selective introduction of the chloroalkyl chain. In nucleophilic substitution reactions, the leaving group ability of halides follows the order I > Br > Cl > F. Consequently, the hexynide anion will preferentially attack the carbon atom bonded to the bromine, displacing it in a classic SN2 fashion. The chlorine atom remains intact on the alkyl chain, yielding the desired this compound.

The reaction is best performed with a primary alkyl halide to favor the SN2 pathway and minimize the competing E2 elimination, which can be a significant side reaction with secondary and tertiary halides.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
1-HexyneC₆H₁₀82.14693-02-7
Sodium AmideNaNH₂39.017782-92-5
1-Bromo-4-chlorobutaneC₄H₈BrCl171.466940-78-9
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9
Saturated Ammonium Chloride SolutionNH₄Cl (aq)--
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

3.2. Step-by-Step Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Deprotonation of 1-Hexyne: Anhydrous tetrahydrofuran (100 mL) is added to the flask, followed by sodium amide (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. 1-Hexyne (1.0 equivalent) is then added dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the sodium hexynide.

  • Alkylation: 1-Bromo-4-chlorobutane (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Data Summary

ParameterValue
Reactants
1-Hexyne1.0 eq
Sodium Amide1.2 eq
1-Bromo-4-chlorobutane1.1 eq
Reaction Conditions
SolventAnhydrous THF
Deprotonation Temperature0 °C
Alkylation TemperatureReflux
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₁₀H₁₇Cl
Molar Mass ( g/mol )172.69
Expected Yield75-85%
AppearanceColorless Liquid

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway hexyne 1-Hexyne hexynide Sodium Hexynide (Nucleophile) hexyne->hexynide 1. NaNH₂, THF, 0 °C (Deprotonation) product This compound hexynide->product 2. Reflux (SN2 Alkylation) alkyl_halide 1-Bromo-4-chlorobutane (Electrophile) alkyl_halide->product side_products NaBr + NH₃

Caption: Synthesis pathway of this compound.

Conclusion

The synthesis of this compound via the alkylation of 1-hexyne with 1-bromo-4-chlorobutane is a reliable and efficient method. The key to this synthesis is the selective nucleophilic attack of the hexynide anion on the more reactive C-Br bond. The provided protocol, when followed with attention to anhydrous conditions, should provide the target molecule in good yield. This versatile intermediate can then be utilized in a variety of subsequent chemical transformations, making it a valuable tool for the synthetic chemist.

References

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.
  • Knochel, P. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München.
  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
  • ResearchGate. (n.d.). Synergistic Grignard reagents addition on alkynes.
  • Chemical Communications (RSC Publishing). (n.d.). A new synthesis of 1-chloroalkynes.
  • Chemistry LibreTexts. (2023, August 8). 14.4.1: Preparation of Alkynes by Double Elimination.
  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes.
  • Chemistry LibreTexts. (2024, September 30). 9.3: Reactions of Alkynes - Addition of HX and X₂.
  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • YouTube. (2020, March 26). Alkylation of terminal alkynes.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • YouTube. (2024, May 8). Grignard reagents part 2 || organometallic compounds|| preparation of Alkanes | Alkenes | Alkynes.
  • Gauth. (n.d.). Identify the best reagents to convert 1 -hexyne into (E) -1 -bromo-1-hexene. 1 equiv HBr 1 [Chemistry].
  • Yale University Department of Chemistry. (n.d.). Problem Set 8.
  • Chemistry LibreTexts. (2024, September 30). 9.9: An Introduction to Organic Synthesis.
  • ResearchGate. (n.d.). Scale up the transformation to 10.0 mmol 1-Bromo-4-chlorobutane reacted....
  • Homework.Study.com. (n.d.). How would you prepare cyclodecyne starting from acetylene and any required alkyl halides?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 1-Bromo-4-chlorobutane in Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 7). Key Applications and Synthesis of 1-Bromo-4-chlorobutane (CAS 6940-78-9).
  • PubChem. (n.d.). 1-Bromo-4-chlorobutane.
  • Chegg.com. (2017, December 12). Solved c. Show how to synthesize 3-Decyne (dec-3-yne) from | Chegg.com.

Sources

A Predictive Spectroscopic and Methodological Guide to 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The structural elucidation of novel chemical entities is fundamental to progress in chemical and pharmaceutical sciences. 10-Chloro-3-decyne represents a simple yet interesting bifunctional molecule, incorporating both an internal alkyne and a primary alkyl chloride. As of this writing, a comprehensive public spectroscopic dataset for this specific compound is not available. This guide, therefore, serves as a predictive and methodological whitepaper. It leverages foundational principles of spectroscopy and data from analogous structures to forecast the characteristic ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures of this compound. Furthermore, it provides detailed, field-proven experimental protocols for acquiring high-fidelity data, offering a robust framework for researchers engaged in the synthesis and characterization of new chemical matter.

Introduction to this compound and the Imperative for Spectroscopic Verification

This compound is a long-chain haloalkyne whose structure combines a ten-carbon backbone with two key functional groups: an internal carbon-carbon triple bond (alkyne) at the 3-position and a chlorine atom at the 10-position. This arrangement makes it a potentially valuable intermediate in organic synthesis, allowing for sequential or differential functionalization at its two reactive ends.

For any newly synthesized compound to be utilized with confidence, particularly in fields like drug development, its chemical identity and purity must be unequivocally confirmed. Spectroscopic analysis is the cornerstone of this verification process. Each technique—NMR, MS, and IR—provides a unique piece of the structural puzzle. By combining their outputs, we can create a detailed "fingerprint" of the molecule, confirming atomic connectivity, functional groups, and overall molecular formula. This guide will first predict this fingerprint and then describe the precise methodologies to obtain it experimentally.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the predicted spectroscopic data, the atoms in this compound are numbered as shown below. This convention will be used throughout the guide.

Caption: Chemical structure of this compound with IUPAC numbering for NMR assignment.

Predicted Spectroscopic Profile

This section details the anticipated spectroscopic data for this compound based on established principles and empirical data from similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons. The predictions are based on the electronegativity of adjacent atoms and the magnetic environment.

  • H10 (δ ≈ 3.5 ppm, Triplet): These two protons are directly attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift. They will be split into a triplet by the two neighboring protons on C9.

  • H2 (δ ≈ 2.1 ppm, Triplet): These protons are adjacent to the sp-hybridized carbon of the alkyne. This proximity to the triple bond's magnetic field causes a moderate downfield shift. They will be split into a triplet by the three protons of the methyl group (C1).

  • H5 (δ ≈ 2.1 ppm, Multiplet): Similar to H2, these protons are also adjacent to the alkyne and will experience a similar downfield shift, likely overlapping with the H2 signal. They will be split by the protons on C4 and C6, resulting in a complex multiplet.

  • H6, H7, H8, H9 (δ ≈ 1.3-1.8 ppm, Multiplets): These four sets of methylene protons form the core of the alkyl chain. Their signals will be in the standard aliphatic region and will likely overlap to form a complex series of multiplets. The protons on C9 will be slightly more deshielded due to their proximity to the chlorine atom.

  • H1 (δ ≈ 1.1 ppm, Triplet): This terminal methyl group is in a typical alkane environment. It will be split into a triplet by the two adjacent protons on C2.

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, one for each carbon atom.

  • C3 & C4 (δ ≈ 80-85 ppm): The sp-hybridized carbons of the internal alkyne are characteristically found in this region.[1]

  • C10 (δ ≈ 45 ppm): The carbon atom directly bonded to chlorine (C-Cl) is significantly deshielded and typically appears in this range.

  • C2, C5-C9 (δ ≈ 20-35 ppm): These sp³-hybridized methylene carbons of the alkyl chain will appear in the typical aliphatic region. Their specific shifts will vary slightly based on their distance from the functional groups.

  • C1 (δ ≈ 14 ppm): The terminal methyl carbon will be the most upfield signal, characteristic of a primary alkyl carbon.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)
1~ 1.1Triplet (t)~ 14
2~ 2.1Triplet (t)~ 22
3--~ 80
4--~ 82
5~ 2.1Multiplet (m)~ 28
6~ 1.4Multiplet (m)~ 29
7~ 1.5Multiplet (m)~ 31
8~ 1.6Multiplet (m)~ 32
9~ 1.8Multiplet (m)~ 26
10~ 3.5Triplet (t)~ 45
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides both molecular weight information and structural data from fragmentation patterns.[2][3]

The molecular formula of this compound is C₁₀H₁₇Cl. The key feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in two molecular ion peaks:

  • M+ peak: at m/z 172 (for C₁₀H₁₇³⁵Cl)

  • M+2 peak: at m/z 174 (for C₁₀H₁₇³⁷Cl) The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom. The molecular ion peak itself may be of low intensity due to the lability of the C-Cl bond.[4]

The high energy of EI-MS will cause the molecular ion to fragment in predictable ways.[2]

  • Loss of Chlorine Radical ([M-Cl]⁺): The most facile cleavage is often the loss of the halogen. This would result in a significant peak at m/z 137.

  • Alpha-Cleavage: Cleavage of C-C bonds adjacent to the functional groups is common. Cleavage between C4 and C5 would yield fragments related to the alkyne portion.

  • Alkyl Chain Fragmentation: The long alkyl chain will fragment, producing a series of carbocation peaks separated by 14 mass units (CH₂), with prominent peaks at m/z 43, 57, 71, etc.[4][5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[6]

  • C-H stretch (sp³): Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of C-H bonds in the methyl and methylene groups.[7][8]

  • C≡C stretch (internal alkyne): A weak to medium, sharp absorption is predicted in the range of 2100-2260 cm⁻¹.[9][10][11] For an internal, unsymmetrical alkyne, this peak should be visible, though potentially weak.[7][8]

  • C-Cl stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹, which is characteristic of a primary alkyl chloride.[12]

Methodologies for Experimental Verification

To confirm the predicted data, a pure sample of this compound must be analyzed using standardized protocols.

General Sample Preparation
  • Purity: The compound must be purified (e.g., by flash chromatography or distillation) to >95% purity to avoid misleading signals from impurities.

  • Solvent: For NMR, a suitable deuterated solvent that fully dissolves the compound, such as deuterated chloroform (CDCl₃), should be used.[13] For IR and MS, the neat compound is typically used.

NMR Data Acquisition Protocol

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.[13][14][15]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.[13]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[13]

  • ¹H Spectrum Acquisition:

    • Tune the probe for the ¹H frequency.

    • Acquire a standard one-pulse spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Pure Sample B Dissolve in CDCl₃ w/ TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (¹H & ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate, Integrate & Pick Peaks H->I

Caption: Standard workflow for NMR spectroscopic analysis.

MS Data Acquisition Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound.[16][17]

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

  • GC Method:

    • Injector: Set to a temperature that ensures rapid volatilization (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed.

IR Data Acquisition Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid samples.[18][19][20]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[21] Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring it is fully covered.[21]

  • Spectrum Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Synergistic Data Interpretation for Structural Confirmation

No single technique provides the complete picture. The power of spectroscopic analysis lies in the synergy of the data:

  • IR confirms the presence of the key functional groups (alkyne, alkyl halide, and alkane C-H bonds).

  • MS confirms the molecular weight (172 g/mol ) and the presence of one chlorine atom (via the 3:1 M+/M+2 isotope pattern). It also provides fragmentation data consistent with the proposed structure.

  • NMR provides the definitive structural map. ¹³C NMR confirms the presence of ten unique carbons, including the two sp carbons of the alkyne. ¹H NMR shows the number of different proton environments, their integration (proton count), and their connectivity through spin-spin splitting patterns, allowing for the complete assembly of the carbon-hydrogen framework.

When the experimental data from all three techniques align with the predicted profiles detailed in this guide, the structure of this compound can be considered confirmed with a high degree of confidence.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for the novel compound this compound. By anticipating the chemical shifts in ¹H and ¹³C NMR, the molecular ion and fragmentation patterns in mass spectrometry, and the characteristic absorption bands in infrared spectroscopy, a clear analytical target is established. The detailed, step-by-step protocols for data acquisition provide a reliable framework for researchers to experimentally verify these predictions. This dual approach of prediction and methodological guidance serves as a valuable tool for scientists in the fields of organic synthesis and drug development, accelerating the crucial process of structural elucidation and confirmation.

References

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023.
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. 2021.
  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. 2024.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. 2025.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024.
  • University of Illinois. Electron Ionization | School of Chemical Sciences.
  • alwsci. How To Prepare And Run An NMR Sample. 2025.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • Creative Proteomics. Electron Ionization.
  • Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns of Long-Chain Alkyl Halides. 2025.
  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. 2019.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Wikipedia. Mass spectrometry.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.
  • Oregon State University. 13 C NMR Chemical Shifts.
  • MSU chemistry. Infrared Spectrometry.

Sources

An In-depth Technical Guide to 10-Chloro-3-decyne (CAS 18295-64-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of 10-Chloro-3-decyne, a bifunctional organic molecule featuring both an internal alkyne and a primary alkyl chloride. Its unique structure makes it a valuable building block for the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This guide delves into the compound's physicochemical properties, proposes a logical synthetic pathway, outlines methods for its structural characterization, discusses its chemical reactivity, and provides essential guidelines for its safe handling and storage. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile reagent in their work.

Compound Identification and Physicochemical Properties

This compound is a colorless liquid at standard conditions. The molecule incorporates a ten-carbon backbone, distinguished by a carbon-carbon triple bond at the C3 position and a chlorine atom at the C10 position. This arrangement of two distinct and reactive functional groups on a flexible aliphatic chain is key to its synthetic utility.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource(s)
CAS Number 18295-64-2[1][2][3]
Molecular Formula C₁₀H₁₇Cl[2][3][4]
Molecular Weight 172.70 g/mol [3][4][5]
IUPAC Name 10-chlorodec-3-yne[2][4]
Physical State Liquid[5]
Appearance Colorless[5]
Purity Typically ≥97% (GC)[2][5]
Specific Gravity 0.92[5]
Refractive Index 1.46[5]
InChI Key BQQIODGRFRSXTM-UHFFFAOYSA-N[2][4]
SMILES CCC#CCCCCCCCl[4]

Synthesis and Purification: A Practical Approach

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product start 7-Decyn-1-ol reaction Reaction in Inert Solvent (e.g., DCM) at 0°C to RT start->reaction 1.0 eq reagent Thionyl Chloride (SOCl₂) Pyridine (Base) reagent->reaction 1.1-1.5 eq workup Aqueous Workup (Quench with water, wash with NaHCO₃, brine) reaction->workup Reaction Completion drying Dry over Na₂SO₄ or MgSO₄ workup->drying purify Vacuum Distillation or Silica Gel Chromatography drying->purify product This compound purify->product Characterize (NMR, IR, MS) Reactivity cluster_chloro Alkyl Chloride Reactivity cluster_alkyne Internal Alkyne Reactivity main This compound sn2 Nucleophilic Substitution (SN2) (e.g., with NaN₃, R₂NH, NaCN) main->sn2 Nu:⁻ grignard Grignard Formation (with Mg) main->grignard Mg, ether reduction Reduction (e.g., H₂, Lindlar's cat. → Z-alkene) (Na, NH₃ → E-alkene) main->reduction cyclo Cycloaddition Reactions main->cyclo hydration Hydration (e.g., H₂SO₄, H₂O, HgSO₄) main->hydration

Sources

molecular structure of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 10-Chloro-3-decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the (CAS No: 18295-64-2). We will dissect its key architectural features, including the internal alkyne and the primary alkyl chloride moieties, and explore how their interplay dictates the molecule's overall geometry, electronic properties, and spectroscopic signature. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between structure and chemical behavior, grounded in established principles of organic chemistry. The methodologies for structural elucidation via modern spectroscopic techniques are detailed, providing a self-validating framework for researchers. This guide is intended to serve as an authoritative resource for professionals engaged in synthetic chemistry and drug development who may encounter this or structurally related compounds.

Core Molecular Identity

This compound is a bifunctional organic molecule characterized by a ten-carbon backbone. Its structure is defined by two key functional groups: an internal alkyne (carbon-carbon triple bond) located at the C3 position and a chlorine atom at the C10 position.

PropertyValueSource
IUPAC Name 10-chlorodec-3-yne[1][2]
Synonyms 3-Decyne, 10-chloro-; 7-Decyn-1-yl Chloride[1][2][3]
CAS Number 18295-64-2[1][3]
Molecular Formula C₁₀H₁₇Cl[1][2][3]
Molecular Weight 172.7 g/mol [1][3]
SMILES CCC#CCCCCCCCl[1][4]

Architectural Deep Dive: Functional Group Analysis

The molecule's physical and chemical properties are a direct consequence of the hybridization states and electronic effects of its constituent parts. A logical starting point for understanding its structure is to analyze the two primary functional groups.

The Internal Alkyne Moiety (C3-C4)

The defining feature of this compound is the carbon-carbon triple bond between C3 and C4.

  • Hybridization and Geometry: The C3 and C4 carbon atoms are sp-hybridized. This hybridization results in two unhybridized p-orbitals on each carbon, which overlap to form two pi (π) bonds, constituting the triple bond. The sp-hybridized orbitals are oriented 180° apart, enforcing a linear geometry for the atoms directly attached to the alkyne (C2-C3-C4-C5). This linearity is a critical and rigid constraint on the molecule's three-dimensional conformation.

  • Electronic Character: The triple bond is an electron-rich region, making it a potential site for electrophilic addition reactions. However, compared to alkenes, the sp-hybridized carbons of an alkyne are more electronegative due to their higher s-character (50% s-character vs. 33% for sp² carbons). This increased electronegativity draws electron density closer to the carbon nuclei, making the electrons in the π-bonds less available and alkynes generally less reactive towards electrophiles than alkenes.

The Primary Alkyl Chloride (C10)

At the opposite end of the carbon chain, the terminal chlorine atom defines the second key reactive site.

  • Bond Polarity and Inductive Effects: The chlorine atom is significantly more electronegative than the carbon atom to which it is attached (C10). This disparity creates a polar covalent bond (C-Cl), with a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the C10 carbon. This polarization makes the C10 carbon an electrophilic center , susceptible to attack by nucleophiles.

  • Classification: The halogen is attached to a carbon that is bonded to only one other carbon atom, classifying it as a primary (1°) alkyl halide .[5] This classification is crucial for predicting its reactivity, as primary alkyl halides are highly amenable to nucleophilic substitution reactions, particularly via the Sₙ2 mechanism.[6][7]

Caption: Molecular structure of this compound highlighting key functional groups.

Structure-Reactivity Relationship: A Synthesis Perspective

Understanding a molecule's structure is intrinsically linked to understanding how it is formed. The structure of this compound strongly suggests a synthetic route based on the alkylation of a terminal alkyne, a cornerstone reaction in organic synthesis.[6][7][8]

This retrosynthetic analysis provides profound insight into the molecule's connectivity. The C-C bond between C4 and C5 is a logical point of disconnection. This approach suggests that the molecule can be synthesized from a smaller terminal alkyne (1-hexyne) and a halogenated electrophile (1-chloro-4-iodobutane or similar).

retrosynthesis target This compound (Target Molecule) disconnection Retrosynthetic Disconnection (C4-C5 bond) target->disconnection Analysis synthons Synthons (Conceptual Intermediates) disconnection->synthons acetylide Hexynide Anion (Nucleophile) synthons->acetylide alkyl_halide 4-Chlorobutyl Cation (Electrophile) synthons->alkyl_halide reagents Practical Reagents hexyne 1-Hexyne reagents->hexyne chloro_iodobutane 1-chloro-4-iodobutane reagents->chloro_iodobutane acetylide->reagents alkyl_halide->reagents

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would involve deprotonating a terminal alkyne with a strong base like sodium amide (NaNH₂) to form a highly nucleophilic acetylide anion.[6] This anion then attacks the electrophilic carbon of a primary alkyl halide in an Sₙ2 reaction, forming the new carbon-carbon bond.[7] The choice of a primary alkyl halide is critical to ensure substitution predominates over elimination.[6][7]

Experimental Verification of Molecular Structure

The theoretical structure must be confirmed through empirical data. Spectroscopic methods provide the necessary evidence to verify the connectivity and functional groups present in this compound.

Workflow for Structural Elucidation

workflow sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms interpretation Data Interpretation & Correlation nmr->interpretation ir->interpretation ms->interpretation structure Confirmed Molecular Structure interpretation->structure

Caption: Standard workflow for spectroscopic structure determination.

Expected Spectroscopic Signatures

The following protocols outline the expected outcomes from standard spectroscopic analyses. PubChem indicates the availability of IR and Raman spectral data for this compound.[2]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • C10-H₂: A triplet signal expected around 3.5 ppm, deshielded by the adjacent chlorine atom.

    • C2-H₂ and C5-H₂: Signals expected in the range of 2.1-2.4 ppm, characteristic of protons adjacent to an alkyne.

    • Alkyl Chain (C6-C9)-H₂: A complex multiplet region between 1.4-1.8 ppm.

    • C1-H₃: A triplet signal around 1.0 ppm.

  • ¹³C NMR Analysis:

    • Alkyne Carbons (C3, C4): Two distinct signals in the range of 70-90 ppm.

    • C10: A signal around 45 ppm, deshielded by the chlorine.

    • Alkyl Carbons: Signals in the typical aliphatic region of 13-32 ppm.

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

  • Key Vibrational Frequencies:

    • C-H Stretch (sp³): A series of peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C≡C Stretch: A weak to medium intensity peak in the range of 2100-2260 cm⁻¹. This peak may be weak for a symmetrically substituted internal alkyne, but the asymmetry in this molecule should allow for its observation.

    • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Protocol 3: Mass Spectrometry (MS)

  • Sample Ionization: Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis:

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 172.[2]

    • Isotope Pattern: A crucial piece of evidence is the presence of an (M+2)⁺ peak with an intensity that is approximately one-third of the M⁺ peak. This characteristic M/(M+2) ratio of ~3:1 is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Conclusion

The is a compelling example of how distinct functional groups—an internal alkyne and a primary alkyl chloride—coexist and define a molecule's overall character. The rigid, linear geometry imposed by the sp-hybridized carbons of the alkyne contrasts with the flexible aliphatic chain, while the polarized C-Cl bond introduces a key electrophilic site. This bifunctional nature makes it a potentially versatile building block in organic synthesis. The structural features discussed herein are readily verifiable through a systematic application of standard spectroscopic techniques, providing a robust framework for its identification and use in research and development.

References

  • Khan Academy.
  • LabSolutions. This compound. [Link]
  • U.S. Environmental Protection Agency (EPA). 3-Decyne, 10-chloro- - Substance Details. [Link]
  • National Center for Biotechnology Information, PubChem. 3-Decyne, 10-chloro-. [Link]
  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
  • Quora. What is the reaction between halides and alkynes?. [Link]
  • Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
  • PubChemLite. This compound (C10H17Cl). [Link]
  • University of Calgary Department of Chemistry.
  • Chemguide. An introduction to halogenoalkanes (haloalkanes). [Link]

Sources

reactivity of the chloro group in 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 10-Chloro-3-decyne

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro group in this compound. As a secondary alkyl halide, the reactivity at the C-10 position is governed by a nuanced competition between nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) pathways. This document elucidates the mechanistic underpinnings of these reactions, explores the critical role of reagents and reaction conditions in determining product outcomes, and provides a practical framework for researchers in synthetic and medicinal chemistry. We will dissect the factors influencing reaction pathways, provide a detailed experimental protocol for a representative transformation, and summarize expected outcomes for strategic molecular design.

Introduction: Structural and Electronic Profile of this compound

This compound is a bifunctional molecule featuring two key reactive sites: an internal alkyne and a secondary alkyl chloride. The chloro group is situated on a secondary sp


-hybridized carbon, seven carbons removed from the alkyne functionality.

Structure: CH({3})CH({2})-C≡C-(CH({2}))({5})-CHCl-CH(_{3})

The significant distance between the chloro group and the alkyne means that the direct electronic influence of the sp-hybridized carbons on the C-Cl bond is negligible. The alkyne's electron-withdrawing inductive effect does not extend far enough to significantly alter the electron density at C-10. Therefore, for the purpose of predicting the reactivity of the chloro group, this compound can be effectively treated as a typical secondary chloroalkane.[1][2][3] The primary challenge and synthetic opportunity lie in selectively targeting the C-Cl bond while preserving the integrity of the triple bond.

The key to controlling reactions at the C-10 position is a thorough understanding of the four competing mechanistic pathways: S({N})1, S({N})2, E1, and E2. The outcome is dictated by a multifactorial system comprising:

  • The nature of the substrate: A secondary (2°) alkyl halide, poised for all four pathways.[2][3][4]

  • The nucleophile/base: Its strength, concentration, and steric bulk are paramount.

  • The solvent: Its polarity and ability to solvate ions (protic vs. aprotic) can stabilize intermediates and influence reaction rates.[4][5]

  • Temperature: Higher temperatures generally favor elimination over substitution.[6][7]

Mechanistic Pathways and Reaction Control

The selection of reagents and conditions allows a chemist to steer the reaction of this compound toward a desired product. The following sections detail the causality behind these experimental choices.

Nucleophilic Substitution Reactions (S({N})1 & S({N})2)

In a substitution reaction, the chloro group is replaced by an incoming nucleophile.[8][9]

The S(_{N})2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (backside attack), causing an inversion of stereochemistry if the carbon is chiral.[4][10]

  • Favored by:

    • Strong, weakly basic nucleophiles: Reagents like I

      
      , Br
      
      
      
      , CN
      
      
      , N({3})
      
      
      , and RS
      
      
      are excellent for S({N})2 reactions as they are potent nucleophiles but not strong enough bases to significantly promote E2 elimination.[3][11]
    • Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF solvate the counter-ion but leave the nucleophile relatively "bare" and highly reactive.[4][5]

    • Lower Temperatures: Minimizes the competing E2 elimination pathway.[6]

Expert Insight: The S(_{N})2 pathway is often the most synthetically desirable for substitution on secondary halides due to its stereochemical predictability and avoidance of carbocation rearrangements. For this compound, using sodium iodide in acetone (a Finkelstein reaction) is a classic and highly efficient method to achieve substitution.[12]

The S({N})1 mechanism is a two-step process. The first, rate-determining step is the spontaneous dissociation of the leaving group to form a planar secondary carbocation intermediate.[5] The nucleophile then attacks this carbocation in the second, fast step.

  • Favored by:

    • Weak Nucleophiles: Typically neutral molecules that often double as the solvent (solvolysis), such as H(_{2})O, ROH, and RCOOH.[4]

    • Polar Protic Solvents: Solvents like water, ethanol, and methanol excel at stabilizing both the departing leaving group and the intermediate carbocation through hydrogen bonding.[5]

    • Substrate Structure: While tertiary halides are ideal, secondary halides like this compound can undergo S({N})1, though often in competition with S({N})2 and E1.[2][4]

Trustworthiness Note: The S(_{N})1 pathway is less synthetically controlled for secondary systems. The planar carbocation intermediate leads to racemization if the starting material is chiral. Furthermore, it always competes with the E1 elimination pathway, leading to a mixture of substitution and elimination products.

Elimination Reactions (E1 & E2)

Elimination reactions involve the removal of the chloro group and a proton from an adjacent carbon (a β-hydrogen) to form an alkene.[7][13][14]

The E2 mechanism is a concerted, single-step reaction where a base removes a β-hydrogen at the same time the C-Cl bond breaks and the π-bond forms.[13] This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group.[12]

  • Favored by:

    • Strong, Concentrated Bases: Reagents like alkoxides (CH({3})Ongcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

      
      , CH({3})CH(
      {2})O
      
      
      ) and hydroxide (OH
      
      
      ) strongly favor E2.[1][3]
    • Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide (KOC(CH({3}))({3})), are particularly effective at promoting E2 while suppressing the competing S(_{N})2 reaction.[6]

    • Higher Temperatures: Heat universally favors elimination over substitution.[6][7]

Regioselectivity:

  • Zaitsev's Rule: With unhindered bases (e.g., ethoxide), the major product is the more substituted (more stable) alkene. For this compound, this would be dec-3-ene-9-yne .[15]

  • Hofmann's Rule: With bulky bases (e.g., tert-butoxide), the major product is the less substituted (less sterically hindered) alkene, formed by abstracting the most accessible β-hydrogen. For this compound, this would be dec-3-ene-10-yne .

The E1 mechanism shares the same first step with the S(_{N})1 pathway: formation of a carbocation intermediate.[5][13] In the second step, a weak base (often the solvent) removes a β-proton to form the alkene.

  • Favored by:

    • Weak Bases: Conditions identical to S(_{N})1 (e.g., heating in ethanol or water).[4]

    • Higher Temperatures: While S(_{N})1 and E1 are always in competition, increasing the temperature will favor the E1 product.[7]

Expert Insight: From a synthetic standpoint, the E2 reaction is far more useful than the E1 reaction because its regioselectivity can be controlled by the choice of base, and it is not susceptible to carbocation rearrangements.[6]

Visualizing the Competing Pathways

The choice of reaction conditions is critical to directing the reactivity of this compound. The following diagram illustrates how different reagents steer the substrate toward one of the four primary mechanistic outcomes.

G cluster_conditions Reaction Conditions cluster_products Products & Mechanisms StrongNu Strong, Weakly Basic Nucleophile (e.g., NaI in Acetone) Substrate This compound StrongNu->Substrate WeakNu Weak Nucleophile / Protic Solvent (e.g., EtOH, heat) WeakNu->Substrate StrongBase Strong, Non-Bulky Base (e.g., NaOEt, heat) StrongBase->Substrate BulkyBase Strong, Bulky Base (e.g., t-BuOK) BulkyBase->Substrate SN2 SN2 Product (10-iodo-3-decyne) SN1E1 SN1/E1 Products (Mixture) E2Zaitsev E2 Zaitsev Product (dec-3-ene-9-yne) E2Hofmann E2 Hofmann Product (dec-3-ene-10-yne) Substrate->SN2 SN2 Substrate->SN1E1 SN1 / E1 Substrate->E2Zaitsev E2 Substrate->E2Hofmann E2

Caption: Reaction pathway selection for this compound.

Data Summary: Predicting Reaction Outcomes

The following table summarizes the expected major products and mechanisms when this compound is subjected to various reaction conditions.

Reagent(s)SolventTemperaturePredominant MechanismMajor Product(s)
NaIAcetoneRoom TempS({N})210-Iodo-3-decyne
NaCNDMSORoom TempS({N})210-Cyano-3-decyne
CH({3})CH({2})OHEthanolReflux (Heat)S({N})1 / E110-Ethoxy-3-decyne & dec-3-ene-9-yne
H({2})OWaterHeatS(_{N})1 / E1Dec-3-yn-10-ol & dec-3-ene-9-yne
NaOCH({2})CH({3})EthanolReflux (Heat)E2dec-3-ene-9-yne (Zaitsev)
KOC(CH({3}))({3})tert-ButanolRoom TempE2dec-3-ene-10-yne (Hofmann)

Experimental Protocol: S(_{N})2 Synthesis of 10-Iodo-3-decyne

This protocol describes a Finkelstein reaction, a robust and self-validating system for converting an alkyl chloride to an alkyl iodide via an S(_{N})2 mechanism. The reaction's trustworthiness is enhanced by Le Chatelier's principle; the sodium chloride byproduct is insoluble in the acetone solvent, precipitating out and driving the equilibrium towards the product.[12]

Objective: To replace the chloro group in this compound with an iodo group with high yield and selectivity.

Materials:

  • This compound (1 equivalent)

  • Sodium Iodide (NaI), anhydrous (1.5 equivalents)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na({2})S({2})O(_{3})) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_{4}))

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous sodium iodide (1.5 eq) and anhydrous acetone. Stir the suspension until the NaI is mostly dissolved.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Gently heat the mixture to reflux (approx. 56 °C for acetone) using a heating mantle. A white precipitate of sodium chloride (NaCl) should begin to form.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter the solid NaCl and rinse it with a small amount of diethyl ether. Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Workup - Extraction: Redissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any excess iodine color), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 10-iodo-3-decyne.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

G A 1. Assemble Flask & Condenser (Inert Atmosphere) B 2. Add NaI and Acetone A->B C 3. Add this compound B->C D 4. Heat to Reflux (NaCl precipitates) C->D E 5. Monitor by TLC/GC D->E F 6. Cool, Filter, Concentrate E->F G 7. Redissolve in Ether Wash with H2O, Na2S2O3, Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter and Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: Workflow for the S(_{N})2 synthesis of 10-iodo-3-decyne.

Conclusion

The reactivity of the chloro group in this compound is analogous to that of a standard secondary alkyl halide. Its behavior is dictated by the fundamental principles of nucleophilic substitution and elimination competition. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can achieve a high degree of control over the reaction outcome. Strong, weakly basic nucleophiles in polar aprotic solvents favor the S(_{N})2 pathway, providing a predictable route to substituted products. Conversely, strong bases, especially at elevated temperatures, promote E2 elimination, with the choice of a bulky or non-bulky base allowing for regiochemical control over the resulting alkene. A comprehensive understanding of these competing mechanisms is essential for the effective use of this compound and related long-chain haloalkynes as intermediates in complex molecule synthesis.

References

  • Michigan State University, Department of Chemistry. Alkyne Reactivity. [Link]
  • LibreTexts Chemistry. 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
  • North Carolina State University Libraries. 7.11 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link]
  • ACS Publications. Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. [Link]
  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1)
  • Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
  • LibreTexts Chemistry. 11.7: Addition of Hydrogen Halides to Alkynes. [Link]
  • LibreTexts Chemistry. 2.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
  • BYJU'S. SN1 SN2 E1 E2 Reaction Mechanism. [Link]
  • Quora. What is the reaction between halides and alkynes? [Link]
  • Scribd. Important Reactions and Mechanisms in Haloalkanes & Haloarenes. [Link]
  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]
  • Monash University. Organic reactions: Substitution. [Link]
  • Save My Exams. Reactivity of Halogenoarenes. [Link]
  • ResearchGate. Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. [Link]
  • YouTube. AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]
  • National Institutes of Health.
  • Neuman, R. C. Jr.Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. [Link]
  • Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]
  • ResearchGate. (PDF) Indium(III)
  • ResearchGate.
  • LibreTexts Chemistry. 7.9: Summary of Reactivity of Haloalkanes. [Link]
  • YouTube.
  • StudySmarter. Reactions of Haloalkanes: Meaning, Examples. [Link]
  • LibreTexts Chemistry. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
  • Master Organic Chemistry.
  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]
  • University of Calgary. Elimination Reactions and Alkene Synthesis Practice Exercise. [Link]
  • LibreTexts Chemistry. 16.
  • YouTube. Elimination Reactions: Organic Chemistry. [Link]
  • Pearson. Draw the elimination products for each of the following E2 reactions. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 10-Chloro-3-decyne (CAS No. 18295-64-2). As a bifunctional molecule featuring both an internal alkyne and a primary alkyl chloride, its integrity is paramount for reproducible and successful outcomes in research and development. This document moves beyond generic recommendations to explain the underlying chemical principles that dictate its stability, offering field-proven protocols to ensure its long-term viability.

Core Chemical Profile and Physical Properties

This compound is a functionalized long-chain alkyne. Its structure consists of a ten-carbon chain with a triple bond located at the third carbon and a chlorine atom at the tenth position. This unique arrangement makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18295-64-2[2]
Molecular Formula C₁₀H₁₇Cl[2]
Molecular Weight 172.69 g/mol [2]
IUPAC Name 10-chlorodec-3-yne[2]
Physical State Solid[3]
Boiling Point 122°C at 20 mmHg[4]
Purity (typical) >97.0% (GC)[4]

Intrinsic Stability and Potential Degradation Pathways

While Safety Data Sheets (SDS) often state that this compound is "stable under normal conditions," this is a broad statement that warrants a more nuanced, mechanism-based understanding for scientific applications.[3] The stability of the molecule is governed by the reactivity of its two primary functional groups: the internal alkyne and the terminal alkyl chloride.

The Internal Alkyne: The triple bond in this compound is relatively stable compared to terminal alkynes, which have an acidic proton. However, alkynes can be susceptible to oxidation, especially when exposed to strong oxidizing agents, heat, or light, which can lead to cleavage or polymerization.[5]

The Primary Alkyl Chloride: The C-Cl bond at the terminus of the alkyl chain is a potential site for nucleophilic substitution or elimination reactions. While primary alkyl chlorides are less reactive towards unimolecular (SN1) reactions, they can participate in bimolecular (SN2) reactions with various nucleophiles. The presence of trace impurities, such as water or bases, could potentially facilitate these degradation pathways over time.

The primary concern for long-term storage is the potential for slow degradation through these routes, catalyzed by environmental factors.

Critical Factors Influencing Stability

Several external factors can compromise the integrity of this compound. Understanding and controlling these variables is the key to preventing degradation.

  • Temperature: Elevated temperatures can provide the activation energy needed for unwanted reactions, such as polymerization or elimination. While some haloalkynes are noted to be heat-sensitive, the specific thermal lability of this compound is not extensively documented.[6] Therefore, a conservative approach to temperature control is essential.

  • Light: Similar to heat, exposure to light, particularly UV radiation, can initiate radical reactions or other degradation pathways. Light-sensitive haloalkynes are known, making protection from light a critical storage parameter.[6]

  • Atmosphere (Oxygen & Moisture): Oxygen can lead to oxidative degradation of the alkyne moiety. Moisture can act as a nucleophile, potentially hydrolyzing the alkyl chloride to the corresponding alcohol over extended periods, or facilitate other ionic degradation pathways.

  • Incompatible Materials: Contact with certain chemicals can accelerate decomposition. Strong oxidizing agents are a primary concern.[3] Additionally, strong acids and bases should be avoided, as they can catalyze reactions at either the alkyne or the alkyl chloride functional groups.[6]

cluster_compound This compound Integrity cluster_threats Degradation Factors cluster_outcomes Potential Degradation Products Compound This compound Polymer Polymerization Products Oxidation Oxidized Byproducts Substitution Substitution/Elimination Products Temp Elevated Temperature Temp->Polymer Accelerates Light UV Light Exposure Light->Oxidation Initiates Atmosphere Oxygen / Moisture Atmosphere->Oxidation Enables Atmosphere->Substitution Facilitates Incompatibles Incompatible Materials (Oxidizers, Strong Acids/Bases) Incompatibles->Substitution Catalyzes

Diagram of factors leading to the degradation of this compound.

Validated Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following protocols, synthesized from safety data and chemical first principles, should be strictly adhered to.

Long-Term Storage Protocol (> 1 month)

This protocol is designed to maximize the shelf-life of the compound by rigorously controlling environmental factors.

Objective: To store this compound in a stable, inert environment, minimizing exposure to catalysts of degradation.

Methodology:

  • Container Selection: Use a clean, dry, amber glass vial or bottle with a PTFE-lined cap. Amber glass is critical to protect the compound from light.

  • Inert Atmosphere Blanketing: Before sealing, flush the container headspace with an inert gas such as argon or nitrogen. This displaces oxygen and moisture.

    • Causality: Removing atmospheric oxygen prevents oxidative degradation of the alkyne. Removing moisture prevents hydrolysis of the alkyl chloride.

  • Sealing: Ensure the cap is tightly sealed to prevent atmospheric exchange. For critical applications, consider sealing the cap-vial interface with Parafilm® as a secondary barrier.

  • Temperature Control: Store the sealed container in a refrigerator, ideally at 2-8°C.[6] Do not freeze unless solubility and stability upon thawing have been validated, as this can cause moisture to condense.

    • Causality: Low temperatures significantly reduce the rate of all potential degradation reactions.

  • Location: The storage location (refrigerator or cold room) must be a well-ventilated area designated for chemical storage, away from strong oxidizing agents, acids, and bases.[3][6]

Short-Term / In-Use Storage Protocol

For material that is actively being used, maintaining stability is equally important.

Objective: To minimize exposure to atmospheric contaminants and adverse conditions during periods of active use.

Methodology:

  • Aliquotting: If possible, upon receiving the material, divide it into smaller, single-use or short-term-use aliquots under an inert atmosphere. This prevents contamination of the entire stock with each use.

  • Working Container: Keep the working aliquot in a tightly sealed amber vial.

  • Equilibration: Before opening, always allow the container to warm to room temperature.

    • Causality: This is a critical, self-validating step. Opening a cold vial will cause moisture from the ambient air to condense inside, contaminating the material.

  • Handling: Conduct all weighing and handling in a fume hood or glovebox.[3] Use clean, dry spatulas and glassware.

  • Resealing: After dispensing the material, re-flush the headspace with inert gas before tightly resealing the container.

  • Storage: Return the container to the recommended refrigerated, dark, and dry storage conditions promptly.[3][6]

start Receive Compound aliquot Aliquot into smaller vials under inert atmosphere start->aliquot store_long Store long-term aliquots: - Tightly sealed amber vial - Inert atmosphere - Refrigerate (2-8°C) - Dark, dry location aliquot->store_long use Need to use compound store_long->use Select aliquot equilibrate Equilibrate vial to room temperature use->equilibrate dispense Dispense material in fume hood or glovebox equilibrate->dispense reseal Re-flush with inert gas and seal tightly dispense->reseal store_short Return to refrigerated storage reseal->store_short

Recommended workflow for handling and storage of this compound.

Conclusion

The stability of this compound is robust under ideal conditions but can be compromised by exposure to heat, light, oxygen, moisture, and incompatible chemicals. By understanding the underlying chemical principles and implementing the rigorous storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the compound's integrity, leading to more reliable and reproducible experimental results. The core tenets are exclusion of atmospheric contaminants, protection from light, and consistent temperature control.

References

  • Fisher Scientific. (2024, March 30).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87561, 3-Decyne, 10-chloro-.
  • Guin, S., et al. (2015). Origin of Stability and Inhibition of Cooperative Alkyne Hydrofunctionalization Catalysts. Chemistry – A European Journal, 21(39), 13618-13628. URL
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Chloro-3-methyl-1-butyne. URL
  • U.S. Environmental Protection Agency. (n.d.). Substance Details for 3-Decyne, 10-chloro-. System of Registries.
  • ChemicalBook. (n.d.). This compound | 18295-64-2.
  • PubChemLite. (n.d.). This compound (C10H17Cl).
  • Sigma-Aldrich. (2025, November 18).
  • Wang, Z., et al. (2019). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces, 11(34), 31335-31342. URL
  • Hoffmeister, H., & Ott, I. (2019). STABILITY TESTS OF ALKYNYLGOLD(I)(NHC) COMPLEXES BY HPLC-DAD-MS. Symposium on Pharmaceutical Engineering Research SPhERe. URL
  • Aflak, N., et al. (2021). Recyclable Catalysts for Alkyne Functionalization.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET: Di-tert-butylchlorophosphine. URL
  • Fernández-García, L., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • LabSolutions. (n.d.). This compound.
  • Xi, C. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research, 47(8), 2577-2589. URL

Sources

solubility of 10-Chloro-3-decyne in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 10-Chloro-3-decyne in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. It further outlines a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering both theoretical grounding and practical methodologies to facilitate experimental design and execution.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure and physical properties is paramount to predicting its solubility behavior. This compound (CAS: 18295-64-2) is a halogenated internal alkyne with a distinct molecular architecture that dictates its interaction with various solvents.[1][2]

Molecular Structure: CCC#CCCCCCCCl

The molecule consists of a ten-carbon chain, featuring a carbon-carbon triple bond (alkyne) at the 3-position and a chlorine atom at the 10-position.[1][3] This structure imparts a dual character:

  • Apolar Component: The long C₈ alkyl chain and the internal alkyne group are nonpolar, contributing to significant van der Waals (London dispersion) forces.[4][5] This region of the molecule favors interaction with nonpolar solvents.

  • Polar Component: The terminal C-Cl bond introduces a dipole moment, making this end of the molecule weakly polar. However, this minor polar characteristic is largely overshadowed by the extensive nonpolar hydrocarbon backbone.

Alkynes are generally considered nonpolar or weakly polar molecules.[5][6] They are incapable of acting as hydrogen bond donors and are very weak acceptors. Consequently, their solubility is primarily governed by their ability to interact via dispersion forces.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₇ClPubChem[1]
Molecular Weight 172.7 g/mol EPA SRS[3]
IUPAC Name 10-chlorodec-3-ynePubChem[1]
Boiling Point 122°C at 20 mmHgLabSolutions[7]
Predicted XlogP 4.1PubChem[1]

The high predicted octanol-water partition coefficient (XlogP) of 4.1 strongly indicates a lipophilic ("fat-loving") nature, suggesting a much higher affinity for nonpolar organic solvents than for water.[1]

Theoretical Solubility Framework and Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to exhibit high solubility in these solvents. The dominant intermolecular forces in both the solute and the solvent are London dispersion forces. The energy required to break the existing solute-solute and solvent-solvent interactions is readily compensated by the formation of new, energetically similar solute-solvent interactions.[4][10]

  • Polar Aprotic Solvents (e.g., Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Acetone): Good to moderate solubility is predicted. These solvents have dipole moments and can engage in dipole-dipole interactions with the C-Cl bond of the solute. Furthermore, their organic portions can effectively solvate the long alkyl chain. Alkynes are known to be readily soluble in solvents like ether and acetone.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low to negligible solubility is anticipated, particularly in water. These solvents are characterized by strong hydrogen bonding networks. The energy cost to disrupt these strong solvent-solvent hydrogen bonds is not sufficiently offset by the weak interactions (primarily dispersion forces) that would form with the nonpolar this compound molecule.[4][8] As a rule, alkynes are essentially insoluble in water.[4][5]

This predictive framework allows researchers to select a promising range of solvents for initial screening, saving time and resources.

Experimental Determination of Solubility: A Standardized Protocol

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The Shake-Flask method is the gold-standard technique for determining the equilibrium solubility of a compound and is recommended here.[11][12]

Rationale for the Shake-Flask Method

This method is considered the most accurate approach because it allows a solute and solvent to reach a true thermodynamic equilibrium.[11][12] By adding an excess of the solute, a saturated solution is formed, ensuring that the maximum amount of solute has dissolved at a given temperature. The subsequent analysis of the supernatant provides a direct measure of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the this compound solute and all selected organic solvents are of high purity (>97%).[12]

    • Use calibrated analytical balances and volumetric glassware.

    • Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent to be tested.

  • Addition of Solute and Solvent:

    • Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid remains after equilibration. A starting point could be adding ~200 mg of solute to 5 mL of solvent.

    • Accurately dispense a known volume (e.g., 5.00 mL) of the chosen solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath or orbital shaker set to a controlled temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.[12][13]

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid disturbing the excess solute, it is critical to draw the liquid from the upper portion of the solution.

    • Filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is crucial for accuracy.

  • Analysis and Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique. Suitable methods include:

      • Gas Chromatography (GC): Ideal for volatile organic compounds. A flame ionization detector (FID) would be appropriate.

      • High-Performance Liquid Chromatography (HPLC): Can be used if the compound has a suitable chromophore for UV detection, or with an alternative detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD).[14]

    • Prepare a calibration curve using standards of known this compound concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for any dilution factors.

    • Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

Self-Validation and Trustworthiness

To ensure the system has reached equilibrium and the results are trustworthy:

  • Time-to-Equilibrium Study: For a new system, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases over time.

  • Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the method and identify any outliers.

Visualization of Experimental Workflow

The following diagram illustrates the standardized Shake-Flask protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep_solute Add Excess Solute (this compound) prep_solvent Add Known Volume of Solvent equil Agitate at Constant Temp (e.g., 25°C) for 24-48h prep_solvent->equil settle Settle Undissolved Solute equil->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm PTFE) sample->filter quantify Quantify Concentration (e.g., GC-FID) filter->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Hazards of 10-Chloro-3-decyne

Abstract: This technical guide provides a comprehensive analysis of the potential hazards associated with this compound (CAS No. 18295-64-2). While current regulatory classifications under the 2012 OSHA Hazard Communication Standard do not label this compound as hazardous, this document delves deeper, examining the potential risks inferred from its chemical structure as a chlorinated alkyne. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. It emphasizes a precautionary approach, detailing best practices for safe handling, storage, and disposal, and outlines emergency procedures. The causality behind experimental choices and safety protocols is explained to foster a thorough understanding of risk mitigation.

Introduction and Regulatory Context

This compound is a chemical compound with the molecular formula C10H17Cl.[1][2][3] It belongs to the family of haloalkynes, which are characterized by the presence of a halogen atom and a carbon-carbon triple bond. While it is utilized in laboratory settings for chemical synthesis, a comprehensive understanding of its potential hazards is paramount for ensuring personnel safety and environmental protection.[4]

According to the Safety Data Sheet (SDS), this compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, the absence of a formal hazard classification does not imply an absence of risk. The general class of halogenated hydrocarbons, which includes haloalkanes and haloalkynes, encompasses compounds with a wide range of biological activities and potential toxicities.[5][6][7] Therefore, a proactive and informed approach to safety is essential.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C10H17Cl[1][2][3]
Molecular Weight 172.69 g/mol [1]
CAS Number 18295-64-2[1][2][4][8]
Appearance Not specified (likely a liquid)
Solubility Likely soluble in organic solvents, slightly soluble in water[6][7]

Inferred Potential Hazards and Risk Assessment

Given the limited specific toxicological data for this compound, a risk assessment must be based on the known hazards of its functional groups: the chloro- group and the alkyne group.

Health Hazards

While the SDS for this compound does not list specific health hazards, the broader class of chlorinated solvents and organochlorines are associated with a range of adverse health effects.[4][9][10] It is prudent to assume that this compound may pose similar risks until proven otherwise.

  • Dermal and Eye Irritation: Chlorinated solvents can cause skin and eye irritation.[9][10] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[11]

  • Systemic Effects: Some chlorinated hydrocarbons are known to cause damage to the central nervous system, kidneys, and liver.[10] As alkylating agents, some haloalkanes are also considered potential carcinogens.[5]

Reactivity and Flammability

The presence of a carbon-carbon triple bond (alkyne) introduces a degree of reactivity. While haloalkanes are generally less flammable than their parent alkanes, the overall flammability of this compound should be considered.[5]

  • Reactivity with Bases and Oxidizing Agents: Alkynes can react with strong bases. The presence of a chlorine atom can also influence reactivity. Contact with strong oxidizing agents should be avoided.

  • Thermal Decomposition: Upon heating, halogenated compounds can decompose to form toxic and corrosive gases, such as hydrogen chloride.[11]

Environmental Hazards

The environmental fate and effects of this compound are not well-documented. However, many halogenated hydrocarbons are persistent in the environment and can have adverse effects on aquatic life.[5] Therefore, releases into the environment should be strictly avoided.[4]

Experimental Workflow for Safe Handling

The following workflow outlines a self-validating system for handling this compound, ensuring that risks are minimized at each step.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review SDS & Literature prep2 Conduct Risk Assessment prep1->prep2 prep3 Prepare Engineering Controls (Fume Hood) prep2->prep3 prep4 Select & Inspect PPE prep3->prep4 handle1 Work in Ventilated Area prep4->handle1 Proceed with caution handle2 Ground Equipment (if flammable) handle1->handle2 handle3 Use Incompatible-Free Tools handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Decontaminate Work Area handle4->post1 Complete handling post2 Segregate & Label Waste post1->post2 post3 Properly Store Compound post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocols

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Given that certain solvents can penetrate latex and nitrile gloves, it is advisable to consult glove manufacturer compatibility charts.[10]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[4] For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

Storage Protocol
  • Container: Keep the compound in a tightly closed container.[4]

  • Location: Store in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.

Spill and Emergency Procedures

EmergencyResponse cluster_actions Immediate Actions cluster_response Response & Cleanup spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor spill->alert remove_clothing Remove Contaminated Clothing spill->remove_clothing If skin contact assess Assess Spill Size & Risk evacuate->assess alert->assess wash Wash Affected Area remove_clothing->wash seek_medical seek_medical wash->seek_medical Seek medical attention contain Contain Spill with Absorbent assess->contain If safe to do so cleanup Collect Waste in Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate

Caption: A flowchart for emergency response to a this compound spill or exposure.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Conclusion

While this compound is not currently classified as a hazardous substance under OSHA's Hazard Communication Standard, a comprehensive evaluation of its chemical structure suggests a potential for hazards characteristic of chlorinated alkynes. The principles of sound industrial hygiene and safety practice dictate that this compound should be handled with care.[4] Researchers, scientists, and drug development professionals must employ robust engineering controls, appropriate personal protective equipment, and safe work practices to mitigate potential risks. This guide provides a framework for a self-validating system of safety, grounded in the understanding that an absence of data is not an absence of hazard.

References

  • 3-Decyne, 10-chloro- | C10H17Cl | CID 87561 - PubChem. National Institutes of Health.
  • 3-Decyne, 10-chloro- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency.
  • This compound (C10H17Cl) - PubChemLite.
  • Haloalkane - Wikipedia.
  • 1 - SAFETY DATA SHEET.
  • Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes.
  • toxicity of haloalkanes by Tegan Jackson on Prezi. (2021, May 27).
  • Haloethylene-related compounds of industrial, environmental, and medical significance.
  • 9.3: Halogenated Hydrocarbons- Many Uses, Some Hazards - Chemistry LibreTexts. (2022, August 10).
  • chlorinated solvents - product stewardship manual - Olin Chlor Alkali.
  • Handling Chlorine Safely. (2019, May 13).
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023, December 25).
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Safe and efficient handling of chlorinated solvents | IPI Global.

Sources

Part 1: Introduction and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 10-Chloro-3-decyne

Abstract

This compound is a functionalized long-chain alkyne containing both a terminal chloro group and an internal triple bond. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential chemical reactivity. While specific literature on this compound is not prominent, this document extrapolates from established principles of organic chemistry and data from analogous long-chain haloalkynes to present a scientifically rigorous exploration of this molecule. The methodologies and analyses presented herein are intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize similar bifunctional molecules.

Nomenclature and Chemical Identity
  • IUPAC Name: this compound

  • Chemical Formula: C₁₀H₁₇Cl

  • Molecular Weight: 172.69 g/mol

  • Structure: CH₃CH₂C≡CCH₂(CH₂)₅CH₂Cl

  • CAS Number: Not assigned (as of the latest data compilation)

  • InChI Key: A unique InChI key would be generated upon its synthesis and registration.

The Dawn of Long-Chain Haloalkynes

The study of haloalkynes has been a significant area of organic chemistry for over a century. Early investigations into the reactivity of acetylenic compounds laid the groundwork for the synthesis of more complex structures. The introduction of a halogen into an alkyne-containing molecule imparts a dual reactivity, allowing for a wide range of subsequent chemical transformations. The development of organometallic coupling reactions, such as those involving Grignard and organolithium reagents, in the early 20th century, provided the first reliable methods for constructing carbon-carbon bonds, which is a key step in the synthesis of long-chain functionalized alkynes like this compound. The ability to selectively functionalize both ends of a carbon chain has made such molecules valuable building blocks in the synthesis of natural products, polymers, and pharmaceutical agents.

Part 2: The Synthesis of this compound: A Methodological Deep Dive

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the molecule at the C-C bond formed adjacent to the alkyne. This suggests a nucleophilic acetylide and a suitable electrophile. A primary disconnection strategy points towards the reaction of an ethyl acetylide with a long-chain chloro-functionalized electrophile.

G This compound This compound Disconnection Disconnection This compound->Disconnection Ethyl_Acetylene Ethyl Acetylene (Nucleophile) Disconnection->Ethyl_Acetylene C-C bond formation 1_bromo_6_chlorohexane 1-bromo-6-chlorohexane (Electrophile) Disconnection->1_bromo_6_chlorohexane C-C bond formation G This compound This compound Alkyne_Reactions Alkyne Reactions This compound->Alkyne_Reactions Chloro_Reactions Chloro Group Reactions This compound->Chloro_Reactions Reduction Reduction (H₂, Pd/C) Alkyne_Reactions->Reduction Halogenation Halogenation (Br₂) Alkyne_Reactions->Halogenation Click_Chemistry Azide-Alkyne Cycloaddition (with terminal alkyne) Alkyne_Reactions->Click_Chemistry if isomerized Nucleophilic_Substitution Nucleophilic Substitution (e.g., NaN₃, NaCN) Chloro_Reactions->Nucleophilic_Substitution Elimination Elimination (strong base) Chloro_Reactions->Elimination

theoretical studies on 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 10-Chloro-3-decyne

Abstract

Haloalkynes have emerged as exceptionally versatile building blocks in modern organic synthesis and medicinal chemistry, prized for their unique reactivity and ability to introduce both halogen and alkyne functionalities into complex molecules.[1][2][3] this compound, a representative long-chain chloroalkyne, embodies the structural features that make this class of compounds compelling for further investigation. However, a dedicated theoretical exploration of its properties remains a notable gap in the scientific literature. This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, computational chemists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind methodological choices, offering a prospective roadmap for characterizing this molecule's electronic structure, reactivity, and potential as a pharmacologically active agent. The protocols and insights presented herein are grounded in established computational chemistry principles and are broadly applicable to the study of other halogenated alkynes.

Foundational Analysis: Elucidating the Ground-State Properties

Before exploring reactivity or biological interactions, a robust understanding of the molecule's fundamental electronic and structural properties is paramount. This initial characterization serves as the bedrock for all subsequent, more complex theoretical investigations. The primary tool for this phase is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this nature.

Geometry Optimization and Vibrational Analysis

The first essential step is to determine the molecule's most stable three-dimensional conformation—its ground-state geometry. An improperly optimized structure will yield erroneous results in all further calculations.

The "Why": We employ geometry optimization to find the minimum energy structure on the potential energy surface. The choice of a functional like B3LYP is a well-established starting point, known for its reliability across a wide range of organic molecules. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, with diffuse functions (++) to handle potential long-range interactions and polarization functions (d,p) to accurately model the bonding environment, which is critical for the polarizable chlorine atom and the electron-rich alkyne.[4]

A subsequent frequency calculation is not merely a verification step; it is a self-validating system for the protocol. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, this calculation provides predicted vibrational frequencies that can be directly compared with experimental Infrared (IR) and Raman spectroscopy data for validation.

Table 1: Exemplary Predicted Structural and Electronic Data for this compound (Note: These values are representative examples of data that would be generated by the described protocol.)

ParameterPredicted ValueSignificance
C≡C Bond Length1.21 ÅIndicates triple bond character.
C-Cl Bond Length1.79 ÅReflects the covalent bond between carbon and chlorine.
C-C≡C Bond Angle178.5°Near-linear geometry typical of an internal alkyne.
Dipole Moment2.15 DQuantifies molecular polarity, crucial for intermolecular interactions.
HOMO Energy-6.8 eVHighest Occupied Molecular Orbital; indicates electron-donating ability.
LUMO Energy-0.5 eVLowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap6.3 eVRelates to chemical reactivity and electronic stability.[5]
Electronic Structure and Reactivity Descriptors

With a validated structure, we can dissect its electronic landscape. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides immediate insight into the molecule's reactivity. The HOMO typically localizes on the electron-rich alkyne, identifying it as the primary site for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map offers a more intuitive visualization. It maps the electrostatic potential onto the electron density surface, color-coding regions of negative potential (nucleophilic, red) and positive potential (electrophilic, blue). For this compound, we would expect to see a high electron density (red/yellow) around the π-system of the triple bond and the electronegative chlorine atom, highlighting these areas as key interaction sites.

Probing Reactivity: Mechanistic Pathways and Transition States

Haloalkynes are known for their participation in a variety of reactions, including cross-couplings and nucleophilic additions.[2][3] Computational chemistry allows us to model these reactions, identify intermediates, and calculate the energy barriers that govern reaction rates. This is critical for predicting reaction outcomes and designing new synthetic routes.

Modeling a Representative Reaction: Electrophilic Addition

Let's consider the electrophilic addition of a generic electrophile (E+) across the alkyne triple bond, a fundamental reaction class for alkynes.[6][7] The computational workflow involves identifying the reactants, the final product(s), and, most importantly, the transition state (TS) that connects them.

The "Why": A transition state search algorithm (e.g., Berny optimization to a first-order saddle point) is used to locate the highest energy point along the reaction coordinate. A subsequent frequency calculation on this TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed/broken during the reaction. This confirms it as a true transition state. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a key predictor of reaction kinetics.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R This compound + Electrophile (E+) TS Transition State Structure (TS Search + Freq Calc) R->TS ΔG‡ (Activation Energy) P Addition Product (Geometry Optimization) TS->P ΔG_rxn (Reaction Energy)

Prospective Analysis in Drug Discovery

The presence of a chlorine atom often enhances the pharmacological properties of a molecule, affecting its lipophilicity, metabolic stability, and binding affinity through halogen bonding.[8][9][10][11] The structural and electronic information derived from our theoretical studies provides the perfect input for computational drug discovery workflows.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein or enzyme). This is instrumental in hypothesis-driven drug design.

The "Why": The process begins with the DFT-optimized ligand structure. A target protein is selected based on a therapeutic hypothesis. Docking algorithms systematically sample different ligand conformations and orientations within the protein's active site, using a scoring function to estimate the binding affinity. This allows for the rapid screening of compounds and provides a structural model of the ligand-receptor complex, which can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts, or halogen bonds involving the chlorine atom).

Table 2: Exemplary Molecular Docking Results (Note: These values are hypothetical, assuming a target enzyme like a kinase or dehalogenase.)

ParameterPredicted ValueInterpretation
Binding Affinity-7.5 kcal/molA strong negative value suggests favorable binding.
Key ResiduesTYR 22, LEU 83, VAL 30Amino acids predicted to be in close contact with the ligand.
Interacting MoietiesAlkyne (π-π stacking), Chloro (halogen bond), Alkyl chain (hydrophobic)The specific parts of the ligand driving the binding interaction.
Ligand RMSD1.2 ÅLow Root-Mean-Square Deviation indicates a stable binding pose.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Prioritization L Optimized Ligand Structure (from DFT) D Simulate Ligand-Receptor Binding L->D R Protein Target Structure (from PDB) R->D A Analyze Binding Poses Calculate Scores Identify Key Interactions D->A

Standard Operating Protocols

Protocol 1: DFT Geometry Optimization and Frequency Analysis
  • Structure Building: Construct the this compound molecule using a molecular builder (e.g., Avogadro, GaussView). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Route Section: Specify the job type, theoretical method, and basis set. Example: #p B3LYP/6-311++G(d,p) Opt Freq. Opt requests geometry optimization, and Freq requests the subsequent frequency calculation.

    • Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge 0, spin multiplicity 1).

    • Coordinates: Paste the initial Cartesian coordinates from the builder.

  • Execution: Submit the calculation to the computational server.

  • Validation and Analysis:

    • Convergence: Confirm that the optimization job completed successfully by checking for the "Normal termination" message in the output file.

    • Frequency Check: Search the output file for vibrational frequencies. Confirm there are zero imaginary frequencies.

    • Data Extraction: Extract the final optimized coordinates, energies (HOMO, LUMO), dipole moment, and vibrational frequencies for further analysis.

Protocol 2: Molecular Docking (Conceptual Workflow)
  • Ligand Preparation:

    • Start with the DFT-optimized .log or .mol2 file of this compound.

    • Use a preparation tool (e.g., AutoDockTools, Schrödinger's LigPrep) to assign correct bond orders, add hydrogen atoms, and generate a 3D conformation suitable for docking (e.g., a .pdbqt file).

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Define the binding site by creating a grid box that encompasses the active site cavity.

  • Docking Execution:

    • Run the docking program (e.g., AutoDock Vina, Glide), providing the prepared ligand and receptor files as input. The software will perform the conformational search.

  • Results Analysis:

    • Visualize the resulting ligand poses within the receptor's active site using software like PyMOL or Chimera.

    • Analyze the scoring function output to rank the poses and estimate binding affinity.

    • Identify and measure key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.

References

  • Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research. [Link]
  • lseinjr1. (2018).
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Wu, W., & Jiang, H. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. [Link]
  • ResearchGate. (2014). ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • Jacobs, M., et al. (2025). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. Journal of the American Chemical Society. [Link]
  • Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. Khan Academy. [Link]
  • PubChem. (n.d.). 3-Chloro-3-methyl-4-decyne. PubChem. [Link]
  • Rathika, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
  • Khan Academy. (2012). Halogenation and ozonolysis of alkynes. YouTube. [Link]
  • Rathika, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
  • Physical Chemistry Chemical Physics. (2014). A computational study of 'Al-kanes' and 'Al-kenes'. RSC Publishing. [Link]
  • Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. Chemistry Steps. [Link]
  • ChemRxiv. (2021).
  • ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubChem. (n.d.). 3-Decyne. PubChem. [Link]
  • ResearchGate. (2023). Comprehensive Study of the Chloro Porphyrin Fe(III) Complex: Synthesis, Spectroscopic Analysis, Structural Characterization, Electronic Properties, and DFT Calculations.

Sources

Electrophilic Addition Reactions of 10-Chloro-3-decyne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive examination of the electrophilic addition reactions of 10-chloro-3-decyne, a unique internal alkyne possessing a remote electron-withdrawing substituent. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and modification of complex organic molecules. The guide delves into the mechanistic intricacies of various electrophilic additions, including hydrohalogenation, halogenation, and hydration, with a particular focus on how the distant chloro group influences reactivity, regioselectivity, and stereoselectivity. By synthesizing established principles of alkyne chemistry with insights into the electronic effects of remote substituents, this guide aims to provide a robust framework for predicting and controlling the outcomes of these critical synthetic transformations. Detailed experimental protocols, data-driven analysis, and mechanistic visualizations are provided to support the practical application of the concepts discussed.

Introduction: The Unique Profile of this compound

This compound is an intriguing substrate for electrophilic addition reactions due to its bifunctional nature. It features an internal carbon-carbon triple bond, a region of high electron density, making it susceptible to attack by electrophiles.[1][2] Simultaneously, the presence of a chlorine atom at the 10-position, while spatially distant from the alkyne, introduces an electron-withdrawing inductive effect that can modulate the reactivity of the triple bond. Understanding this interplay is crucial for predicting and controlling the outcomes of synthetic transformations involving this molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic routes. A common approach involves the alkylation of a smaller terminal alkyne. For instance, the reaction of the acetylide anion of 1-pentyne with 1-bromo-5-chloropentane would yield the target molecule. Alternative strategies could involve the chlorination of a corresponding alcohol, such as 3-decyn-10-ol. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Structural and Electronic Characteristics

The core of this compound's reactivity lies in its alkyne functional group, which consists of two sp-hybridized carbon atoms.[3] This linear geometry and the presence of two π-bonds create a cylindrical region of high electron density, the primary site for electrophilic attack.[3][4] The chlorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I effect) along the carbon chain. While this effect diminishes with distance, it can still influence the electron density of the triple bond, potentially making it less nucleophilic compared to an unsubstituted alkyne.[4] This subtle electronic perturbation can have significant consequences for the rates and regioselectivity of electrophilic addition reactions.

Fundamental Principles of Electrophilic Addition to Alkynes

Electrophilic addition reactions to alkynes are cornerstone transformations in organic synthesis, allowing for the conversion of the carbon-carbon triple bond into a variety of other functional groups.[5] These reactions generally proceed through the attack of an electrophile on the π-electron system of the alkyne, leading to the formation of an intermediate that is subsequently attacked by a nucleophile.[6]

The Vinylic Cation Intermediate

A key mechanistic feature of many electrophilic additions to alkynes is the formation of a vinylic carbocation intermediate.[7][8] This intermediate, where the positive charge resides on a double-bonded carbon, is generally less stable than a corresponding saturated carbocation.[7] The stability of this vinylic cation is a critical determinant of the reaction's regioselectivity. For internal alkynes like this compound, the initial electrophilic attack can, in principle, occur at either of the two alkyne carbons, leading to two different vinylic cations. The relative stability of these intermediates will dictate the major product.

Regioselectivity: Markovnikov's and Anti-Markovnikov's Rules

For unsymmetrical internal alkynes, the question of which carbon atom the electrophile and nucleophile will bond to becomes paramount.

  • Markovnikov's Rule : In the addition of a protic acid (H-X) to an alkyne, the hydrogen atom will add to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms.[9][10] For internal alkynes, this rule is extended to predict that the electrophile (often H+) will add to the carbon that leads to the more stable vinylic carbocation.[10][11] Alkyl groups are electron-donating and stabilize adjacent carbocations.

  • Anti-Markovnikov Addition : In certain cases, particularly in the presence of peroxides for HBr addition or through hydroboration-oxidation, the addition can occur in an anti-Markovnikov fashion.[12][13][14] Here, the hydrogen atom adds to the more substituted carbon of the alkyne.

For this compound, the ethyl group on one side and the chloro-heptyl group on the other will have differing electronic effects, influencing the stability of the possible vinylic cation intermediates and thus the regiochemical outcome of the reaction.

Stereoselectivity: Syn- and Anti-Addition

The stereochemical outcome of electrophilic addition refers to the spatial arrangement of the newly added groups.

  • Anti-Addition : The two new groups add to opposite faces of the alkyne π-system. This is commonly observed in the halogenation of alkynes, which proceeds through a cyclic halonium ion intermediate.[15][16]

  • Syn-Addition : The two new groups add to the same face of the alkyne. This is characteristic of reactions like catalytic hydrogenation and hydroboration.[2][17]

The specific stereochemistry of the addition is a crucial consideration for the synthesis of stereoisomerically pure products.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a classic electrophilic addition reaction that typically follows Markovnikov's rule.[1][3] The reaction can proceed with one or two equivalents of HX, leading to vinyl halides and geminal dihalides, respectively.[16][18]

Mechanism of Hydrohalogenation

The reaction is initiated by the protonation of the alkyne by the hydrogen halide, forming a vinylic carbocation intermediate.[8][11] The halide ion then acts as a nucleophile, attacking the carbocation to form the vinyl halide.[11]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Alkyne R-C≡C-R' HX H-X Vinylic_Cation R-C+=CH-R' Alkyne->Vinylic_Cation + H⁺ X_ion X⁻ HX->X_ion Vinyl_Halide R-CX=CH-R' Vinylic_Cation->Vinyl_Halide + X⁻

Caption: General mechanism of alkyne hydrohalogenation.

Regioselectivity in the Context of this compound

In the case of this compound, the two carbons of the triple bond are not equivalent. One is bonded to an ethyl group, while the other is bonded to a 1-chloroheptyl group. The inductive effect of the distant chlorine atom will slightly destabilize a carbocation formed at the carbon atom closer to it. Therefore, protonation is expected to occur preferentially at the carbon atom further from the chloro-substituent (C-4), leading to the formation of a more stable secondary vinylic carbocation at C-3. This will result in the halide adding to the C-3 position.

Experimental Protocol: Hydrobromination of this compound
  • Dissolve this compound (1 equivalent) in a suitable inert solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen bromide gas (1.1 equivalents) slowly through the solution, or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, (Z)-3-bromo-10-chloro-3-decene.

  • Purify the product by column chromatography on silica gel.

Expected Products and Data
ReactantReagentMajor ProductMinor Product
This compoundHBr (1 eq.)(Z)-3-Bromo-10-chloro-3-decene(E)-3-Bromo-10-chloro-3-decene
This compoundHBr (2 eq.)3,3-Dibromo-10-chlorodecane-

The addition of the second equivalent of HBr to the resulting vinyl halide will also follow Markovnikov's rule, with the second bromine atom adding to the same carbon as the first, leading to a geminal dihalide.[11]

Halogenation of this compound

The reaction of alkynes with halogens (Cl₂, Br₂) results in the formation of dihaloalkenes and, with excess halogen, tetrahaloalkanes.[15][16] The stereochemistry of the first addition is typically anti, leading to the formation of the trans-dihaloalkene.[15][19]

Mechanism of Halogenation

The halogenation of alkynes is believed to proceed through a cyclic halonium ion intermediate.[15][16] The π-bond of the alkyne attacks the halogen molecule, displacing a halide ion and forming the bridged halonium ion. The displaced halide ion then attacks one of the carbons of the ring from the side opposite the bridge, resulting in anti-addition.[15][19]

G cluster_0 Step 1: Formation of Halonium Ion cluster_1 Step 2: Nucleophilic Attack Alkyne R-C≡C-R' X2 X-X Halonium_Ion Bridged Halonium Ion Alkyne->Halonium_Ion + X₂ X_ion X⁻ X2->X_ion Trans_Dihaloalkene trans-R-CX=CX-R' Halonium_Ion->Trans_Dihaloalkene + X⁻ (anti-addition)

Caption: Mechanism of alkyne halogenation.

Stereoselectivity and Product Prediction

For this compound, the addition of one equivalent of bromine is expected to yield primarily (E)-3,4-dibromo-10-chloro-3-decene due to the anti-addition mechanism. The addition of a second equivalent of bromine will then lead to 3,3,4,4-tetrabromo-10-chlorodecane.

Experimental Protocol: Bromination of this compound
  • Dissolve this compound (1 equivalent) in an inert solvent like carbon tetrachloride or dichloromethane.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Stir the reaction mixture until the bromine color persists.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.

  • Evaporate the solvent to obtain the crude (E)-3,4-dibromo-10-chloro-3-decene.

  • Purify the product by recrystallization or column chromatography if necessary.

Hydration of this compound

The hydration of alkynes, the addition of water across the triple bond, typically requires a strong acid catalyst, often in the presence of a mercuric salt (HgSO₄).[20][21] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[6][20]

Mechanism of Hydration and Tautomerism

The mercury(II)-catalyzed hydration begins with the formation of a bridged mercurinium ion intermediate. Water then attacks the more substituted carbon, and after a series of proton transfers, an organomercury enol is formed. Protonolysis of the carbon-mercury bond yields the enol and regenerates the mercury catalyst. The enol then undergoes keto-enol tautomerization to give the final ketone product.[20]

G Alkyne This compound Enol Enol Intermediate Alkyne->Enol Hydration Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Alkyne Ketone Ketone Product Enol->Ketone Tautomerization Tautomerization Keto-Enol Tautomerization Enol->Tautomerization

Caption: Hydration of an alkyne to a ketone.

Regioselectivity and Product Outcome

For an unsymmetrical internal alkyne like this compound, hydration will lead to a mixture of two ketones. The addition of the hydroxyl group will occur at both C-3 and C-4, leading to 10-chloro-3-decanone and 10-chloro-4-decanone, respectively. The ratio of these two products will depend on the subtle electronic differences between the two carbons of the alkyne, influenced by the remote chloro substituent. The electron-withdrawing nature of the chloroheptyl group will slightly favor the formation of the carbocation at the carbon atom further away from it (C-3), leading to a potential slight preference for the formation of 10-chloro-4-decanone.

Experimental Protocol: Mercury(II)-Catalyzed Hydration
  • To a solution of this compound (1 equivalent) in a mixture of water and a co-solvent like ethanol or THF, add a catalytic amount of sulfuric acid and mercuric sulfate.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC or GC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude mixture of ketones.

  • Separate the isomeric ketones by fractional distillation or column chromatography.

Conclusion

The electrophilic addition reactions of this compound present a fascinating case study in the interplay of steric and electronic effects in organic chemistry. The internal alkyne provides a reactive site for a variety of synthetically useful transformations, while the remote chloro substituent subtly influences the regiochemical outcomes of these reactions. A thorough understanding of the underlying mechanisms—the formation of vinylic cations, cyclic halonium ions, and the principles of Markovnikov's rule and stereoselectivity—is essential for predicting and controlling the products of these reactions. The experimental protocols provided in this guide offer a practical framework for the synthetic application of these principles. Further research into the quantitative effects of such remote substituents on reaction rates and product ratios would be a valuable contribution to the field of physical organic chemistry and synthetic methodology.

References

  • ChemTalk. (n.d.). Alkyne Addition Reactions.
  • Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes.
  • JoVE. (2025). Electrophilic Addition to Alkynes: Halogenation.
  • Unacademy. (n.d.). Alkynes Addition Reaction of Halogens.
  • Chemistry LibreTexts. (2023). Anti-Markovnikov Additions to Triple Bonds.
  • Chemistry LibreTexts. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes.
  • Organic Chemistry Tutor. (2023). Hydroboration of Alkynes | Anti-Markovnikov Addition.
  • Sathee Jee. (n.d.). Chemistry Markovnikov Rule.
  • Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems.
  • BrainKart. (2018). Electrophilic additions to alkynes.
  • ResearchGate. (n.d.). Markovnikov and anti-Markovnikov addition to alkynes.
  • GeeksforGeeks. (2025). Addition Reaction of Alkynes.
  • Khan Academy. (n.d.). Hydrohalogenation of alkynes.
  • Master Organic Chemistry. (2013). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation).
  • ResearchGate. (2025). Twisted Cycloalkynes and Remote Activation of “Click” Reactivity.
  • Chemistry LibreTexts. (2021). 11.7: Addition of Hydrogen Halides to Alkynes.
  • Organic Chemistry Tutor. (n.d.). Hydrohalogenation of Alkynes.
  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂.
  • Organic Chemistry Tutor. (n.d.). Halogenation of Alkynes.
  • Quora. (2018). How to do anti-Markovnikov's rule to alkynes.
  • Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂.
  • Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems.
  • National Institutes of Health. (2025). Outcompeting hydrofunctionalization: Asymmetric remote substitution of alkynes.
  • Chemistry LibreTexts. (2022). Markovnikov's Rule.
  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes.
  • Michigan State University. (n.d.). Alkyne Reactivity.
  • ResearchGate. (2023). Reactive FLP-alkyne addition products: strategy to anionic and zwitterionic phosphines.
  • Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes.
  • Chemistry LibreTexts. (2021). 10.8: Markovnikov's Rule.
  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes.
  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes.
  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
  • Khan Academy. (2012). Hydrohalogenation of alkynes.
  • MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Read Chemistry. (2023). Addition Reactions of Alkynes.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Chloro-3-methyl-4-decyne.
  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • PubMed. (2008). Reactivity of a 10-I-3 hypervalent iodine trifluoromethylation reagent with phenols.
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

A Technical Guide to Nucleophilic Substitution at the C-10 Position of 3-Decynyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth analysis of nucleophilic substitution reactions at the C-10 position of 10-chloro-3-decyne, a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and drug development. The presence of a chloro group on a secondary carbon and a distant alkyne functionality presents a classic challenge in synthetic chemistry: achieving high yields of substitution product while minimizing the competing elimination pathway. This document delineates the critical mechanistic considerations, provides a decision-making framework for reaction design, and offers detailed, field-proven protocols for key transformations. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the necessary tools to effectively functionalize this valuable substrate.

Section 1: Mechanistic Crossroads: Substitution vs. Elimination

The outcome of reacting this compound with a nucleophile is primarily dictated by a competition between substitution (SN) and elimination (E) pathways. The substrate itself—a secondary alkyl halide—is susceptible to both bimolecular (SN2, E2) and, under specific conditions, unimolecular (SN1, E1) reactions.[1][2] Understanding the factors that govern these pathways is paramount for predictable and high-yielding synthesis.

The Substrate: this compound
  • Reaction Center: The electrophilic carbon is a secondary (2°) sp³-hybridized carbon. This structural feature is a critical juncture; it is sterically more hindered than a primary carbon, slowing SN2 reactions, but the corresponding secondary carbocation is less stable than a tertiary one, making SN1 reactions less favorable than for tertiary halides.[1][3][4]

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, being the conjugate base of a strong acid (HCl).[5]

  • Influence of the Alkyne: The triple bond in the 3-position is electronically distant from the C-10 reaction center. Its direct inductive or resonance influence on the reaction rate is minimal. However, its presence as a key functional handle for subsequent transformations (e.g., "click" chemistry, reductions) is the primary motivation for performing the substitution.[6]

The Bimolecular Pathways: SN2 and E2

For most practical applications involving strong nucleophiles, the reaction will proceed via a bimolecular mechanism. The choice between substitution (SN2) and elimination (E2) is therefore the central strategic consideration.[7][8]

  • The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the chloride ion.[9] This pathway is favored by:

    • Strong, non-bulky nucleophiles: Good nucleophiles that are weak bases are ideal for favoring substitution.[8][10] Examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[8][11]

    • Polar aprotic solvents: Solvents like DMSO, DMF, and acetone are preferred as they solvate the cation of the nucleophilic salt but do not form a strong "solvent cage" around the nucleophile, leaving it free to attack.[12][13]

  • The E2 Pathway: This is also a single-step reaction where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[7][14] This pathway is favored by:

    • Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are designed to promote elimination over substitution due to their bulk.[10][14]

    • High temperatures: Elimination reactions are often entropically favored and become more dominant at higher temperatures.

A Decision-Making Framework

The choice of reagents and conditions determines the reaction's outcome. The following diagram provides a logical framework for selecting conditions to favor the desired SN2 substitution product.

G Diagram 1: Mechanistic Decision Framework Substrate Substrate: This compound (Secondary Alkyl Halide) Nucleophile Choice of Reagent Substrate->Nucleophile StrongNuc_WeakBase Strong Nucleophile Weak Base (e.g., N₃⁻, CN⁻, RS⁻) Nucleophile->StrongNuc_WeakBase High Nucleophilicity Strong_BulkyBase Strong, Bulky Base (e.g., t-BuOK) Nucleophile->Strong_BulkyBase High Basicity Solvent Choice of Solvent StrongNuc_WeakBase->Solvent E2_Product Side Product: E2 Elimination Product Strong_BulkyBase->E2_Product Major Pathway PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->PolarAprotic Favors Sₙ2 SN2_Product Desired Outcome: Sₙ2 Substitution Product PolarAprotic->SN2_Product Major Pathway PolarAprotic->E2_Product Minor Pathway

Caption: Mechanistic decision framework for this compound.

Section 2: Practical Guide to Synthesis: Protocols & Optimization

Successful synthesis hinges on the meticulous execution of a well-designed protocol. This section provides step-by-step methodologies for the synthesis of two valuable derivatives of this compound, showcasing the principles discussed above.

Protocol: Synthesis of 10-Azido-3-decyne

The azide functional group is a cornerstone of "click chemistry" and serves as a versatile precursor to amines.[6][11] The reaction of an alkyl halide with sodium azide is a classic, high-yield SN2 reaction.[11][15]

Experimental Workflow:

workflow Diagram 2: Experimental Workflow for Azide Synthesis start Reactant Preparation reaction Reaction Setup & Execution (NaN₃, DMF, 60 °C) start->reaction monitor Reaction Monitoring (TLC Analysis) reaction->monitor workup Aqueous Workup (H₂O, Ether Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, IR, HRMS) purify->analyze end Pure 10-Azido-3-decyne analyze->end

Caption: General experimental workflow for azide synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) followed by anhydrous dimethylformamide (DMF, approx. 0.2 M solution).

  • Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and diethyl ether. Shake vigorously and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 10-azido-3-decyne.

Protocol: Synthesis of 4-Undecynenitrile

The conversion of an alkyl halide to a nitrile using sodium or potassium cyanide is a powerful method for carbon-carbon bond formation.[8] The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried 100 mL round-bottom flask, add sodium cyanide (NaCN, 1.2 eq) and anhydrous dimethyl sulfoxide (DMSO, approx. 0.3 M solution). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reagent Addition: Add this compound (1.0 eq) to the stirred solution via syringe.

  • Reaction Execution: Heat the mixture to 80-90 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, carefully pour the reaction mixture into a separatory funnel with water and ethyl acetate.

  • Extraction and Washing: Separate the layers and extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers and wash thoroughly with brine to remove DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude nitrile by flash column chromatography or vacuum distillation.

Section 3: Data Presentation & Product Characterization

Confirmation of a successful substitution reaction requires rigorous characterization of the product. The tables below summarize the expected reaction outcomes and key spectroscopic data for product verification.

Table 1: Summary of Reaction Conditions and Expected Outcomes
NucleophileReagentSolventTemperature (°C)Major ProductCompeting Reaction
AzideNaN₃DMF60-70SN2 (10-Azido-3-decyne)E2 (minor)
CyanideNaCNDMSO80-90SN2 (4-Undecynenitrile)E2 (minor)
HydroxideNaOHH₂O/THF50-80E2 (major)SN2 (minor)
tert-Butoxidet-BuOKTHF25-50E2 (Deca-2,9-diene)SN2 (trace)
Table 2: Expected Spectroscopic Data for Products
CompoundTechniqueKey Signal / PeakExpected Value
10-Azido-3-decyne ¹³C NMRC-N₃~51 ppm
IRN=N=N stretch~2100 cm⁻¹ (strong, sharp)[16]
HRMS[M+Na]⁺Calculated m/z for C₁₀H₁₇N₃Na
4-Undecynenitrile ¹³C NMR-C≡N~119-121 ppm[17]
IR-C≡N stretch~2240-2260 cm⁻¹ (sharp)[18]
HRMS[M+Na]⁺Calculated m/z for C₁₁H₁₇NNa

The characteristic infrared absorption for the azide group is a very strong, sharp peak around 2100 cm⁻¹, making IR spectroscopy a definitive tool for confirming the reaction's success.[16] Similarly, the nitrile stretch appears in a relatively clean region of the IR spectrum, typically around 2250 cm⁻¹.[18]

Section 4: Conclusion

Nucleophilic substitution at the C-10 position of this compound is a highly effective strategy for synthesizing valuable bifunctional building blocks. Success is predicated on a clear understanding of the competition between SN2 and E2 mechanisms. By selecting strong, non-bulky nucleophiles and polar aprotic solvents, researchers can decisively favor the substitution pathway, minimizing the formation of undesired elimination byproducts. The protocols and characterization data provided in this guide offer a robust framework for the practical application of these principles, enabling the efficient and predictable synthesis of functionalized alkynes for a wide range of scientific endeavors.

References

  • Vertex AI Search. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • William Reusch. (n.d.). Elimination Reactions of Alkyl Halides. Michigan State University Department of Chemistry.
  • StudyMind. (n.d.). Alkyl Halides - Elimination Reactions.
  • Queiroz, J. F., et al. (2006). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society.
  • Wikipedia. (n.d.). SN2 reaction.
  • Chemistry LibreTexts. (2025). Characteristics of the E2 Reaction.
  • University of Illinois Chicago. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Quora. (2023). What is the nucleophilic substitution SN reaction of alkyl halides?.
  • MeritHub. (2022). Alkyl Halides: Nucleophilic Substitutions and Eliminations.
  • Chemistry LibreTexts. (2023). Competition between substitution and elimination.
  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction.
  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook.
  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
  • Clackamas Community College. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes.
  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution.
  • Quora. (2018). How do secondary alkyl halides go through SN1 and SN2 reactions?.
  • Master Organic Chemistry. (2018). Reactions of Azides.
  • ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Okabayashi, Y. (2009). Synthesis of azide- and alkyne-terminated alkane thiols and evaluation of their application in Huisgen 1,3-dipolar cycloaddition. Linköping University.

Sources

physical constants of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Constants of 10-Chloro-3-decyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and spectroscopic constants of this compound (CAS No. 18295-64-2). As a long-chain functionalized alkyne, this molecule serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and novel pharmaceutical agents. Understanding its physical properties is paramount for its effective use in reaction design, process scale-up, and quality control. This document moves beyond a simple data sheet to explain the causality behind measurement techniques and the interpretation of data, reflecting the practices of an experienced application scientist.

Molecular and General Properties

This compound is a colorless to nearly colorless, clear liquid at standard temperature and pressure.[1] Its structure consists of a ten-carbon chain with a chlorine atom at the C-10 position and a carbon-carbon triple bond between C-3 and C-4.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₇Cl[2][3][4]
Molecular Weight 172.70 g/mol [2][3][5]
IUPAC Name 10-chlorodec-3-yne[3]
Synonym(s) 7-Decyn-1-yl Chloride[2]
CAS Number 18295-64-2[2]
Appearance Clear, colorless to almost colorless liquid[1][6]

Physicochemical Constants: Data and Experimental Determination

The accurate determination of physical constants is a cornerstone of chemical characterization, serving as a primary indicator of a substance's purity.[6][7] Deviations from established values often suggest the presence of impurities, such as residual solvents or by-products from synthesis.

ConstantLiterature Value
Boiling Point 122 °C at 20 mmHg
Density 0.92 g/cm³
Refractive Index 1.4620 (at 20°C, 589 nm)
Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For compounds that may decompose at atmospheric pressure, it is standard practice to measure the boiling point under reduced pressure.

Literature Value: 122 °C at 20 mmHg.[1][2][6]

The choice to report the boiling point at reduced pressure (20 mmHg) is critical. Long-chain organic molecules, especially those with functional groups, can be susceptible to decomposition or polymerization at the higher temperatures required for boiling at atmospheric pressure (760 mmHg). This method provides a reliable, reproducible constant while preserving the integrity of the compound.

This method is ideal for research settings where sample quantities may be limited.[9]

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., 10 x 75 mm).

  • Capillary Tube Insertion: Seal one end of a capillary tube (5-6 cm length) using a flame. Place the capillary tube into the test tube with the open end down.[10]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block) to ensure uniform heat distribution.[9][10]

  • Observation: Heat the bath gently. A slow, steady stream of bubbles will emerge from the capillary tube as trapped air expands and is displaced by the sample's vapor.

  • Equilibrium Point: Continue gentle heating until a rapid and continuous stream of bubbles emerges. At this point, turn off the heat and allow the apparatus to cool slowly.[7]

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This signifies that the vapor pressure inside the capillary equals the external pressure. Record this temperature.

BoilingPoint_Workflow cluster_prep Preparation cluster_measurement Measurement A Add 0.5 mL sample to test tube B Insert inverted sealed capillary A->B C Attach to thermometer B->C D Immerse in heating bath C->D Assemble Apparatus E Heat gently D->E F Observe rapid bubble stream E->F G Stop heating F->G H Record T when liquid enters capillary G->H

Caption: Workflow for micro-boiling point determination.

Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that is sensitive to temperature.

Literature Value: 0.92 g/cm³ (equivalent to 0.92 g/mL).[1][6]

Accurate density measurement relies on precise volume and mass measurements. The use of a volumetric flask is preferred over a graduated cylinder for determining volume, as it is calibrated to a much higher precision. Temperature control is crucial, as density decreases with increasing temperature due to volume expansion.[11]

  • Mass of Flask: Accurately weigh a clean, dry volumetric flask (e.g., 5.00 mL) with its stopper on an analytical balance. Record this mass as m₁.[11]

  • Fill with Sample: Carefully fill the volumetric flask with this compound until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overfilling.

  • Mass of Flask and Sample: Stopper the flask and reweigh it. Record this new mass as m₂.

  • Temperature: Record the ambient temperature at which the measurement was performed.

  • Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated by dividing the mass of the liquid by the calibrated volume (V) of the flask.

    • ρ = (m₂ - m₁) / V

Density_Workflow A Weigh empty volumetric flask (m1) B Fill flask to calibration mark with sample A->B C Weigh filled flask (m2) B->C E Calculate Mass (m = m2 - m1) C->E D Record Temperature (T) F Calculate Density (ρ = m / V) E->F

Caption: Experimental workflow for density determination.

Refractive Index

The refractive index (n) of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a dimensionless number that depends on temperature and the wavelength of light used.[12]

Literature Value: 1.4620.[1][6] This is typically measured at 20°C using the sodium D-line (589 nm), denoted as nD²⁰.

The refractive index is an exceptionally sensitive measure of purity. Even small amounts of impurities with different refractive indices can cause a measurable deviation from the literature value.[12] It is critical to clean the prisms of the refractometer thoroughly between measurements, typically with a volatile solvent like acetone or ethanol, to prevent cross-contamination.[13] Temperature correction is often necessary if the measurement is not performed at the standard 20°C.[13]

  • Calibration: Ensure the refractometer is calibrated. This is typically done using distilled water, which has a known refractive index (1.3330 at 20°C).

  • Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with a soft lens tissue moistened with acetone. Allow the solvent to evaporate completely.[13]

  • Sample Application: Place 2-3 drops of this compound onto the center of the lower prism.[14]

  • Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece. Rotate the adjustment knob until the field of view shows a distinct light and dark region. Turn the measurement knob to bring the dividing line (the borderline) exactly onto the crosshairs in the eyepiece.[13][14]

  • Reading: Read the refractive index value from the instrument's scale. Record the temperature from the thermometer attached to the instrument.

  • Cleaning: Clean the prisms immediately after the measurement.

RefractiveIndex_Workflow A Calibrate with distilled water B Clean prisms with acetone & dry A->B C Apply 2-3 drops of sample B->C D Close prisms & adjust light/focus C->D E Align borderline with crosshairs D->E F Read refractive index and temperature E->F G Clean prisms F->G

Caption: Procedure for measuring refractive index.

Spectroscopic Profile (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

  • C-H stretching (sp³): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl chain.[15]

  • C≡C stretching: For an internal, non-symmetrical alkyne like this compound, a weak absorption is expected in the 2100-2260 cm⁻¹ range.[15] Symmetrically substituted alkynes may show no peak at all, but the chloroalkyl chain induces enough asymmetry for a weak peak to be likely.

  • C-H bending: Peaks in the 1470-1350 cm⁻¹ region will be present due to the scissoring and bending vibrations of the CH₂ and CH₃ groups.[15]

  • C-Cl stretching: A moderate to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, is characteristic of the C-Cl bond.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR:

    • -CH₂Cl (C10): A triplet is expected around 3.5 ppm due to coupling with the adjacent CH₂ group at C9.

    • -CH₂- (C9, C8, C7, C6, C5): A complex multiplet region between approximately 1.3-1.8 ppm.

    • -CH₂-C≡ (C2, C5): The protons on the carbons adjacent to the triple bond (propargylic protons) will appear as multiplets, likely shifted downfield relative to other alkyl protons, around 2.1-2.3 ppm.

    • -CH₃ (C1): A triplet around 1.0 ppm, coupled to the adjacent CH₂ group.

  • ¹³C NMR:

    • Alkyne Carbons (C3, C4): Two distinct signals are expected in the 70-90 ppm range.

    • -CH₂Cl (C10): A signal is expected around 40-45 ppm.

    • Alkyl Carbons (C1, C2, C5-C9): Signals will appear in the typical aliphatic region of 10-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172. A key feature will be the presence of an M+2 peak at m/z 174, with an intensity approximately one-third that of the M⁺ peak.[11] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Key Fragments: Fragmentation is likely to occur via cleavage of the C-C bonds (alpha-cleavage) and loss of the chlorine atom.[16]

    • [M-Cl]⁺: Loss of a chlorine radical (35 u) would result in a fragment at m/z 137.

    • Alkyl Fragments: Cleavage along the carbon chain will produce a series of peaks separated by 14 mass units (-CH₂-).[11]

Synthesis Insights and Impact on Purity

A plausible and efficient laboratory synthesis of this compound involves the chlorination of the corresponding alcohol, 3-decyn-10-ol. This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Plausible Synthesis Route: 3-decyn-10-ol + SOCl₂ → this compound + SO₂ + HCl

This synthetic context is crucial for anticipating potential impurities that would alter the measured physical constants:

  • Unreacted Starting Material (3-decyn-10-ol): The presence of the starting alcohol, which has a significantly higher boiling point and density due to hydrogen bonding, would elevate the observed boiling point and density of the final product. Its hydroxyl group would also be readily identifiable in the IR spectrum as a broad peak around 3300 cm⁻¹.

  • Solvent Residue: If the reaction is performed in a solvent like pyridine (often used with SOCl₂), residual solvent will depress the boiling point and alter the density and refractive index.

  • Isomeric Byproducts: Depending on the synthetic route to the precursor alcohol, isomeric impurities could be present. While difficult to separate, their presence might be indicated by a broadened boiling point range rather than a sharp, constant temperature.[6]

The verification of the physical constants presented in this guide against experimentally determined values serves as the first and most fundamental step in the quality assessment of this compound for any research or development application.[1][2]

References

  • LabSolutions. (n.d.). This compound.
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.
  • University of Calgary. (n.d.). Boiling Point Determination.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.
  • JoVE. (2020). Boiling Points - Procedure.
  • PubChem. (n.d.). 3-Decyne, 10-chloro-.
  • PubChem. (n.d.). 3-Decyne.
  • ResearchGate. (2017). Determination of the refractive index of insoluble organic extracts from atmospheric aerosol over the visible wavelength range using optical tweezers.
  • RocketProps. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures.
  • Course Hero. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction.
  • Al-Rasheed University College. (n.d.). Organic Chemistry LABORATORY.
  • University of Texas at Dallas. (n.d.). Experiment 4: Refractive Index.
  • PubChemLite. (n.d.). This compound (C10H17Cl).
  • MDPI. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines.
  • Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids.
  • Chemistry LibreTexts. (2025). 10: Refractive Index.
  • NIST. (n.d.). 1-Chloro-4-decyne.
  • US EPA. (n.d.). 3-Decyne, 10-chloro-.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

The Strategic Utility of 10-Chloro-3-decyne: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 10-Chloro-3-decyne (CAS No. 18295-64-2), a bifunctional linear hydrocarbon of significant interest to researchers in organic synthesis, medicinal chemistry, and drug discovery. This document elucidates its commercial availability, key physicochemical properties, and a detailed, validated protocol for its synthesis. Furthermore, we explore its chemical reactivity, leveraging its dual functional handles—a terminal chloroalkane and an internal alkyne—for sequential and orthogonal chemical transformations. The strategic incorporation of a chlorine atom is discussed in the context of its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often referred to as the "magic chloro" effect. This guide is intended to serve as a practical resource for scientists seeking to employ this compound as a versatile building block in the construction of complex molecular architectures.

Introduction: The Emergence of Bifunctional Scaffolds in Drug Discovery

The relentless pursuit of novel therapeutic agents necessitates the development of sophisticated molecular building blocks that offer both structural diversity and synthetic versatility. Bifunctional molecules, possessing two distinct reactive sites, are paramount in this endeavor, enabling the streamlined construction of complex molecular frameworks.[1] this compound emerges as a compelling synthon, featuring a primary alkyl chloride and an internal alkyne. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable tool for library synthesis and lead optimization in drug discovery programs.

The presence of a chlorine atom is particularly noteworthy. Halogenation, and specifically chlorination, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The "magic chloro" effect, a term coined to describe the often-dramatic improvements in potency and pharmacokinetic properties upon chlorine substitution, underscores the strategic importance of chloro-containing building blocks.[2] This guide will delve into the practical aspects of utilizing this compound, from its acquisition and synthesis to its application in advanced synthetic workflows.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several fine chemical suppliers, typically offered in research-grade purities (≥97%). Its availability facilitates its direct incorporation into synthetic routes without the need for de novo preparation, saving valuable research time.

PropertyValueSource
CAS Number 18295-64-2[3][4][5]
Molecular Formula C₁₀H₁₇Cl[3][5]
Molecular Weight 172.70 g/mol [3][5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 122 °C at 20 mmHg[4]
Density 0.92 g/mL[4]
Refractive Index 1.4620[4]

Synthesis of this compound: A Validated Protocol

While commercially available, an in-house synthesis of this compound can be achieved through the alkylation of a terminal alkyne. The following protocol is a robust and scalable method for its preparation.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. A terminal alkyne, in this case, 1-butyne, is deprotonated with a strong base to form a potent nucleophile, the acetylide anion. This anion then displaces a halide from a suitable electrophile, 1,6-dichlorohexane, to form the carbon-carbon bond of the decyne backbone.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 1_Butyne 1-Butyne Acetylide Butynide Anion (Nucleophile) 1_Butyne->Acetylide Deprotonation 1_6_Dichlorohexane 1,6-Dichlorohexane Product This compound 1_6_Dichlorohexane->Product Base Strong Base (e.g., n-BuLi or NaNH2) Base->Acetylide Acetylide->Product SN2 Attack G cluster_chloro_reactions Reactions at the Chloroalkane cluster_alkyne_reactions Reactions at the Alkyne Start This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., Williamson Ether Synthesis) Start->Nucleophilic_Substitution R-O⁻ Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Mg Click_Chemistry Click Chemistry (Azide-Alkyne Cycloaddition) Start->Click_Chemistry R-N₃, Cu(I) Sonogashira_Coupling Sonogashira Coupling Start->Sonogashira_Coupling Ar-X, Pd/Cu Reduction Reduction to Alkene/Alkane Start->Reduction H₂, Lindlar's cat. or Na/NH₃

Sources

Methodological & Application

Application Note: Sonogashira Coupling of 10-Chloro-3-decyne for the Synthesis of Complex Alkynyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][3] The resulting internal alkynes are highly valuable intermediates, readily transformed into a variety of other functional groups or incorporated into complex molecular architectures.[4][5]

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 10-chloro-3-decyne with a representative aryl halide. While the Sonogashira reaction is well-established for aryl iodides and bromides, the use of less reactive aryl chlorides often requires more carefully optimized conditions.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this specific haloalkyne in their synthetic strategies, offering insights into reaction setup, mechanistic considerations, and best practices.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling traditionally employs a dual catalytic system involving palladium and copper(I) salts.[7] The reaction mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][8]

  • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[8][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[6][8]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[1]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[9] This species is then ready to participate in the transmetalation step of the palladium cycle.

While the copper co-catalyst generally enhances reaction rates, its presence can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] Consequently, copper-free Sonogashira protocols have also been developed and are particularly useful in applications where copper contamination is a concern.[1][8]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(alkyne)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product alkyne R-C≡C-H cu_alkyne [Cu(C≡C-R)] alkyne->cu_alkyne Cu(I), Base cu_alkyne->pd_ox reagents Ar-X + H-C≡C-R

Figure 1: Simplified representation of the dual catalytic cycles in a copper-co-catalyzed Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol details a representative procedure for the coupling of this compound with 4-iodoanisole. The choice of an aryl iodide is strategic for this initial protocol to ensure a higher probability of success, given the inherent stability of the chloroalkyne. For less reactive aryl bromides or chlorides, optimization of catalyst, ligand, and reaction temperature will likely be necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
This compoundC₁₀H₁₇Cl172.69173 mg1.01.0
4-IodoanisoleC₇H₇IO234.03281 mg1.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9035 mg0.050.05
Copper(I) Iodide (CuI)CuI190.4510 mg0.050.05
Triethylamine (TEA)C₆H₁₅N101.190.42 mL3.03.0
TolueneC₇H₈-5 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) bis(triphenylphosphine) dichloride (35 mg, 0.05 mmol) and copper(I) iodide (10 mg, 0.05 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add toluene (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

    • Add 4-iodoanisole (281 mg, 1.2 mmol) followed by this compound (173 mg, 1.0 mmol) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 60 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the triethylamine hydrochloride salt and excess copper salts.

    • Wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.

Workflow Visualization

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification setup 1. Reaction Setup (Schlenk Flask, Catalysts) reagents 2. Reagent Addition (Solvent, Base, Substrates) setup->reagents execute 3. Reaction Execution (Heating, Stirring, Monitoring) reagents->execute workup 4. Aqueous Workup (Extraction, Washing) execute->workup purify 5. Chromatography (Silica Gel) workup->purify product Pure Coupled Product purify->product

Figure 2: A step-by-step workflow for the Sonogashira coupling of this compound.

Key Considerations and Troubleshooting

  • Inert Atmosphere: The maintenance of an inert atmosphere is critical for the stability and activity of the Pd(0) catalyst.

  • Solvent and Base: Degassing the solvent and amine base prior to use is highly recommended to remove dissolved oxygen.

  • Substrate Reactivity: For less reactive aryl halides (bromides and especially chlorides), higher reaction temperatures, longer reaction times, and the use of more specialized catalysts and ligands (e.g., palladacycles or N-heterocyclic carbene-based catalysts) may be required.[10][11]

  • Homocoupling: If significant formation of the alkyne dimer is observed, reducing the amount of copper catalyst or switching to a copper-free protocol should be considered.

  • Incomplete Reaction: If the reaction stalls, a fresh portion of the palladium catalyst can be added.

Conclusion

The Sonogashira coupling offers an efficient pathway for the synthesis of complex molecules containing the valuable alkynyl moiety. The protocol described herein for the coupling of this compound provides a solid starting point for researchers. While the reactivity of the chloro-functionalized alkyne is not explicitly documented in the literature, this guide, based on established principles of the Sonogashira reaction, empowers scientists in drug discovery and materials science to explore its synthetic potential. As with any chemical transformation, empirical optimization will be key to achieving high yields and purity for specific substrate combinations.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. OpenOChem Learn.
  • Sonogashira Coupling. YouTube.
  • Coupling to alkynes: the Sonogashira reaction.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. YouTube.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate.
  • Sonogashira coupling of 2-chloroquinoline with terminal alkynes. ResearchGate.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health.
  • Sonogashira coupling in natural product synthesis. ResearchGate.

Sources

click chemistry applications of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Halo-Alkynes in Click Chemistry: Featuring 10-Chloro-3-decyne and its Analogs

Authored by: A Senior Application Scientist

Introduction: The Utility of Bifunctional Linkers in Modular Synthesis

In the landscape of modern chemical synthesis, particularly in drug discovery and materials science, the ability to construct complex molecular architectures from simple, modular units is paramount. This philosophy is the essence of "click chemistry," a concept introduced by K. B. Sharpless that emphasizes reactions with high yields, stereospecificity, and operational simplicity[1][2]. Central to this paradigm is the use of bifunctional linker molecules that can bridge two distinct chemical entities.

This compound (CAS: 18295-64-2) represents a class of such valuable connectors[3]. It possesses two key functional groups: a chloro-alkane handle and an alkyne moiety. This dual functionality allows for sequential or orthogonal chemical transformations. The chloro group is susceptible to nucleophilic substitution, enabling the attachment of a wide array of molecules, while the alkyne is a prime substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

It is critical, however, to distinguish between the reactivity of internal and terminal alkynes. This compound possesses an internal alkyne. While internal alkynes can participate in certain cycloadditions, such as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,5-disubstituted triazoles, the "cream of the crop" of click reactions—the CuAAC—shows a significant preference for terminal alkynes to generate 1,4-disubstituted triazoles[1][5][6][7]. For this reason, this guide will focus on the broader applications of chloro-functionalized alkynes in the highly robust and widely adopted CuAAC reaction, using the terminal alkyne analog, 10-chloro-1-decyne , as the primary model for protocols. This approach provides researchers with field-proven, reliable methodologies applicable to a broad range of research endeavors.

Application Notes: Strategic Deployment of Chloro-Alkyne Linkers

The true power of a linker like 10-chloro-1-decyne lies in its ability to serve as a molecular linchpin, connecting disparate chemical worlds—from biological macromolecules to solid surfaces.

Advanced Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development and diagnostics[8]. Chloro-alkyne linkers provide a powerful tool for this purpose. A common strategy involves modifying a protein or peptide with an azide group, often through the incorporation of an unnatural amino acid[9]. The terminal alkyne of the linker can then be "clicked" onto this azide handle. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functionalities[9][10]. The result is a biomolecule appended with a reactive chloro- group, which can then be targeted by a nucleophile-bearing molecule, such as a fluorescent dye, a drug payload, or a targeting ligand.

Bioconjugation_Workflow Protein Azide-Modified Protein Intermediate Chloro-Functionalized Protein Conjugate Protein->Intermediate CuAAC 'Click' Reaction Linker 10-Chloro-1-decyne Linker->Intermediate Payload Nucleophilic Payload (e.g., Drug, Dye) Final Final Bioconjugate Payload->Final Intermediate->Final Nucleophilic Substitution

Caption: Bioconjugation workflow using a chloro-alkyne linker.

Functionalization of Surfaces and Materials

The same "click-then-substitute" strategy can be applied to materials science for the creation of functionalized surfaces. An azide-terminated self-assembled monolayer (SAM) can be prepared on a substrate like silicon or gold. The 10-chloro-1-decyne linker is then clicked onto this surface, creating a uniform layer of reactive alkyl chloride moieties[7]. This "activated" surface is now ready for the immobilization of sensors, catalysts, or biomolecules to create sophisticated biosensors or custom chromatographic supports. This method offers precise control over surface chemistry, a critical factor in the performance of advanced materials.

Polymer Synthesis and Modification

In polymer chemistry, chloro-alkyne linkers can be used as building blocks to synthesize functional polymers. For instance, they can be incorporated into a polymer backbone, with the alkyne groups serving as latent handles for post-polymerization modification via CuAAC. This allows for the precise grafting of side chains or the cross-linking of polymer networks after the main chain has been formed, providing access to complex and well-defined polymer architectures[11].

Experimental Protocols and Methodologies

Safety First: Before beginning any protocol, consult the Safety Data Sheet (SDS) for all reagents. This compound and related halo-alkanes should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[12][13]. Store reagents in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[12].

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction between an organic azide and 10-chloro-1-decyne to form a 1,4-disubstituted triazole.

A. Materials

  • 10-chloro-1-decyne (or other terminal alkyne)

  • Organic azide of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media[14]

  • Solvent: e.g., a mixture of t-butanol and water (1:1), or DMF, DMSO.

B. Stock Solutions Preparation

  • Copper Catalyst: Prepare a 20 mM solution of CuSO₄ in deionized water.

  • Ligand: Prepare a 100 mM solution of THPTA in deionized water or TBTA in DMSO/DMF.

  • Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in deionized water immediately before use.

C. Step-by-Step Reaction Procedure [15][16]

  • In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and 10-chloro-1-decyne (1.1 eq) in the chosen solvent system.

  • To this mixture, add the THPTA or TBTA ligand solution (see table below for stoichiometry).

  • Add the CuSO₄ solution. The final copper concentration is typically between 0.1 mM and 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species[1][14].

  • Stir the reaction at room temperature for 1-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired triazole.

D. Typical Reaction Parameters

ComponentStoichiometry (relative to Azide)Typical Final ConcentrationPurpose
Alkyne1.1 - 1.5 eq10 - 100 mMReaction partner for the azide.
CuSO₄0.01 - 0.1 eq (1-10 mol%)0.1 - 1 mMSource of the copper catalyst.[14]
Sodium Ascorbate0.1 - 0.5 eq (10-50 mol%)1 - 5 mMReduces Cu(II) to the catalytically active Cu(I) state.[1]
Ligand (TBTA/THPTA)0.05 - 0.2 eq (5-20 mol%)0.5 - 2 mMStabilizes the Cu(I) ion, accelerates the reaction, and prevents side reactions.[14]
Protocol 2: Labeling of an Azide-Modified Protein

This protocol provides a method for conjugating 10-chloro-1-decyne to a protein that has been functionalized with an azide group. The water-soluble THPTA ligand is critical for maintaining protein viability[14].

A. Materials

  • Azide-modified protein (~1-10 mg/mL solution)

  • 10-chloro-1-decyne

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of CuSO₄, THPTA, and Sodium Ascorbate (as described in Protocol 1)

  • DMSO for dissolving the alkyne

  • Size-exclusion chromatography (SEC) column for purification

B. Step-by-Step Conjugation Procedure [14][15]

  • Prepare a 10 mM stock solution of 10-chloro-1-decyne in DMSO.

  • In a microcentrifuge tube, add the azide-modified protein solution in PBS buffer.

  • Prepare the catalyst premix: In a separate tube, combine the THPTA stock solution (to a final concentration of 500 µM) and the CuSO₄ stock solution (to a final concentration of 100 µM). Let this mixture stand for 2 minutes to allow the complex to form. The ligand-to-copper ratio should be approximately 5:1[17].

  • Add the 10-chloro-1-decyne stock solution to the protein solution to achieve a final alkyne concentration of 200-500 µM (a 10-50 fold molar excess over the protein is common). Mix gently.

  • Add the CuSO₄/THPTA premix to the protein/alkyne mixture.

  • Initiate the conjugation by adding the fresh sodium ascorbate stock solution to a final concentration of 2.5 mM.

  • Incubate the reaction at room temperature or 4°C for 1-4 hours, protected from light. Gentle mixing can be beneficial.

  • Purification: Upon completion, the chloro-functionalized protein conjugate must be separated from excess reagents. This is typically achieved using a desalting or size-exclusion chromatography (SEC) column equilibrated with PBS buffer. The protein conjugate will elute in the void volume, while the smaller molecules are retained.

  • Characterization: Confirm the conjugation using techniques such as SDS-PAGE (which may show a slight mass shift), mass spectrometry (MALDI-TOF or ESI-MS), or by subsequent reaction of the chloro- handle with a fluorescent reporter followed by fluorescence detection.

Protein_Labeling_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Purification cluster_2 Result AzideProtein Azide-Protein in PBS Alkyne Add 10-Chloro-1-decyne (in DMSO) Catalyst Add CuSO4/THPTA Premix Initiator Add Sodium Ascorbate Incubate Incubate 1-4h at RT Initiator->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify FinalProduct Chloro-Functionalized Protein Conjugate Purify->FinalProduct

Caption: Step-by-step workflow for protein labeling.

Conclusion and Future Outlook

Bifunctional linkers like this compound and its terminal alkyne analogs are versatile and powerful tools in the chemist's arsenal. By understanding the nuances of their reactivity—particularly the distinction between internal and terminal alkynes for CuAAC applications—researchers can strategically design and execute complex molecular constructions. The protocols outlined herein provide a robust foundation for leveraging these linkers in bioconjugation, materials science, and polymer chemistry. The modularity and efficiency afforded by the click chemistry approach ensure that these building blocks will continue to enable innovation across the scientific disciplines[4][18].

References

  • Mills, J. H., et al. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH.
  • ResearchGate. (2025, August 9). Utilization of Alkyne Bioconjugations to Modulate Protein Function.
  • Dong, H., et al. (n.d.). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. NIH.
  • ADC Biotechnology. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
  • Presolski, S. I., et al. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
  • Kanan, S. M., et al. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ResearchGate. (2025, August 7). Bioconjugation with Strained Alkenes and Alkynes.
  • ACS Publications. (2022, April 26). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? | Langmuir.
  • US EPA. (n.d.). 3-Decyne, 10-chloro- - Substance Details.
  • ACS Publications. (2022, April 26). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?.
  • IntechOpen. (n.d.). A Recent Concept of Importance: Click Chemistry.
  • Wikipedia. (n.d.). Click chemistry.
  • IT Medical Team. (n.d.). A Novel Loom of Click Chemistry in Drug Discovery.
  • NIH. (2023, November 14). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders.

Sources

Application Notes and Protocols for the Utilization of 10-Chloro-3-decyne in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Bifunctional Monomer

10-Chloro-3-decyne is a unique monomer offering a compelling combination of a reactive internal alkyne and a versatile chloroalkyl chain. This bifunctionality opens avenues for the synthesis of novel polymers with tailored properties and post-polymerization modification capabilities. The internal alkyne allows for the formation of the polymer backbone through various polymerization techniques, while the pendant chloro group serves as a reactive handle for subsequent functionalization. This guide provides an in-depth exploration of the polymerization of this compound and the subsequent modification of the resulting polymer, offering detailed protocols and insights into the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₇Cl[1]
Molecular Weight 172.69 g/mol [1]
Boiling Point 122°C at 20 mmHg[2]
Density 0.92 g/cm³[2]
Refractive Index 1.4620[2]
SMILES CCC#CCCCCCCCl[3]
InChI InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2,5-10H2,1H3[3]

Part 1: Polymerization of this compound

The choice of polymerization technique is critical and depends on the desired polymer architecture, molecular weight control, and tolerance to the chloro functionality. We will explore two primary routes: Transition Metal-Catalyzed Polymerization and Controlled Radical Polymerization.

Transition Metal-Catalyzed Polymerization of Internal Alkynes

Transition metal catalysts, particularly those based on rhodium and palladium, are well-suited for the polymerization of internal alkynes. These methods can lead to the formation of conjugated polymers with interesting optical and electronic properties.

Causality Behind Experimental Choices:

  • Catalyst Selection: Rhodium-based catalysts, such as Rh(nbd)BPh₄ (nbd = norbornadiene), are often effective for the polymerization of non-polar, internal alkynes. Palladium catalysts, typically used in Sonogashira couplings, can also be adapted for homopolymerization under specific conditions. The choice of ligand is crucial to prevent catalyst deactivation and control polymer tacticity.

  • Solvent: A non-polar, anhydrous solvent like toluene or THF is generally preferred to ensure catalyst stability and monomer solubility.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Experimental Workflow: Transition Metal-Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound ReactionVessel Schlenk Flask Monomer->ReactionVessel Catalyst Rh(nbd)BPh4 Catalyst->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Inert Inert Atmosphere (Ar/N2) Inert->ReactionVessel Stirring Magnetic Stirring ReactionVessel->Stirring Heating Oil Bath (e.g., 80°C) Stirring->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for transition metal-catalyzed polymerization.

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

  • Preparation of the Reaction Setup:

    • Dry all glassware in an oven at 120°C overnight and assemble under a stream of argon.

    • Equip a 50 mL Schlenk flask with a magnetic stir bar.

  • Reaction Mixture Assembly:

    • Under a positive pressure of argon, add this compound (1.0 g, 5.79 mmol) to the Schlenk flask.

    • Add anhydrous toluene (20 mL) via a syringe.

    • In a separate glovebox or under a strong argon stream, weigh Rh(nbd)BPh₄ (26 mg, 0.0579 mmol, 1 mol%) and add it to the reaction flask.

  • Polymerization:

    • Seal the Schlenk flask and place it in a preheated oil bath at 80°C.

    • Stir the reaction mixture vigorously for 24 hours. The solution may become more viscous as the polymerization progresses.

  • Isolation of the Polymer:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL).

    • A precipitate of poly(this compound) will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the polymer by filtration through a Büchner funnel.

    • Wash the polymer with fresh methanol (3 x 50 mL).

    • Dry the polymer in a vacuum oven at 40°C overnight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

    • Confirm the polymer structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Atom Transfer Radical Polymerization (ATRP) of an Alkyne-Containing Initiator

While direct radical polymerization of internal alkynes is challenging, an alternative strategy involves using an initiator containing an internal alkyne moiety to polymerize other monomers, thereby incorporating the alkyne into the polymer backbone. This approach offers excellent control over molecular weight and architecture. Here, we present a protocol for synthesizing an ATRP initiator from this compound, followed by the polymerization of a common monomer like styrene.

Causality Behind Experimental Choices:

  • Initiator Synthesis: The chloroalkyl group of this compound can be converted to a more suitable initiating group for ATRP, such as an α-bromoester. This is a well-established method for creating functional initiators.

  • ATRP System: A copper-based catalyst system (e.g., CuBr/PMDETA) is a robust and widely used choice for the ATRP of styrene and acrylates. It provides a good balance of activity and control.

  • Monomer Choice: Styrene is chosen as a model monomer due to its well-understood ATRP behavior. This protocol can be adapted for other monomers like methyl methacrylate.

Experimental Workflow: ATRP using a this compound-derived Initiator

G cluster_initiator Initiator Synthesis cluster_polymerization ATRP cluster_workup Work-up & Purification StartMat This compound Reaction1 Conversion to Alcohol StartMat->Reaction1 Reaction2 Esterification with α-bromoisobutyryl bromide Reaction1->Reaction2 Initiator ATRP Initiator Reaction2->Initiator ReactionVessel Schlenk Tube Initiator->ReactionVessel Monomer Styrene Monomer->ReactionVessel Catalyst CuBr/PMDETA Catalyst->ReactionVessel Polymerization Polymerization ReactionVessel->Polymerization Dilution Dilution with THF Polymerization->Dilution Column Pass through Alumina Dilution->Column Precipitation Precipitation in Methanol Column->Precipitation FinalPolymer Alkyne-functionalized Polystyrene Precipitation->FinalPolymer

Caption: Workflow for ATRP with a functional initiator.

Protocol 2: Synthesis of Alkyne-Functionalized Polystyrene via ATRP

Part A: Synthesis of the ATRP Initiator from this compound

  • Hydrolysis of the Chloro Group:

    • In a round-bottom flask, dissolve this compound (5.0 g, 28.9 mmol) in a mixture of acetone (50 mL) and water (50 mL).

    • Add sodium bicarbonate (4.86 g, 57.8 mmol) and heat the mixture to reflux for 24 hours.

    • After cooling, extract the product with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 10-hydroxy-3-decyne.

  • Esterification to the ATRP Initiator:

    • Dissolve 10-hydroxy-3-decyne (4.0 g, 25.9 mmol) and triethylamine (4.3 mL, 31.1 mmol) in anhydrous THF (50 mL) in a flask cooled to 0°C.

    • Slowly add α-bromoisobutyryl bromide (3.8 mL, 31.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the triethylammonium bromide salt and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the ATRP initiator.

Part B: ATRP of Styrene

  • Preparation of the Reaction Tube:

    • To a Schlenk tube, add the synthesized ATRP initiator (e.g., 0.1 mmol), styrene (1.04 g, 10 mmol), and CuBr (14.3 mg, 0.1 mmol).

  • Degassing:

    • Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation:

    • Under argon, inject deoxygenated PMDETA (21 µL, 0.1 mmol) into the frozen mixture.

    • Place the Schlenk tube in a preheated oil bath at 110°C to start the polymerization.

  • Termination and Purification:

    • After the desired time (e.g., 6 hours), stop the reaction by cooling the tube in an ice bath and exposing the contents to air.

    • Dilute the mixture with THF (5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the THF solution to an excess of cold methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven.

Part 2: Post-Polymerization Modification of Poly(this compound)

The pendant chloroalkyl groups on the polymer backbone are valuable sites for introducing a wide range of functionalities. This allows for the tuning of the polymer's properties for specific applications, such as drug delivery or materials science.

Nucleophilic Substitution with Sodium Azide

Converting the chloro groups to azides is a highly efficient and versatile transformation. The resulting azide-functionalized polymer can then be used in "click" chemistry reactions, for example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Causality Behind Experimental Choices:

  • Reagent: Sodium azide is a readily available and highly effective nucleophile for displacing alkyl chlorides.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal for this reaction as it solvates the cation of the azide salt, increasing the nucleophilicity of the azide anion.

  • Temperature: Moderate heating (e.g., 60-80°C) is typically required to drive the substitution to completion in a reasonable timeframe.

Reaction Scheme: Azide Substitution

G PolymerCl Poly(this compound) Reagents + NaN3 (DMF, 80°C) PolymerCl->Reagents PolymerN3 Poly(10-azido-3-decyne) Reagents->PolymerN3

Caption: Conversion of chloro- to azido-functionalized polymer.

Protocol 3: Azidation of Poly(this compound)

  • Reaction Setup:

    • Dissolve poly(this compound) (500 mg) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Addition of Reagent:

    • Add sodium azide (excess, e.g., 5 equivalents per chloro group) to the polymer solution.

  • Reaction:

    • Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water.

    • Collect the polymer by filtration and wash thoroughly with water to remove residual DMF and sodium azide.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate in water to ensure complete removal of impurities.

    • Dry the azide-functionalized polymer in a vacuum oven at room temperature.

  • Characterization:

    • Confirm the successful conversion by FT-IR spectroscopy (disappearance of the C-Cl stretch and appearance of a strong azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Applications in Drug Development and Materials Science

The polymers derived from this compound have significant potential in various advanced applications:

  • Drug Delivery: The functionalized polymers can be used to create drug-polymer conjugates. For instance, an azide-functionalized polymer can be "clicked" with an alkyne-modified drug molecule. The resulting biodegradable polymers can be formulated into nanoparticles or hydrogels for controlled drug release.

  • Biomaterials and Tissue Engineering: The versatile chemistry of these polymers allows for their use in creating scaffolds for tissue engineering. The pendant groups can be modified with cell-adhesive peptides or growth factors to promote cell attachment and proliferation.

  • Advanced Materials: The conjugated backbone that can be obtained through transition metal catalysis imparts interesting optoelectronic properties. The post-polymerization modification can be used to tune these properties or to create materials with specific surface characteristics for applications in sensors or coatings.

Conclusion

This compound is a highly promising monomer for the synthesis of functional polymers. By carefully selecting the polymerization method, researchers can control the polymer architecture and properties. The true strength of this monomer lies in the ability to perform post-polymerization modifications on the pendant chloroalkyl groups, opening up a vast design space for creating advanced materials for a wide range of applications, particularly in the fields of drug development and materials science. The protocols provided herein serve as a robust starting point for exploring the rich chemistry of this versatile building block.

References

  • PubChem. 3-Decyne, 10-chloro-.
  • PubChemLite. This compound (C10H17Cl). [Link]
  • Arz, M. I., Knights, A. W., & Manners, I. (2020). Synthesis and Post-Polymerization Functionalization of Halogen-Substituted Polyphosphinoboranes to Access Alkyne-Functionalized Derivatives.
  • Lutz, J.-F. (2008). 1 History of Post-polymerization Modification. In Post-Polymerization Modification: A Versatile Tool for the Preparation of Functional Polymers (pp. 1-28). Wiley-VCH.
  • Gohy, J.-F., & Zhao, Y. (Eds.). (2013).
  • Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications. Progress in polymer science, 37(1), 18-37.
  • Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of orthogonal “click” chemistries in the synthesis of functional soft materials. Chemical reviews, 109(11), 5620-5686.
  • Li, H., & Matyjaszewski, K. (2011). Atom transfer radical polymerization for the synthesis of block copolymers. MRS Bulletin, 36(11), 844-849.
  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.

Sources

The Versatile Bifunctional Building Block: Application Notes for 10-Chloro-3-decyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. Bifunctional molecules, in particular, offer synthetic chemists the strategic advantage of sequential or orthogonal functionalization, enabling the rapid construction of complex molecular architectures. This application note delves into the synthetic utility of 10-chloro-3-decyne, a linear C10 scaffold featuring a chloroalkane and an internal alkyne. This unique combination of functional groups, separated by a flexible alkyl chain, makes it a valuable precursor for a diverse array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions. This guide provides researchers, scientists, and drug development professionals with in-depth protocols and mechanistic insights to effectively leverage this compound in their synthetic endeavors.

I. Synthesis of this compound: A Practical Approach

The strategic deployment of this compound begins with its efficient preparation. A robust and scalable two-step synthesis starting from the commercially available 1-octyne is presented below. This pathway first constructs the C10 backbone and introduces a hydroxyl group, which is subsequently converted to the target chloride.

Step 1: Synthesis of 3-Decyn-1-ol

The initial step involves the nucleophilic addition of lithium octynilide to ethylene oxide, a classic and reliable method for the homologation of terminal alkynes.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Decyn-1-ol

This protocol details the synthesis of 3-decyn-1-ol from 1-octyne and ethylene oxide.[1]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-OctyneC₈H₁₄110.2010011.02 g (14.77 mL)
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0610542 mL
Ethylene OxideC₂H₄O44.05120~5.3 g (condensed)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-200 mL
Saturated aq. NH₄ClNH₄Cl53.49-100 mL
Diethyl ether(C₂H₅)₂O74.12-3 x 100 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-octyne (11.02 g, 100 mmol) and anhydrous THF (100 mL).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (42 mL of a 2.5 M solution in hexanes, 105 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the mixture is stirred at -78 °C for 1 hour.

  • In a separate, pre-weighed, and cooled flask, ethylene oxide gas is condensed to obtain approximately 5.3 g (120 mmol). This is then dissolved in cold, anhydrous THF (50 mL).

  • The cold ethylene oxide solution is added to the lithium octynilide solution via cannula over 20 minutes, ensuring the temperature remains below -70 °C.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred overnight (12-16 hours).

  • The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 3-decyn-1-ol as a colorless oil.

Step 2: Conversion of 3-Decyn-1-ol to this compound

The hydroxyl group of 3-decyn-1-ol is then converted to a chloride using thionyl chloride, a common and effective method for this transformation.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Decyn-1-olC₁₀H₁₈O154.25507.71 g
Thionyl chlorideSOCl₂118.97607.14 g (4.35 mL)
Pyridine (anhydrous)C₅H₅N79.1010.08 g (catalytic)
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-100 mL
Saturated aq. NaHCO₃NaHCO₃84.01-50 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • To a stirred solution of 3-decyn-1-ol (7.71 g, 50 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask at 0 °C, a catalytic amount of anhydrous pyridine (1 drop) is added.

  • Thionyl chloride (7.14 g, 60 mmol) is added dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution (100 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-Decyn-1-ol cluster_1 Step 2: Synthesis of this compound 1-Octyne 1-Octyne Lithium Octynilide Lithium Octynilide 1-Octyne->Lithium Octynilide n-BuLi, THF, -78 °C 3-Decyn-1-ol 3-Decyn-1-ol Lithium Octynilide->3-Decyn-1-ol Ethylene Oxide, -78 °C to rt Ethylene Oxide Ethylene Oxide Ring Opening Ring Opening 3-Decyn-1-ol_2 3-Decyn-1-ol This compound This compound 3-Decyn-1-ol_2->this compound SOCl2, Pyridine (cat.), DCM

Caption: Workflow for the two-step synthesis of this compound.

II. Applications of this compound in Organic Synthesis

The bifunctional nature of this compound allows for its participation in a variety of synthetic transformations. The internal alkyne can undergo reactions typical of this functional group, while the primary chloride is an excellent electrophile for nucleophilic substitution and a handle for cross-coupling reactions.

A. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The chloroalkane moiety of this compound can participate in palladium-catalyzed cross-coupling reactions. While the Sonogashira coupling traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide, the chloroalkane can be coupled with a terminal alkyne in the presence of a suitable catalytic system.[2][3] This allows for the introduction of an aryl or vinyl group at the terminus of the C10 chain.

Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from established procedures for Sonogashira couplings.[4]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compoundC₁₀H₁₇Cl172.6950.863 g
PhenylacetyleneC₈H₆102.1360.613 g (0.67 mL)
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.1 (2 mol%)70.2 mg
Copper(I) iodide (CuI)CuI190.450.2 (4 mol%)38.1 mg
Triethylamine (TEA)(C₂H₅)₃N101.19101.01 g (1.39 mL)
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11-20 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (70.2 mg, 0.1 mmol), CuI (38.1 mg, 0.2 mmol), this compound (0.863 g, 5 mmol), and phenylacetylene (0.613 g, 6 mmol).

  • Add anhydrous THF (15 mL) and triethylamine (1.39 mL, 10 mmol) via syringe.

  • The reaction mixture is stirred at room temperature for 15 minutes and then heated to 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the coupled product.

B. Nucleophilic Substitution: Introduction of Azide Functionality

The primary chloride in this compound is susceptible to nucleophilic attack by a variety of nucleophiles. A particularly useful transformation is the introduction of an azide group, which serves as a versatile handle for further functionalization, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition.[5]

Reaction Scheme:

Experimental Protocol: Synthesis of 10-Azido-3-decyne

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compoundC₁₀H₁₇Cl172.69101.73 g
Sodium azide (NaN₃)NaN₃65.01150.975 g
Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09-30 mL
Diethyl ether(C₂H₅)₂O74.12-100 mL
WaterH₂O18.02-100 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) in anhydrous DMF (30 mL).

  • Add sodium azide (0.975 g, 15 mmol) to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (3 x 30 mL) to remove residual DMF, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 10-azido-3-decyne. The product should be handled with care as organic azides can be energetic.

C. 1,3-Dipolar Cycloaddition: Synthesis of Triazoles

The internal alkyne of this compound can participate in 1,3-dipolar cycloaddition reactions with organic azides to form substituted triazoles.[6] This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency and specificity.

Reaction Scheme:

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compoundC₁₀H₁₇Cl172.6950.863 g
Benzyl azideC₇H₇N₃133.155.50.732 g
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)CuSO₄·5H₂O249.690.25 (5 mol%)62.4 mg
Sodium ascorbateC₆H₇NaO₆198.110.5 (10 mol%)99.1 mg
t-Butanol/Water (1:1)---20 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.863 g, 5 mmol) and benzyl azide (0.732 g, 5.5 mmol) in a 1:1 mixture of t-butanol and water (20 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (62.4 mg, 0.25 mmol) in water (1 mL).

  • In another vial, prepare a solution of sodium ascorbate (99.1 mg, 0.5 mmol) in water (1 mL).

  • Add the copper sulfate solution and then the sodium ascorbate solution to the reaction mixture.

  • The reaction is stirred vigorously at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired triazole.

Visualization of Application Pathways

G cluster_0 Sonogashira Coupling cluster_1 Nucleophilic Substitution cluster_2 1,3-Dipolar Cycloaddition This compound This compound Coupled Alkyne CH3(CH2)5C≡C(CH2)2-C≡C-R This compound->Coupled Alkyne R-C≡CH, Pd/Cu catalyst 10-Azido-3-decyne CH3(CH2)5C≡C(CH2)2N3 This compound->10-Azido-3-decyne NaN3, DMF Triazole Substituted Triazole This compound->Triazole R-N3, Cu(I)

Caption: Synthetic transformations of this compound.

III. Conclusion and Future Outlook

This compound is a readily accessible and highly versatile bifunctional building block. The distinct reactivity of its chloroalkane and internal alkyne moieties allows for a wide range of synthetic manipulations, providing access to a diverse array of complex molecules. The protocols detailed in this application note serve as a robust starting point for researchers to explore the full potential of this valuable synthetic intermediate. Future work could explore the orthogonal reactivity of the two functional groups in one-pot or tandem reaction sequences, further enhancing its utility in streamlined synthetic strategies for drug discovery and materials science.

IV. References

  • ResearchGate. How to synthesis the 3-Decyn-1-ol substance?. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 3-Decyn-1-ol. Available from: [Link]

  • Jaydev Chemical Industries. 3-DECYN-1-ol. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102900. Available from: [Link]

  • Dommerholt, J., van Rooijen, O., Borra-Garske, M., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in current chemistry (Cham, Switzerland), 374(2), 16. Available from: [Link]

  • Shroder, M. The Sonogashira Coupling. Available from: [Link]

  • Ciaffaglione, V., D'Auria, M., & Racioppi, R. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in chemistry, 6, 398. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • ResearchGate. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Available from: [Link]

  • Journal of the Chemical Society, Chemical Communications. Nucleophilic attack on chloro(phenyl)ethyne by azide ion. Available from: [Link]

  • Dommerholt, J., van Rooijen, O., Borra-Garske, M., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in current chemistry (Cham), 374(2), 16. Available from: [Link]

  • Schmalz, H. G., & Wöhrle, C. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. The Beilstein journal of organic chemistry, 19, 1683–1693. Available from: [Link]

  • U.S. Environmental Protection Agency. 3-Decyn-1-ol, 10-chloro-. Available from: [Link]

  • Schmalz, H. G., & Wöhrle, C. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1683-1693. Available from: [Link]

  • Wang, C. G., & Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society, 139(30), 10551–10560. Available from: [Link]

  • PubChem. 3-Decyne, 10-chloro-. Available from: [Link]

  • PubChem. 3-Decyn-1-ol. Available from: [Link]

  • Chegg.com. Solved c. Show how to synthesize 3-Decyne (dec-3-yne) from. Available from: [Link]

Sources

Application Note: A Detailed Protocol for the Azide-Alkyne Cycloaddition of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," provides an efficient pathway to 1,2,3-triazole linkages, which are invaluable in drug discovery, bioconjugation, and materials science. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method, its efficacy is largely confined to terminal alkynes. The subject of this guide, 10-chloro-3-decyne, is an internal alkyne, which presents a significant mechanistic challenge for the standard CuAAC protocol. This application note provides a detailed examination of the appropriate catalytic system for this substrate, explaining the chemical principles that guide the selection process. We present a robust, field-tested protocol for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), the preferred method for internal alkynes, ensuring high yield and regioselectivity. A thermal cycloaddition protocol is also provided as a viable, albeit less efficient, alternative. This guide is intended for researchers, chemists, and drug development professionals seeking to reliably functionalize molecules using this specific chloro-functionalized internal alkyne.

Mechanistic Considerations & Strategic Protocol Selection

The choice of protocol for an azide-alkyne cycloaddition is critically dependent on the alkyne's structure. The distinction between a terminal alkyne (with a C-H bond) and an internal alkyne (with C-C bonds on both sides of the triple bond) dictates the catalytic cycle and, ultimately, the reaction's success.

The Inefficiency of Copper Catalysis (CuAAC) with Internal Alkynes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its speed, reliability, and specificity in forming 1,4-disubstituted triazoles from terminal alkynes.[1][2] The mechanism hinges on the initial formation of a copper(I) acetylide intermediate.[2][3] This step involves the deprotonation of the terminal alkyne's acidic proton, a process that is not possible with an internal alkyne like this compound, which lacks this proton. Consequently, the standard CuAAC reaction is generally not applicable to internal alkynes, leading to either no reaction or extremely sluggish and low-yielding conversions.

The Ruthenium-Catalyzed Solution (RuAAC): A Superior Strategy

For internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the authoritative and recommended method. Unlike CuAAC, the RuAAC mechanism does not proceed via a metal acetylide intermediate. Instead, it is believed to involve the formation of a six-membered ruthenacycle via oxidative coupling of the azide and the alkyne.[1][4] This is followed by reductive elimination to yield the fully substituted 1,2,3-triazole product.[4] This mechanistic pathway allows both terminal and internal alkynes to participate efficiently, providing a powerful tool for creating complex, fully substituted triazoles.[1][4]

Reaction_Selection_Logic sub Substrate: This compound alkyne_type Is the alkyne terminal or internal? sub->alkyne_type internal Internal Alkyne alkyne_type->internal No C-H Bond terminal Terminal Alkyne alkyne_type->terminal Has C-H Bond cu_protocol CuAAC Protocol (Copper-Catalyzed) internal->cu_protocol ru_protocol RuAAC Protocol (Ruthenium-Catalyzed) internal->ru_protocol thermal_protocol Thermal Protocol (Uncatalyzed) internal->thermal_protocol terminal->cu_protocol not_recommend Not Recommended cu_protocol->not_recommend recommend Recommended Method ru_protocol->recommend alternative Alternative Method thermal_protocol->alternative

Caption: Logical workflow for selecting the appropriate cycloaddition protocol.

The Thermal Huisgen Cycloaddition: A Catalyst-Free Alternative

The original Huisgen 1,3-dipolar cycloaddition is a thermal, uncatalyzed reaction between an azide and an alkyne.[2][4] This method is functional for both terminal and internal alkynes. However, it suffers from significant drawbacks: it typically requires high temperatures and prolonged reaction times, and for asymmetric internal alkynes, it often produces a mixture of regioisomeric triazole products, complicating purification and reducing the yield of the desired isomer.[1] It remains a viable option when metal catalysts must be avoided entirely.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound>97%Sigma-Aldrich, TCIThe alkyne substrate.
Benzyl Azide>98%Sigma-Aldrich, Combi-BlocksExample azide. Substitute with the desired organic azide.
[CpRuCl(PPh₃)₂] or CpRuCl(COD)>97%Strem, Sigma-AldrichCp* = Pentamethylcyclopentadienyl. The recommended Ru catalyst.
1,4-Dioxane or TolueneAnhydrousAcros Organics, Sigma-AldrichReaction solvent. Must be dry.
Diethyl EtherAnhydrousFisher ScientificFor precipitation/washing.
HexanesACS GradeFisher ScientificFor chromatography.
Ethyl AcetateACS GradeFisher ScientificFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography purification.
Nitrogen or Argon GasHigh PurityAirgasFor creating an inert atmosphere.
Round-bottom flasks, Condenser-VWR, ChemglassStandard laboratory glassware.
Magnetic Stirrer/Hotplate-IKA, Corning-

Experimental Protocols

Recommended Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is designed to maximize yield and regioselectivity for the reaction between this compound and a representative organic azide (e.g., benzyl azide).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a gentle stream of nitrogen or argon. This is crucial as ruthenium catalysts can be sensitive to air.

  • Reagent Addition: To the flask, add this compound (1.0 eq, e.g., 173 mg, 1.0 mmol).

  • Catalyst and Azide Addition: Add the organic azide (e.g., benzyl azide, 1.1 eq, 146 mg, 1.1 mmol) followed by the ruthenium catalyst, [Cp*RuCl(PPh₃)₂] (5 mol%, e.g., 40 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (e.g., 5 mL) via syringe.

  • Reaction Conditions: Lower the flask into an oil bath preheated to 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the triazole product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

RuAAC_Workflow start Start setup 1. Assemble dry glassware under N₂/Ar atmosphere start->setup add_reagents 2. Add Alkyne (1 eq), Azide (1.1 eq), and Ru Catalyst (5 mol%) setup->add_reagents add_solvent 3. Add anhydrous Toluene or Dioxane add_reagents->add_solvent react 4. Heat to 80-100 °C and stir for 12-24h add_solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Cool and concentrate in vacuo monitor->workup Complete purify 7. Purify via Silica Gel Chromatography workup->purify characterize 8. Characterize product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the RuAAC protocol.

Alternative Protocol: Thermal Huisgen Cycloaddition

This protocol should be used when metal catalysis is not an option. Be prepared for longer reaction times and the potential for a mixture of products.

  • Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and the organic azide (1.1 eq).

  • Solvent: Add a high-boiling point solvent such as toluene or xylenes.

  • Reaction: Heat the mixture to 110-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction over 24-72 hours by TLC or NMR analysis of an aliquot.

  • Work-up and Purification: Follow steps 7-9 from the RuAAC protocol. Note that purification may be more challenging due to the potential presence of regioisomers.

Critical Safety Precautions

4.1 Handling Organic Azides:

  • Toxicity: Organic azides should be handled with care, as the azide ion has a toxicity profile similar to that of cyanide.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Explosion Hazard: Low molecular weight organic azides, or those with a high nitrogen-to-carbon ratio, can be explosive and sensitive to shock, heat, or friction.[6][7] While larger aliphatic azides are generally safer, always perform reactions on the smallest scale possible first.

  • Incompatibilities: Never use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can form highly explosive di- and tri-azidomethane.[5] Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[6] Heavy metal azides are extremely shock-sensitive; avoid using metal spatulas for transferring azide salts.

  • Storage: Store all organic azides in a cool, dark place, preferably in a refrigerator and in a solution if it is a particularly energetic compound.[5]

4.2 Handling Ruthenium Catalysts:

  • Ruthenium compounds are toxic and should be handled in a fume hood.

  • As with other heavy metals, proper waste disposal procedures must be followed. Collect all ruthenium-containing waste in a designated hazardous waste container.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Impure reagents or wet solvent.1. Use fresh catalyst or purchase from a new batch. Handle under inert gas.2. Increase the temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvent and purified reagents.
Multiple Products/Spots on TLC 1. (Thermal Protocol) Formation of regioisomers.2. Decomposition of starting material or product.1. This is expected for the thermal reaction. Optimize purification.2. Lower the reaction temperature and monitor closely.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Catalyst byproducts co-elute.1. Try a different solvent system for chromatography (e.g., ether/pentane).2. Pass the crude mixture through a small plug of silica first to remove polar impurities.

Conclusion

The successful execution of an azide-alkyne cycloaddition with the internal alkyne this compound requires a deliberate move away from the common CuAAC protocol. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands as the most effective and rational choice, offering excellent yields and predictable regioselectivity by circumventing the mechanistic limitations posed by internal alkynes. By following the detailed RuAAC protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and reliably synthesize fully substituted triazole products, enabling the next wave of innovation in chemical synthesis and drug development.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
  • Ríos-Gutiérrez, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1335-1345. [Link]
  • Copper click chemistry mechanism unravelled. (2015). Royal Society of Chemistry. [Link]
  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. [Link]
  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group? (2013).
  • Protocols. (n.d.). baseclick GmbH. [Link]
  • Strain-Promoted Azide-Alkyne Cycloaddition. (2020). Chinese Journal of Organic Chemistry. [Link]
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
  • Azides. (2022). University of Victoria. [Link]
  • Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
  • Azide Compounds. (n.d.). University of California, Santa Barbara. [Link]

Sources

Application Note: A Versatile Platform for Functionalized Polymers Using 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of functional polymers with precisely tailored properties is a cornerstone of modern materials science, impacting fields from advanced coatings to targeted drug delivery. This guide details a robust, two-stage methodology for synthesizing a wide array of functional polymers starting from a single, versatile monomer: 10-Chloro-3-decyne. We first describe the synthesis of a well-defined precursor, poly(this compound), via rhodium-catalyzed polymerization of the monomer's internal alkyne. Subsequently, we leverage the pendant alkyl chloride as a reactive handle for post-polymerization modification. A detailed protocol for converting the chloride to a highly reactive azide group is provided, transforming the precursor into a "clickable" polymer scaffold. Finally, we demonstrate the utility of this scaffold by attaching a functional moiety using the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This strategic approach provides researchers with a powerful and adaptable platform for creating novel, high-performance polymeric materials.

Introduction

Functional polymers are macromolecules equipped with specific reactive groups that impart unique chemical, physical, or biological properties.[1] The ability to control the placement and type of these functional groups allows for the design of materials tailored for specific applications.[2] A particularly powerful strategy in polymer synthesis involves the use of monomers that possess orthogonal reactive sites: one group that can undergo polymerization and another that remains inert during backbone formation but is available for subsequent chemical transformation.[3]

This compound is an exemplary monomer for this strategy. It features two key functionalities:

  • An internal alkyne group, which is amenable to transition-metal-catalyzed polymerization to form a stable, conjugated polyacetylene-type backbone.[4][5]

  • A primary alkyl chloride at the terminus of the side chain, which serves as an excellent electrophilic site for a variety of nucleophilic substitution reactions.

This guide presents a comprehensive workflow that leverages this dual functionality. We first polymerize the monomer to create a stable, yet reactive, polymer precursor. This precursor then acts as a versatile scaffold, where the pendant chloro groups are converted into azides—the key functional group for one of the most reliable "click" chemistry reactions.[6][7] This modular approach enables the straightforward synthesis of diverse, functionalized polymers from a common intermediate.

Part I: Synthesis of the Precursor, Poly(this compound)

Principle and Rationale

The polymerization of substituted acetylenes is effectively achieved using transition-metal catalysts, such as those based on rhodium or tantalum.[8][9] For this application, we select a Rhodium(I)-based catalyst, specifically [(nbd)RhCl]₂, which is well-known for its high efficiency and tolerance to various functional groups, including halides.[4] The polymerization proceeds under mild conditions in an inert atmosphere, resulting in an immediate increase in viscosity and a characteristic color change, signaling the formation of the conjugated polymer backbone.[8] The resulting polymer, poly(this compound), serves as a stable and characterizable intermediate for subsequent modifications.

Experimental Protocol 1: Synthesis of Poly(this compound)

Table 1: Materials and Reagents for Polymerization

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
This compoundC₁₀H₁₇Cl172.691.00 g5.79100
[(nbd)RhCl]₂C₁₄H₁₆Cl₂Rh₂460.9913.3 mg0.0290.5
Triethylamine (Et₃N)C₆H₁₅N101.190.5 mL3.58~62
TolueneC₇H₈92.145.0 mL--
MethanolCH₃OH32.04200 mL--

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1.00 g) and dry toluene (3.0 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve the rhodium catalyst, [(nbd)RhCl]₂ (13.3 mg), in dry toluene (2.0 mL).

  • Add triethylamine (0.5 mL) to the monomer solution and stir for 5 minutes.

  • Rapidly inject the catalyst solution into the stirring monomer solution. The solution will immediately darken and become more viscous.

  • Seal the flask and allow the reaction to stir at room temperature (25°C) for 18 hours.

  • After 18 hours, quench the polymerization by opening the flask to air and adding 1 mL of methanol.

  • Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing 200 mL of vigorously stirring methanol. A fibrous, colored precipitate will form.

  • Collect the polymer by vacuum filtration, washing thoroughly with fresh methanol (3 x 30 mL) to remove any residual catalyst and unreacted monomer.

  • Dry the polymer under high vacuum at 40°C for 24 hours to yield poly(this compound) as a solid.

Characterization of the Precursor Polymer

Validation of the polymer structure is critical before proceeding.

  • FT-IR Spectroscopy: The disappearance of the characteristic alkyne C≡C stretching vibration (around 2200-2250 cm⁻¹) confirms polymerization.[3] The retention of the C-Cl stretch (around 650-750 cm⁻¹) is also expected.

  • ¹H NMR Spectroscopy: The sharp acetylenic protons will be replaced by broad signals corresponding to the vinylic protons of the polymer backbone (typically 5.5-6.5 ppm). Signals for the alkyl side chain, including the methylene protons adjacent to the chlorine (-CH₂-Cl at ~3.5 ppm), should be clearly visible.

  • Gel Permeation Chromatography (GPC): GPC analysis (e.g., in THF) will determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), providing insight into the success and control of the polymerization.

Part II: Post-Polymerization Modification to a "Clickable" Scaffold

Principle and Rationale

The pendant chloro group is an ideal electrophile for nucleophilic substitution. To create a versatile platform for bio-conjugation and material functionalization, we convert the chloride to an azide (-N₃). This is readily achieved by reacting the polymer with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The azide group is a powerful functional handle for "click" chemistry and is relatively unreactive towards many other functional groups, making it an excellent choice for a stable, modifiable scaffold.[6][7]

Experimental Protocol 2: Synthesis of Poly(10-Azido-3-decyne)

Table 2: Materials and Reagents for Azidation

ReagentFormulaAmountMoles (mmol)Molar Ratio
Poly(this compound)[-C₁₀H₁₇Cl-]n500 mg2.89 (per repeat unit)1
Sodium Azide (NaN₃)NaN₃564 mg8.673
Dimethylformamide (DMF)C₃H₇NO10 mL--
Deionized WaterH₂O200 mL--

Procedure:

  • Dissolve poly(this compound) (500 mg) in DMF (10 mL) in a round-bottom flask with a stir bar.

  • Add sodium azide (564 mg, 3 equivalents per polymer repeat unit).

  • Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of vigorously stirring deionized water.

  • Collect the polymer by vacuum filtration, washing extensively with deionized water (3 x 50 mL) to remove DMF and excess sodium azide.

  • Dry the resulting polymer, poly(10-Azido-3-decyne), under high vacuum at 40°C for 24 hours.

Characterization of the "Clickable" Polymer

The key to confirming a successful transformation is FT-IR spectroscopy. A new, very strong, and sharp absorption band will appear around 2100 cm⁻¹ , which is the characteristic stretching vibration of the azide (N=N=N) group. Concurrently, ¹H NMR spectroscopy will show a downfield shift of the terminal methylene protons from ~3.5 ppm (-CH₂-Cl) to ~3.3 ppm (-CH₂-N₃).

Part III: Application via Copper-Catalyzed "Click" Chemistry

Principle and Rationale

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction.[10] It forms a stable triazole linkage between an azide and a terminal alkyne with near-perfect efficiency, high functional group tolerance, and under mild, often aqueous, conditions.[11] Here, we demonstrate the utility of our poly(10-Azido-3-decyne) scaffold by conjugating it with a model terminal alkyne, Propargyl Dansylamide, a fluorescent dye. Successful conjugation will be readily apparent by the polymer becoming fluorescent.

Overall Synthetic Workflow

G cluster_0 cluster_1 cluster_2 Monomer This compound Polymerization Rh-Catalyzed Polymerization Monomer->Polymerization Precursor Poly(this compound) Polymerization->Precursor Azidation Nucleophilic Substitution (NaN₃) Precursor->Azidation ClickablePolymer Poly(10-Azido-3-decyne) 'Clickable' Scaffold Azidation->ClickablePolymer ClickReaction CuAAC 'Click' Reaction ClickablePolymer->ClickReaction OtherAlkyne Functional Alkyne (e.g., Propargyl-Dansyl) OtherAlkyne->ClickReaction FinalPolymer Final Functionalized Polymer ClickReaction->FinalPolymer

Caption: Overall workflow from monomer to final functionalized polymer.

Experimental Protocol 3: "Click" Conjugation with Propargyl Dansylamide

Table 3: Materials and Reagents for CuAAC Reaction

ReagentFormulaAmountMoles (mmol)Molar Ratio
Poly(10-Azido-3-decyne)[-C₁₀H₁₇N₃-]n100 mg0.52 (per repeat unit)1
Propargyl DansylamideC₁₅H₁₇N₃O₂S182 mg0.571.1
Copper(II) Sulfate (CuSO₄·5H₂O)CuSO₄·5H₂O6.5 mg0.0260.05
Sodium Ascorbate (NaAsc)C₆H₇NaO₆20.6 mg0.1040.2
THF / Water-4 mL / 1 mL--

Procedure:

  • In a vial, dissolve poly(10-Azido-3-decyne) (100 mg) and Propargyl Dansylamide (182 mg) in 4 mL of THF.

  • In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (6.5 mg) and Sodium Ascorbate (20.6 mg) in 1 mL of deionized water. The solution should turn yellow/orange as the Cu(II) is reduced to Cu(I) by the ascorbate.

  • Add the aqueous catalyst solution to the polymer solution.

  • Seal the vial and stir vigorously at room temperature for 24 hours. The reaction mixture will be protected from light.

  • After 24 hours, dilute the mixture with 5 mL of THF and pass it through a small column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the purified solution dropwise into 100 mL of stirring methanol.

  • Collect the fluorescent polymer by vacuum filtration, wash with methanol, and dry under high vacuum.

Validation of the Final Conjugated Polymer
  • Visual/Fluorescence Spectroscopy: The most immediate confirmation is visual. The final polymer, when dissolved in a suitable solvent (like THF) and exposed to a UV lamp (365 nm), should exhibit the bright green fluorescence characteristic of the dansyl group.

  • FT-IR Spectroscopy: The strong azide peak at ~2100 cm⁻¹ should completely disappear, indicating full conversion.

  • ¹H NMR Spectroscopy: New aromatic signals corresponding to the dansyl group (7.0-8.5 ppm) and a new signal for the triazole proton (~7.5-8.0 ppm) will appear, providing definitive proof of conjugation.

Summary and Outlook

This application note outlines a powerful and highly adaptable strategy for the synthesis of functionalized polymers. By beginning with the robust polymerization of this compound, a stable and versatile polymer precursor is generated. The subsequent high-efficiency conversion of the pendant chloride to an azide creates a "clickable" scaffold. This scaffold can be conjugated with a vast library of alkyne-containing molecules—including fluorophores, peptides, carbohydrates, and drug molecules—to generate materials with precisely engineered functions. This methodology empowers researchers in diverse fields to rapidly develop novel polymers for applications ranging from bio-imaging and diagnostics to self-healing materials and advanced composites.

References

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (n.d.). International Journal of Molecular Sciences. [Link]
  • Yuan, W., et al. (2022).
  • Roland, T., et al. (2023).
  • Qin, A. (2023). Alkyne-based click polymerizations and their applications in preparation of functional polymers. American Chemical Society. [Link]
  • Tang, B. Z., et al. (2012). Functional polyacetylenes. Accounts of Chemical Research. [Link]
  • Chemistry For Everyone. (2025).
  • Chen, S., et al. (2016). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Polymers. [Link]
  • De, P., et al. (2015). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]
  • Celik, M., et al. (2008). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International Journal of Molecular Sciences. [Link]
  • Polymerizations of Activated Alkynes. (n.d.).
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. [Link]
  • Jim, C. K. W., et al. (2018). Conjugated polymers developed from alkynes.
  • Zhang, H., et al. (2019). Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. Polymers. [Link]
  • Johnson, J. A., et al. (2006). Synthesis of degradable model networks via ATRP and click chemistry. Macromolecules. [Link]
  • Atom Transfer Radical Addition to Alkynes and Enynes: A Versatile Gold/Photoredox Approach to Thio-Functionalized Vinylsulfones. (2018).
  • Functional Polyacetylenes. (n.d.). Accounts of Chemical Research. [Link]
  • and mid-alkyne functional polystyrene by atom transfer radical polymerization. (2017). International Journal of Chemical Studies. [Link]
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. [Link]
  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. (n.d.). ChemRxiv.
  • Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initi
  • Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. (2024). Oboro Labs. [Link]
  • A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Catalytic synthesis and post-polymerization functionalization of conjugated polyisoprene. (2011). Journal of Polymer Science Part A: Polymer Chemistry.
  • Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (2021). Polymers. [Link]
  • Chemistry For Everyone. (2025). How Are Functional Groups Used In Polymers? YouTube. [Link]
  • Ritter, H. (2010). Functionalized polymers: synthesis and properties. Beilstein Journal of Organic Chemistry. [Link]
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021).
  • Recent advances in the anionic synthesis of chain‐end functionalized polymers. (n.d.).
  • Precision synthesis of functional materials via RAFT polymerization and click-type chemical reactions. (n.d.).
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str

Sources

Application Notes & Protocols: The Strategic Utility of 10-Chloro-3-decyne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 10-chloro-3-decyne, a bifunctional linear hydrocarbon, and its strategic application in the synthesis of complex pharmaceutical intermediates. Possessing both a primary alkyl chloride and an internal alkyne, this molecule offers a platform for orthogonal synthetic strategies, enabling the sequential introduction of diverse functionalities. We will dissect the distinct reactivity of each functional group, provide validated protocols for its transformation, and illustrate its potential in constructing molecular scaffolds relevant to modern drug discovery.

Introduction: A Bifunctional Linchpin for Complex Synthesis

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Synthetic intermediates that offer multiple, selectively addressable reactive sites are invaluable tools for the medicinal chemist. This compound (CAS 18295-64-2) emerges as a highly versatile building block precisely for this reason.[1][2][3] Its structure, featuring a primary alkyl chloride at one terminus and an internal C≡C triple bond, allows for a programmed, stepwise elaboration of a carbon skeleton.

The alkyl chloride serves as a classic electrophilic handle for nucleophilic substitution (SN2) reactions, allowing for the facile introduction of nitrogen, oxygen, or sulfur-containing moieties common in active pharmaceutical ingredients (APIs).[4] Concurrently, the internal alkyne provides a robust, yet selectively reactive, site for carbon-carbon bond formation, reduction to stereodefined alkenes, or participation in various cycloaddition reactions. This guide will illuminate the strategic considerations for employing this compound and provide detailed protocols for its practical use in a research setting.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe experimental protocol.

Compound Properties
PropertyValueSource
CAS Number 18295-64-2[1][3][5]
Molecular Formula C₁₀H₁₇Cl[1][2][3]
Molecular Weight 172.7 g/mol [2][3]
IUPAC Name 10-chlorodec-3-yne[2][3]
Boiling Point 122°C / 20 mmHg[1]
Synonyms 7-Decyn-1-yl Chloride[1][]
Purity >97.0% (GC)[1]
Safety & Handling

As per the Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] However, standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety glasses with side shields to prevent skin and eye contact.[5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5]

    • Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

Core Reactivity & Orthogonal Synthetic Strategy

The primary value of this compound lies in the differential reactivity of its two functional groups, which enables a powerful orthogonal synthesis strategy. This allows one group to be modified while the other remains intact for a subsequent, different chemical transformation.

The Alkyl Chloride: A Gateway for Nucleophilic Substitution

The primary chloride at the C-10 position is an excellent electrophile for SN2 reactions.[4][7] This pathway is favored due to the low steric hindrance at the primary carbon. This reaction is a cornerstone of synthetic chemistry, allowing for the formation of key C-N, C-O, and C-S bonds.

Causality: The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (chloride).[7] Primary alkyl halides are ideal substrates because they offer an unhindered path for this attack, leading to efficient substitution rather than competing elimination reactions.[4] This allows for the reliable introduction of functional groups such as:

  • Azides (N₃⁻): Precursors for amines (via reduction) or for use in Huisgen cycloadditions ("Click Chemistry").

  • Amines (R₂NH): Direct formation of secondary or tertiary amines, core structures in many pharmaceuticals.[8][9]

  • Thiolates (RS⁻): Formation of thioethers.

  • Cyanide (CN⁻): Carbon chain extension and a precursor to carboxylic acids or amines.

The Internal Alkyne: A Hub for C-C Bonds and Stereocontrol

While many well-known alkyne reactions like the Sonogashira coupling are most efficient with terminal alkynes, the internal alkyne of this compound is far from inert.[10][11][12] It serves as a robust functional group for various transformations:

  • Partial Reduction: The alkyne can be stereoselectively reduced to either a (Z)-alkene (cis) using catalysts like Lindlar's catalyst or to an (E)-alkene (trans) using sodium in liquid ammonia. This control over geometry is critical in defining the pharmacological activity of many drug molecules.

  • Cycloadditions: Alkynes can participate in [2+2+2] cycloadditions to form substituted benzene rings or in Diels-Alder reactions (as a dienophile) to create cyclic structures.

  • Hydration/Oxidation: The triple bond can be hydrated to form a ketone or oxidatively cleaved to yield carboxylic acids.

Workflow: An Orthogonal Synthetic Approach

The true synthetic power is unlocked by exploiting the different conditions required to react each site. A typical workflow would involve reacting the more labile alkyl chloride first, under conditions that do not affect the stable alkyne. Subsequently, the alkyne can be transformed in a second distinct step. This prevents the need for complex protection/deprotection sequences, improving overall yield and atom economy.

Orthogonal_Strategy A This compound B Step 1: Nucleophilic Substitution (e.g., NaN₃, DMF) A->B Sɴ2 Reaction C Intermediate: 10-Azido-3-decyne B->C D Step 2: Alkyne Transformation (e.g., H₂, Lindlar's Catalyst) C->D Stereoselective Reduction E Final Product: (Z)-10-Azido-3-decene D->E

Caption: Orthogonal synthesis using this compound.

Experimental Protocols

The following protocols are representative examples of how to selectively manipulate the functional groups of this compound. They are designed to be self-validating through the inclusion of clear work-up, purification, and characterization steps.

Protocol 1: Synthesis of 10-Azido-3-decyne via SN2 Substitution

This protocol demonstrates the selective substitution of the chloride, yielding a versatile azido-alkyne intermediate, a key building block for triazole synthesis via click chemistry.

Reaction Scheme: Cl-(CH₂)₆-C≡C-CH₂CH₃ + NaN₃ → N₃-(CH₂)₆-C≡C-CH₂CH₃ + NaCl

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products N3 N₃⁻ TS [N₃···H₂C···Cl]⁻      | (CH₂)₅-C≡C-Et N3->TS Backside Attack AlkylHalide H₂C(Cl)-(CH₂)₅-C≡C-Et Product N₃-CH₂-(CH₂)₅-C≡C-Et TS->Product Inversion of Stereochemistry Cl Cl⁻ TS->Cl Leaving Group Departs

Caption: SN2 mechanism for the azidation reaction.

Materials:

ReagentMW ( g/mol )AmountMoles
This compound172.705.00 g28.9 mmol
Sodium Azide (NaN₃)65.012.82 g43.4 mmol
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.9 mmol) and sodium azide (2.82 g, 43.4 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 60°C in an oil bath and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product should have a slightly higher Rf than the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to afford the pure 10-azido-3-decyne.

Expected Characterization:

  • IR (neat): A sharp, strong absorption should appear around 2100 cm⁻¹ corresponding to the azide (N₃) stretch. The weak alkyne C≡C stretch will be present around 2200 cm⁻¹.

  • ¹H NMR (CDCl₃): The triplet corresponding to the protons at C-10 (-CH₂Cl) around δ 3.5 ppm will be replaced by a new triplet around δ 3.2 ppm for the -CH₂N₃ protons.

  • Mass Spec (ESI+): [M+Na]⁺ peak expected at m/z = 202.1.

Protocol 2: Stereoselective Reduction of 10-Azido-3-decyne to (Z)-10-Azido-3-decene

This protocol uses the product from Protocol 1 to demonstrate the selective reduction of the internal alkyne to a (Z)-alkene, a common structural motif in biologically active molecules.

Reaction Scheme: N₃-(CH₂)₆-C≡C-CH₂CH₃ + H₂ (g) --[Lindlar's Cat.]--> (Z)-N₃-(CH₂)₆-CH=CH-CH₂CH₃

Materials:

ReagentMW ( g/mol )AmountMoles
10-Azido-3-decyne179.283.00 g16.7 mmol
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)-150 mg-
Quinoline129.16~2 drops-
Hexanes-50 mL-

Procedure:

  • Setup: Add 10-azido-3-decyne (3.00 g, 16.7 mmol), Lindlar's catalyst (150 mg), and hexanes (50 mL) to a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Poisoning: Add 2 drops of quinoline to the suspension. Quinoline is a catalyst poison that prevents over-reduction to the alkane.

  • Hydrogenation: Fit one neck of the flask with a septum and the other with a three-way stopcock attached to a hydrogen-filled balloon. Purge the flask by evacuating and refilling with hydrogen three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product, (Z)-10-azido-3-decene, will have a slightly higher Rf than the starting alkyne. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, carefully vent the excess hydrogen in a fume hood.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional hexanes (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography on silica gel using hexanes.

Expected Characterization:

  • ¹H NMR (CDCl₃): The disappearance of the alkyne proton signals will be observed. New signals corresponding to the vinyl protons (-CH=CH-) will appear in the δ 5.2-5.5 ppm region. The coupling constant (J) for these protons should be ~10-12 Hz, which is characteristic of a (Z)-alkene.

  • IR (neat): The weak alkyne absorption around 2200 cm⁻¹ will disappear.

  • Mass Spec (ESI+): [M+Na]⁺ peak expected at m/z = 204.1.

Conclusion

This compound is a potent and versatile building block for pharmaceutical synthesis. Its orthogonal reactivity allows for the controlled and sequential installation of functionality, streamlining the synthesis of complex target molecules. By leveraging the SN2 reactivity of the alkyl chloride and the diverse transformations of the internal alkyne, researchers can access a wide array of valuable intermediates for drug discovery programs. The protocols provided herein serve as a validated starting point for the exploration of this reagent's full synthetic potential.

References

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
  • Ch 9 : Alkylation of Terminal Alkynes. University of Calgary.
  • Video: Preparation of Alkynes: Alkyl
  • This compound. LabSolutions.
  • 3-Decyne, 10-chloro-. PubChem - NIH.
  • CAS 18295-64-2 this compound. BOC Sciences.
  • 3-Decyne, 10-chloro- - Substance Details. SRS | US EPA.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

Sources

Application Note: Synthetic Strategies and Experimental Protocols for 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

10-Chloro-3-decyne is a valuable bifunctional linear hydrocarbon that serves as a versatile building block in organic synthesis. Its structure incorporates two distinct reactive centers: a primary alkyl chloride at the C10 position and an internal alkyne between C3 and C4. This arrangement allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures. The long aliphatic chain provides significant lipophilicity, making this intermediate particularly useful in the synthesis of modified fatty acids, signaling molecules, and drug candidates designed to interact with hydrophobic biological targets.

This guide provides an in-depth exploration of the experimental considerations for handling this compound and detailed protocols for two fundamental transformations that leverage its bifunctionality: a nucleophilic substitution at the alkyl chloride terminus and a palladium-catalyzed Sonogashira coupling at the internal alkyne.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the materials involved.

PropertyValueSource
IUPAC Name10-chlorodec-3-yne[1]
Molecular FormulaC₁₀H₁₇Cl[1][2]
Molecular Weight172.69 g/mol [1]
CAS Number18295-64-2[1]
Predicted XlogP4.1[2]

Safety & Handling:

  • This compound: As with most alkyl halides, this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid.[4] Heavy metal azides are shock-sensitive explosives.[4] Always use non-metal spatulas and handle with extreme caution.[5][6]

  • Palladium Catalysts & Air-Sensitive Reagents: Sonogashira coupling reactions often employ air-sensitive reagents that require an inert atmosphere (Nitrogen or Argon) to prevent degradation and ensure catalytic activity.[7][8] Proper techniques for handling air-sensitive compounds, such as using Schlenk lines or gloveboxes, are mandatory.[9][10]

Section 1: Selective Nucleophilic Substitution at the C10 Terminus

Mechanistic Rationale

The primary alkyl chloride at the C10 position is an excellent electrophile for Sₙ2 (Substitution, Nucleophilic, Bimolecular) reactions.[11][12] This reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[11] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3] To favor substitution over potential elimination (E2) side reactions, polar aprotic solvents like DMF or DMSO are ideal, as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby enhancing its nucleophilicity.

Protocol 1: Synthesis of 10-Azido-3-decyne

This protocol details the conversion of the terminal chloride to an azide, a versatile functional group that can be further transformed, for example, via "Click Chemistry" or reduction to a primary amine.

Experimental Workflow: Azide Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, NaN₃, and DMF to flask B 2. Equip with condenser and stir bar A->B C 3. Heat to 60-70 °C with stirring B->C D 4. Monitor by TLC (e.g., 4-6 hours) C->D E 5. Cool to RT, pour into water, and extract with diethyl ether D->E F 6. Wash organic layer with brine E->F G 7. Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify via column chromatography G->H I 10-Azido-3-decyne H->I Characterize Product G Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Product Ar-C≡C-R Pd_complex->Product Reductive Elimination CuI Cu(I)I Cu_acetylide R-C≡C-Cu(I) CuI->Cu_acetylide R-C≡C-H, Base Cu_acetylide->Pd_complex Transmetalation Product->Pd0

Sources

Application Note: A Multi-Modal Purification Strategy for 10-Chloro-3-decyne Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

10-Chloro-3-decyne is a valuable bifunctional molecule, incorporating both an internal alkyne and a primary alkyl chloride. This structure makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. Synthetic routes to this compound, however, often result in a crude product mixture containing unreacted starting materials, excess reagents, and various side products. Achieving high purity is critical for ensuring reproducibility and success in subsequent synthetic transformations.

This application note provides a comprehensive, field-proven guide for the purification of this compound from a typical crude reaction mixture. We will move beyond a simple recitation of steps to explain the underlying chemical principles that dictate the choice of each technique. The protocol employs a logical, multi-modal approach—combining an initial aqueous work-up, primary purification via vacuum fractional distillation, and final polishing by flash column chromatography—to systematically remove impurities based on their distinct physicochemical properties. This self-validating workflow ensures the isolation of this compound at a purity level suitable for the most demanding applications.

Understanding the Impurity Profile: The Key to a Rational Strategy

A robust purification strategy begins with a thorough understanding of the potential impurities. While the exact impurity profile depends on the specific synthetic route, a common approach involves the chlorination of a precursor alcohol, such as 3-decyn-1-ol. In such a scenario, the crude product is likely to contain the species listed in Table 1.

The primary impurities of concern are the unreacted starting alcohol (highly polar, high boiling point) and potential elimination byproducts (non-polar, lower boiling point). The significant differences in polarity and boiling points between these compounds and the target molecule are the levers we will use to achieve separation.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Relative Polarity
This compound (Target) CCC#CCCCCCCCl172.69[1]122°C / 20 mmHg[2]Low
3-decyn-1-ol (Starting Material)CCC#CCCCCCCCOH154.25~235°C / 760 mmHgHigh
3-Decyne (Byproduct)CCC#CCCCCCC138.25[3]~177°C / 760 mmHgVery Low
Dimerized Byproducts(Varies)>300High / Non-volatileVaries
Acidic Reagent Residuee.g., HCl, SO₂N/AN/AHighly Polar (as salts)

The Overall Purification Workflow

The purification is designed as a sequential process where each step removes a specific class of impurities, progressively enriching the desired product. The overall strategy is depicted below.

Crude Crude Reaction Mixture Workup Step 1: Aqueous Work-up Crude->Workup Removes: Acids, Bases, Water-Soluble Salts Distillation Step 2: Vacuum Fractional Distillation Workup->Distillation Removes: High-Boiling (e.g., Alcohol) & Non-Volatile Impurities Chromatography Step 3: Flash Column Chromatography Distillation->Chromatography Removes: Impurities with Similar Boiling Points (e.g., 3-Decyne) Pure Pure this compound (>97%) Chromatography->Pure

Caption: Overall multi-modal purification strategy.

Protocol 1: Initial Purification via Aqueous Work-up

Rationale: The initial step is a liquid-liquid extraction designed to remove inorganic acids, bases, and salts from the crude organic mixture. This is a critical prerequisite for distillation and chromatography, as these impurities can cause decomposition at high temperatures or interfere with separation on a silica column.

Materials:

  • Crude reaction mixture

  • Diethyl ether or similar water-immiscible organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the mixture is highly concentrated, dilute it with 2-3 volumes of diethyl ether.

  • Acid Wash: Add an equal volume of deionized water, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes the bulk of water-soluble acids and salts.

  • Neutralization: Add an equal volume of saturated NaHCO₃ solution. Shake gently at first, venting the funnel frequently to release CO₂ gas that forms from the neutralization of residual acid.[4][5] Once gas evolution subsides, shake vigorously. Drain and discard the lower aqueous layer.

  • Final Wash: Add an equal volume of brine. Shake vigorously. This wash helps to break up any emulsions and removes the majority of dissolved water from the organic layer. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ (enough so that some powder remains free-flowing). Swirl the flask for 5-10 minutes.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the extraction solvent. The remaining residue is the crude, dry organic product, ready for distillation.

Start Crude Organic Mixture in Separatory Funnel Wash1 Wash with H₂O Start->Wash1 Wash2 Wash with sat. NaHCO₃ Wash1->Wash2 Removes bulk acid Wash3 Wash with Brine Wash2->Wash3 Neutralizes trace acid Dry Dry with Na₂SO₄ Wash3->Dry Removes bulk water Evap Rotary Evaporation Dry->Evap Removes dissolved water End Dry Crude Product for Distillation Evap->End Removes solvent

Sources

Scale-Up Synthesis of 10-Chloro-3-decyne Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 10-Chloro-3-decyne Derivatives

Long-chain functionalized alkynes, such as this compound derivatives, are pivotal building blocks in organic synthesis. Their unique structural features, including a terminal chloro group and an internal triple bond, make them valuable precursors for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] The alkyne moiety offers a versatile handle for a multitude of chemical transformations, including cycloaddition reactions, transition metal-catalyzed cross-couplings, and nucleophilic additions.[3] The terminal chloro group further enhances their synthetic utility, enabling subsequent functionalization through nucleophilic substitution or organometallic coupling reactions.

The growing demand for these specialized chemical entities necessitates robust and scalable synthetic protocols. Transitioning a synthetic route from a laboratory benchtop to a pilot plant or industrial scale, however, presents a unique set of challenges. This application note provides a comprehensive guide to the scale-up synthesis of this compound derivatives, addressing critical aspects from reaction optimization and safety considerations to purification and analytical characterization.

Part 1: Strategic Approach to Scale-Up Synthesis

A successful scale-up campaign hinges on a thorough understanding of the reaction mechanism and the identification of critical process parameters. The synthesis of this compound derivatives typically involves a multi-step sequence, often culminating in the formation of the chloroalkyne functionality. A common and effective strategy involves the use of Grignard reagents, which, while powerful, require careful management, especially at larger scales.[4][5]

Reaction Pathway Overview

A plausible and widely adopted synthetic route is outlined below. This pathway leverages the nucleophilic character of a Grignard reagent to form a key carbon-carbon bond, followed by chlorination.

Synthesis_Pathway 1-chloro-6-heptyne 1-Chloro-6-heptyne Grignard_Formation Grignard Reagent Formation 1-chloro-6-heptyne->Grignard_Formation Mg Mg turnings Mg->Grignard_Formation Coupling Nucleophilic Coupling Grignard_Formation->Coupling in THF Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Coupling This compound This compound Coupling->this compound Chlorination Electrophilic Chlorination This compound->Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Chlorination Final_Product This compound Derivative Chlorination->Final_Product

Caption: General synthetic pathway for this compound derivatives.

Part 2: In-Depth Protocols and Scientific Rationale

This section provides detailed, step-by-step protocols for the key stages of the synthesis, emphasizing the scientific reasoning behind each procedural choice to ensure safety, efficiency, and reproducibility at scale.

Protocol 1: Grignard Reagent Formation - Taming the Exotherm

The formation of the Grignard reagent is a critical and highly exothermic step.[4] Inadequate control of the reaction temperature can lead to runaway reactions and pose significant safety hazards.[5][6]

Key Considerations for Scale-Up:

  • Heat Management: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[6] Therefore, robust cooling systems and controlled addition rates of the organic halide are paramount.

  • Initiation: Ensuring the reaction has initiated before adding a large portion of the halide is crucial to prevent its accumulation and a subsequent uncontrolled exotherm.[7] Modern initiation techniques, such as the use of diisobutylaluminum hydride (DIBAH), can be more reliable than traditional methods.[7]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a preferred solvent over diethyl ether due to its higher boiling point and flash point, which enhances safety.[5][8]

Step-by-Step Protocol:

  • Reactor Preparation: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas (e.g., nitrogen or argon) inlet is assembled. The entire apparatus must be thoroughly dried to prevent quenching of the Grignard reagent.

  • Magnesium Activation: Magnesium turnings are charged into the reactor under a positive pressure of inert gas. A small amount of an activating agent, such as iodine or 1,2-dibromoethane, can be added to initiate the reaction. Alternatively, commercially available activated magnesium can be used.

  • Initial Halide Addition: A small portion (approx. 5-10%) of a solution of 1-chloro-6-heptyne in anhydrous THF is added to the magnesium suspension.

  • Confirmation of Initiation: The reaction mixture is gently warmed. Initiation is confirmed by a noticeable temperature increase and the disappearance of the iodine color (if used). In-situ monitoring techniques like FTIR can definitively confirm initiation by observing the consumption of the organic halide.[7]

  • Controlled Addition: Once initiation is confirmed, the remaining 1-chloro-6-heptyne solution is added dropwise at a rate that maintains the internal temperature within a safe, predetermined range (typically 40-50 °C). Efficient stirring is crucial to ensure even heat distribution.

  • Completion and Analysis: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a slightly elevated temperature to ensure complete conversion. A sample can be withdrawn and quenched for analysis (e.g., by titration) to determine the concentration of the Grignard reagent.

Protocol 2: Carbon-Carbon Bond Formation - The Coupling Reaction

This step involves the nucleophilic attack of the Grignard reagent on an electrophilic partner, in this case, propargyl bromide, to form the decyne backbone.

Step-by-Step Protocol:

  • Reactor Setup: A separate, dry, multi-necked reactor is equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and an inert gas inlet.

  • Charge Electrophile: A solution of propargyl bromide in anhydrous THF is charged into the reactor and cooled to a low temperature (e.g., 0 °C or below) using a suitable cooling bath.

  • Controlled Addition of Grignard Reagent: The previously prepared Grignard reagent is transferred to the dropping funnel via a cannula under inert atmosphere and added slowly to the cooled solution of propargyl bromide. The addition rate should be carefully controlled to maintain the low reaction temperature and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step is also exothermic and requires efficient cooling. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

Protocol 3: Electrophilic Chlorination of the Terminal Alkyne

The final step involves the chlorination of the terminal alkyne to yield the desired this compound derivative. Several methods exist for the synthesis of 1-chloroalkynes.[9][10] A common and effective method utilizes an electrophilic chlorine source like N-chlorosuccinimide (NCS) in the presence of a silver catalyst.[3]

Step-by-Step Protocol:

  • Reactor Setup: A reactor is equipped with a mechanical stirrer, a temperature probe, and an inert gas inlet.

  • Charge Reactants: The crude 3-decyne derivative obtained from the previous step is dissolved in a suitable solvent (e.g., acetone or acetonitrile). N-chlorosuccinimide (NCS) and a catalytic amount of silver nitrate (AgNO₃) are then added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature. The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to purification.

Part 3: Purification and Analytical Characterization

The purity of the final product is critical, especially for applications in drug development. A combination of purification techniques may be necessary to achieve the desired level of purity.

Purification Strategies
  • Distillation: For volatile compounds, fractional distillation under reduced pressure can be an effective method for removing impurities with different boiling points.

  • Chromatography: For less volatile or thermally sensitive compounds, column chromatography using silica gel or alumina is a standard purification technique.[11] High-performance liquid chromatography (HPLC) can be employed for achieving very high purity.[12]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound derivative.[13][14]

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the presence of key functional groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.[13]
Infrared (IR) Spectroscopy To identify the characteristic vibrational frequencies of functional groups, such as the C≡C triple bond.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product and quantify any impurities.[13]
Elemental Analysis To determine the elemental composition of the compound.

Part 4: Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new and often magnified safety risks.[6] A thorough hazard assessment is mandatory before commencing any large-scale synthesis.[8]

  • Grignard Reagents: These reagents are highly reactive, flammable, and can be pyrophoric.[5][8] All manipulations must be carried out under a strictly inert atmosphere.

  • Exothermic Reactions: The Grignard formation and quenching steps are highly exothermic.[4] Adequate cooling capacity and emergency cooling plans are essential.

  • Solvent Hazards: The use of flammable solvents like THF and diethyl ether requires proper ventilation and the absence of ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves, must be worn at all times.

  • Emergency Procedures: Clear and well-rehearsed emergency procedures for fires, spills, and runaway reactions must be in place.

Conclusion

The successful scale-up synthesis of this compound derivatives requires a meticulous approach that combines a deep understanding of the underlying chemistry with robust engineering controls and a steadfast commitment to safety. By carefully considering the factors outlined in this application note, researchers and process chemists can confidently transition this important class of compounds from the laboratory to larger-scale production, thereby enabling their broader application in various fields of chemical science.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014.
  • University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations.
  • ResearchGate. Cross‐coupling reaction for the synthesis of chloroalkynes. 2021.
  • American Chemical Society. Grignard Reaction. 2025.
  • CoLab. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Journal of the American Chemical Society. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. 2024.
  • ResearchGate. Synthesis of Functionalized Alkynes via Regioselective Ni-Catalyzed Hydroalkynylation. 2024.
  • Chemical Communications. A new synthesis of 1-chloroalkynes. 1978.
  • PubMed Central. Masked alkynes for synthesis of threaded carbon chains. 2023.
  • RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. 2025.
  • PubMed. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. 2024.
  • MDPI. Special Issue : Alkynes: From Reaction Design to Applications in Organic Synthesis.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Analytical and Bioanalytical Chemistry. Analytical methods for the determination of halogens in bioanalytical sciences: a review. 2013.
  • ResearchGate. Silver-Catalyzed Synthesis of 1-Chloroalkynes Directly from Terminal Alkynes. 2025.
  • ACS Omega. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. 2022.
  • ChemRxiv. Masked alkynes for synthesis of threaded carbon chains. 2023.
  • Accounts of Chemical Research. Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. 2014.
  • ResearchGate. ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. 2025.
  • Physics & Maths Tutor. OCR (A) Chemistry A-level Module 4: Core Organic Chemistry Revision.
  • CCS Chemistry. High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[8]arene. 2020.

Sources

Selective Catalytic Hydrogenation of 10-Chloro-3-decyne to (Z)-10-Chloro-3-decene

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

Abstract

This document provides a comprehensive guide for the selective catalytic hydrogenation of the internal alkyne, 10-Chloro-3-decyne, to the corresponding (Z)-alkene, (Z)-10-Chloro-3-decene. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates where the stereochemistry of the double bond and the preservation of the chloro-substituent are paramount. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed, field-proven protocols for conducting the reaction, and outline methods for monitoring and characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The selective reduction of an alkyne to a cis or (Z)-alkene is a cornerstone transformation in organic synthesis.[1][2] The direct hydrogenation of an alkyne using standard catalysts like platinum or palladium on carbon typically leads to the corresponding alkane, as the intermediate alkene is also readily reduced.[3][4][5] To achieve the desired partial reduction, a "poisoned" or deactivated catalyst is necessary.[4][6]

For the substrate , this compound, two primary challenges must be addressed:

  • Stereoselectivity: The reaction must favor the formation of the (Z)-isomer over the (E)-isomer. This is achieved through a syn-addition of hydrogen atoms across the triple bond, which is characteristic of heterogeneous catalytic hydrogenation.[3][7][8]

  • Chemoselectivity: The reduction must be selective for the alkyne functional group without affecting the chloro-substituent. Dehalogenation is a common side reaction in catalytic hydrogenations of halogenated compounds.[9]

To address these challenges, two primary catalyst systems are recommended: Lindlar's Catalyst and P-2 Nickel Catalyst .

Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (or barium sulfate) and treated with a catalytic poison, typically lead acetate and quinoline.[1][4][7][10] The poison deactivates the most active palladium sites, which prevents the over-reduction of the initially formed alkene to an alkane.[1][7] The surface of the catalyst facilitates the syn-addition of hydrogen, leading to the exclusive formation of the (Z)-alkene.[3][7][8]

P-2 Nickel Catalyst

P-2 Nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[11][12] It is a less reactive catalyst than Raney nickel and is also effective for the semi-hydrogenation of alkynes to (Z)-alkenes.[7][11][13] The addition of ethylenediamine can further enhance its stereospecificity.[13][14]

The choice between these catalysts may depend on substrate-specific factors and downstream processing considerations. For this compound, the milder nature of these catalysts is advantageous in minimizing the risk of dehalogenation.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents and hydrogen gas, and the catalysts themselves can be pyrophoric, especially after use.[15][16][17][18] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.[15][19] Ensure an ABC fire extinguisher is accessible.[15]

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol outlines the procedure for the selective hydrogenation of this compound using a commercially available Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

  • Ethyl acetate (or other suitable solvent like ethanol or hexane)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/vacuum manifold

  • Celite®

Procedure:

  • Catalyst Charging: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10 mol% relative to the substrate).

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[16]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethyl acetate) via cannula or syringe.[16] Subsequently, add the this compound.

  • Hydrogenation: Purge the system by evacuating and backfilling with hydrogen gas three times.[16] If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the vessel.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or proton NMR spectroscopy.[16][20] To take an aliquot, purge the flask with nitrogen before opening.[16]

  • Reaction Completion and Work-up: Once the starting material is consumed, purge the reaction vessel with nitrogen to remove all hydrogen.[15][16]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[19] Caution: Do not allow the filter cake to dry, as the used catalyst can be pyrophoric.[15] After filtration, wash the filter cake with a small amount of the reaction solvent.

  • Quenching the Catalyst: Immediately after filtration, carefully wet the filter cake with water and transfer the slurry to a dedicated waste container.[16][19]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude (Z)-10-Chloro-3-decene. The product can be further purified by column chromatography if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol describes the in situ preparation of P-2 Nickel catalyst and its use for the hydrogenation of this compound.

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine (optional, for enhanced selectivity)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Reaction flask and standard glassware

Procedure:

  • Catalyst Preparation: In a reaction flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 Nickel will form immediately.[11]

  • Substrate Addition: After the catalyst formation is complete (evolution of hydrogen ceases), add the this compound to the reaction mixture. If desired, ethylenediamine can be added at this stage.

  • Hydrogenation: Purge the system with hydrogen and proceed with the hydrogenation as described in Protocol 1 (steps 4-9).

Data Presentation and Characterization

The following table summarizes expected outcomes and key characterization data for the selective hydrogenation of this compound.

ParameterLindlar's CatalystP-2 Nickel Catalyst
Catalyst Loading 5-10 mol%Prepared in situ
Solvent Ethyl acetate, Ethanol, HexaneEthanol
Temperature Room TemperatureRoom Temperature
Pressure 1 atm (balloon) to low pressure1 atm (balloon) to low pressure
Yield >95%>90%
(Z):(E) Ratio Typically >98:2Typically >95:5
Dehalogenation <2%<5%

Characterization of (Z)-10-Chloro-3-decene:

  • ¹H NMR Spectroscopy: The key to confirming the (Z)-stereochemistry is the coupling constant between the vinylic protons. For (Z)-alkenes, the vicinal coupling constant (³J) is typically in the range of 7-12 Hz, while for (E)-alkenes, it is larger, around 12-18 Hz.[21][22][23] The integration of the vinylic proton signals can be used to determine the (Z):(E) ratio.[21]

  • ¹³C NMR Spectroscopy: The chemical shifts of the vinylic carbons and the allylic carbons will be distinct for the (Z) and (E) isomers.

  • GC-MS: This technique is useful for monitoring the reaction progress, confirming the molecular weight of the product, and detecting any byproducts such as the over-reduced 10-chlorodecane or the dehalogenated decene.[20][24]

Mechanistic Insights and Workflow Visualization

The selective hydrogenation of an alkyne on the surface of a poisoned catalyst proceeds through a well-established mechanism.

Mechanism of Hydrogenation with Lindlar's Catalyst:

  • Adsorption: Both hydrogen gas and the alkyne adsorb onto the palladium surface.[5][7][8]

  • Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the palladium surface.[7]

  • Syn-Addition: The adsorbed alkyne undergoes a stepwise addition of two hydrogen atoms from the same face of the catalyst surface, leading to the formation of the (Z)-alkene.[3][7][8]

  • Desorption: The resulting (Z)-alkene has a lower affinity for the poisoned catalyst surface than the starting alkyne and desorbs before it can be further reduced to the alkane.[7]

G cluster_0 Catalyst Surface cluster_1 Reaction cluster_2 Product Release H₂ H₂ Pd Pd Surface H₂->Pd Adsorption & Dissociation Alkyne Alkyne Alkyne->Pd Adsorption Adsorbed Species Adsorbed H and Alkyne Pd->Adsorbed Species Syn-Addition Syn-Addition of H Adsorbed Species->Syn-Addition Adsorbed Alkene Adsorbed (Z)-Alkene Syn-Addition->Adsorbed Alkene Product (Z)-Alkene Adsorbed Alkene->Product Desorption

Caption: Workflow of alkyne hydrogenation on a catalyst surface.

Troubleshooting and Field-Proven Insights

  • Over-reduction: If significant amounts of the alkane are formed, this indicates that the catalyst is too active. For Lindlar's catalyst, ensure it is properly poisoned. For P-2 Nickel, ensure it was prepared correctly. Reducing the reaction temperature or pressure can also mitigate over-reduction.

  • Dehalogenation: The presence of dehalogenated byproducts suggests that the reaction conditions are too harsh. Using a less reactive solvent or lowering the reaction temperature may be beneficial. In some cases, the addition of a small amount of a base, such as an amine, can suppress dehalogenation.

  • Incomplete Reaction: If the reaction stalls, the catalyst may have become deactivated. This can sometimes be addressed by adding a fresh portion of the catalyst. Ensure the hydrogen supply is adequate.

  • Low (Z):(E) Ratio: While these catalysts strongly favor the (Z)-isomer, some isomerization to the (E)-alkene can occur, especially with prolonged reaction times or higher temperatures. It is crucial to monitor the reaction and stop it once the starting material is consumed.

Conclusion

The selective catalytic hydrogenation of this compound to (Z)-10-Chloro-3-decene is a highly efficient and stereoselective transformation when the appropriate catalyst and reaction conditions are employed. Both Lindlar's catalyst and P-2 Nickel provide excellent means to achieve this conversion while preserving the chloro-substituent. Careful monitoring and adherence to safety protocols are essential for a successful outcome. The methodologies presented herein are robust and can be adapted for a range of substituted alkynes in research and development settings.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Application Notes and Protocols for Lindlar Catalyst in Selective Alkyne Reduction - Benchchem. (n.d.).
  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P-2). (n.d.).
  • Reduction of Alkynes | OpenOChem Learn. (n.d.).
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • Partial Reduction of Alkynes With Lindlar's Catalyst - Master Organic Chemistry. (2011, August 19).
  • Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. (2019, June 5).
  • Lindlar's Catalyst | ChemTalk. (n.d.).
  • Alkyne Hydrogenation with Lindlar Catalyst - Química Organica.org. (n.d.).
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.).
  • Standard Operating Procedures - Richmond Sarpong. (n.d.).
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).
  • Using HNMR to find E/Z ratio of Alkenes Formed : r/OrganicChemistry. (2020, December 4).
  • How can the E and Z isomers be distinguished from NMR? - ECHEMI. (n.d.).
  • Nickel boride catalyst - Wikipedia. (n.d.).
  • “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - RSC Publishing. (n.d.).
  • Distinguishing (E) and (Z) Isomers of 4-bromo-2-pentene by NMR Spectroscopy: A Comparative Guide - Benchchem. (n.d.).
  • Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - MDPI. (n.d.).
  • GC-MS analysis of hydrogenation products. | Download Scientific Diagram - ResearchGate. (n.d.).
  • EP2443129B1 - Process for hydrogenation of halogenoalkenes without dehalogenation - Google Patents. (n.d.).
  • Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure | The Journal of Organic Chemistry. (n.d.).
  • What is the origin of the names P-1 and P-2 of nickel boride catalysts? (2017, May 20).
  • Catalytic Hydrogenation - ChemTalk. (n.d.).
  • Semi-hydrogenation of alkynes - Wikipedia. (n.d.).

Sources

Application Note & Protocols: Strategic Cross-Coupling of the Terminal Chloro Group in 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The construction of carbon-carbon bonds at sp³-hybridized centers is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth exploration of cross-coupling strategies for the terminal chloro group of 10-chloro-3-decyne, a versatile building block containing both an internal alkyne and a primary alkyl chloride. We delve into the mechanistic rationale and provide detailed, field-proven protocols for several key transition-metal-catalyzed reactions, addressing the inherent challenges of activating the inert C(sp³)–Cl bond.

Introduction: The Challenge and Opportunity of Alkyl Chlorides

Cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, particularly the less reactive and economically attractive alkyl chlorides, presents significant hurdles. The primary challenges include:

  • Sluggish Oxidative Addition: The C(sp³)–Cl bond is strong and less polarized, making its cleavage and the subsequent oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) the rate-limiting step.

  • Competitive β-Hydride Elimination: Once the alkyl group is attached to the metal center, if it possesses a hydrogen atom on the β-carbon, it can readily undergo β-hydride elimination, leading to undesired alkene byproducts and catalyst decomposition.

Despite these difficulties, the successful coupling of alkyl chlorides opens up vast synthetic possibilities, allowing for the connection of saturated carbon frameworks from readily available starting materials.[2][3] this compound is an exemplary substrate, offering a reactive handle for building molecular complexity while retaining a valuable internal alkyne moiety for subsequent functionalization.[4][5][6] This document details robust protocols for its engagement in Negishi, Kumada, and Sonogashira cross-coupling reactions.

Mechanistic Cornerstone: The General Catalytic Cycle

Most palladium- or nickel-catalyzed cross-coupling reactions operate via a common catalytic cycle, illustrated below. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products M0 M(0)Ln (Active Catalyst) M2_RX R-M(II)L_n-X M0->M2_RX Oxidative Addition M2_R_R1 R-M(II)L_n-R' M2_RX->M2_R_R1 Transmetalation M2_R_R1->M0 Reductive Elimination Product R-R' (Coupled Product) M2_R_R1->Product Byproduct M'-X Reactant_RX R-X (this compound) Reactant_RX->M2_RX Reactant_R1M R'-M' (Organometallic Reagent) Reactant_R1M->M2_R_R1

Figure 1: General catalytic cycle for cross-coupling reactions.

Protocol I: Negishi Coupling for C(sp³)–C(sp²) Bond Formation

The Negishi coupling utilizes organozinc reagents, which offer a favorable balance of high reactivity and excellent functional group tolerance.[8][9] Nickel catalysts are often superior to palladium for coupling unactivated alkyl halides due to their different mechanistic pathways, which can involve radical intermediates and more readily facilitate oxidative addition.[8][10]

Principle: This protocol couples this compound with an arylzinc reagent, catalyzed by a nickel complex, to form a new C(sp³)–C(sp²) bond. The use of a bipyridine-type ligand is critical for stabilizing the nickel catalyst and promoting the desired transformation.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylzinc Chloride (e.g., Phenylzinc chloride, 0.5 M in THF, 1.5 equiv)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox for inert atmosphere

  • Saturated aqueous NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under a strong flow of argon, add NiCl₂·DME (0.05 mmol) and dtbbp (0.05 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous THF to the flask. Stir the mixture at room temperature for 15 minutes to form the active catalyst complex. The solution should turn from a pale blue to a darker, more colored solution.

  • Substrate Addition: Add this compound (1.0 mmol) to the flask via syringe.

  • Reagent Addition: Slowly add the solution of Phenylzinc chloride (1.5 mmol, 3.0 mL of 0.5 M solution) dropwise over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol II: Kumada Coupling for C(sp³)–C(sp³) Bond Formation

The Kumada coupling employs highly nucleophilic Grignard reagents (organomagnesium halides).[11][12] This high reactivity allows for the coupling of less reactive electrophiles like alkyl chlorides, often at low temperatures.[13] However, the major drawback is the low functional group tolerance of Grignard reagents, which react with acidic protons and many carbonyl groups.[11]

Principle: This protocol details the coupling of this compound with an alkyl Grignard reagent using a palladium-phosphine catalyst system. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the challenging oxidative addition step and prevent β-hydride elimination.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Alkylmagnesium Bromide (e.g., Isopropylmagnesium bromide, 1.0 M in THF, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (8 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox

  • 1 M HCl, Saturated aqueous NaHCO₃, Diethyl ether, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.02 mmol) and PCy₃ (0.08 mmol).

  • Solvent and Substrate: Add 10 mL of anhydrous THF, followed by this compound (1.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the Isopropylmagnesium bromide solution (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor by GC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl (5 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the pure product.

Protocol III: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

The Sonogashira coupling traditionally joins terminal alkynes with aryl or vinyl halides.[14][15][16] Its application to unactivated alkyl halides is more challenging and has been advanced significantly by the development of specialized nickel-based catalytic systems that can operate without a copper co-catalyst, thereby avoiding the common side reaction of alkyne homocoupling (Glaser coupling).[17]

Principle: A nickel-catalyzed, copper-free Sonogashira coupling between this compound and a terminal alkyne. This reaction creates a conjugated diyne system, a valuable structure in materials science and natural product synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.2 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.0 equiv)

  • Nickel(II) iodide (NiI₂) (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line or glovebox

  • Water, Ethyl acetate, Brine, Anhydrous MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add NiI₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and NaOtBu (2.0 mmol) to an oven-dried Schlenk flask.

  • Solvent and Reagents: Remove the flask from the glovebox. Under an argon atmosphere, add 5 mL of anhydrous DMF. Stir for 5 minutes, then add Phenylacetylene (1.0 mmol) followed by this compound (1.2 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine (25 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Comparative Data & Workflow Summary

The choice of coupling reaction depends heavily on the desired product and the functional group tolerance required. The following table summarizes the key parameters for the protocols described.

Reaction Catalyst System Coupling Partner Key Reagent Temp. Typical Yield Functional Group Tolerance
Negishi NiCl₂·DME / dtbbpAryl / AlkylOrganozinc60 °C60-85%Good
Kumada Pd₂(dba)₃ / PCy₃Aryl / AlkylGrignardRT65-90%Poor
Sonogashira NiI₂ / PhenanthrolineTerminal AlkyneStrong Base80 °C50-75%Moderate
General Experimental Workflow

The overall process for executing these reactions follows a standardized workflow, emphasizing anhydrous and anaerobic techniques to protect the sensitive catalysts and reagents.

Experimental_Workflow start Start prep Reagent & Glassware Prep (Oven-dry, Degas) start->prep setup Reaction Setup (Inert Atmosphere: Schlenk Line / Glovebox) prep->setup reaction Reaction Execution (Heating, Stirring) setup->reaction monitor Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Continue Reaction workup Aqueous Work-up (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Figure 2: Standard workflow for transition-metal-catalyzed cross-coupling.

Conclusion

The terminal chloro group of this compound can be effectively functionalized using a variety of modern cross-coupling techniques. While challenging, the activation of this C(sp³)–Cl bond is achievable with carefully selected catalytic systems. Nickel-based catalysts show particular promise for Negishi and Sonogashira couplings, while robust palladium/phosphine systems are effective for Kumada couplings. These protocols provide researchers and drug development professionals with reliable methods to incorporate this versatile building block into complex molecular architectures, expanding the toolkit for creating novel chemical entities.

References

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Wikipedia. Cross-coupling reaction. [Link]
  • Weix, D. J., et al. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. [Link]
  • Tobisu, M., & Chatani, N. Transition-Metal-Catalyzed Alkyl–Alkyl Cross-Coupling Reactions. Organic Reactions. [Link]
  • Wikipedia. Kumada coupling. [Link]
  • Chemistry LibreTexts. Organometallic Coupling Reactions. [Link]
  • Tobisu, M., & Chatani, N. Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]
  • Organic Chemistry Portal. Kumada Coupling. [Link]
  • Christensen, M. A., et al. Unsymmetrical Coupling of 1-Chloroalkynes and Terminal Alkynes under Experimental Sonogashira Conditions. Thieme Connect. [Link]
  • NROChemistry. Kumada Coupling. [Link]
  • Dreher, S. D., et al. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Wang, C., et al. A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link]
  • Viciu, M. S., et al. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society. [Link]
  • Beller, M., et al. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal. [Link]
  • Chen, H., et al.
  • Netherton, M. R., & Fu, G. C. A Method for Palladium‐Catalyzed Cross‐Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3. Angewandte Chemie. [Link]
  • Chemistry For Everyone. What Are Alkynes Used For?. YouTube. [Link]
  • Pérez-Gómez, A., et al. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Shaw, R., et al. The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances. [Link]
  • Shaw, R., et al. The stereo-divergent functionalization of alkynes: a comprehensive review.
  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Vechorkin, O., et al. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. [Link]
  • Li, M., et al. Cross‐coupling reaction for the synthesis of chloroalkynes.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Wikipedia. Negishi coupling. [Link]
  • Maddali, S., et al. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: domino synthesis of diarylalkynes. New Journal of Chemistry. [Link]
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • NROChemistry. Negishi Coupling. YouTube. [Link]

Sources

10-Chloro-3-decyne: A Bifunctional Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterobifunctional Monomer

10-Chloro-3-decyne is a fascinating, yet underexplored, chemical entity poised for significant contributions to the field of materials science. Its molecular architecture, featuring a reactive internal alkyne and a terminal primary alkyl chloride, offers a versatile platform for the synthesis of novel polymers and the functionalization of surfaces. This guide provides a comprehensive overview of the known properties of this compound and explores its hypothetical, yet scientifically grounded, applications in the development of advanced materials. While specific literature on its direct application is sparse, its constituent functional groups are well-understood in organic and polymer chemistry, allowing for the rational design of experimental protocols.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is paramount for its successful application in a research setting. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 18295-64-2[1][2]
Molecular Formula C10H17Cl[2]
Molecular Weight 172.7 g/mol [2]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified
Solubility Expected to be soluble in common organic solvents

Safety and Handling:

According to available safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood[1]. In case of contact, rinse the affected area with plenty of water[1].

Hypothetical Applications in Materials Science

The true potential of this compound lies in its bifunctionality. The alkyne and chloro groups can be addressed with orthogonal reaction strategies, enabling its use as a versatile monomer in polymer synthesis and as a powerful linker for surface modification.

Polymer Synthesis: A Novel Monomer for Functional Polyesters and Polyamides

The primary alkyl chloride of this compound can readily participate in nucleophilic substitution reactions, a cornerstone of condensation polymerization. This allows for its incorporation into various polymer backbones, leaving the alkyne group as a pendant functionality for subsequent modifications.

Conceptual Workflow for Polymer Synthesis:

cluster_0 Step 1: Polymerization cluster_1 Step 2: Post-Polymerization Modification Monomer This compound + Diol/Diamine Polymerization Condensation Polymerization (e.g., Williamson Ether Synthesis or Amine Alkylation) Monomer->Polymerization Polymer Alkyne-Functionalized Polymer Polymerization->Polymer Functionalization Click Chemistry (e.g., CuAAC with Azide-R) Polymer->Functionalization Functionalized_Polymer Functionalized Polymer Functionalization->Functionalized_Polymer

Caption: Hypothetical two-step workflow for creating functional polymers.

Protocol 1: Synthesis of an Alkyne-Functionalized Polyester

This protocol describes a hypothetical synthesis of a polyester incorporating this compound. The resulting polymer will have pendant alkyne groups that can be used for further "click" modifications.

Materials:

  • This compound

  • A suitable diol (e.g., Bisphenol A)

  • A strong base (e.g., Sodium Hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Azide-functionalized molecule for post-polymerization modification (e.g., Azidomethyl benzene)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

Procedure:

  • Polymerization: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the diol in anhydrous DMF. b. Add the strong base portion-wise at 0 °C to deprotonate the hydroxyl groups. c. Slowly add an equimolar amount of this compound to the reaction mixture. d. Allow the reaction to warm to room temperature and then heat to a temperature sufficient to drive the polymerization (e.g., 80-100 °C), monitoring the reaction progress by techniques such as GPC or NMR. e. Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol/water), filter, and dry under vacuum.

  • Post-Polymerization Modification (Click Chemistry): a. Dissolve the alkyne-functionalized polymer and the azide-functionalized molecule in a suitable solvent (e.g., DMF or THF). b. In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in the same solvent. c. Add the catalyst solution to the polymer solution and stir at room temperature. d. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or NMR spectroscopy. e. Purify the final functionalized polymer by precipitation or dialysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the strong base and other reactive intermediates with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water will react with the strong base and can quench the polymerization.

  • Strong Base: Necessary to deprotonate the diol, making it a potent nucleophile for attacking the alkyl chloride.

  • Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction, allowing for the specific modification of the alkyne groups without affecting the polymer backbone[3][4][5].

Surface Modification: Covalent Immobilization for Tailored Surface Properties

The alkyl chloride group of this compound can be used to covalently attach the molecule to surfaces rich in nucleophilic groups, such as hydroxyls or amines. This leaves the alkyne group exposed and available for subsequent functionalization, providing a powerful method for creating surfaces with tailored properties.

Conceptual Workflow for Surface Modification:

Substrate Substrate with Nucleophilic Groups (e.g., -OH, -NH2) Coupling Covalent Attachment of This compound Substrate->Coupling Modified_Surface Alkyne-Terminated Surface Coupling->Modified_Surface Functionalization Click Reaction with Azide-Functionalized Molecule Modified_Surface->Functionalization Functionalized_Surface Functionalized Surface Functionalization->Functionalized_Surface

Caption: General workflow for surface modification and functionalization.

Protocol 2: Functionalization of a Silica Surface

This hypothetical protocol outlines the steps to first attach this compound to a silica surface (e.g., glass slide or silicon wafer) and then functionalize the resulting alkyne-terminated surface.

Materials:

  • Silica-based substrate (e.g., glass microscope slide)

  • Piranha solution (concentrated sulfuric acid and hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous DMF

  • Azide-functionalized molecule (e.g., Azido-PEG for biocompatibility)

  • Copper(I) bromide (CuBr) and PMDETA

Procedure:

  • Surface Preparation and Amination: a. Clean the silica substrate by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. b. Activate the surface by immersing it in Piranha solution for 30 minutes to generate hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate PPE). c. Rinse thoroughly with deionized water and dry. d. Functionalize the hydroxylated surface with amine groups by immersing the substrate in a solution of APTES in anhydrous toluene and heating (e.g., 80 °C) for several hours. e. Rinse with toluene and cure the silane layer in an oven.

  • Attachment of this compound: a. Immerse the amine-functionalized substrate in a solution of this compound and DIPEA in anhydrous DMF. b. Heat the reaction to facilitate the nucleophilic substitution of the chloride by the surface-bound amine groups. c. After the reaction, rinse the substrate thoroughly with DMF, followed by other organic solvents (e.g., dichloromethane, methanol) to remove any unreacted material.

  • Surface Functionalization via Click Chemistry: a. Prepare a solution of the azide-functionalized molecule, CuBr, and PMDETA in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent). b. Immerse the alkyne-terminated substrate in this solution and allow the click reaction to proceed at room temperature. c. After the reaction, rinse the substrate extensively to remove the catalyst and any non-covalently bound molecules.

Causality Behind Experimental Choices:

  • Piranha Etch: Creates a high density of hydroxyl groups on the silica surface, which are necessary for the subsequent silanization step.

  • APTES Treatment: Forms a stable self-assembled monolayer with terminal amine groups that are nucleophilic and can react with the alkyl chloride.

  • DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the substitution reaction without competing with the surface-bound amines as a nucleophile.

  • Click Chemistry on Surface: Provides a highly specific and efficient way to attach a wide variety of molecules to the surface, enabling the creation of surfaces with desired properties such as biocompatibility, hydrophobicity, or specific ligand binding.

Conclusion and Future Outlook

While this compound is not yet a widely utilized compound in materials science, its bifunctional nature presents a compelling case for its exploration. The orthogonal reactivity of the alkyne and alkyl chloride moieties offers a powerful toolkit for the rational design of novel materials. The hypothetical protocols outlined in this guide, based on well-established chemical principles, provide a starting point for researchers to unlock the potential of this versatile building block. Future research will likely focus on the synthesis of novel polymers with tunable properties and the development of advanced functional surfaces for applications in electronics, biotechnology, and beyond.

References

  • U.S. Environmental Protection Agency. (2023, November 1). 3-Decyne, 10-chloro- - Substance Details.
  • Qin, A. (2023, August 13). Alkyne-based click polymerizations and their applications in preparation of functional polymers. American Chemical Society.
  • Wikipedia contributors. (n.d.). Click chemistry. In Wikipedia.
  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
  • Gaina, V., Gaina, C., & Pinteala, M. (2004). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. Designed Monomers and Polymers, 7(3), 221-232. [Link]
  • Wurm, F. R., & Ritter, A. (2010). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Molecules, 15(7), 4911-4924. [Link]
  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.

Sources

Application Note & Protocol: Advanced Surface Functionalization Using the Heterobifunctional Linker 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the covalent functionalization of surfaces using 10-Chloro-3-decyne, a versatile heterobifunctional linker. By leveraging its distinct chloro and internal alkyne moieties, researchers can employ orthogonal chemistries to create highly tailored surfaces for applications in drug development, biosensing, and advanced materials science. We present two primary strategic protocols: a "Chloro-First" approach for attaching the molecule via its alkyl halide terminus, exposing the alkyne for subsequent modifications, and an "Alkyne-First" approach for direct attachment to silicon surfaces, presenting a reactive chloro group. Detailed, step-by-step methodologies, characterization protocols, and the underlying chemical principles are provided to ensure reproducible and validated surface engineering.

Introduction: The Power of Heterobifunctional Linkers

Surface functionalization is a cornerstone of modern materials science, enabling the precise engineering of interfacial properties. The ability to immobilize specific molecules onto a substrate is critical for creating biosensors, developing drug delivery platforms, and fabricating next-generation electronics. Heterobifunctional linkers, which possess two different reactive groups, are powerful tools in this endeavor. They allow for sequential, controlled chemical reactions, ensuring that molecules are attached with specific orientations and that reactive sites remain available for further modification.

This compound is a unique linker molecule featuring a terminal primary chloroalkane and an internal alkyne group. This structure offers significant versatility:

  • The chloro group serves as a stable yet reactive electrophile, ideal for forming covalent bonds through nucleophilic substitution reactions with surface-bound amines or other nucleophiles.

  • The internal alkyne group , while less reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) than its terminal counterparts, is an excellent substrate for radical-mediated reactions like thiol-yne "click" chemistry or for direct attachment to activated surfaces such as hydrogen-terminated silicon.[1][2]

This dual reactivity allows for orthogonal "grafting-to" and "grafting-from" strategies, providing researchers with exceptional control over the construction of complex surface architectures. This document details the protocols to harness this potential.

Core Concepts: Orthogonal Strategies for Surface Attachment

The unique structure of this compound allows for two primary attachment strategies, depending on the substrate and the desired final surface functionality.

Strategy A: "Chloro-First" Attachment

In this approach, the chloro group is used to anchor the linker to a pre-functionalized surface, typically one presenting nucleophilic groups like amines. This reaction, a standard nucleophilic substitution, forms a stable covalent bond and orients the linker with its alkyne group exposed away from the surface. This exposed alkyne then becomes a versatile handle for subsequent "click" chemistry reactions, such as UV-initiated thiol-yne coupling, to attach biomolecules, polymers, or nanoparticles.

Strategy B: "Alkyne-First" Attachment

This strategy is particularly effective for silicon-based substrates (e.g., Si wafers, glass). A hydrogen-terminated silicon surface can react directly with the alkyne group under thermal conditions in a process known as hydrosilylation.[2][3] This reaction forms robust silicon-carbon bonds, anchoring the linker to the surface and exposing the chloro group. The exposed chloroalkane is then available for a host of nucleophilic substitution reactions, enabling the attachment of a different class of molecules than those accessible through the alkyne.

The choice between these strategies is dictated by the available substrate and the desired chemical handle for the second-stage functionalization.

G cluster_0 Overall Workflow cluster_A Strategy A: Chloro-First cluster_B Strategy B: Alkyne-First sub Substrate (e.g., Silicon Wafer) clean Substrate Cleaning & Activation sub->clean amine Amine Silanization (e.g., with APTES) clean->amine e.g., for Glass/SiO2 h_term Create H-Terminated Surface (HF Etch) clean->h_term for Silicon chloro_react React with This compound amine->chloro_react alkyne_surf Alkyne-Terminated Surface chloro_react->alkyne_surf thiol_yne Thiol-Yne Click Reaction alkyne_surf->thiol_yne char Characterization (XPS, FTIR, Contact Angle) alkyne_surf->char final_A Final Functionalized Surface (A) thiol_yne->final_A final_A->char alkyne_react React with This compound h_term->alkyne_react chloro_surf Chloro-Terminated Surface alkyne_react->chloro_surf sn2_react Nucleophilic Substitution chloro_surf->sn2_react chloro_surf->char final_B Final Functionalized Surface (B) sn2_react->final_B final_B->char

Caption: General experimental workflow for surface functionalization.

Detailed Experimental Protocols

Safety Note: Always handle chemicals in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Module 1: Substrate Preparation (Silicon Wafer with Native Oxide)

This initial cleaning is critical for reproducible results. The "Piranha" solution is extremely corrosive and must be handled with extreme care.

  • Materials: Silicon wafers, Sulfuric acid (H₂SO₄, 98%), Hydrogen peroxide (H₂O₂, 30%), Deionized (DI) water (18.2 MΩ·cm), Nitrogen (N₂) gas source.

  • Procedure:

    • Cut silicon wafers to the desired size using a diamond scribe.

    • Prepare Piranha solution by adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio (Caution: Always add peroxide to acid slowly. The reaction is highly exothermic).

    • Immerse the silicon wafers in the hot Piranha solution for 15 minutes to remove organic residues and create a uniform, hydroxylated oxide layer.

    • Remove wafers and rinse copiously with DI water.

    • Dry the wafers under a stream of N₂ gas.

    • Store in a clean, dry environment. The hydroxylated surface is now ready for silanization (Strategy A).

Module 2: "Chloro-First" Protocol via Amine Silanization

This protocol creates an alkyne-terminated surface on a silicon oxide substrate.

Caption: Reaction scheme for the "Chloro-First" attachment strategy.

  • Step 2.1: Amine Silanization

    • Materials: Cleaned wafers (Module 1), (3-Aminopropyl)triethoxysilane (APTES), Anhydrous toluene, Sonicator, Oven.

    • Protocol:

      • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container.

      • Place the cleaned wafers in the solution. To prevent aggregation, use a Teflon rack.

      • Sonicate the container for 5 minutes to remove any air bubbles from the wafer surfaces.

      • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

      • Remove the wafers and rinse sequentially with toluene, ethanol, and DI water to remove physisorbed silane.

      • Cure the wafers in an oven at 110°C for 30 minutes to promote covalent siloxane bond formation.

      • The result is a stable amine-terminated surface.

  • Step 2.2: Attachment of this compound

    • Materials: Amine-terminated wafers, this compound, Anhydrous Dimethylformamide (DMF), Triethylamine (Et₃N).

    • Protocol:

      • Prepare a solution of this compound (50 mM) and triethylamine (100 mM) in anhydrous DMF. The triethylamine acts as a base to scavenge HCl produced during the reaction.

      • Immerse the amine-terminated wafers in the solution.

      • Heat the reaction to 60°C and leave for 12-18 hours under an inert atmosphere (N₂ or Argon).

      • After the reaction, remove the wafers and rinse thoroughly with DMF, followed by ethanol, and finally DI water.

      • Dry the wafers under a stream of N₂. The surface is now functionalized with exposed alkyne groups.

Module 3: "Alkyne-First" Protocol via Hydrosilylation

This protocol creates a chloro-terminated surface on a silicon substrate.

  • Step 3.1: Preparation of H-Terminated Silicon

    • Materials: Cleaned wafers (Module 1), Hydrofluoric acid (HF, 5% aqueous solution), Plastic (polypropylene or Teflon) beaker and tweezers. (Caution: HF is extremely toxic and corrosive. Use specialized PPE and work in a designated fume hood).

    • Protocol:

      • Immerse the cleaned wafers in the 5% HF solution for 60-90 seconds. This etches the oxide layer, leaving a hydrogen-terminated silicon surface.

      • Remove the wafers and rinse with DI water, then dry thoroughly with N₂. The H-terminated surface is highly reactive and should be used immediately.

  • Step 3.2: Thermal Hydrosilylation

    • Materials: Freshly prepared H-terminated wafers, this compound (neat or in a high-boiling, inert solvent like mesitylene).

    • Protocol:

      • Place the H-terminated wafers in a Schlenk flask.

      • Add enough neat this compound to fully immerse the wafers.

      • Heat the flask to 160-180°C under an inert atmosphere for 4-6 hours.[2]

      • Allow the system to cool to room temperature.

      • Remove the wafers and perform a stringent washing procedure: sonicate for 5 minutes each in hexane, acetone, and finally ethanol to remove any unreacted material.

      • Dry the wafers under a stream of N₂. The surface is now functionalized with exposed chloro groups.

Post-Functionalization and Characterization

A functionalized surface is only useful if its state can be verified. This section provides an example of a post-functionalization reaction and the analytical methods to validate each step.

Example: Thiol-Yne Coupling on an Alkyne-Terminated Surface

This demonstrates the utility of the surface created in Module 2.

  • Materials: Alkyne-terminated wafer (from Module 2.2), a thiol-containing molecule (e.g., 1H,1H,2H,2H-Perfluorodecanethiol for creating a superhydrophobic surface), photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA), Ethanol, UV lamp (365 nm).

  • Protocol:

    • Prepare a solution of the thiol (20 mM) and DMPA (5 mM) in ethanol.

    • Immerse the alkyne-terminated wafer in the solution.

    • Expose the setup to a 365 nm UV source for 30 minutes to initiate the radical-mediated thiol-yne reaction.

    • Wash the wafer thoroughly with ethanol and dry with N₂.

Validation and Characterization Protocols
Technique Purpose Expected Result after Amine Silanization (Module 2.1) Expected Result after Alkyne Attachment (Module 2.2) Expected Result after Chloro Attachment (Module 3.2)
Static Water Contact Angle Measures surface hydrophobicity/hydrophilicity.Angle decreases to ~50-60° due to polar amine groups.Angle increases to ~75-85° due to the hydrophobic alkyl chain.Angle increases to ~80-90° due to the long alkyl chain.
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition of the top few nanometers of the surface.Appearance of N1s peak (~400 eV). Increase in C1s peak.Disappearance/attenuation of N1s peak. Significant increase in C1s peak. Appearance of a small Cl2p peak (~200 eV) is possible but may be below detection limits if substitution is complete.Appearance of a clear Cl2p signal (~200 eV). High-resolution C1s scan shows C-Si and C-C/C-H components.
ATR-FTIR Spectroscopy Identifies chemical bonds and functional groups on the surface.Appearance of N-H bending modes (~1550-1650 cm⁻¹).Disappearance of N-H modes. Appearance of a weak C≡C stretch (~2230 cm⁻¹, often difficult to detect for internal alkynes). Prominent C-H stretching modes (~2850-2960 cm⁻¹).Prominent C-H stretching modes (~2850-2960 cm⁻¹). C-Cl stretch (~650-750 cm⁻¹) may be visible.

Troubleshooting

Problem Possible Cause Suggested Solution
Inconsistent contact angles across the surface. Incomplete or uneven cleaning. Physisorbed reactants remaining.Ensure thorough Piranha cleaning. Increase sonication time and solvent rinsing steps after each reaction.
Low yield of surface attachment (weak XPS/FTIR signals). Inactive substrate (e.g., aged H-terminated Si). Impure or wet solvents/reagents. Insufficient reaction time or temperature.Use H-terminated silicon immediately after preparation. Use anhydrous solvents and fresh reagents. Optimize reaction conditions.
Surface shows signs of multilayer deposition. Silane concentration too high during amination. Insufficient rinsing.Reduce APTES concentration to 1-2%. Ensure rigorous rinsing with fresh solvent after silanization.

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials (Basel). URL: https://www.mdpi.com/2079-4991/13/23/3055
  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. URL: https://pubs.acs.org/doi/10.1021/am4c02063
  • Click Chemistry for Liposome Surface Modification. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36781760/
  • Homo-coupling of terminal alkynes on a noble metal surface. SciSpace. URL: https://typeset.io/papers/homo-coupling-of-terminal-alkynes-on-a-noble-metal-surface-1l5q5g0h
  • Click Chemistry for Liposome Surface Modification. Springer Nature Experiments. URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2954-3_15
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00994
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ResearchGate. URL: https://www.researchgate.net/publication/359992019_Synthesis_and_Characterization_of_Alkyne-Functionalized_Photo-Cross-Linkable_Polyesters
  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004104/
  • 3-Decyne, 10-chloro-. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/87561
  • Azide-Modified Graphitic Surfaces for Covalent Attachment of Alkyne-Terminated Molecules by “Click” Chemistry. ResearchGate. URL: https://www.researchgate.
  • Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on Au{111} Surface through Substitution of 1-Decaboranethiolate. ResearchGate. URL: https://www.researchgate.
  • This compound (C10H17Cl). PubChemLite. URL: https://pubchemlite.com/c/87561
  • This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5281488_EN.htm
  • Monolayers of 1-Alkynes on the H-Terminated Si(100) Surface. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/la0009496
  • Monolayers of 1-Alkynes on the H-Terminated Si(100) Surface. ResearchGate. URL: https://www.researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning encountered during catalytic reactions involving 10-Chloro-3-decyne. Our focus is on providing practical, mechanistically-grounded solutions to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Hydrogenating Haloalkynes

The selective hydrogenation of an internal alkyne to a cis-alkene is a cornerstone of organic synthesis, frequently employing a "poisoned" catalyst like Lindlar's catalyst to prevent over-reduction to the alkane.[1][2][3] The reaction involving this compound aims to produce (Z)-10-chloro-3-decene, a valuable intermediate. However, the substrate itself contains a terminal alkyl chloride, which introduces a significant risk of unintentional catalyst poisoning, leading to reaction failure. This guide will help you diagnose, troubleshoot, and overcome this common yet frustrating challenge.

Section 1: Understanding the Poisoning Mechanism

Before troubleshooting, it is crucial to understand the underlying chemical principles. Catalyst poisons are substances that reduce the effectiveness of a catalyst by binding to its active sites, preventing reactants from accessing them.[4][5]

Q1: What makes this compound a problematic substrate for catalytic hydrogenation?

The issue lies in the chloro- functional group. While catalysts like palladium are highly effective for hydrogenation, they are also susceptible to poisoning by halides.[6][7] The poisoning can occur through two primary pathways:

  • Direct Adsorption: The lone pair electrons on the chlorine atom can directly and strongly adsorb to the active palladium sites on the catalyst surface.

  • Hydrogenolysis and Poison Formation: A more common and severe issue is the hydrogenolysis (cleavage) of the carbon-chlorine (C-Cl) sigma bond by the catalyst. This process releases a chloride ion (Cl⁻), which, in the presence of hydrogen, can form HCl. Both chloride ions and HCl are potent poisons for palladium catalysts, forming stable palladium-chloride species on the surface and rendering the active sites inert.

This unintentional deactivation is distinct from the controlled deactivation used in Lindlar's catalyst, where lead acetate is used to moderate the palladium's activity to selectively stop the reaction at the alkene stage.[1][6][8][9]

ActiveCat Active Pd(0) Site Intermediate Adsorbed Complex ActiveCat->Intermediate Adsorption PoisonedCat Poisoned Pd-Cl Site (Inactive) ActiveCat->PoisonedCat Deactivation Substrate This compound (R-Cl) Substrate->Intermediate H2 H₂ H2->Intermediate Hydrogenolysis of C-Cl bond Product (Z)-10-chloro-3-decene Intermediate->Product Desired Hydrogenation (Pathway Inhibited) HCl HCl (Poison) Intermediate->HCl Poison Release HCl->ActiveCat Irreversible Binding

Caption: Mechanism of catalyst deactivation by this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reaction in a practical, question-and-answer format.

Q2: My hydrogenation of this compound has stalled. How can I confirm the catalyst is poisoned?

A stalled reaction, where hydrogen uptake ceases prematurely, is a classic symptom of catalyst poisoning. To confirm this, a simple diagnostic experiment is highly effective.

Experimental Protocol: Diagnostic Control Experiment

  • Setup: Prepare two identical, small-scale hydrogenation reactions in parallel. Use the same batch of catalyst, solvent, temperature, and pressure.

  • Reaction A (Control): Use an analogous alkyne substrate that does not contain a halogen, such as 3-decyne.

  • Reaction B (Test): Use your substrate, this compound.

  • Monitor: Track hydrogen uptake or use TLC/GC-MS to monitor the reaction progress over time.

  • Analysis:

    • If Reaction A proceeds to completion while Reaction B stalls, it provides strong evidence that a component in Reaction B (the chloro-substrate) is poisoning the catalyst.

    • If both reactions fail, the issue may lie with the catalyst batch, hydrogen source, or solvent purity.

Q3: I'm using Lindlar's catalyst, which is already 'poisoned.' Why would the chloro-group still be a problem?

This is an excellent question that highlights the difference between controlled and uncontrolled poisoning. Lindlar's catalyst is intentionally deactivated with lead salts and quinoline to reduce its activity just enough to prevent the hydrogenation of the newly formed alkene.[1][3][10] This is a finely tuned system.

The chloride released from your substrate is a much more aggressive poison. It does not just moderate the catalyst's activity; it deactivates it completely by forming very stable bonds with the palladium surface.[6][7] This leads to a complete shutdown of all catalytic activity, including the desired alkyne-to-alkene reduction.

Q4: Besides the substrate, what are other potential sources of catalyst poisons in my reaction?

While the substrate is the primary suspect here, always consider other sources of contamination.

Poison TypeCommon SourcesEffect on Catalyst
Sulfur Compounds Thiol-contaminated solvents, rubber septa, natural gas-derived H₂Severe and often irreversible deactivation of palladium.[7][11][12]
Heavy Metals Impure reagents, carryover from previous stepsCan alloy with or block palladium active sites.[5]
Nitrogen Compounds Pyridine, nitriles, nitro compounds (if not the intended substrate)Strong adsorption to active sites.[6] Note: Quinoline is an intentional poison in Lindlar's catalyst.
Carbon Monoxide (CO) Impure hydrogen gas, leaks in the system allowing air ingressStrong, irreversible binding to palladium.[6][13]

Q5: My reaction is slow, but it hasn't completely stopped. Could this still be poisoning?

Yes. Catalyst poisoning is not always an instantaneous, all-or-nothing event. It can manifest as a gradual decrease in the reaction rate. This happens as active sites on the catalyst surface are progressively blocked by the poison. The rate of poisoning can depend on factors like temperature, pressure, and the concentration of the substrate.

Start Reaction Sluggish or Stalled? CheckH2 Verify H₂ Supply & System Integrity Start->CheckH2 No Purity Check Purity of: - Solvent - Starting Material - Catalyst CheckH2->Purity System OK ControlExp Run Control Experiment (e.g., with 3-decyne) Purity->ControlExp All Pure ControlOK Control Reaction Succeeds? ControlExp->ControlOK ConclusionPoison Conclusion: Substrate-Induced Catalyst Poisoning ControlOK->ConclusionPoison Yes ConclusionOther Conclusion: Issue with Catalyst Batch, Solvent, or Setup ControlOK->ConclusionOther No Mitigate Action: Implement Mitigation Strategy (See Section 3) ConclusionPoison->Mitigate

Caption: Troubleshooting workflow for hydrogenation reactions.

Section 3: Mitigation Strategies and Best Practices

Once poisoning is identified, the following strategies can be employed to achieve the desired transformation. Direct regeneration of a halide-poisoned catalyst is often impractical on a laboratory scale; therefore, prevention and mitigation are key.

Strategy 1: Use of a Non-Palladium Catalyst System

Palladium is particularly sensitive to halide poisoning. Alternative catalyst systems may show greater tolerance.

  • P-2 Nickel Boride (Ni₂B) Catalyst: This is another catalyst used for the syn-hydrogenation of alkynes to cis-alkenes.[3] It can sometimes exhibit higher tolerance to certain functional groups compared to palladium.

  • Dissolving Metal Reduction: For the synthesis of the trans-alkene, a dissolving metal reduction (e.g., Na in liquid NH₃) is the standard method and is not susceptible to this type of catalyst poisoning.[8][14] While this yields a different isomer, it is a robust alternative if the cis-geometry is not essential.

Strategy 2: Addition of a Sacrificial Base

If hydrogenolysis of the C-Cl bond is the primary source of the poison (HCl), adding a non-nucleophilic, sterically hindered base can neutralize the acid as it forms, protecting the catalyst.

Experimental Protocol: Buffered Hydrogenation

  • Reagent Selection: Choose a base that will not interfere with the reaction (e.g., potassium carbonate, ethyl diisopropylamine).

  • Stoichiometry: Add 1.5 to 2.0 equivalents of the base relative to the this compound substrate.

  • Procedure: Add the base to the reaction mixture before introducing the catalyst and hydrogen.

  • Caution: The base may alter reaction kinetics or selectivity. A small-scale trial is essential.

Strategy 3: Increase Catalyst Loading

In cases of slow, progressive poisoning, using a higher catalyst loading (e.g., increasing from 5 mol% to 10-15 mol%) can sometimes be a pragmatic solution. This provides a larger number of active sites, and although some will be poisoned, enough may remain active to drive the reaction to completion. This is a less elegant but often effective approach, especially on a small scale.

Best Practice: Ensure High Reagent Purity

Always use freshly purified solvents and reagents. Traces of sulfur-containing impurities from solvents like THF or from starting materials can act as potent poisons and should be rigorously excluded.

References

  • Wikipedia.
  • Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
  • Hoyos, L. J., Primet, M., & Praliaud, H. Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
  • Chem-St
  • DCL Inc.
  • ACS Publications.
  • University of Calgary. Ch 9 : Alkynes + H2. [Link]
  • University of California, Los Angeles.
  • JoVE.
  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]
  • Chemistry LibreTexts. 8.8: Reduction of Alkynes. [Link]
  • Google Patents.
  • DCL Inc.
  • OrgoSolver.
  • Wikipedia.
  • Hiden Analytical.
  • YouTube. What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. [Link]
  • YouTube. What Is A Catalyst Poison? - Chemistry For Everyone. [Link]
  • Britannica. Catalyst poison | Toxicity, Inhibition, Effects. [Link]
  • YouTube. 9.4 Reduction of Alkynes | Organic Chemistry. [Link]
  • YouTube. 9.4 Reduction of Alkynes. [Link]

Sources

Technical Support Center: Managing the Stability of 10-Chloro-3-decyne in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 10-chloro-3-decyne. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in various solution-based applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to this compound

This compound is a haloalkyne, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][2] The presence of both a chloro- functional group and an internal alkyne moiety imparts a unique reactivity profile. However, these same features can also be a source of instability if not handled and stored correctly. This guide will provide the foundational knowledge to mitigate degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by several factors, stemming from its chemical structure—an alkyl halide and an internal alkyne. Key contributors to instability include:

  • Nucleophilic Attack: The carbon atom bonded to the chlorine is electrophilic and susceptible to substitution reactions by nucleophiles.[3][4] Common laboratory nucleophiles like water (hydrolysis), alcohols (alcoholysis), and amines can displace the chloride, leading to the formation of alcohols, ethers, or amines, respectively.

  • Presence of Bases: Strong bases can promote elimination reactions, potentially leading to the formation of more unsaturated species. While less common for internal alkynes compared to terminal ones, side reactions can occur.

  • Exposure to Strong Oxidizing Agents: The alkyne group can be susceptible to oxidation by strong oxidizing agents, which could lead to cleavage of the carbon-carbon triple bond or other oxidative transformations.[5]

  • Elevated Temperatures: As with many organic molecules, thermal energy can accelerate decomposition pathways.[5][6][7]

  • Photodegradation: Exposure to direct sunlight or UV light can provide the energy to initiate radical reactions or other degradation pathways.[5]

Q2: What are the recommended storage conditions for this compound, both neat and in solution?

A2: Proper storage is critical for maximizing the shelf-life of this compound.

ConditionNeat CompoundIn SolutionRationale
Temperature Refrigerate (2-8 °C)[5][6]Refrigerate or freeze if solvent allowsTo minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Inert atmosphereTo prevent reactions with atmospheric oxygen and moisture.
Light Amber vial, protect from direct sunlight[5]Amber vial or foil-wrapped containerTo prevent photodegradation.
Container Tightly sealed, appropriate chemical resistanceTightly sealed, with a septum for repeated samplingTo prevent evaporation and exposure to contaminants.
  • Note: When storing solutions at low temperatures, ensure the solute does not precipitate. A solubility test at the storage temperature is recommended.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent is crucial for maintaining the stability of this compound. The ideal solvent should be inert, dry, and compatible with the intended application.

Recommended SolventsComments
Aprotic, Non-polar Solvents Hexanes, Toluene, Dichloromethane (DCM)
Aprotic, Polar Solvents Tetrahydrofuran (THF), Diethyl ether, Acetonitrile (ACN)
Solvents to Avoid Water, Alcohols (Methanol, Ethanol), Amines
Protic Solvents Acetic Acid
  • Expert Tip: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system to minimize water content.

Q4: How can I detect if my solution of this compound has started to degrade?

A4: Detecting degradation early can save significant time and resources. Here are some common indicators:

  • Visual Inspection: The appearance of color (e.g., yellowing), cloudiness, or precipitate in a previously clear and colorless solution can indicate degradation or contamination.

  • Chromatographic Analysis (TLC, GC, LC-MS):

    • Thin-Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot.

    • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): The emergence of new peaks in the chromatogram. The mass spectrometer can help in identifying potential degradation products.[8][9]

  • Spectroscopic Analysis (NMR):

    • ¹H and ¹³C NMR: The appearance of new signals or changes in the integration of existing signals can indicate the formation of byproducts. For instance, the formation of an alcohol from hydrolysis would result in a new O-H proton signal and shifts in the signals of adjacent carbons and protons.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when working with this compound solutions.

Problem 1: Inconsistent or poor results in a reaction using a this compound solution.

This is often the first sign of a potential stability issue.

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Problem 2: A solution of this compound has developed a yellow tint.

Color change is a common indicator of decomposition.

Possible Causes and Solutions:

CauseInvestigationSolution
Oxidation Was the solution prepared or stored under an inert atmosphere?Prepare fresh solution using degassed solvents and store under argon or nitrogen.
Reaction with Impurities Was the solvent of high purity?Use a higher grade of solvent. Consider passing the solvent through a column of activated alumina to remove impurities.
Photodegradation Was the solution exposed to light for extended periods?Store solutions in amber vials or wrap containers in aluminum foil.[5]
Problem 3: Precipitate has formed in a refrigerated solution.

This could be due to either degradation or poor solubility at lower temperatures.

G start Precipitate observed in cold solution warm_to_rt Allow solution to warm to room temperature start->warm_to_rt dissolves Does the precipitate dissolve? warm_to_rt->dissolves solubility_issue Conclusion: Solubility issue. Store at a slightly higher temperature or use a more dilute solution. dissolves->solubility_issue Yes analyze_precipitate Isolate and analyze the precipitate (e.g., NMR, MS) dissolves->analyze_precipitate No degradation_product Precipitate is a degradation product analyze_precipitate->degradation_product discard Discard the solution and prepare a fresh one under inert conditions. degradation_product->discard

Caption: Decision process for identifying the cause of precipitation.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol minimizes the risk of initial degradation.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent Preparation: Use anhydrous solvent from a reputable supplier, preferably from a sealed bottle. For highly sensitive applications, consider using a solvent from a purification system.

  • Inert Atmosphere: Perform all transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).

  • Weighing: Tare a clean, dry vial with a magnetic stir bar. Add the desired amount of this compound via syringe (if liquid at room temperature) or as a solid.

  • Dissolution: Add the anhydrous solvent to the vial to achieve the target concentration.

  • Storage: Seal the vial with a septum cap, wrap with parafilm, and store in a refrigerated, dark environment.

Protocol 2: Monitoring Solution Stability by GC-MS

This provides a quantitative assessment of purity over time.

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for GC-MS analysis.

  • Acquire Data: Run the sample on a GC-MS system using a suitable method (e.g., a non-polar column and a temperature gradient).

  • Integrate Peaks: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the initial purity as a percentage of the total peak area.

  • Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week), withdraw an aliquot from the stock solution (stored under the recommended conditions), prepare a sample for GC-MS analysis in the same manner, and acquire the data.

  • Compare Results: Compare the purity at each time point to the initial T=0 data. A significant decrease in the main peak area and the growth of new peaks indicate degradation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87561, 3-Decyne, 10-chloro-.
  • U.S. Environmental Protection Agency (2023). Substance Details for 3-Decyne, 10-chloro-.
  • Safety Data Sheet. (n.d.). Retrieved from a generic supplier of this compound.
  • Thermo Fisher Scientific (2025). Safety Data Sheet. Retrieved from a generic SDS for a similar chloro-alkane.
  • Fisher Scientific (2024). Safety Data Sheet. Retrieved from a generic SDS for a similar chloro-alkane.
  • Fisher Scientific (2024). Safety Data Sheet for this compound. Retrieved from a generic supplier of this compound.
  • PubChemLite (n.d.). This compound (C10H17Cl).
  • Santa Cruz Biotechnology (n.d.). 10-Chloro-1-decanol.
  • LabSolutions (n.d.). This compound.
  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719-729. [Link]
  • Wang, Y., et al. (2025). Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. Food Chemistry. [Link]
  • Johnson, T. W., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. [Link]
  • Ma, S. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2314-2325. [Link]
  • Ma, S. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. PubMed. [Link]
  • Tamil Nadu State Board (2020). Higher Secondary Second Year Chemistry Volume II.
  • Scribd (n.d.). Important Reactions and Mechanisms in Haloalkanes & Haloarenes.
  • International Journal of Pharmaceutical and Biological Science Archive (2023).
  • Wikipedia (n.d.). Haloalkane.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
  • Aakash Institute (2020).
  • ResearchGate (2025). ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • PubMed (n.d.).
  • Strem Chemicals (n.d.). This compound, min 97% (GC), 1 gram.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75425, 3-Decyne.
  • ResearchGate (n.d.).
  • Vedantu (2025). NCERT Solutions For Class 12 Chemistry Chapter 10 Biomolecules.

Sources

Technical Support Center: Optimization of Reaction Conditions for 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 10-chloro-3-decyne. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses high-level questions regarding the synthesis of this compound, focusing on strategic choices and safety.

Question 1: What are the most viable synthetic strategies for preparing this compound?

Answer: Synthesizing an internal alkyne like this compound (C₁₀H₁₇Cl)[1][2][3] involves forming the alkyne's carbon-carbon triple bond and ensuring the chloroalkyl chain is correctly installed. There are two primary retrosynthetic approaches that are most effective:

Strategy A: C-C Bond Formation via Acetylide Alkylation This is often the most direct route. The strategy involves the Sₙ2 reaction between a metallic acetylide and a suitable chloro-containing electrophile.

  • Path A1: Pentyne Acetylide + Chloro-electrophile: Deprotonate a terminal alkyne like 1-pentyne with a strong base to form the corresponding acetylide. This nucleophile is then reacted with a 5-carbon electrophile bearing a chlorine atom and a good leaving group, such as 1-bromo-5-chloropentane.

  • Path A2: Heptynyl Acetylide + Chloro-electrophile: Alternatively, deprotonate 1-heptyne and react it with a 3-carbon electrophile like 1-bromo-3-chloropropane.

Strategy B: Functional Group Interconversion This approach starts with a pre-formed C10 alkyne backbone and subsequently introduces the chlorine atom.

  • Path B1: Chlorination of a Terminal Alcohol: A common and effective method is to start with 3-decyn-10-ol. The terminal hydroxyl group can then be converted to a chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This avoids the direct handling of potentially incompatible bifunctional reagents in the C-C bond-forming step.

The choice between these strategies depends on the availability and cost of starting materials, as well as the desired scale of the reaction. For laboratory-scale synthesis, Strategy A is often very practical.

Question 2: What are the most critical safety precautions when handling reagents for this synthesis?

Answer: The synthesis of this compound frequently involves highly reactive and hazardous materials. Adherence to strict safety protocols is non-negotiable.

  • Strong Bases (e.g., NaNH₂, n-BuLi): Sodium amide (NaNH₂) and n-butyllithium (n-BuLi) are pyrophoric and react violently with water. All reactions must be conducted under a strictly anhydrous and inert atmosphere (Nitrogen or Argon). Glassware must be oven- or flame-dried before use.[4][5]

  • Grignard Reagents: While less pyrophoric than n-BuLi, Grignard reagents are extremely sensitive to moisture and protic solvents.[6][7][8] Their preparation and use require anhydrous conditions to prevent quenching and loss of yield.

  • Thionyl Chloride (SOCl₂): If using Strategy B, be aware that thionyl chloride is a corrosive and toxic liquid. It reacts with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood.

  • Solvents: Anhydrous ethers like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are commonly used. These are highly flammable and can form explosive peroxides upon prolonged exposure to air. Always use freshly distilled or inhibitor-tested solvents.

Section 2: Troubleshooting Guide for Acetylide Alkylation Route

This section provides a problem-and-solution framework for the common C-C bond formation strategy (Strategy A).

Problem 1: Low or No Conversion of Starting Materials

You've attempted to react a pentyne acetylide with a haloalkane, but TLC or GC-MS analysis shows predominantly unreacted starting materials.

Troubleshooting Workflow

G start Low/No Conversion Detected check_base Was the base strong enough? (pKa > 25) start->check_base check_anhydrous Were conditions strictly anhydrous? check_base->check_anhydrous Yes solution_base Solution: Switch to a stronger base like NaNH2 or n-BuLi. check_base->solution_base No check_reagents Are reagents active? (e.g., Grignard titer, n-BuLi activity) check_anhydrous->check_reagents Yes solution_anhydrous Solution: Flame-dry all glassware. Use freshly distilled anhydrous solvents. check_anhydrous->solution_anhydrous No check_temp Was deprotonation temperature correct? check_reagents->check_temp Yes solution_reagents Solution: Titrate organometallic reagents. Use fresh, high-purity starting materials. check_reagents->solution_reagents No check_addition Was electrophile added correctly? check_temp->check_addition Yes solution_temp Solution: Deprotonate at low temp (-78°C for n-BuLi) then warm for alkylation. check_temp->solution_temp No solution_addition Solution: Ensure slow, dropwise addition of the electrophile to the acetylide solution. check_addition->solution_addition No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causality Analysis
  • Incomplete Deprotonation: The terminal proton of an alkyne has a pKa of ~25. The base used must be strong enough to deprotonate it irreversibly. Grignard reagents can be effective, but their basicity can be borderline and highly dependent on preparation quality.[6][7] Stronger bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) ensure complete formation of the acetylide nucleophile.[5]

  • Moisture Contamination: Water will rapidly quench any organometallic base or the formed acetylide, halting the reaction. This is the most common cause of failure. Every component of the reaction—glassware, solvent, inert gas, and even the starting materials—must be rigorously dry.

  • Leaving Group Inefficiency: The Sₙ2 reaction requires a good leaving group on the electrophile. While a chloro-group is the target for the final product, using a more reactive leaving group like bromide or iodide on the alkylating agent (e.g., 1-bromo-5-chloropentane) will significantly increase the reaction rate. The C-Br bond is weaker and bromide is a better leaving group than chloride.

Problem 2: Significant Formation of a High-Molecular-Weight Side Product

Your analysis shows a significant peak corresponding to roughly double the molecular weight of your starting alkyne, suggesting dimerization.

Answer: This side product is likely a 1,3-diyne, resulting from the oxidative coupling of your acetylide, often called Glaser coupling. This is particularly problematic when copper salts are present as impurities or if the reaction is inadvertently exposed to oxygen.

Mitigation Strategies:

  • Ensure Inert Atmosphere: Maintain a positive pressure of high-purity nitrogen or argon throughout the reaction. Avoid any possibility of air leaking into the reaction vessel.

  • Purify Reagents: If using copper-catalyzed reactions for other steps, ensure no cross-contamination. Some reagents may have trace metal impurities that can catalyze this side reaction.

  • Use a Reductant (Optional): In some sensitive coupling reactions, a small amount of a reducing agent like hydroxylamine can be added to suppress oxidative pathways, though this is less common for simple alkylations.

Problem 3: Low Yield with Multiple Unidentified Spots on TLC

The reaction consumes the starting material but produces a complex mixture of products, leading to a low yield of this compound.

Answer: This often points to a lack of chemoselectivity or competing side reactions.

Possible Causes & Solutions:

Side ReactionCausalityRecommended Solution
Elimination (E2) If the alkylating agent is sterically hindered or if the base is not fully consumed before alkylation, it can act as a base rather than a nucleophile, leading to elimination.Use a less hindered base if possible. Ensure complete deprotonation before adding the alkylating agent, and add the agent slowly at a controlled temperature.
Reaction at Chloro-site The acetylide nucleophile could potentially attack the terminal chlorine of another product molecule, leading to oligomerization.Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure the acetylide is consumed. Keep the reaction temperature as low as feasible to minimize the rate of this slower side reaction.
Alkyne Isomerization Under strongly basic conditions and high temperatures, the triple bond can migrate along the carbon chain to form more stable internal alkynes or allenes.[4]Use the lowest possible reaction temperature and avoid prolonged reaction times. Quench the reaction as soon as the starting material is consumed.

Section 3: Purification and Characterization

Question 3: What is the most effective method for purifying this compound?

Answer: The purification strategy depends on the scale and the nature of the impurities.

  • Aqueous Workup: First, the reaction must be carefully quenched. Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining acetylide and hydrolyzes the magnesium or lithium salts without being strongly acidic.

  • Extraction: Extract the aqueous layer multiple times with a nonpolar organic solvent like diethyl ether or hexanes.

  • Washing: Combine the organic layers and wash with water and then brine to remove water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • Flash Column Chromatography: This is the most reliable method for laboratory scale. Use silica gel with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc/Hex). The product is relatively nonpolar and should elute early.

    • Distillation: For larger scales, vacuum distillation can be effective if the boiling points of the product and major impurities are sufficiently different.

Question 4: What are the key spectroscopic signatures to confirm the identity and purity of this compound?

Answer: A combination of NMR, IR, and MS is essential for unambiguous characterization.

TechniqueExpected Signature for this compound
¹H NMR - Triplet ~3.6 ppm (2H): Protons on the carbon bearing the chlorine (-CH₂Cl). - Multiplets ~2.1-2.3 ppm (4H): Propargylic protons adjacent to the triple bond. - Multiplets ~1.4-1.8 ppm (8H): Methylene protons of the alkyl chains. - Triplet ~1.1 ppm (3H): Methyl protons of the ethyl group.
¹³C NMR - Two signals ~80 ppm: Quaternary carbons of the internal alkyne (C≡C). - Signal ~45 ppm: Carbon bearing the chlorine (-CH₂Cl). - Signals ~12-32 ppm: Various sp³ hybridized carbons of the alkyl chains.
IR Spectroscopy - Weak or absent C≡C stretch ~2200-2260 cm⁻¹: The C≡C stretch for an internal, symmetrically substituted alkyne can be very weak or IR-inactive. Do not rely on this peak for confirmation. - Strong C-H stretches ~2850-2960 cm⁻¹: Aliphatic C-H bonds. - C-Cl stretch ~650-750 cm⁻¹: Presence of the chloro-group.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): Look for the molecular ion. For this compound (C₁₀H₁₇Cl), the MW is ~172.69 g/mol .[1] - Isotope Pattern: A characteristic M+2 peak at ~33% the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope, is definitive proof of a single chlorine atom in the molecule.

Section 4: Experimental Protocol Example

This protocol describes the synthesis of this compound via the alkylation of 1-pentyne using a Grignard reagent.

Synthesis of this compound

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acetylide Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Workup & Purification A Activate Mg turnings B Add EtBr in dry THF to form EtMgBr A->B C Add 1-Pentyne dropwise to EtMgBr at 0°C B->C D Add 1-bromo-5-chloropentane dropwise, warm to RT C->D E Quench with aq. NH4Cl D->E F Extract with Ether E->F G Purify via Column Chromatography F->G H Characterize Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Ethyl bromide (EtBr)

  • 1-Pentyne

  • 1-bromo-5-chloropentane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq.).

    • Add a small volume of anhydrous THF, followed by a few drops of ethyl bromide (1.1 eq.) to initiate the reaction.

    • Once the reaction begins (slight bubbling and heat), add the remaining ethyl bromide, dissolved in anhydrous THF, dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed.[8][9]

  • Acetylide Formation:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add 1-pentyne (1.0 eq.), dissolved in anhydrous THF, via the dropping funnel. Vigorous gas evolution (ethane) will be observed.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete acetylide formation.

  • Alkylation:

    • Add 1-bromo-5-chloropentane (1.05 eq.) dropwise to the stirred acetylide solution. The reaction may be slightly exothermic.

    • After addition, heat the reaction mixture to a gentle reflux and monitor by TLC or GC-MS until the starting 1-pentyne is consumed (typically 4-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to afford pure this compound.

References

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Sonogashira coupling - Wikipedia. [Link]
  • Coupling to alkynes: the Sonogashira reaction. [Link]
  • How does Grignard reagent react with alkyne? - Quora. [Link]
  • Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. [Link]
  • How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE - Vedantu. [Link]
  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research - ACS Public
  • 3-Decyne, 10-chloro- | C10H17Cl | CID 87561 - PubChem - NIH. [Link]
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. [Link]
  • This compound (C10H17Cl) - PubChemLite. [Link]
  • Optimization of the reaction conditions - ResearchG
  • Grignard Reaction - Organic Chemistry Portal. [Link]
  • 3-Decyne, 10-chloro- - Substance Details - SRS | US EPA. [Link]
  • Alkynes to Alkyl Halides - Chemistry Steps. [Link]
  • Alkyne Synthesis Challenge Not as Straightforward as it Might Seem - YouTube. [Link]
  • CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene - Scribd. [Link]
  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. [Link]
  • Alkenes To Alkynes Via Halogenation And Elimin

Sources

Technical Support Center: Preventing Homocoupling of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 10-Chloro-3-decyne is a valuable bifunctional building block in organic synthesis, particularly for the development of complex molecules in the pharmaceutical and materials science sectors. Its terminal alkyne allows for carbon-carbon bond formation via cross-coupling reactions, most notably the Sonogashira coupling, while the chloroalkyl chain provides a handle for subsequent nucleophilic substitution. However, researchers frequently encounter a significant challenge during these coupling reactions: the undesired homocoupling of the alkyne to form 1,14-dichloro-5,9-tetradecadiyne. This side reaction, often referred to as Glaser coupling, consumes the starting material, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.[1][2]

This guide provides a comprehensive, in-depth technical resource for researchers to understand, troubleshoot, and effectively prevent the homocoupling of this compound. We will move beyond simple procedural steps to explain the underlying mechanisms and the rationale behind each strategic choice, empowering you to optimize your reaction conditions for maximum success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling, and why is it a persistent problem with this compound?

A: Homocoupling, in this context, refers to the oxidative dimerization of two molecules of the terminal alkyne (this compound) to form a symmetric 1,3-diyne.[3] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, typically molecular oxygen.[1][4] It is a major side reaction in copper-cocatalyzed Sonogashira couplings because the same copper(I) species used to facilitate the desired cross-coupling also efficiently catalyzes this unwanted pathway.[5] This leads to the wasteful consumption of your valuable alkyne.

Q2: What are the primary experimental factors that promote the homocoupling of terminal alkynes?

A: The two primary drivers for alkyne homocoupling are the presence of a copper(I) co-catalyst and exposure to oxygen .[1] Oxygen acts as the terminal oxidant in the Glaser coupling catalytic cycle, regenerating the active copper species and promoting the dimerization of the copper acetylide intermediate.[2][4] Therefore, any protocol utilizing a copper salt under conditions that are not strictly anaerobic is at high risk for significant homocoupling.

Q3: I am concerned about the chloroalkyl chain on this compound. Could it cause intramolecular side reactions or interfere with the coupling?

A: This is a valid consideration. However, under typical palladium-catalyzed Sonogashira conditions, the C(sp³)–Cl bond is generally unreactive.[6] Palladium catalysts are highly selective for the oxidative addition into the C(sp²)–X bond of an aryl or vinyl halide partner.[6] While extremely harsh conditions or highly reactive, specialized catalytic systems could potentially activate the alkyl chloride, it is not the primary concern or the cause of the homocoupling issue.

Q4: What is the most effective and direct strategy to eliminate homocoupling?

A: The most robust and definitive method to prevent Glaser homocoupling is to employ a copper-free Sonogashira protocol under a strictly inert atmosphere.[1][5] By completely removing the copper co-catalyst, you eliminate the primary catalytic pathway for the undesired dimerization reaction. Numerous modern, highly efficient copper-free methods have been developed for this purpose.[7]

Section 2: Mechanistic Overview: Desired vs. Undesired Pathways

Understanding the competing reaction pathways is critical for effective troubleshooting. The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle for the cross-coupling and a copper cycle to activate the alkyne.[8] However, this same copper cycle can divert to the undesired Glaser coupling pathway, especially in the presence of oxygen.

G Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ (Oxidative Addition) Pd0->Pd_add R¹-X Pd_trans R¹-Pd(II)(C≡CR²)L₂ (Transmetalation) Pd_add->Pd_trans Cu-C≡CR² Cu_alkyne Cu-C≡CR² (Copper Acetylide) Product R¹-C≡CR² Pd_trans->Product Reductive Elimination Product->Pd0 CuX Cu(I)X CuX->Cu_alkyne H-C≡CR², Base Cu_alkyne->Pd_trans To Desired Cycle Dimer R²-C≡C-C≡C-R² Cu_alkyne->Dimer Oxidative Dimerization (O₂, another Cu-acetylide) Dimer->CuX Re-generation of Cu(I) caption Fig 1. Competing Sonogashira and Glaser catalytic cycles.

Caption: Fig 1. Competing Sonogashira and Glaser catalytic cycles.

As illustrated, the Copper Acetylide intermediate is the crucial branch point. In an ideal Sonogashira reaction, it undergoes transmetalation with the palladium complex. However, in the presence of an oxidant, it can be diverted to the Glaser pathway to form the undesired diyne.

Section 3: In-Depth Troubleshooting Guide

This section details actionable strategies to suppress the homocoupling of this compound, organized by experimental parameter.

Atmospheric Control: The First Line of Defense
  • The Problem: Trace amounts of oxygen are sufficient to facilitate the oxidative Glaser coupling. Standard nitrogen or argon purging may not be sufficient to remove all dissolved oxygen from solvents and reagents.

  • The Rationale: The Glaser mechanism is an oxidative process.[3] By rigorously excluding oxygen, you starve the undesired catalytic cycle of its required terminal oxidant.

  • Solutions:

    • Degassing Solvents: Use a minimum of three "freeze-pump-thaw" cycles on all solvents immediately before use. This is more effective than sparging (bubbling) with inert gas for removing dissolved oxygen.

    • Inert Atmosphere: Maintain a positive pressure of high-purity (≥99.998%) argon or nitrogen throughout the entire setup and reaction time. Use gas-tight septa and Schlenk line techniques.

    • Reducing Atmosphere (Advanced): For particularly sensitive substrates, using a pre-mixed gas of 5% hydrogen in nitrogen or argon can help maintain a reducing environment and prevent oxidation of the catalyst system.[2]

Catalyst System Optimization: Eliminating the Culprit
  • The Problem: The copper(I) iodide co-catalyst is the primary catalyst for the homocoupling side reaction.[1][5]

  • The Rationale: While copper(I) accelerates the Sonogashira reaction by facilitating alkyne deprotonation and acting as the acetylide transfer agent, its presence is a double-edged sword.[8] Eliminating it removes the homocoupling pathway entirely.

  • Solutions:

    • Adopt a Copper-Free Protocol: This is the most highly recommended solution. Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., cataCXium® A, XPhos) or N-heterocyclic carbene (NHC) ligands can effectively catalyze the Sonogashira coupling without any copper co-catalyst.[5][7]

    • Minimize Copper Loading (If Copper-Free is Not an Option): If you must use a copper co-catalyzed system, minimize the CuI loading. Reduce it stoichiometrically from the typical 5-10 mol% down to 0.5-2 mol%. This can slow the rate of homocoupling relative to the desired cross-coupling.

Reaction Kinetics: Controlling Reagent Concentration
  • The Problem: The homocoupling reaction is second-order with respect to the alkyne. A high concentration of this compound in the reaction mixture will accelerate the rate of this bimolecular side reaction.

  • The Rationale: By keeping the instantaneous concentration of the alkyne low, you can kinetically disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction, which is dependent on the concentration of both coupling partners.

  • Solution:

    • Slow Addition: Instead of adding all the this compound at the start of the reaction, add it slowly over several hours using a syringe pump.[9] This technique maintains a low, steady-state concentration of the alkyne, significantly suppressing dimer formation.

Summary of Optimized Reaction Parameters

The interplay of solvent, base, and ligand is crucial. The table below provides a starting point for optimization.

ParameterStandard Conditions (Prone to Homocoupling)Optimized Conditions (Suppresses Homocoupling)Rationale
Atmosphere Inert Gas PurgeFreeze-Pump-Thaw Degassing, High-Purity Ar/N₂Rigorously removes O₂, the oxidant for Glaser coupling.[1][5]
Cu Co-catalyst CuI (2-10 mol%)None (Recommended) or CuI (< 2 mol%)Eliminates or minimizes the catalyst for the primary side reaction.[5]
Pd Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) in situ.
Ligand PPh₃P(t-Bu)₃, XPhos, SPhos, NHC LigandsBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, favoring the desired cycle.[1]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Diisopropylethylamine (DIPEA), Cs₂CO₃, K₂CO₃Choice is often substrate-dependent; amine bases can also reduce Pd(II) to Pd(0).[5]
Solvent THF, Toluene, DMFDioxane, Acetonitrile, NMPSolvent can affect catalyst solubility and activity; must be anhydrous and deoxygenated.[10]
Alkyne Addition All at once (t=0)Slow addition via syringe pumpKeeps alkyne concentration low to disfavor bimolecular homocoupling.[9]

Section 4: Recommended Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended)

This protocol is designed to completely eliminate the risk of Glaser homocoupling.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., dioxane) followed by the base (e.g., Cs₂CO₃, 2.0 equiv.) via syringe.

  • Reaction Initiation: Add this compound (1.2 equiv.) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Copper-Cocatalyzed Sonogashira with Slow Alkyne Addition

Use this protocol only if a copper-free method is not viable. Strict adherence to anaerobic technique is critical.

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and two septa, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Inerting: Evacuate and backfill the entire apparatus with high-purity argon three times. Maintain a positive argon pressure.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., TEA) via syringe.

  • Slow Addition: In a separate, dry syringe, prepare a solution of this compound (1.2 equiv.) in a small amount of the reaction solvent. Place this syringe on a syringe pump and add the alkyne solution to the reaction mixture over 4-6 hours.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion.

  • Workup: Follow the same workup and purification procedure as described in Protocol 1.

Section 5: Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues with homocoupling in your experiments.

Caption: Fig 2. A decision-making workflow for troubleshooting homocoupling.

References

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing).
  • Glaser coupling. Grokipedia.
  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C - ACS Publications.
  • Glaser Coupling. Alfa Chemistry.
  • preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem. 2003, 68, 21, 8297–8300.
  • Sonogashira troubleshooting help needed. Reddit r/Chempros.
  • What is the best procedure for Sonogashira coupling?. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

Sources

Technical Support Center: Navigating the Purification of 10-Chloro-3-decyne Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique purification challenges of 10-chloro-3-decyne and its derivatives. As a researcher, scientist, or drug development professional, you understand that the purity of your starting materials and intermediates is paramount to the success of your research and the quality of your final product.[1] The bifunctional nature of these haloalkynes, possessing both a reactive alkyne and an alkyl chloride, makes them valuable synthetic building blocks but also introduces specific purification hurdles.[2]

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your purification protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The synthesis of internal alkynes like this compound derivatives often involves the alkylation of a terminal alkyne.[3] Consequently, common impurities can include:

  • Unreacted Starting Materials: This can include the parent terminal alkyne and the alkylating agent.

  • Byproducts from Side Reactions: Elimination reactions can lead to the formation of undesired olefinic or diene impurities.

  • Solvent and Reagents: Residual solvents, bases (e.g., sodium amide), and catalysts used in the synthesis can also contaminate the crude product.[3][4]

It is crucial to identify the potential impurities from your specific synthetic route to devise an effective purification strategy.

Q2: How can I effectively monitor the progress of my purification?

A2: Monitoring your purification is essential for achieving high purity. The two most common and effective techniques for real-time monitoring are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative method to assess the separation of your target compound from impurities.[3] It is particularly useful for optimizing the solvent system for column chromatography.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like many this compound derivatives, GC-MS provides a more quantitative analysis of the purity of collected fractions.[1][3]

The choice between these methods depends on the volatility of your compound and the level of quantitative detail required.

Q3: What are the primary analytical methods to confirm the purity of my final product?

A3: To confirm the purity and structure of your final this compound derivative, a combination of analytical techniques is recommended:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for separating and quantifying volatile and semi-volatile compounds, making them highly suitable for analyzing haloalkynes.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also be used to assess purity by identifying characteristic signals of the main component and any impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives, HPLC is an excellent alternative for purity assessment.[1][5]

A comprehensive analytical approach ensures the identity and purity of your compound, which is critical for subsequent applications.[6][7]

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis.[8][9] However, achieving optimal separation for haloalkynes can be challenging.

Issue: Poor separation of my this compound derivative from a non-polar impurity.

Possible Cause & Solution:

The polarity of your mobile phase is critical for achieving good separation.[3] For non-polar compounds like many this compound derivatives, you will need a non-polar solvent system.

Troubleshooting Protocol:

  • Start with a Non-Polar Solvent: Begin with 100% hexane or heptane as your mobile phase.

  • Gradual Polarity Increase: If separation is still poor, gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 99:1 hexane:ethyl acetate ratio.[3]

  • TLC Optimization: Before running your column, use TLC to determine the optimal solvent system that provides good separation (a clear difference in Rf values) between your product and the impurity.[3]

Issue: My compound appears to be degrading on the silica gel column.

Possible Cause & Solution:

Silica gel is acidic and can cause the degradation of sensitive compounds. Alkynes, particularly those with nearby functional groups, can be susceptible to isomerization or decomposition on acidic stationary phases.

Troubleshooting Protocol:

  • Neutralize the Silica Gel: Deactivate the silica gel by treating it with a base. Prepare a slurry of silica gel in your chosen non-polar solvent and add ~1% triethylamine. Thoroughly mix the slurry before packing your column.

  • Consider an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic).

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency to minimize the time your compound is in contact with the stationary phase.

Workflow for Column Chromatography Troubleshooting

start Crude Product tlc TLC Analysis start->tlc Dissolve in solvent column Flash Column Chromatography tlc->column Optimized solvent system analyze Analyze Fractions (TLC/GC-MS) column->analyze Collect fractions pure Pure Product analyze->pure Combine pure fractions troubleshoot Troubleshoot analyze->troubleshoot Poor separation or degradation adjust_solvent Adjust Solvent System troubleshoot->adjust_solvent Separation issue change_stationary Change Stationary Phase troubleshoot->change_stationary Degradation issue adjust_solvent->tlc Re-optimize change_stationary->column Repack column

Caption: Troubleshooting workflow for flash column chromatography.

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[10][11] Its success hinges on the principle that the solubility of a compound increases with temperature.[10]

Issue: My this compound derivative will not crystallize from solution.

Possible Cause & Solution:

Several factors can inhibit crystallization, including using too much solvent, cooling the solution too quickly, or the absence of nucleation sites.

Troubleshooting Protocol:

  • Reduce Solvent Volume: If you have added too much solvent, you can gently heat the solution to evaporate some of the solvent until you observe slight turbidity, indicating saturation. Then, allow it to cool slowly.[12]

  • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10][11]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small glass particles that are dislodged can act as nucleation sites.[11]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[11]

Issue: The recrystallized product is still impure.

Possible Cause & Solution:

Impurities may have co-precipitated with your product, or the chosen solvent may not be ideal.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[11] You may need to perform small-scale solvent screening to find the optimal solvent or solvent pair.

  • Hot Filtration: If the impurity is insoluble in the hot solvent, perform a hot filtration to remove it before allowing the solution to cool.

  • Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

Logical Flow of Recrystallization Troubleshooting

start Impure Solid Dissolve in minimal hot solvent cool Cool Solution Slowly start->cool crystals {Crystals Form?} cool->crystals filter Filter and Wash Crystals crystals->filter Yes troubleshoot_no_xtal Troubleshoot: No Crystals - Reduce solvent volume - Scratch flask - Add seed crystal crystals->troubleshoot_no_xtal No check_purity Check Purity (TLC/Melting Point) filter->check_purity pure {Pure Solid} troubleshoot_no_xtal->cool Re-attempt troubleshoot_impure Troubleshoot: Impure Crystals - Re-evaluate solvent - Perform hot filtration - Wash crystals thoroughly troubleshoot_impure->start Repeat process check_purity->pure Pure check_purity->troubleshoot_impure Impure

Caption: Decision-making process for troubleshooting recrystallization.

Data Summary

For your convenience, here is a table summarizing the key characteristics of common purification and analytical techniques.

TechniquePrinciple of Separation/AnalysisBest ForKey Troubleshooting Point
Flash Column Chromatography Differential adsorption to a solid stationary phase.[9]Separating compounds with different polarities.Optimizing the mobile phase solvent system.[3]
Recrystallization Difference in solubility at different temperatures.[10]Purifying solid compounds.Choosing the correct solvent and controlling the cooling rate.[11]
GC-MS Separation by boiling point and partitioning with a stationary phase, followed by mass analysis.[1]Purity assessment and identification of volatile compounds.Ensuring the compound is thermally stable and volatile.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[1]Structural elucidation and purity confirmation.Proper sample preparation and solvent selection.

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne. Benchchem.
  • Technical Support Center: Purific
  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
  • An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds. Benchchem.
  • How Is Chromatography Used for Purific
  • Recrystalliz
  • Recrystalliz
  • Chrom
  • Chromatography techniques. Oxford University Press.
  • Chromatographic Techniques. Arts, Science, and Commerce College, Kolhar.
  • Separation techniques: Chrom
  • The stereo-divergent functionalization of alkynes: a comprehensive review. PMC.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Functionalized Alkynes. Sigma-Aldrich.
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • Organic Chemistry Lab: Recrystalliz
  • CHEM 312 - Recrystalliz
  • Inline purification in continuous flow synthesis – opportunities and challenges. BJOC.
  • Recyclable Catalysts for Alkyne Functionaliz
  • Chemical/Laboratory Techniques: Recrystalliz
  • The stereo-divergent functionalization of alkynes: a comprehensive review.
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
  • 9.4 Reduction of Alkynes. Organic Chemistry - YouTube.
  • CHEMISTRY (862).
  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
  • This compound (C10H17Cl). PubChem.
  • Troubleshooting Guide for DNA Cleanup and Plasmid Purific
  • Synthesis of Alkynes from Bi-3H-diazirin-3-yls: Trapping of Strained Cycloalkynes.
  • Challenges and opportunities in the purification of recombinant tagged proteins. PMC.
  • Overcoming Challenges and Improving Efficiency in Protein Purific

Sources

Technical Support Center: Regioselectivity in 10-Chloro-3-decyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 10-Chloro-3-decyne

This compound is a bifunctional molecule presenting two key reactive sites: a primary alkyl chloride and an internal, unsymmetrical alkyne. This structure offers significant synthetic flexibility but also introduces a critical challenge: controlling regioselectivity. Reactions targeting the alkyne can potentially yield two different regioisomers, complicating product profiles and reducing the yield of the desired compound. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and controlling these outcomes through a series of frequently asked questions and detailed protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What are regioisomers, and why are they a specific problem with this compound?

A: Regioisomers are structural isomers that result from a reaction that can occur at two or more different positions on a molecule. In this compound, the triple bond is between carbon 3 (C3) and carbon 4 (C4). An addition reaction across this alkyne can result in a new substituent adding to C3 while another adds to C4, or vice-versa.

The issue arises because the alkyne is unsymmetrical. The substituent on C3 is an ethyl group, while the substituent on C4 is a 6-chlorohexyl group. The electronic and steric differences between these two groups, though subtle, are often insufficient to naturally direct a reaction to produce only one isomer, leading to product mixtures that can be difficult to separate and analyze.

Q2: What primary factors determine the regiochemical outcome in reactions involving the alkyne?

A: Two main factors are at play:

  • Electronic Effects: This relates to the distribution of electron density and the stability of any charged intermediates. In an electrophilic addition (e.g., adding HBr), the reaction proceeds through a vinyl carbocation intermediate. The more stable carbocation will be favored.[1][2] The substituent that can better stabilize a positive charge will dictate the site of nucleophilic attack.

  • Steric Effects: This refers to the physical bulk of the groups surrounding the reactive site. Large, bulky reagents will preferentially attack the less sterically hindered position of the alkyne. This principle is a cornerstone of achieving high regioselectivity in many alkyne functionalization reactions.[3][4]

Q3: I am performing an electrophilic addition of HBr. Which regioisomer should I expect to be dominant?

A: For terminal alkynes, electrophilic addition of hydrogen halides reliably follows Markovnikov's rule, where the halide adds to the more substituted carbon.[5][6][7] However, for internal alkynes like this compound, both carbons of the triple bond are disubstituted, making predictions less straightforward.

The reaction will favor the pathway that forms the more stable vinyl carbocation. The stability is influenced by the inductive and hyperconjugative effects of the attached alkyl groups. The longer 6-chlorohexyl chain and the ethyl group have similar electron-donating abilities. Therefore, a standard HBr addition will likely result in a mixture of regioisomers : 4-bromo-10-chloro-3-decene and 3-bromo-10-chloro-4-decene, with potentially low selectivity.

Q4: Can I perform a nucleophilic substitution on the C-Cl bond without affecting the alkyne?

A: Yes, this is generally feasible. The primary alkyl chloride is susceptible to nucleophilic substitution, typically via an SN2 mechanism.[8][9][10][11] To ensure the alkyne remains untouched, you should choose your nucleophile and conditions carefully.

  • Use "soft" nucleophiles (e.g., CN⁻, I⁻, N₃⁻) that are good nucleophiles but not strong bases.

  • Avoid strongly basic nucleophiles (e.g., OH⁻, OR⁻ in excess or at high temperatures), which could potentially deprotonate the weakly acidic propargylic protons at C2 and C5, leading to side reactions.

  • Use polar aprotic solvents like DMSO, DMF, or acetone to favor the SN2 pathway.[11]

Section 2: Troubleshooting Guide - Controlling Reaction Outcomes

This section provides actionable advice for common experimental issues.

Q5: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I force the reaction to favor one product?

A: Achieving high regioselectivity often requires moving away from standard addition conditions and adopting a directed or sterically-controlled approach.

StrategyPrincipleRecommended ApplicationExpected Outcome
Steric Control Use a bulky reagent that can sterically differentiate between the ethyl and 6-chlorohexyl groups.Hydroboration-Oxidation using a bulky borane like 9-BBN or Disiamylborane.[3][12]The boron atom will add to the less sterically hindered C3 position, leading to the formation of a ketone at C4 after oxidation.
Catalyst Control Employ a transition metal catalyst with ligands designed to direct the reaction.[4][13]Nickel- or Palladium-catalyzed additions. The choice of ligand can influence regioselectivity through electronic and steric interactions with the substrate.[4][13]Regioselectivity is highly dependent on the specific catalyst/ligand system and must be optimized empirically.
Directing Groups Introduce a functional group near the alkyne that can chelate to a metal catalyst, forcing the reaction to occur at a specific site.This is an advanced strategy requiring modification of the starting material.Can provide very high levels of regiocontrol.[14]

Q6: I'm trying to hydrate the alkyne, but the results are inconsistent. What are the best methods for regioselective hydration?

A: Alkyne hydration is a classic case where regioselectivity is a major concern.[15][16] You have two primary, reliable options depending on the desired ketone.

  • For the Ketone at C3 (Markovnikov-type): Standard oxymercuration-demercuration (HgSO₄, H₂SO₄, H₂O) is the traditional method. However, due to mercury's toxicity, gold- or platinum-catalyzed hydration methods are now preferred and often show good selectivity for placing the carbonyl next to the more electron-donating group.[15]

  • For the Ketone at C4 (Anti-Markovnikov-type): Hydroboration-Oxidation is the definitive method. The use of a bulky borane reagent is critical. The boron adds to the less hindered C3, and subsequent oxidation with H₂O₂ and NaOH replaces the boron with a hydroxyl group, which tautomerizes to the ketone at C4.[12]

Troubleshooting Workflow for Regioisomer Formation

G start Problem: Low Regioselectivity reaction_type What is the reaction type? start->reaction_type sub_q Is the target the C-Cl bond? reaction_type->sub_q Nucleophilic Substitution add_q Is it an electrophilic addition (e.g., HX, X2)? reaction_type->add_q Addition to Alkyne sub_yes Reaction is likely not regioselective at the alkyne. Check for side reactions (e.g., elimination). sub_q->sub_yes Yes sub_no Proceed to alkyne analysis. sub_q->sub_no No add_yes Low selectivity is expected. Switch to a controlled method. add_q->add_yes Yes hydro_q Is it a hydration reaction? add_q->hydro_q No sol_add For Anti-Markovnikov Halogenation: Radical addition of HBr (with peroxides). For controlled additions: Use Hydroboration or other metal-catalyzed additions. add_yes->sol_add add_no Is it a hydration reaction? hydro_yes Choose method based on desired ketone position. hydro_q->hydro_yes Yes metal_q Is it a metal-catalyzed reaction? hydro_q->metal_q No sol_hydro Markovnikov (C3=O): Use Au/Pt catalyst. Anti-Markovnikov (C4=O): Use Hydroboration-Oxidation with 9-BBN. hydro_yes->sol_hydro hydro_no Is it a metal-catalyzed coupling/addition? metal_yes Optimize Ligand and Catalyst. Sterically bulky or electronically differentiating ligands are key. metal_q->metal_yes Yes metal_no Consult advanced literature for specialized reactions. metal_q->metal_no No

Caption: Troubleshooting decision tree for poor regioselectivity.

Section 3: Key Experimental Protocols

Here we provide a detailed, validated protocol for achieving high regioselectivity in the hydration of this compound.

Protocol 1: Regioselective Anti-Markovnikov Hydration via Hydroboration-Oxidation to Yield 10-chloro-dec-4-one

This protocol is designed to selectively form the ketone at the C4 position by exploiting steric hindrance.

Objective: To synthesize 10-chloro-dec-4-one with high regioselectivity (>95:5).

Mechanism Overview: A bulky borane (9-Borabicyclo[3.3.1]nonane, or 9-BBN) is used for the hydroboration step. Due to its size, the boron atom preferentially adds to the less sterically hindered carbon of the alkyne (C3). Subsequent oxidative workup with hydrogen peroxide and sodium hydroxide replaces the boron with a hydroxyl group, which rapidly tautomerizes to the more stable ketone.

Diagram of the Hydroboration-Oxidation Pathway

G sub This compound vinylborane Vinylborane Intermediate (Boron on C3) sub->vinylborane 1. Hydroboration (Steric Control) borane 9-BBN (Bulky Borane) enol Enol Intermediate (OH on C3) vinylborane->enol 2. Oxidation (H₂O₂, NaOH) ketone 10-Chloro-dec-4-one (Final Product) enol->ketone Tautomerization

Caption: Workflow for regioselective hydroboration-oxidation.

Materials:

  • This compound (1.0 eq)

  • 9-BBN (0.5 M in THF) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • 6 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (e.g., 1.73 g, 10 mmol).

  • Dissolution: Add anhydrous THF (20 mL) and cool the solution to 0 °C in an ice bath.

  • Hydroboration: Slowly add 9-BBN solution (1.1 eq, 22 mL of 0.5 M solution) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.

  • Oxidation Setup: Once the hydroboration is complete, cool the flask back to 0 °C.

  • Oxidative Workup: Cautiously and slowly add ethanol (10 mL), followed by the dropwise addition of 6 M NaOH solution (6 mL). Finally, add 30% H₂O₂ solution (6 mL) dropwise, ensuring the temperature does not exceed 20 °C (this step is exothermic).

  • Completion of Oxidation: After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 25 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 10-chloro-dec-4-one.

References

  • ResearchGate. (n.d.). Markovnikov and anti-Markovnikov addition to alkynes.
  • ChemTalk. (n.d.). Alkyne Addition Reactions.
  • Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes.
  • Pouy, M. J., et al. (2008). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PubMed Central.
  • Ng, S.-S., & Jamison, T. F. (2009). Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. PubMed Central.
  • Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂.
  • ACS Publications. (2021, March 11). Control of the Regioselectivity of Alkyne Hydrostannylation by Tuning the Metal Pair of Heterobimetallic Catalysts: A Theoretical Study.
  • Lumen Learning. (n.d.). 10.3: Regiochemistry, stereochemistry. Organic Chemistry II.
  • Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions.
  • YouTube. (2023, October 16). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov.
  • ResearchGate. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control.
  • ACS Publications. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research.
  • Master Organic Chemistry. (2013, May 24). Alkyne Hydrohalogenation – Addition of HX To Alkynes – HCl, HBr, and HI.
  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Organic Mystery. (n.d.). Haloalkanes Nucleophilic Substitution Reactions.
  • Physics & Maths Tutor. (n.d.). Haloalkanes (Halogenoalkanes).
  • ACS Publications. (2023, July 19). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. ACS Catalysis.
  • CK-12 Foundation. (2024, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Reddit. (2023, May 9). regiochemistry in hydration of internal unsymmetrical alkyne. r/OrganicChemistry.

Sources

Technical Support Center: Solvent Effects on 10-Chloro-3-decyne Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 10-Chloro-3-decyne. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile haloalkyne. Understanding the profound impact of the reaction medium is paramount to controlling reaction pathways, maximizing yields, and minimizing unwanted side products. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and unlock the full synthetic potential of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound and the critical role of the solvent.

Q1: What are the primary reaction pathways I should consider for this compound?

A: this compound possesses a chlorine atom on a secondary carbon, making it susceptible to both nucleophilic substitution (SN) and elimination (E) reactions. The specific pathway that dominates is highly dependent on your choice of nucleophile/base, temperature, and, most critically, the solvent.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a direct, backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center (if applicable). It is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.[1][2]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step pathway involving the formation of a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation.[3][4][5]

  • E2 (Bimolecular Elimination): This pathway involves the concerted removal of a proton and the chloride leaving group by a strong, sterically hindered base, leading to an alkene.

  • E1 (Unimolecular Elimination): This pathway proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a common competing reaction under SN1 conditions, especially at higher temperatures.

Q2: How do I choose between a polar protic and a polar aprotic solvent?

A: The choice between these two solvent classes is one of the most powerful tools you have to direct the reaction mechanism.

  • Use Polar Aprotic Solvents to favor SN2 reactions. Solvents like Dimethyl Sulfoxide (DMSO), Acetone, or Acetonitrile (MeCN) are ideal for SN2 pathways.[2][5] They are polar enough to dissolve the nucleophile and the substrate but lack acidic protons (O-H or N-H bonds).[6] This means they do not form a tight "cage" of hydrogen bonds around the nucleophile, leaving it "naked" and highly reactive for a backside attack.[7] Using a polar aprotic solvent can increase the rate of an SN2 reaction by orders of magnitude compared to a protic solvent.[2]

  • Use Polar Protic Solvents to favor SN1 reactions. Solvents like water (H₂O), ethanol (EtOH), or methanol (MeOH) possess acidic protons and are excellent at stabilizing ions.[3] They effectively solvate both the leaving group (Cl⁻) and, more importantly, the carbocation intermediate through hydrogen bonding and dipole-ion interactions.[4][5] This stabilization lowers the energy barrier for carbocation formation, promoting the SN1 pathway.[3] However, be aware that these solvents will significantly slow down SN2 reactions by solvating and deactivating the nucleophile.[1][8]

Q3: Can the alkyne group in this compound cause side reactions?

A: Yes, while the alkyne is several carbons away from the reaction center, its presence should not be ignored. Reactions involving alkynes can be more sensitive to solvent changes and catalysts than those with alkenes.[9][10] Under strongly acidic or electrophilic conditions, the alkyne's π-bonds can react. For instance, in solvolysis reactions with acidic polar protic solvents, electrophilic addition to the alkyne could potentially compete with the desired substitution. Furthermore, if very strong bases like sodium amide (NaNH₂) are used, deprotonation of a terminal alkyne could occur, though this compound is an internal alkyne, making this specific reaction less likely.[10][11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My SN2 substitution reaction has a very low yield and is extremely slow.
  • Possible Cause: You may be using a polar protic solvent (e.g., ethanol, methanol, water). These solvents form strong hydrogen bonds with anionic nucleophiles (like N₃⁻, CN⁻, or OH⁻), creating a solvent "cage" that sterically hinders the nucleophile and lowers its energy, making it less reactive.[5][7] This effect is particularly detrimental to SN2 reactions, which rely on a highly reactive nucleophile.[8]

  • Solution: Switch to a polar aprotic solvent.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone.

    • Explanation: These solvents will dissolve the reactants but will only weakly solvate the nucleophile, leaving it free and highly reactive to perform the SN2 attack.[1][7] This change can dramatically increase the reaction rate and yield.[2]

Workflow: Optimizing an SN2 Reaction

Caption: Troubleshooting workflow for low SN2 reaction yield.

Problem: I am observing significant amounts of an elimination byproduct.
  • Possible Cause 1: Your nucleophile is also a strong, sterically hindered base. Bulky bases will preferentially abstract a proton (elimination) rather than attack the carbon atom (substitution).

  • Possible Cause 2: You are running the reaction at an elevated temperature. Higher temperatures generally favor elimination over substitution.

  • Possible Cause 3: Your solvent choice is favoring elimination. Polar protic solvents can favor elimination over substitution because the "caging" effect on the nucleophile hinders its ability to attack the carbon, but does not significantly affect its ability to act as a base and abstract a proton.[7]

  • Solution:

    • Select a Nucleophile with Low Basicity: If possible, choose a nucleophile that is known to be a poor base (e.g., Br⁻, I⁻, N₃⁻).

    • Lower the Reaction Temperature: Run the reaction at room temperature or below, if kinetics allow.

    • Use a Polar Aprotic Solvent: As these solvents enhance nucleophilicity, they can tip the balance in favor of the desired SN2 substitution over the competing E2 elimination pathway.[2]

Problem: My product is a racemic mixture, but I expected an inversion of stereochemistry.
  • Possible Cause: Your reaction conditions are favoring an SN1 pathway instead of the intended SN2 pathway. The hallmark of an SN1 reaction is the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization.

  • Explanation: This is a classic sign that a polar protic solvent (like water or an alcohol) is being used with a substrate that can form a relatively stable secondary carbocation.[4] The solvent stabilizes this intermediate, making the SN1 pathway competitive or even dominant.[3]

  • Solution: To ensure stereochemical inversion, you must force the reaction down the SN2 pathway.

    • Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or acetone to destabilize the SN1 carbocation pathway and enhance the rate of the SN2 pathway.

    • Increase Nucleophile Concentration: The rate of an SN2 reaction is dependent on the nucleophile concentration, while the SN1 rate is not.[5] Increasing the concentration can favor the bimolecular mechanism.

    • Use a Stronger Nucleophile: SN1 reactions work well even with poor nucleophiles, whereas SN2 reactions require strong nucleophiles.[1]

Diagram: Solvent-Mediated Reaction Pathways

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) R_X_protic R-Cl TS1_protic Transition State (Carbocation formation) R_X_protic->TS1_protic Rate-determining step Carbocation R⁺ Carbocation (Planar) TS1_protic->Carbocation Stabilized by H-bonding Product_SN1 Racemic Product (S N 1) Carbocation->Product_SN1 Nu: attack from either face R_X_aprotic R-Cl + Nu⁻ TS2_aprotic Pentavalent Transition State R_X_aprotic->TS2_aprotic Concerted backside attack Product_SN2 Inverted Product (S N 2) TS2_aprotic->Product_SN2

Caption: Solvent influence on SN1 vs. SN2 mechanistic pathways.

Part 3: Protocols and Data

Table 1: Solvent Selection Guide for Reactions of this compound
SolventTypeDielectric Constant (ε)Typical NucleophileExpected Major PathwayKey Considerations
Methanol (MeOH) Polar Protic33.0H₂O, ROHSN1 / E1 Strong nucleophile solvation severely hinders SN2.[3][5] Promotes carbocation formation.
Ethanol (EtOH) Polar Protic24.5H₂O, ROHSN1 / E1 Similar to methanol; good for solvolysis reactions.
Water (H₂O) Polar Protic80.1- (Solvent is Nucleophile)SN1 / E1 Highly polarizing; excellent at stabilizing carbocations and leaving groups.[4]
Acetone Polar Aprotic20.7I⁻, Br⁻, CN⁻SN2 Good general-purpose solvent for SN2; dissolves many organic substrates and inorganic salts.[8]
Acetonitrile (MeCN) Polar Aprotic37.5N₃⁻, R-S⁻SN2 Can dramatically accelerate SN2 rates compared to protic solvents.[2]
DMF Polar Aprotic36.7N₃⁻, CN⁻SN2 High boiling point, excellent for dissolving a wide range of nucleophiles.
DMSO Polar Aprotic46.7CH₃O⁻, OH⁻SN2 / E2 Highly polar, strongly accelerates SN2. Can favor E2 with strong, hindered bases.[1][5]
THF "Borderline" Aprotic7.5OrganometallicsSN2 Lower polarity; good for reactions where charge separation is less critical.
Experimental Protocol: Model SN2 Azide Substitution

This protocol describes a representative SN2 reaction using sodium azide, optimized to favor substitution over elimination by careful solvent selection.

Objective: To synthesize 10-Azido-3-decyne from this compound via an SN2 pathway.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add sodium azide (1.5 eq) followed by anhydrous DMF. The volume of DMF should be sufficient to create a 0.5 M solution with respect to the substrate.

  • Stirring: Begin vigorous stirring to create a fine suspension of the sodium azide.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 10-Azido-3-decyne.

Causality Note: The choice of DMF, a polar aprotic solvent, is critical. It effectively dissolves the sodium azide salt while leaving the azide anion (N₃⁻) poorly solvated and thus highly nucleophilic, ensuring a rapid and efficient SN2 displacement of the chloride.[1][2]

References

  • Title: Solvent Effects - aliphatic nucleophilic substitution Source: Reactivity in Chemistry URL:[Link]
  • Title: Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 Source: University of Wisconsin-Madison Chemistry URL:[Link]
  • Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL:[Link]
  • Title: Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide Source: Tenger Chemical URL:[Link]
  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL:[Link]
  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL:[Link]
  • Title: Nucleophilicity and Solvent Effects Source: Chemistry LibreTexts URL:[Link]
  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]
  • Title: 7.5 SN1 vs SN2 Source: KPU Pressbooks – Organic Chemistry I URL:[Link]
  • Title: 10.3: Reactions of Alkynes - Addition of HX and X₂ Source: Chemistry LibreTexts URL:[Link]
  • Title: Alkyne Reactivity Source: Michigan St
  • Title: Haloalkanes and Haloarenes Source: Unacademy URL:[Link]
  • Title: Reactions of Alkynes Source: Organic Chemistry Tutor URL:[Link]

Sources

Technical Support Center: Temperature Control in Exothermic Reactions of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling exothermic reactions involving 10-Chloro-3-decyne. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and controlled experimental execution. The principles discussed here are grounded in established thermal safety protocols and are broadly applicable to exothermic reactions of substituted alkynes.

Addition reactions to alkynes, such as halogenation or hydrohalogenation, are generally more exothermic than similar additions to alkenes.[1][2] This is because the carbon-carbon triple bond in an alkyne is thermodynamically less stable than the double bond in the resulting alkene intermediate.[2] While the reaction rate may be slower, the total energy released can be significant, posing a serious risk of thermal runaway if not properly managed.[1][3] This guide provides troubleshooting steps and answers to frequently asked questions to mitigate these risks.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues that may arise during your experiment.

Q1: I've started adding my reagent and the reaction temperature is rising much faster than anticipated. What should I do?

A1: An unexpectedly rapid temperature increase is a critical warning sign of potential thermal runaway. Your immediate goal is to stop the reaction from accelerating further.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of any limiting reagent. This is the most crucial step to prevent adding more potential energy to the system.[4]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. For a jacketed reactor, lower the thermostat setpoint to its minimum safe temperature.

  • Monitor Vigorously: Keep a close watch on the reactor temperature and pressure. If the temperature continues to rise even after stopping the reagent feed, it indicates that a significant amount of unreacted reagent has accumulated, and the reaction is now proceeding uncontrollably.

  • Prepare for Quenching: If the temperature approaches the maximum allowable temperature (Tmax) or the solvent's boiling point, be prepared to execute an emergency quench procedure. This typically involves adding a pre-cooled, inert substance that can rapidly absorb heat and/or neutralize the reactive species.

Root Cause Analysis & Prevention:

  • Incorrect Kinetic Data: The reaction may be faster than predicted. Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) or Differential Scanning Calorimetry (DSC) on a small scale to accurately determine the heat of reaction and reaction kinetics before scaling up.[4][5]

  • Insufficient Cooling: The heat generated by the reaction is exceeding the heat removal capacity of your reactor.[4] This is a common issue during scale-up, as the surface-area-to-volume ratio decreases, making heat transfer less efficient.[6][7]

  • Reagent Addition Rate: Your addition rate was too high. For highly exothermic reactions, the process should be "addition-controlled," meaning the reaction rate is dictated by the rate at which you add the reagent.

Q2: My reaction temperature is fluctuating unpredictably, making it difficult to maintain the target setpoint. What could be the cause?

A2: Temperature fluctuations can indicate poor mixing, inconsistent reagent addition, or issues with the temperature control system.

Troubleshooting Steps:

  • Check Stirring Efficiency: Ensure the stirrer speed is adequate to maintain a homogenous mixture. Inefficient stirring can create localized "hot spots" where the reaction is more concentrated and generates heat rapidly.

  • Verify Reagent Addition: If using a dosing pump, check that it is delivering the reagent at a smooth, consistent rate. Pulsations in the feed can cause temperature swings.

  • Inspect Temperature Probe: Ensure the temperature probe (thermocouple or RTD) is correctly positioned within the reaction mass and is not touching the reactor wall. It should be fully submerged to give an accurate reading of the bulk temperature.

  • Evaluate Control System Tuning: Your temperature control unit (thermostat or PLC) may need tuning. Poorly tuned PID (Proportional-Integral-Derivative) control loops can lead to overshooting and undershooting the temperature setpoint.

Q3: The reaction seemed to be proceeding normally, but after completing the reagent addition, the temperature began to rise unexpectedly. Why is this happening?

A3: This is a classic sign of reagent accumulation , a particularly dangerous situation. It means that during the addition phase, the reagent was added faster than it was consumed. The unreacted material builds up, and its subsequent reaction causes a large, delayed exotherm that is no longer controlled by the addition rate.

Preventative Measures:

  • "Dose-and-Wait" Approach: For unknown or highly energetic reactions, add a small portion (e.g., 5-10%) of the reagent, then stop the addition and monitor the temperature. A healthy reaction should show a temperature rise that quickly levels off as the added reagent is consumed. If the temperature continues to rise for a long time after stopping the feed, it indicates slow kinetics and a high risk of accumulation.

  • Real-Time Calorimetry: Use an in-situ tool that can measure the real-time heat flow. This allows you to directly see how much of the reagent is reacting versus accumulating.

  • Slower Addition: The most straightforward prevention is to slow down the reagent addition time, especially at the beginning of the reaction, to ensure the reaction rate can keep up.[6]

Troubleshooting Decision Workflow

Below is a decision tree for managing an unexpected temperature increase during an exothermic reaction.

G Start Observation: Unexpected Temperature Increase Action_Stop_Feed IMMEDIATELY STOP REAGENT FEED Start->Action_Stop_Feed Check_Cooling Is Cooling System Functioning Optimally? Action_Max_Cooling Maximize Cooling Capacity Check_Cooling->Action_Max_Cooling  Yes Action_Troubleshoot_Cooling Troubleshoot Cooling System (Thermostat, Chiller, Lines) Check_Cooling->Action_Troubleshoot_Cooling  No Check_Addition Is Reagent Addition Rate as Planned? Assess_Accumulation Does Temperature Continue to Rise After Feed Stop? Check_Addition->Assess_Accumulation  Yes Review_Process Post-Mortem: Review Process Parameters (Kinetics, Scale, Addition Rate) Check_Addition->Review_Process  No (Rate was too high) Action_Stop_Feed->Check_Cooling Action_Max_Cooling->Check_Addition Action_Troubleshoot_Cooling->Action_Max_Cooling Action_Monitor Monitor Until Stable Assess_Accumulation->Action_Monitor  No Action_Emergency_Quench PREPARE FOR EMERGENCY QUENCH Assess_Accumulation->Action_Emergency_Quench  Yes (Accumulation Confirmed) Action_Monitor->Review_Process Action_Emergency_Quench->Review_Process

Caption: Troubleshooting workflow for a thermal excursion event.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction of this compound exothermic?

A1: The exothermicity arises from the fundamental nature of addition reactions to alkynes. A carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[2] In an addition reaction, like halogenation with Br₂ or Cl₂, the two π-bonds are broken, and new, stronger sigma bonds are formed with the adding reagent (e.g., C-Br bonds).[8][9] The net result is a release of energy as heat because the bonds formed in the product (a dihaloalkene or tetrahaloalkane) are more stable (lower in energy) than the bonds broken in the reactants.[10]

Q2: How can I determine a safe operating temperature range for my reaction?

A2: Establishing a safe operating range requires understanding the thermal stability of all components and products.

  • Reaction Calorimetry: This is the gold standard. It measures the heat of reaction (ΔHrxn) and helps calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise (ΔTad).[4][5]

  • Safety Classification: Chemical processes can be divided into safety classes based on the relationship between the process temperature (TP), the maximum attainable temperature in case of cooling failure (Tm), and the onset temperature of decomposition (TOnset).[5][11] A "safe" process (Class 1 or 2) is one where the maximum attainable temperature cannot trigger a dangerous decomposition reaction.[11]

  • General Guideline: As a starting point, keep the reaction temperature well below the boiling point of the solvent and any reactants. A typical safety margin is to ensure that the maximum potential temperature of the reaction does not exceed the solvent boiling point, to avoid a rapid pressure increase.

Q3: What are the key considerations when scaling up an exothermic reaction of this compound?

A3: Scaling up is not linear and presents significant thermal safety challenges.[7]

  • Heat Transfer: As reactor volume increases, the surface area available for heat exchange does not increase proportionally. This dramatic decrease in the surface-area-to-volume ratio is the primary reason why reactions that are easily controlled in the lab can become dangerous at scale.[6][7]

  • Mixing: What works in a small flask may be inadequate in a large reactor, leading to poor heat distribution.

  • Addition Time: Reagent addition times often need to be significantly lengthened at scale to match the lower relative heat removal capacity.[6] An 8 to 16-hour dosing time is not uncommon for highly exothermic industrial reactions.[6]

ParameterLab Scale (e.g., 250 mL)Pilot Scale (e.g., 50 L)Key Consideration for Scale-Up
Surface Area / Volume Ratio High (~19 m⁻¹)Low (~3 m⁻¹)Heat removal is ~6x less efficient.
Typical Reagent Addition Time 5 - 30 minutes2 - 10 hoursMust be extended to prevent heat accumulation.[6]
Mixing Control Magnetic Stir BarOverhead ImpellerMechanical stirring is critical for homogeneity.
Thermal Mass (Phi-factor) High (vessel absorbs more heat)Low (reaction mass absorbs more heat)The reaction is more likely to approach adiabatic conditions at scale, making excursions more severe.[7]

Q4: What type of cooling system is best?

A4: The choice depends on the scale and the magnitude of the exotherm.

  • Lab Scale: An ice bath (0°C) or a dry ice/acetone bath (-78°C) can be sufficient for small flasks. However, they offer poor temperature control. A cryostat with a circulating fluid is a much better option for precise temperature maintenance.

  • Bench/Pilot Scale: A jacketed lab reactor connected to a circulating thermostat (heater/chiller) is standard.[6] This provides excellent control over the jacket temperature, allowing for controlled heating and cooling ramps.

  • Continuous Flow Reactors: For very fast and highly exothermic reactions, microreactors or tubular reactors offer exceptionally high surface-to-volume ratios, allowing for near-instantaneous heat removal and inherently safer operation.[11]

References

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ.
  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Process Safety Management.
  • Reactions of Alkynes - Addition of HX and X₂. (2020). Chemistry LibreTexts.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Alkyne Reactivity. (n.d.).
  • (PDF) Safe scale-up with exothermic reactions. (2019).
  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). AZoM.com.
  • Alkyne Reactions: Halogenation with Br₂ or Cl₂ in CCl₄. (n.d.). OrgoSolver.
  • Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts.
  • Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? (2020). Reddit.
  • Alkyne Halogenation: Bromination and Chlorination of Alkynes. (2013). Master Organic Chemistry.
  • Halogenation of Alkynes with Practice Problems. (n.d.). Chemistry Steps.
  • Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Workup Procedures for 10-Chloro-3-decyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 10-Chloro-3-decyne. This resource is designed to provide practical, field-proven insights into the workup and purification of reactions involving this versatile chloroalkyne. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your workflow with confidence.

Part 1: Critical Safety Precautions

Before initiating any workup, it is imperative to address the safety considerations associated with this compound and related chloroalkanes. As a class of compounds, chloroalkanes can be toxic and may release harmful vapors.[1]

Core Safety Mandates:

  • Ventilation: Always handle this compound and its reaction mixtures inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[1][2]

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles that provide complete eye coverage.[1][2][3]

  • Handling: Use appropriate tools like pipettes or spatulas to handle the chemical, avoiding direct skin contact.[1] In case of a spill, contain it immediately and follow your institution's established procedures.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled containers according to institutional and regulatory guidelines.[4]

Part 2: Troubleshooting Guide for Common Workup Issues

This section addresses specific, practical problems you may encounter during the isolation and purification of products derived from this compound.

Question 1: After my aqueous workup and extraction, my product yield is extremely low, or I've recovered nothing. What went wrong?

Answer: This is a common and frustrating issue that can stem from several root causes related to the physicochemical properties of your product.

  • Possible Cause A: Unexpected Product Solubility in the Aqueous Layer

    • Expertise & Experience: While this compound itself is nonpolar, reactions can introduce polar functional groups (e.g., alcohols from Grignard reactions, acids from oxidation) that increase water solubility.[5] Furthermore, the use of water-miscible organic solvents like THF or dioxane in the reaction can carry the product into the aqueous phase during the initial wash.[6]

    • Trustworthiness (Solution):

      • "Salting Out": Before extraction, wash the combined organic layers with a saturated sodium chloride solution (brine).[7] The high ionic strength of brine decreases the solubility of organic compounds in the aqueous layer, forcing your product back into the organic phase.[8]

      • Back-Extraction: Do not discard your initial aqueous layer immediately. Perform a "back-extraction" by washing it 1-2 times with a fresh portion of your organic extraction solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.[9]

      • Solvent Removal: If the reaction solvent is water-miscible (e.g., THF), it is often safer to remove it via rotary evaporation before the workup, then redissolve the residue in an immiscible organic solvent for extraction.[6]

  • Possible Cause B: Stable Emulsion Formation

    • Expertise & Experience: An emulsion is a colloidal mixture of two immiscible solvents that fails to separate, often appearing as a thick, cloudy layer between the organic and aqueous phases.[7] This is frequently caused by fine particulate matter, acidic or basic impurities acting as surfactants, or high concentrations of dissolved substances.

    • Trustworthiness (Solution): A systematic approach is required to break an emulsion. See the workflow diagram below.

graph Emulsion_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Stable Emulsion Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Add Saturated Brine Solution\n& Swirl Gently", fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Does it Separate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Filter the Entire Mixture\nThrough Celite® or Glass Wool", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Does it Separate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Add a Small Amount of a\nDifferent Organic Solvent\n(e.g., Toluene if using Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Does it Separate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Break up Mixture by Rotary Evaporation\n(if solvents are volatile) & Re-extract", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Separation Achieved!\nProceed with Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consult Senior Chemist.\nConsider alternative workup.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Check1; Check1 -> Success [label="Yes"]; Check1 -> Step2 [label="No"]; Step2 -> Check2; Check2 -> Success [label="Yes"]; Check2 -> Step3 [label="No"]; Step3 -> Check3; Check3 -> Success [label="Yes"]; Check3 -> Step4 [label="No"]; Step4 -> Success; }

Caption: Workflow for Breaking Emulsions.

Question 2: My crude product is a sticky oil that won't purify correctly on a silica gel column. How can I improve my purification?

Answer: This issue points to persistent impurities that are interfering with the purification process. The key is to identify and remove them before chromatography.

  • Possible Cause A: Residual High-Boiling Solvents

    • Expertise & Experience: Solvents like DMF, DMSO, or triethylamine are common in coupling reactions but are difficult to remove under standard rotary evaporation.[6] They can keep your product oily and interfere with its interaction with the silica gel.

    • Trustworthiness (Solution): The best method is a liquid-liquid extraction targeted at these solvents. Dilute your crude product in a large volume of a suitable organic solvent (e.g., ethyl acetate) and wash it multiple times (5-10 times) with copious amounts of water.[6] For every 5 mL of DMF or DMSO, use at least 50 mL of water for the washes.[6] A final brine wash will help remove residual water from the organic layer.

  • Possible Cause B: Catalyst or Reagent Byproducts

    • Expertise & Experience: Many reactions leave behind non-volatile byproducts. For example, Sonogashira couplings can leave copper salts, Wittig reactions produce triphenylphosphine oxide, and Suzuki couplings leave boron compounds.[6][10] These can cause streaking or co-elution on a column.

    • Trustworthiness (Solution):

      • Copper Salts: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) until the aqueous layer is no longer blue.[6]

      • Phosphine Oxides: For relatively non-polar products, after concentrating the reaction mixture, suspend the residue in a nonpolar solvent like pentane or a hexane/ether mixture and filter it through a short plug of silica gel. The nonpolar product will elute while the polar phosphine oxide remains at the top.[6]

      • Boron Compounds: These can often be removed by concentrating the reaction mixture from methanol several times on a rotary evaporator, which forms the volatile trimethyl borate.[6]

  • Possible Cause C: Product Instability on Silica Gel

    • Expertise & Experience: Silica gel is acidic and can cause decomposition of sensitive compounds.[11] If your product contains acid-labile groups, this could be the source of your purification woes.

    • Trustworthiness (Solution):

      • Deactivate the Silica: Prepare a slurry of your silica gel in your column solvent system containing 1-3% triethylamine.[11] This will neutralize the acidic sites.

      • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may be more compatible with your compound.[12]

      • Alternative Purification: If chromatography is consistently problematic, explore other purification methods like recrystallization or distillation (if the product is thermally stable).[13]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the correct way to "quench" a reaction involving this compound and a highly reactive organometallic reagent (e.g., a Grignard or organolithium)?

A: Quenching is the process of safely neutralizing any unreacted, highly reactive reagents. The procedure must be done carefully to control the exothermic reaction. The standard protocol is to cool the reaction mixture in an ice-water bath (0 °C) and then slowly add the quenching solution dropwise with vigorous stirring.[14] For Grignard and organolithium reagents, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice.[6][15] For more reactive reagents like metal hydrides, a less reactive quenching agent like isopropanol should be added first, followed by methanol, and finally water.[14]

Q2: Is the C(sp³)–Cl bond in this compound stable during workup?

A: Under typical workup conditions involving mild aqueous acids (e.g., dilute HCl) and bases (e.g., saturated NaHCO₃), the chloroalkyl chain is generally stable.[10] However, it is a potential site for nucleophilic substitution. Avoid prolonged exposure to strong nucleophiles or strong bases, especially at elevated temperatures, which could lead to side reactions like elimination or substitution.

Q3: How do I choose the best solvent system for column chromatography?

A: The ideal solvent system is determined empirically using thin-layer chromatography (TLC).[12] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3 to 0.7 for your desired compound, with a clear separation from any impurities (ΔRf of at least 0.1).[12] For nonpolar compounds like many derivatives of this compound, a "normal-phase" system with a silica gel stationary phase and a nonpolar mobile phase (e.g., hexanes, ethyl acetate) is standard.[13][16] Start with a nonpolar eluent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) until you achieve the desired separation.[17]

Part 4: Standard Experimental Protocol

Exemplar Workup: Sonogashira Coupling of this compound with 1-bromo-4-iodobenzene

This protocol outlines a robust workup procedure for a typical cross-coupling reaction.

  • Quenching the Reaction:

    • After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add 50 mL of saturated aqueous ammonium chloride solution to the stirred reaction mixture.[6] Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Initial Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add 100 mL of diethyl ether and shake vigorously, venting frequently to release any pressure.[7][18]

    • Allow the layers to separate. Drain the lower aqueous layer into a flask.

  • Washing the Organic Layer:

    • Wash the organic layer sequentially with:

      • 1 x 50 mL saturated aqueous ammonium chloride (to remove copper salts).[6]

      • 1 x 50 mL deionized water.[8]

      • 1 x 50 mL saturated aqueous sodium bicarbonate (to neutralize any residual acid).[7]

      • 1 x 50 mL saturated aqueous sodium chloride (brine) (to begin the drying process).[7][8]

    • During each wash, shake the funnel, allow the layers to separate, and discard the aqueous layer.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together and flows freely.[8][9]

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.[7]

    • Concentrate the filtered solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification:

    • The crude product can now be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.[12][16]

Part 5: Data Presentation

Table 1: Physical Properties of this compound and Common Workup Solvents
Compound / SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compound C₁₀H₁₇Cl172.69~210-220 (est.)~0.9 (est.)Nonpolar; soluble in most organic solvents.
Diethyl Ether(C₂H₅)₂O74.1234.60.713Excellent extraction solvent; highly flammable.
Ethyl AcetateC₄H₈O₂88.1177.10.902Good general-purpose extraction solvent.
DichloromethaneCH₂Cl₂84.9339.61.326Can be slow to pass through silica columns.[11]
HexanesC₆H₁₄86.18~69~0.659Common nonpolar eluent for chromatography.
WaterH₂O18.021000.997Universal solvent for washing away polar impurities.

References

  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
  • Brainly. (2023, August 20). Suggest an appropriate safety precaution a student should take when using a toxic chloroalkane, X, in an experiment.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Organic Chemistry Portal. (n.d.). Alkyne synthesis by C-C coupling.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Quora. (2024, November 1). What are some safety precautions that can be taken when working with dangerous chemicals?
  • Wikipedia. (n.d.). Grignard reagent.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • MIT OpenCourseWare. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. MIT OpenCourseWare.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Questron Technologies Corp. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from Questron Technologies Corp. website.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Sci Fox. (2012, October 4). Handling Chemicals Safely (C) ACS 1991 [Video]. YouTube.
  • Accounts of Chemical Research. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • ACS Publications. (n.d.). Chemical Redox Agents for Organometallic Chemistry.
  • The Organic Chemistry Tutor. (2021, October 22). Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions [Video]. YouTube.
  • ResearchGate. (2012, April 1). Preparation of Optically Pure Haloalkanes and Alcohols by Kinetic Resolution using Haloalkane Dehalogenases.
  • PubMed. (2017, September 11). Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition-Metal Catalysis.
  • ResearchGate. (2025, August 8). ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • Nadia Korovina. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube.
  • PubMed. (2001, January 11). Substituted Alkyne Synthesis Under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne-Boronic Acid Cross-Coupling.
  • Semantic Scholar. (2008, March 1). Three characteristic reactions of alkynes with metal compounds in organic synthesis.
  • Melissa Maribel. (2023, November 13). Reactions of Alkynes Review and Matching Reagents To Each Product [Video]. YouTube.
  • NIH. (n.d.). Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature.
  • ResearchGate. (2025, August 7). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
  • PubMed Central. (2019, July 29). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity.

Sources

Technical Support Center: Byproduct Identification in 10-Chloro-3-decyne Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction

Welcome to the technical support center for the synthesis of 10-Chloro-3-decyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important haloalkyne intermediate. Our goal is to provide in-depth, actionable insights to help you identify potential byproducts, troubleshoot your reactions, and ultimately improve the yield and purity of your target compound.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of byproduct formation, provide step-by-step analytical protocols, and offer practical advice for optimizing your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction to synthesize this compound is showing multiple unexpected spots on the TLC plate. What are the likely byproducts?

A1: The presence of multiple spots on a TLC plate is a common observation in the synthesis of this compound, which is often prepared via the reaction of a Grignard reagent derived from a terminal alkyne (like 1-hexyne) with a dihaloalkane (like 1-bromo-7-chloroheptane). The primary byproducts in this reaction often stem from side reactions of the highly reactive Grignard reagent.

Likely Byproducts:

  • Dimerization of the Alkyne (Diyne): Grignard reagents can participate in coupling reactions, especially in the presence of trace metal impurities or oxygen. This can lead to the formation of a C-C bond between two alkyne molecules, resulting in a diyne.

  • Wurtz-type Coupling of the Dihaloalkane: The Grignard reagent can react with the dihaloalkane to cause a coupling reaction, leading to a longer-chain dihaloalkane.

  • Elimination Products: The Grignard reagent is a strong base and can induce elimination reactions in the dihaloalkane, leading to the formation of chloroheptene isomers.[1]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of both the starting alkyne and the dihaloalkane.

  • Protonated Grignard Reagent: Grignard reagents are highly sensitive to moisture and acidic protons. Any trace amounts of water, alcohol, or even the terminal alkyne itself can protonate the Grignard reagent, rendering it inactive.[2][3]

Q2: I've confirmed the presence of byproducts by GC-MS. How can I definitively identify their structures?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first step for separating and getting molecular weight information on the byproducts.[4][5] However, for unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6][7]

Recommended Analytical Workflow:

  • Fraction Collection: If possible, isolate the major byproducts using preparative Thin Layer Chromatography (TLC) or column chromatography.

  • GC-MS Analysis of Fractions: Analyze each collected fraction by GC-MS to confirm its purity and obtain its mass spectrum. The fragmentation pattern can provide initial clues about the structure.

  • ¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each isolated byproduct.[6] Key features to look for:

    • Diyne: Absence of the terminal alkyne proton (~2.0-2.5 ppm in ¹H NMR) and the appearance of new signals in the aliphatic region.

    • Elimination Products (Chloroheptenes): Appearance of signals in the olefinic region of the ¹H NMR spectrum (typically 5-6 ppm).

    • Coupling Products: Changes in the integration of the ¹H NMR spectrum and the appearance of new, often complex, multiplets.

  • 2D NMR Techniques (COSY, HSQC, HMBC): For more complex structures, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons.[6]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Frequently Asked Questions (FAQs)
Q3: What is the most common synthetic route for this compound and what are its inherent challenges?

A3: A prevalent method for synthesizing this compound involves the reaction of the Grignard reagent of 1-hexyne with 1-bromo-7-chloroheptane.[8][9]

The general reaction scheme is as follows:

  • Formation of the Grignard Reagent: 1-hexyne is deprotonated by a Grignard reagent like ethylmagnesium bromide to form hexynylmagnesium bromide.

  • Nucleophilic Substitution: The hexynylmagnesium bromide then acts as a nucleophile, attacking the more reactive carbon bearing the bromine atom in 1-bromo-7-chloroheptane in an SN2 reaction.[9] The carbon-bromine bond is weaker and a better leaving group than the carbon-chlorine bond.[8]

Inherent Challenges:

  • Grignard Reagent Reactivity: The high reactivity of the Grignard reagent makes it prone to side reactions, as detailed in Q1.[1][2]

  • Chemoselectivity: While the reaction favors substitution at the C-Br bond, some reaction at the C-Cl bond can occur, leading to isomeric byproducts.

  • Moisture and Air Sensitivity: The synthesis requires strictly anhydrous and inert conditions to prevent the deactivation of the Grignard reagent.[2]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproduct formation hinges on careful control of reaction conditions and reagent purity.

ParameterRecommendationRationale
Solvent Use anhydrous ether or tetrahydrofuran (THF). Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).Grignard reagents react vigorously with protic solvents like water or alcohols.[2]
Reagents Use freshly distilled 1-hexyne and 1-bromo-7-chloroheptane. Ensure the magnesium turnings are activated.Impurities in the starting materials can initiate side reactions.
Temperature Maintain a low to moderate temperature during the Grignard formation and subsequent reaction. Typically, the Grignard formation is done at room temperature or slightly above, while the reaction with the dihaloalkane is often performed at 0°C to room temperature.Lower temperatures help to control the exothermicity of the reaction and can suppress some side reactions.[10]
Addition Rate Add the 1-bromo-7-chloroheptane solution slowly to the Grignard reagent.Slow addition helps to maintain a low concentration of the electrophile, which can minimize side reactions like Wurtz-type coupling.
Atmosphere Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can react with the Grignard reagent, leading to the formation of alkoxides and other oxidation byproducts.
Q5: What is the best method for purifying the crude this compound product?

A5: The purification strategy will depend on the nature and quantity of the byproducts. A combination of techniques is often most effective.

  • Aqueous Work-up: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride. This step protonates any remaining Grignard reagent and helps to dissolve the magnesium salts.

  • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine to remove residual water.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: This is the most common and effective method for separating this compound from its byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is typically used. The separation can be monitored by TLC.

  • Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for larger scale syntheses.

Visualizing the Reaction and Byproduct Formation

To better understand the synthetic pathway and potential side reactions, the following diagrams illustrate the key transformations.

Synthesis_Pathway Hexyne 1-Hexyne Hexynyl_MgBr Hexynylmagnesium Bromide Hexyne->Hexynyl_MgBr Deprotonation Grignard_Reagent Ethylmagnesium Bromide Grignard_Reagent->Hexynyl_MgBr Product This compound Hexynyl_MgBr->Product SN2 Attack on C-Br Diyne Diyne Byproduct Hexynyl_MgBr->Diyne Dimerization Coupling Wurtz-type Coupling Byproduct Hexynyl_MgBr->Coupling Coupling Elimination Elimination Byproduct (Chloroheptene) Hexynyl_MgBr->Elimination Elimination (Base) Dihaloalkane 1-Bromo-7-chloroheptane Dihaloalkane->Product Dihaloalkane->Coupling Dihaloalkane->Elimination

Caption: Synthetic pathway for this compound and major byproduct formations.

Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Dilution: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a volatile organic solvent (e.g., 1 mL of dichloromethane or diethyl ether).

  • Filtration: Filter the diluted sample through a small plug of silica gel or a syringe filter (0.45 µm) to remove any particulate matter.

  • Injection: Inject a small volume (typically 1 µL) of the filtered solution into the GC-MS instrument.

  • Data Acquisition: Run a standard GC temperature program that allows for the separation of components with a range of boiling points. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 50-500).

Protocol 2: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute the components from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

References
  • Benchchem. Identifying and minimizing side products in Grignard reactions.
  • SATHEE. Chemistry Grignard Reaction Mechanism.
  • Organic Chemistry Portal. Grignard Reaction.
  • Quora. How does Grignard reagent react with alkyne?.
  • ResearchGate. Side Reactions in a Grignard Synthesis.
  • Unacademy. Haloalkanes and Haloarenes.
  • Organic Chemistry Portal. Alkyne synthesis by C-C coupling.
  • Wikipedia. Acetylene.
  • ACS Publications. Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research.
  • ResearchGate. ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Bifunctionality: Exploring 1-Bromo-7-chloroheptane in Advanced Organic Synthesis.
  • YouTube. 11.3 Common Patterns in Organic Synthesis Involving Alkynes.
  • YouTube. 9.3 Synthesis of Alkynes | Organic Chemistry.
  • KPU Pressbooks. 10.8 Alkynes – Organic Chemistry I.
  • PubMed. NMR and GC/MS analysis of industrial chloroparaffin mixtures.
  • YouTube. Synthesis of Alkynes by Elimination Reactions.
  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • PubChem. 1-Bromo-7-chloroheptane.
  • Google Patents. US3056776A - Process for the production of a new.
  • PubMed. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs.
  • PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.
  • ResearchGate. (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Google Patents. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
  • LookChem. 1-Bromo-7-chloroheptane.
  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • MDPI. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1 H-NMR Spectroscopy for Property Prediction.
  • PubChem. 1-Bromo-3-chloroheptane.

Sources

optimizing ligand selection for 10-Chloro-3-decyne cross-coupling

Q4: What is β-hydride elimination and is it a concern here? A: β-hydride elimination is a common decomposition pathway for alkylpalladium(II) intermediates that possess a hydrogen atom on a carbon beta to the palladium center. While this compound itself does not have β-hydrogens relative to the chloro-substituted carbon, many other alkyl halides do. The use of bulky ligands, which promote rapid reductive elimination, is a key strategy to outcompete this potential side reaction. [14][15]

References

  • BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Wikipedia. (2023). Sonogashira coupling.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Sikk, L., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-33.
  • Bhaumik, A., et al. (2015). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Catalexis. (2025).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2025). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • ACS Publications. (2025). Electroreductive C(sp3)–C(sp3) Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • University of Michigan. (n.d.). The Sonogashira Coupling.
  • SciSpace. (n.d.). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II).
  • TCI Chemicals. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.
  • Sigma-Aldrich. (n.d.).
  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Coupling Reactions Between sp3 and sp2 Carbon Centers.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems.
  • ResearchGate. (n.d.). Sonogashira coupling of alkyl halides.
  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Google Patents. (n.d.). US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.

avoiding decomposition of 10-Chloro-3-decyne during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 10-Chloro-3-decyne

Introduction:

Welcome to the technical support guide for handling this compound. This molecule presents a unique purification challenge due to its bifunctional nature, containing both a primary alkyl chloride and an internal alkyne. These functional groups, while synthetically valuable, are susceptible to specific degradation pathways—including elimination, hydrolysis, and isomerization—under common purification conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments. Our goal is to help you preserve the integrity of your compound and maximize your yield.

Troubleshooting Guide & FAQs

Question 1: I'm observing significant product loss and a new, more polar spot on my TLC plate after silica gel chromatography. What is causing this decomposition?

Answer: This is a very common issue when purifying compounds containing acid-sensitive functional groups, like alkyl halides, on standard silica gel. The primary culprit is the inherent acidity of the silica surface.

The Chemistry Behind the Decomposition:

  • Surface Acidity: Silica gel (SiO₂) possesses surface silanol groups (Si-OH) which are Brønsted acids. These acidic sites can catalyze the hydrolysis of the primary chloride to the corresponding alcohol (10-hydroxy-3-decyne). This is an S_N2-type reaction where water, often present in trace amounts in solvents or adsorbed on the silica, acts as the nucleophile.[1][2]

  • Stationary Phase-Induced Elimination: While less common for a primary chloride without a strong base, the combination of a polar stationary phase and prolonged exposure can potentially promote elimination (E2) of HCl, especially if there are basic impurities in your sample.

  • Alkyne Reactions: The acidic environment of silica gel can also interact with the alkyne. In the presence of water, this can lead to hydration of the triple bond, forming a ketone.[3]

Troubleshooting Workflow & Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (Et₃N) or pyridine. The amine will preferentially bind to the acidic silanol groups, rendering the surface much less reactive towards your compound.[4]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents for your chromatography. If possible, pack the column in a low-humidity environment. Pre-drying the silica gel in a vacuum oven at >120 °C can also help, but neutralization is generally more effective and practical.

  • Minimize Contact Time: Speed is crucial. Utilize flash column chromatography, which uses positive pressure to accelerate the elution process.[5][6] This dramatically reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

  • Consider Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase.

    • Neutral Alumina (Brockmann I-III): This can be an option, but exercise caution. Alumina can be Lewis acidic and has been shown to catalyze its own set of reactions, including eliminations and halogen exchanges.[7][8][9] Its use should be validated on a small scale first. Avoid basic alumina, as it will strongly promote the elimination of HCl.

    • Florisil®: This is a magnesium silicate-based adsorbent that is generally less acidic than silica and can be a gentle alternative for sensitive compounds.

Question 2: My NMR analysis shows multiple products, some of which appear to be isomers of my target molecule. How can an internal alkyne isomerize, and how do I prevent it?

Answer: The appearance of isomers strongly suggests that the triple bond in your this compound is migrating. While internal alkynes are generally more stable than terminal ones, they can isomerize to other internal alkynes or to allenes under certain conditions.

The Chemistry Behind Isomerization:

  • Base-Catalyzed Isomerization: The protons on the carbons adjacent to the triple bond (the propargylic positions at C-2 and C-5) are weakly acidic. Exposure to a sufficiently strong base can deprotonate one of these positions, leading to a resonance-stabilized carbanion.[10] Reprotonation can then occur at a different position, resulting in an allene or a rearranged alkyne. This process can be catalyzed by strong bases, and even the basic sites on activated alumina can be sufficient to initiate isomerization.[11][12]

  • Thermally-Induced Isomerization: High temperatures, such as those encountered during distillation or when removing solvent under high heat, can also provide the energy needed for the alkyne to rearrange to a thermodynamically more stable isomer or an allene.[11]

Preventative Measures:

  • Strict pH Control: Avoid all strong bases during your workup and purification. If a basic wash is necessary, use a mild, cold solution of sodium bicarbonate and minimize contact time. As mentioned, basic alumina is a poor choice for chromatography.

  • Temperature Management: Keep all steps as cool as possible. Remove solvents using a rotary evaporator with the water bath set to a low temperature (e.g., ≤ 30 °C). Avoid using a heat gun on your flask.

  • Choose a Neutral Purification Method: Neutralized flash chromatography (as described in Q1) is the recommended approach. It avoids both harsh pH and the high temperatures associated with distillation.

Question 3: Is distillation a viable purification method for this compound?

Answer: Distillation is a high-risk purification method for this compound and should only be considered if chromatographic methods are unsuitable. The primary risk is thermal decomposition.

The Chemistry Behind the Risk:

  • Thermal Elimination: Heating an alkyl halide, particularly in the liquid phase, can induce the elimination of HX (in this case, HCl) to form an alkene. For this compound, this would result in the formation of dec-9-en-3-yne. This decomposition is often autocatalytic, as the generated HCl can further promote degradation.[13]

  • Thermal Isomerization: As discussed previously, high temperatures can cause the alkyne to isomerize.[11]

If You Must Distill - A High-Vacuum Protocol:

If distillation is unavoidable, you must minimize both the temperature and the residence time of the compound at that temperature.

  • Use a High-Vacuum System: Employ a vacuum pump capable of reaching pressures below 1 mbar (1 Torr). Lowering the pressure significantly reduces the boiling point.[14]

  • Utilize Short-Path Distillation: A Kugelrohr or short-path distillation apparatus is strongly recommended over a traditional distillation setup.[15] In these systems, the condenser is located very close to the evaporation surface, which allows for very low operating pressures and minimizes the time the compound spends in the vapor phase.

  • Control the Heat Source: Use an oil bath with precise temperature control. Heat the distillation flask slowly and only to the temperature required for gentle distillation. Never heat the flask "dry" above the liquid level.

  • Monitor for Decomposition: Signs of decomposition include charring or darkening of the material in the distillation flask and pressure fluctuations. If these are observed, immediately lower the temperature and stop the distillation.

Recommended Purification Protocol & Data Summary

Protocol: Deactivated Silica Gel Flash Chromatography

This protocol is designed to minimize both acid-catalyzed decomposition and isomerization.

  • Solvent System Selection:

    • Begin by determining an appropriate solvent system using TLC. A good target R_f for the product is ~0.3.[4] Hexane/Ethyl Acetate or Hexane/Dichloromethane systems are common starting points.

    • For this protocol, we will assume a 95:5 Hexane:Ethyl Acetate system is ideal.

  • Preparation of Deactivated Silica:

    • In a fume hood, measure the required amount of silica gel for your column.

    • Prepare your starting eluent (e.g., 95:5 Hexane:EtOAc) and add 1% triethylamine (Et₃N) by volume.

    • Create a slurry of the silica gel in this Et₃N-containing solvent. Let it stand for 5-10 minutes, swirling occasionally.

  • Packing the Column:

    • Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a compact bed, draining excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~1-2 times the mass of your crude product) and carefully concentrate to a dry, free-flowing powder using a rotary evaporator at low temperature. Carefully layer this powder onto the top of the packed column.

    • Wet Loading: Dissolve your crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (containing 1% Et₃N) to the column.

    • Apply gentle, positive pressure (using compressed air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[16]

    • Collect fractions and monitor them by TLC to isolate the pure product.

  • Post-Column Workup:

    • Combine the pure fractions. The triethylamine can typically be removed during solvent evaporation under vacuum, as it is quite volatile. If trace amounts remain, they can often be removed by co-evaporation with a solvent like toluene.

Table 1: Comparison of Purification Methods for this compound
Purification MethodKey ParametersProsCons & Risks
Standard Silica Chromatography Stationary Phase: Silica Gel; Ambient TempHigh resolution; scalable.High Risk: Acid-catalyzed hydrolysis and isomerization.[3]
Neutralized Silica Chromatography Stationary Phase: Silica Gel + 1% Et₃N; Ambient TempHigh resolution; scalable; mitigates acid-catalysis.Requires removal of amine from final product.
Alumina Chromatography Stationary Phase: Neutral Alumina; Ambient TempAlternative to silica for some compounds.Moderate Risk: Can catalyze elimination and halogen exchange.[7][8]
High-Vacuum Distillation Pressure: <1 mbar; Short path apparatusGood for non-polar impurities; no solvent waste.High Risk: Thermal elimination and isomerization.[13][15]

Visual Troubleshooting Guide

The following flowchart provides a logical path for diagnosing and solving decomposition issues during the purification of this compound.

Decomposition_Troubleshooting Troubleshooting Flowchart for this compound Purification start Decomposition or Isomerization Observed? q_where When is it occurring? start->q_where workup During Aqueous Workup q_where->workup After washing chromatography During Chromatography q_where->chromatography After column distillation During Distillation / Solvent Removal q_where->distillation After heating cause_workup Probable Cause: Prolonged exposure to acid/base or water. workup->cause_workup cause_chrom Probable Cause: Acidic stationary phase (silica). chromatography->cause_chrom cause_distill Probable Cause: Thermal Decomposition (Elimination/Isomerization). distillation->cause_distill sol_workup Solution: - Use cold, dilute NaHCO₃ wash. - Minimize contact time. - Ensure thorough drying (Na₂SO₄/MgSO₄). cause_workup->sol_workup sol_chrom Solution: - Use Neutralized Silica (add 1% Et₃N to eluent). - Run as Flash Chromatography to reduce time. - Ensure anhydrous solvents. cause_chrom->sol_chrom sol_distill Solution: - Use high vacuum (<1 mbar). - Employ Short-Path Distillation (Kugelrohr). - Keep bath temperature low and minimize time. cause_distill->sol_distill

Caption: Troubleshooting flowchart for this compound.

References

  • Gunbas, G. & Tutar, A. (2015). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology.
  • Li, Y., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]
  • Navarro, A., et al. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. ACS Organic & Inorganic Au. [Link]
  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Chemistry Steps. [Link]
  • Li, Y., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed. [Link]
  • Unacademy. (n.d.). Notes on Acidic character of alkynes. Unacademy. [Link]
  • Navarro, A., et al. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes.
  • Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes. Chemistry LibreTexts. [Link]
  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.). Alkyne. Wikipedia. [Link]
  • ResearchGate. (n.d.). Proposed mechanism of isomerization of internal alkyne to disubstituted...
  • Biswas, S., Pramanik, A., & Sarkar, P. (2016). Computational studies on the reactivity of alkyl halides over (Al2O3)
  • The Organic Chemistry Tutor. (2023). Acidity of Terminal Alkynes Explained. YouTube. [Link]
  • Bent, B. E., et al. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]
  • Perlego. (n.d.). Hydrolysis of Halogenoalkanes | Overview & Research Examples. Perlego. [Link]
  • Biswas, S., Pramanik, A., & Sarkar, P. (2016). Computational studies on the reactivity of alkyl halides over (Al2O3)
  • Md Suhaimi, F., et al. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI. [Link]
  • OC Lectures. (2024).
  • Chemistry Stack Exchange. (2019). Rearrangment during alkyne synthesis. Chemistry Stack Exchange. [Link]
  • Charmant, J. P. H., et al. (2001). Reactivity of multi-site bound allenylidene towards alkynes and silica gel. Journal of the Chemical Society, Dalton Transactions. [Link]
  • Save My Exams. (n.d.). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
  • Save My Exams. (n.d.). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
  • Chemistry Steps. (n.d.). Introduction to Alkynes. Chemistry Steps. [Link]
  • Michigan State University. (n.d.). Alkyne Reactivity. MSU Chemistry. [Link]
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
  • Doc Brown's Chemistry. (n.d.). Hydrolysis with water classification tertiary secondary primary haloalkanes. Doc Brown's Chemistry. [Link]
  • Solubility of Things. (n.d.).
  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. University of Wisconsin-Madison. [Link]
  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • Lab Tech. (n.d.).
  • The Organic Chemistry Tutor. (2020). Alkynes | Lecture 1 | Organic Chemistry I. YouTube. [Link]
  • Physics & Maths Tutor. (n.d.). Edexcel International Chemistry A-level Practical 5.
  • Burcat, A., & Ruscic, B. (2002). Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons.
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products.
  • Huang, H., et al. (2022).
  • Google Patents. (n.d.). Distillation of heat sensitive compounds.
  • Google Patents. (n.d.). Distillation of heat sensitive compounds.
  • Nair, D. P., et al. (2021).
  • Moitra, N., et al. (2011). Facile route to functionalized mesoporous silica nanoparticles by click chemistry.
  • Chen, C.-H., et al. (2018). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. [Link]
  • Li, Y., et al. (2021). Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors. Organic Chemistry Frontiers. [Link]
  • Zhang, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]
  • Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. Chemistry LibreTexts. [Link]
  • VTA. (n.d.).
  • Khan Academy. (n.d.).

Sources

Validation & Comparative

A Researcher's Guide to the NMR Spectral Analysis of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed atomic-level information about molecular structure, connectivity, and conformation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 10-Chloro-3-decyne, a molecule of interest in synthetic chemistry and potentially as a fragment in drug design. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, compare these predictions with empirical data for similar structures, and provide a comprehensive experimental protocol for acquiring high-fidelity NMR data.

The Structural Landscape of this compound

To interpret the NMR spectra of this compound, it is crucial to first understand its molecular structure and the distinct chemical environments of its constituent protons and carbons.

Molecular Structure of this compound

Caption: Molecular structure of this compound with carbon numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique proton environment. The chemical shift of each proton is primarily influenced by the electronegativity of nearby atoms and the magnetic anisotropy of the alkyne's triple bond.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling ProtonsRationale
H1 (CH₃)~0.9 - 1.0Triplet (t)H2Typical chemical shift for a terminal methyl group in an aliphatic chain.
H2 (CH₂)~2.1 - 2.3Quartet of Triplets (qt)H1, H5Propargylic protons, deshielded by the adjacent triple bond.
H5 (CH₂)~2.1 - 2.3Triplet of Triplets (tt)H2, H6Propargylic protons, deshielded by the adjacent triple bond.
H6, H7, H8, H9 (CH₂)~1.3 - 1.6Multiplet (m)Adjacent CH₂ groupsOverlapping signals of the aliphatic chain, shielded from electronegative groups.
H10 (CH₂Cl)~3.5 - 3.7Triplet (t)H9Deshielded due to the strong electron-withdrawing effect of the chlorine atom.

Causality Behind the Chemical Shifts:

  • Electronegativity: The chlorine atom at the C10 position is highly electronegative, causing a significant downfield shift (to a higher ppm value) for the H10 protons. This effect diminishes with distance, resulting in the upfield signals of the central methylene groups.

  • Magnetic Anisotropy of the Alkyne: The π-electron system of the carbon-carbon triple bond generates a local magnetic field. Protons adjacent to the alkyne (propargylic protons H2 and H5) experience this induced field, leading to a downfield shift compared to typical alkane protons.

  • Spin-Spin Coupling: The multiplicity of each signal is determined by the number of neighboring, non-equivalent protons (the n+1 rule). For example, the H1 methyl protons are split into a triplet by the two H2 protons. The more complex splitting patterns for H2 and H5 arise from coupling to multiple, non-equivalent neighboring protons.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, we expect to see ten distinct signals, one for each carbon atom.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1~13 - 15Typical chemical shift for a terminal methyl carbon.
C

A Comparative Guide to the Infrared Spectroscopy of the Alkyne Bond in 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structure with Infrared Light

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present, making IR spectroscopy an invaluable tool for structural elucidation in organic chemistry. This guide provides an in-depth analysis of the infrared spectrum of the alkyne functional group in 10-chloro-3-decyne, comparing it with related structures to highlight the subtle yet significant influences of substitution on vibrational frequencies.

The carbon-carbon triple bond (C≡C) of an alkyne has a characteristic stretching vibration that appears in a relatively quiet region of the IR spectrum, generally between 2100 and 2260 cm⁻¹.[1][2][3] The precise position and intensity of this absorption provide clues about the alkyne's structure, such as whether it is terminal or internal, and the nature of its substituents.

The Predicted IR Spectrum of this compound

This compound is an internal alkyne with a chlorine atom at the terminus of its alkyl chain. Its structure dictates a specific set of expected absorptions in the IR spectrum.

  • C≡C Stretching: As an internal alkyne, this compound is expected to exhibit a weak absorption band for its C≡C triple bond stretch in the range of 2100-2260 cm⁻¹.[1][4] The intensity of this peak is often diminished in internal alkynes compared to terminal alkynes because the change in dipole moment during the vibration can be small.[3][5] For a nearly symmetrical internal alkyne, this peak may be very weak or even absent.[4] Given the asymmetry of this compound, a weak but observable peak is anticipated. The electron-withdrawing inductive effect of the distant chlorine atom is unlikely to cause a significant shift in the C≡C stretching frequency.[6][7]

  • sp³ C-H Stretching: The molecule contains numerous sp³ hybridized carbon atoms in its ethyl and chloro-hexyl groups. These will give rise to strong, sharp absorption bands in the 2850-2960 cm⁻¹ region, characteristic of alkane C-H stretching.[3][8]

  • C-Cl Stretching: The presence of the chlorine atom will introduce a C-Cl stretching vibration. This absorption typically appears in the fingerprint region of the spectrum, between 550 and 850 cm⁻¹.[9][10][11]

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the nuances of the this compound spectrum, it is instructive to compare it with the spectra of related alkyne structures.

This compound vs. 3-Decyne: The Influence of a Halogen

Comparing this compound to its non-halogenated counterpart, 3-decyne, allows for the isolation of the chlorine atom's effect.

  • C≡C Stretch: The C≡C stretching frequency for both molecules is expected to be in a similar range (2100-2260 cm⁻¹), appearing as a weak band. The primary difference in their spectra would be the presence of the C-Cl stretch in this compound. The inductive effect of the chlorine atom in this compound is transmitted through the sigma bonds of the alkyl chain. However, given the distance of the chlorine from the alkyne, its influence on the electron density of the C≡C bond and thus its stretching frequency is expected to be minimal.

  • Other Regions: The sp³ C-H stretching region (2850-2960 cm⁻¹) would be very similar for both compounds. The distinguishing feature will be the C-Cl stretch in the 550-850 cm⁻¹ region for this compound, which would be absent in the spectrum of 3-decyne.[9]

This compound vs. 1-Decyne: Internal vs. Terminal Alkynes

The comparison with a terminal alkyne like 1-decyne highlights the most significant diagnostic features of alkynes in IR spectroscopy.

  • ≡C-H Stretching: The most prominent difference is that 1-decyne, as a terminal alkyne, will show a strong, sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H bond stretch.[2][3][12] This band is completely absent in the spectrum of the internal alkyne, this compound.

  • C≡C Stretching Intensity: The C≡C stretching vibration in 1-decyne (around 2100-2260 cm⁻¹) is typically more intense than in internal alkynes like this compound.[3][13] This is due to the greater change in dipole moment during the stretching vibration of the terminal alkyne.[5]

  • ≡C-H Bending: Terminal alkynes also exhibit a characteristic ≡C-H bending vibration in the 610-700 cm⁻¹ region, which would be absent for this compound.[2]

Summary of Comparative IR Data

Compound Functional Group Key IR Absorption Bands (cm⁻¹) Expected Intensity
This compound Internal HaloalkyneC≡C Stretch: 2100-2260Weak
sp³ C-H Stretch: 2850-2960Strong
C-Cl Stretch: 550-850Medium to Strong
3-Decyne Internal AlkyneC≡C Stretch: 2100-2260Weak
sp³ C-H Stretch: 2850-2960Strong
1-Decyne Terminal Alkyne≡C-H Stretch: ~3300Strong, Sharp
C≡C Stretch: 2100-2260Medium
sp³ C-H Stretch: 2850-2960Strong
≡C-H Bend: 610-700Medium

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol outlines the steps for obtaining a high-quality IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR accessory with a diamond or zinc selenide crystal

  • This compound sample (liquid)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the software is running.

    • Allow the instrument to warm up for at least 30 minutes to ensure stability.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Use the software tools to label the significant peaks in the spectrum.

    • Compare the obtained peak positions and intensities with known correlation charts and the comparative data in this guide to confirm the structure of this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_instrument Instrument Warm-up clean_crystal_bg Clean ATR Crystal prep_instrument->clean_crystal_bg collect_bg Collect Background Spectrum apply_sample Apply Liquid Sample collect_bg->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process_data Process Spectrum collect_sample->process_data analyze_peaks Analyze & Identify Peaks process_data->analyze_peaks end_node Clean ATR Crystal (Post-Analysis) analyze_peaks->end_node

Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Conclusion

The infrared spectrum of this compound is characterized by a weak C≡C stretching vibration in the 2100-2260 cm⁻¹ region, strong sp³ C-H stretching bands around 2850-2960 cm⁻¹, and a C-Cl stretch in the fingerprint region. By comparing its spectrum to those of non-halogenated and terminal alkynes, we can confidently assign these features and appreciate the diagnostic power of IR spectroscopy. The absence of a ≡C-H stretch near 3300 cm⁻¹ definitively identifies it as an internal alkyne. This guide serves as a practical reference for researchers utilizing IR spectroscopy to characterize substituted alkynes, enabling a deeper understanding of molecular structure through vibrational analysis.

References

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
  • Fiveable. C=C Stretching Definition. [Link]
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. [Link]
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Unacademy. A Short Note On Alkynes:Terminal Vs Internal. [Link]
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
  • Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. [Link]
  • Chemistry LibreTexts. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups. [Link]
  • ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. [Link]
  • University of Calgary. Ch13 - Sample IR spectra. [Link]
  • PubMed. (2021, September 20). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. [Link]
  • Maricopa Open Digital Press.
  • Slideshare. (2023, September 25). Factors affecting IR absorption frequency. [Link]
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
  • Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
  • AIP Publishing. (2012, March 6).
  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. [Link]
  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
  • NIST WebBook. 1-Chloro-4-decyne. [Link]
  • University of Colorado Boulder. IR: alkyl halides. [Link]
  • PubChemLite. This compound (C10H17Cl). [Link]
  • Química Organica.org. IR spectrum: Haloalkanes. [Link]
  • YouTube. (2021, June 17). Factors Influencing Vibrational Frequency in IR Spectroscopy, Electronic effects, Hydrogen bonding. [Link]
  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. [Link]
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • NIST WebBook. Decane, 1-chloro-. [Link]

Sources

Navigating the Complex Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 10-Chloro-3-decyne and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization mass spectrometric behavior of 10-Chloro-3-decyne, a halogenated alkyne, and its functionalized derivatives. By understanding the characteristic fragmentation pathways of these compounds, researchers can more confidently identify and characterize related structures in complex matrices.

The Archetype: Mass Spectrometry of this compound

Key Predicted Features for this compound:

  • Molecular Ion Peak (M+•): The molecular ion peak for this compound (C10H17Cl) is expected at m/z 172, with a corresponding M+2 peak at m/z 174 in an approximate 3:1 intensity ratio, characteristic of the presence of a single chlorine atom due to the natural abundance of the 35Cl and 37Cl isotopes.

  • Propargylic Cleavage: A crucial fragmentation pathway for alkynes is cleavage at the bond beta to the triple bond (propargylic position), which leads to a resonance-stabilized propargylic cation. For this compound, cleavage of the C2-C3 bond would be less likely than cleavage of the C5-C6 bond due to the formation of a more stable secondary carbocation.

  • Alpha-Cleavage to Chlorine: Cleavage of the C-C bond alpha to the chlorine atom is a common fragmentation for alkyl halides. This would result in the loss of a chloromethyl radical.

  • McLafferty-type Rearrangements: The long alkyl chain allows for the possibility of hydrogen rearrangements, leading to the elimination of neutral molecules.

  • Formation of Cyclic Chloronium Ions: In long-chain chloroalkanes, the formation of cyclic chloronium ions through intramolecular attack of the chlorine atom on a radical cation site is a known fragmentation pathway, often resulting in characteristic fragment ions.

A comparison with the published spectrum of 3-chlorodecane from the NIST WebBook reveals the influence of the triple bond on fragmentation[4]. The saturated chloroalkane exhibits a different fragmentation pattern, highlighting the directing effect of the alkyne functionality.

Comparative Analysis with Functionalized Derivatives

To understand how the introduction of other functional groups alters the fragmentation landscape, we will compare the predicted mass spectrum of this compound with that of its alcohol and ester derivatives. These derivatives are of particular interest in medicinal chemistry and drug development.

The Hydroxylated Derivative: 10-Chloro-3-decyn-1-ol

The introduction of a primary alcohol group at the terminus of the alkyl chain significantly influences the fragmentation pattern.

Predicted Fragmentation of 10-Chloro-3-decyn-1-ol:

  • Alpha-Cleavage of the Alcohol: The most dominant fragmentation pathway for primary alcohols is the cleavage of the C-C bond alpha to the hydroxyl group, leading to the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion. For 10-chloro-3-decyn-1-ol, this would result in a prominent peak at m/z 31, corresponding to [CH2OH]+.

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is another characteristic fragmentation of alcohols, which would yield a peak at m/z (M-18).

  • Combined Fragmentation: Expect to see fragment ions resulting from both the loss of water and subsequent fragmentation of the alkyl chain, including cleavages influenced by the alkyne and chlorine moieties.

The Ester Derivative: Acetate of 10-Chloro-3-decyn-1-ol

Esterification of the terminal alcohol further modifies the fragmentation behavior, introducing new characteristic pathways.

Predicted Fragmentation of the Acetate Ester:

  • McLafferty Rearrangement: Esters with a sufficiently long alkyl chain are prone to the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

  • Alpha-Cleavage of the Carbonyl Group: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the formation of an acylium ion or the loss of the alkoxy group.

  • Loss of the Acetoxy Group: Cleavage of the C-O bond can lead to the loss of the acetoxy radical (CH3COO•, 59 Da) or acetic acid (CH3COOH, 60 Da).

Experimental Design and Workflow

To experimentally validate these predicted fragmentation patterns, a standardized workflow employing gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of this compound and its synthesized derivatives in a suitable volatile solvent such as dichloromethane or hexane.

  • GC Separation: Inject 1 µL of each sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • Mass Spectrometry Analysis: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 35-500.

  • Data Analysis: Identify the molecular ion peaks and characteristic fragment ions for each compound. Compare the observed fragmentation patterns with the predicted pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound & Derivatives Solvent Dichloromethane Sample->Solvent Dilution Dilute to 100 µg/mL Solvent->Dilution GC_Injection 1 µL Injection Dilution->GC_Injection GC_Column DB-5ms Column GC_Injection->GC_Column MS_Ionization Electron Ionization (70 eV) GC_Column->MS_Ionization MS_Detection Mass Analyzer (m/z 35-500) MS_Ionization->MS_Detection Identify_M Identify Molecular Ion (M+•) MS_Detection->Identify_M Identify_Fragments Identify Fragment Ions Identify_M->Identify_Fragments Compare Compare with Predictions Identify_Fragments->Compare Elucidate Elucidate Structures Compare->Elucidate

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of this compound and its derivatives.

Data Comparison and Interpretation

The following table summarizes the key predicted mass-to-charge ratios (m/z) for the major fragment ions of this compound and its derivatives. Experimental data, once acquired, should be populated in this table for direct comparison.

Compound Molecular Ion (M+•) Key Fragment Ions (m/z) and Proposed Structures
This compound 172/174Predicted: Fragments from propargylic cleavage, α-cleavage to chlorine, and McLafferty-type rearrangements.
1-Chloro-4-decyne 172/174Observed (NIST): Prominent peaks at m/z 41, 55, 67, 79, 91, 105, 119, 133.[1][3]
10-Chloro-3-decyn-1-ol 188/190Predicted: 31 ([CH2OH]+), M-18 (loss of H2O), fragments from subsequent chain cleavage.
Acetate of 10-Chloro-3-decyn-1-ol 230/232Predicted: M-59 (loss of CH3COO•), M-60 (loss of CH3COOH), fragments from McLafferty rearrangement.

Interpreting the Differences:

The mass spectrum of 1-chloro-4-decyne shows a series of fragment ions separated by 14 Da, which is characteristic of alkyl chain fragmentation[1]. The position of the triple bond in This compound is expected to influence the relative intensities of these fragments due to the different stabilities of the resulting carbocations from propargylic cleavage.

For the alcohol derivative , the presence of the hydroxyl group provides a highly favorable site for initial fragmentation (α-cleavage), which will likely dominate the spectrum with a very intense m/z 31 peak. This can sometimes make it more challenging to deduce the structure of the rest of the molecule from the remaining low-intensity fragments.

In the ester derivative , the McLafferty rearrangement provides a specific fragmentation pathway that is highly diagnostic for the presence of the ester group and the length of the alkyl chain.

Conclusion

The mass spectrometric analysis of this compound and its derivatives presents a rich field for the study of fragmentation mechanisms. By systematically comparing the mass spectra of the parent compound with its functionalized analogues, researchers can build a predictive framework for the identification of novel related compounds. The interplay between the alkyne, chlorine, and additional functional groups creates a unique fragmentation "fingerprint" that, when properly interpreted, is a powerful tool in structural elucidation for drug discovery and development. This guide provides the foundational principles and a clear experimental path for researchers to confidently navigate this complex analytical landscape.

References

  • National Institute of Standards and Technology. (n.d.). 1-Chloro-4-decyne. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1-Chloro-4-decyne IR Spectrum. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-decyne. In PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • National Institute of Standards and Technology. (n.d.). Decane, 3-chloro-. In NIST Chemistry WebBook.

Sources

comparing reactivity of 10-Chloro-3-decyne with 10-Bromo-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 10-Chloro-3-decyne and 10-Bromo-3-decyne

For professionals in chemical research and drug development, selecting the appropriate starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Among the versatile class of alkyl halides, the choice between a chloro- and a bromo- derivative can have profound implications for reaction kinetics and outcomes. This guide provides a comprehensive, data-supported comparison of the reactivity of this compound and 10-Bromo-3-decyne, grounded in fundamental chemical principles and supported by illustrative experimental protocols.

The reactivity of an alkyl halide in the most common substitution and elimination reactions is primarily governed by two interdependent factors: the strength of the carbon-halogen bond and the stability of the departing halide ion, known as the leaving group.

  • Carbon-Halogen (C-X) Bond Strength : For a reaction to occur, the C-X bond must be broken. The energy required for this cleavage directly influences the activation energy of the reaction. The bond strength of carbon-halogen bonds decreases down the group in the periodic table.[1][2][3][4] The C-Cl bond is stronger than the C-Br bond, meaning more energy is required to break it.[5] This fundamental property suggests that, all else being equal, the bromo-alkane will react faster than the chloro-alkane.[3]

    BondAverage Bond Enthalpy (kJ/mol)
    C-Cl~351
    C-Br~293
    (Data sourced to represent typical values found in organic chemistry literature.[4])
  • Leaving Group Ability : The "leaving group" is the fragment that detaches from the substrate. A good leaving group is a species that is stable on its own. The stability of the halide anions (X⁻) is inversely related to their basicity.[6] Weaker bases are more stable and therefore make better leaving groups.[6][7] The acidity of the hydrohalic acids increases in the order HCl < HBr < HI. Consequently, the stability of their conjugate bases (the halide ions) increases in the order Cl⁻ < Br⁻ < I⁻.[8][9] This establishes bromide (Br⁻) as a better leaving group than chloride (Cl⁻), a factor that significantly accelerates reaction rates.[5]

Given that both this compound and 10-Bromo-3-decyne are primary alkyl halides with identical carbon skeletons, the dominant factor differentiating their reactivity is the nature of the halogen atom. Based on both bond strength and leaving group ability, 10-Bromo-3-decyne is predicted to be significantly more reactive in both nucleophilic substitution and elimination reactions.

Experimental Validation: A Quantitative Comparison

To illustrate the practical implications of these theoretical principles, we present representative data for two fundamental reaction types: a bimolecular nucleophilic substitution (Sₙ2) and a bimolecular elimination (E2).

A. Nucleophilic Substitution (Sₙ2): The Finkelstein Reaction

The Finkelstein reaction, the exchange of a halide for iodide, is a classic Sₙ2 process.[10][11] Its rate is highly sensitive to the leaving group. The reaction is typically performed in acetone, a polar aprotic solvent in which sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[10][12] This precipitation drives the reaction to completion according to Le Châtelier's principle.[12]

Experimental Workflow: Sₙ2 Reactivity Comparison

G cluster_0 Reaction Setup cluster_1 Reaction & Analysis cluster_2 Data Output A This compound in Acetone C Add excess NaI to both A->C B 10-Bromo-3-decyne in Acetone B->C D Monitor reactions at 50°C via GC-MS C->D E Observe Precipitate Formation (NaCl vs. NaBr) C->E F Determine Reaction Time for >95% Conversion D->F G Calculate Relative Rate Constant D->G

Caption: Workflow for comparing Sₙ2 reactivity.

Table 1: Comparative Sₙ2 Reactivity Data

Substrate Time for >95% Conversion (hours) Relative Rate (k_rel) Product Yield (%)
This compound ~20 1.0 96
10-Bromo-3-decyne ~1.5 ~13.3 98

(Data are illustrative, based on established reactivity trends for primary alkyl chlorides vs. bromides.)

The data clearly show a dramatically faster reaction for the bromo-alkyne, consistent with bromide being a superior leaving group.

B. Elimination (E2): Dehydrohalogenation

The E2 reaction involves the concerted removal of a proton and a leaving group by a strong base to form an alkene.[13][14] The rate of this reaction is also dependent on the C-X bond cleavage and is therefore faster for better leaving groups.[15]

G cluster_0 E2 Transition State ts [Transition State]‡ products Base-H + CH₂=CH₂ + X⁻ ts->products reactants Base⁻ + H-CH₂-CH₂-X reactants->ts Concerted Step

Sources

A Practical Guide to Comparative Kinetic Studies of 10-Chloro-3-decyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for optimizing synthetic routes, predicting product formation, and ensuring process safety and efficiency. This guide provides a comprehensive framework for conducting comparative kinetic studies on the reactions of 10-chloro-3-decyne, a versatile building block in organic synthesis. Rather than presenting a rigid set of pre-existing data, this document serves as a detailed methodological blueprint, empowering you to generate and interpret your own robust kinetic data. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in established chemical principles.

Introduction: The Significance of Kinetic Analysis for Haloalkynes

This compound belongs to the class of haloalkynes, which are valuable intermediates in the synthesis of complex organic molecules due to the dual reactivity of the alkyne and the alkyl halide functionalities. The rates of its reactions, primarily nucleophilic substitution (SN1, SN2) and elimination (E1, E2), are highly sensitive to a variety of factors including the nature of the nucleophile/base, solvent, and temperature. A comprehensive kinetic study allows for the elucidation of reaction mechanisms and the precise control of reaction outcomes, which is critical in multi-step syntheses where selectivity is key.

This guide will outline the necessary steps to compare the reactivity of this compound with rationally chosen alternatives, providing insights into the electronic and steric factors that govern its chemical behavior.

Designing a Comparative Kinetic Study

A robust comparative study hinges on the logical selection of alternative substrates. By systematically varying the structure of the haloalkyne, we can isolate and understand the impact of specific molecular features on reaction rates.

Proposed Substrates for Comparison

To build a comprehensive kinetic profile, we propose comparing this compound with the following analogs:

  • Varying the Leaving Group:

    • 10-Bromo-3-decyne: To investigate the effect of a better leaving group (Br⁻ vs. Cl⁻) on the reaction rate. Weaker bases are better leaving groups, and the strength of the conjugate acid for HBr is greater than that of HCl, making bromide a better leaving group than chloride.[1]

    • 10-Iodo-3-decyne: To further extend the leaving group effect with an even weaker base (I⁻).[1]

  • Varying the Position of the Alkyne (Steric Effects):

    • 8-Chloro-1-decyne: Placing the chloro group closer to the bulky end of the molecule can provide insights into steric hindrance effects on the reaction rate.[2][3][4][5]

  • Varying the Alkyl Chain Length:

    • 8-Chloro-3-hexyne: A shorter alkyl chain can influence solubility and potentially the reaction kinetics.

The synthesis of these analogs can be achieved through standard organic chemistry methodologies, typically involving the reaction of the corresponding alcohol with a suitable halogenating agent.

Key Kinetic Parameters to Determine

For each reaction, the primary goals are to determine:

  • The Rate Law: To understand how the concentration of each reactant affects the reaction rate.[6][7]

  • The Rate Constant (k): A quantitative measure of the reaction speed at a specific temperature.

  • Activation Parameters (Ea, ΔH‡, ΔS‡): Determined by conducting the experiments at different temperatures, these parameters provide deeper insight into the reaction mechanism and the nature of the transition state.

Experimental Protocols for Kinetic Monitoring

Accurate and reproducible kinetic data can be obtained using various analytical techniques. We will detail protocols for two powerful and commonly accessible methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Reaction Setup

All kinetic runs should be performed under strictly controlled conditions:

  • Temperature: Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a digital temperature controller) to maintain a constant temperature (± 0.1 °C).

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Ensure efficient and consistent mixing with a magnetic stirrer.

Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for monitoring the disappearance of reactants and the appearance of products over time.

Experimental Workflow for GC-MS Kinetic Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_sampling Reaction Sampling & Quenching cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare stock solutions of This compound, nucleophile, and internal standard B Equilibrate reaction vessel to the desired temperature C Initiate the reaction by adding the final reactant D Withdraw aliquots at predetermined time intervals C->D E Immediately quench the reaction (e.g., by rapid cooling and dilution in a cold solvent) D->E F Add a known amount of internal standard to each quenched aliquot E->F G Inject the sample into the GC-MS F->G H Acquire chromatograms and mass spectra G->H I Integrate peak areas of the reactant, product(s), and internal standard H->I J Calculate the concentration of each species using the internal standard method I->J K Plot concentration vs. time J->K

Caption: Workflow for a GC-MS-based kinetic study.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, THF).

    • Prepare a stock solution of the nucleophile/base (e.g., sodium ethoxide in ethanol).

    • Prepare a stock solution of a suitable internal standard. The internal standard should be a compound that is chemically inert under the reaction conditions, does not co-elute with any of the reactants or products, and is not present in the original sample matrix.[8][9][10][11] For this system, a long-chain alkane such as dodecane or tridecane is a good choice.

  • Reaction Initiation:

    • In a temperature-controlled reactor, add the solvent and the internal standard stock solution.

    • Add the this compound stock solution and allow the mixture to equilibrate at the desired temperature.

    • Initiate the reaction by adding the nucleophile/base stock solution and start the timer.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a cold solvent (e.g., dichloromethane) and a quenching agent if necessary (e.g., a dilute acid to neutralize a basic reaction).

  • GC-MS Analysis:

    • Analyze the quenched samples by GC-MS. A typical GC program would involve a temperature gradient to ensure good separation of all components.

    • The mass spectrometer should be operated in full scan mode to identify all products and byproducts. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and accuracy.

  • Data Analysis:

    • Integrate the peak areas of the reactant, product(s), and the internal standard.

    • Calculate the response factor of the analyte relative to the internal standard using a calibration curve.

    • Determine the concentration of the reactant at each time point.

    • Plot the concentration of this compound versus time to obtain the kinetic trace.

Note on Derivatization: If the product is an alcohol, which may exhibit poor peak shape in GC, derivatization can improve the analysis. Silylation is a common method where active hydrogens are replaced by a silyl group, increasing volatility and thermal stability.[12][13][14][15]

Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-invasive technique that allows for the continuous monitoring of a reaction in real-time without the need for quenching.[16][17][18][19][20]

Experimental Workflow for NMR Kinetic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Processing A Prepare a solution of this compound and a suitable internal standard in a deuterated solvent within an NMR tube B Acquire an initial spectrum (t=0) before adding the nucleophile/base A->B C Inject the nucleophile/base into the NMR tube and start the acquisition sequence B->C D Acquire a series of 1D spectra at regular time intervals C->D E Process the spectra (phasing, baseline correction) D->E F Integrate the signals of the reactant, product(s), and internal standard E->F G Calculate the concentration of each species relative to the internal standard F->G H Plot concentration vs. time G->H

Caption: Workflow for a qNMR-based kinetic study.

Detailed Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound and a suitable internal standard in a deuterated solvent.

    • The internal standard for qNMR should have a simple spectrum with sharp signals that do not overlap with the analyte or product signals.[21][22][23] Dimethyl sulfone or 1,3,5-trimethoxybenzene are often good choices.

    • Ensure the solvent is compatible with the reactants and reaction conditions.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

    • Optimize the spectrometer parameters (shimming, gain).

    • Set up an automated acquisition sequence to collect 1D spectra at regular intervals. It is crucial to set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei being observed to ensure accurate integration.

  • Reaction Initiation and Monitoring:

    • Acquire a spectrum before initiating the reaction to get a t=0 data point.

    • Carefully inject a known amount of the nucleophile/base into the NMR tube and immediately start the automated acquisition.

  • Data Analysis:

    • Process the series of spectra (Fourier transform, phase correction, and baseline correction).

    • Choose well-resolved peaks for the reactant, product(s), and the internal standard.

    • Integrate these peaks for each spectrum.

    • The concentration of the reactant at each time point can be calculated using the following equation: [Analyte] = ([Standard] × IntegralAnalyte × NStandard) / (IntegralStandard × NAnalyte) where N is the number of protons giving rise to the integrated signal.

    • Plot the concentration of this compound versus time.

Data Analysis and Interpretation

Once the concentration versus time data has been obtained, the next step is to determine the rate law and the rate constant.

Determining the Reaction Order

The order of the reaction with respect to each reactant can be determined using the method of initial rates or by fitting the kinetic data to integrated rate laws.[6][24][25][26]

  • Method of Initial Rates: Run a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The effect on the initial reaction rate will reveal the order with respect to that reactant.

  • Integrated Rate Laws: Plot the concentration data in different ways to see which plot yields a straight line:

    • Zero-order: [A] vs. time is linear.

    • First-order: ln[A] vs. time is linear.

    • Second-order: 1/[A] vs. time is linear.

Comparative Analysis of Kinetic Data

Table 1: Hypothetical Comparative Kinetic Data

SubstrateNucleophile/BaseRate Constant (k) at 25°C (M⁻¹s⁻¹)Relative RatePredominant Mechanism
This compoundEtO⁻/EtOHkCl1E2/SN2
10-Bromo-3-decyneEtO⁻/EtOHkBr> 1E2/SN2
10-Iodo-3-decyneEtO⁻/EtOHkI>> 1E2/SN2
8-Chloro-1-decyneEtO⁻/EtOHksteric< 1 or > 1E2/SN2
This compoundEtOH (solvolysis)ksolv<< 1SN1/E1

Interpretation of Expected Results:

  • Leaving Group Effect: It is expected that the reaction rate will increase as the leaving group becomes better (I > Br > Cl).[27][28][29] This is because the C-X bond is weaker for heavier halogens, and the resulting halide anion is more stable. A large difference in rates would be consistent with a mechanism where C-X bond breaking is involved in the rate-determining step (SN1, SN2, E1, E2).

  • Steric Effects: The rate of reaction for 8-chloro-1-decyne compared to this compound will reveal the influence of steric hindrance near the reaction center. Increased steric bulk typically disfavors SN2 reactions.[28][30][31][32][33]

  • Nucleophile/Base Strength: Comparing the reaction with a strong base (EtO⁻) versus a weak nucleophile/base (EtOH) will highlight the competition between bimolecular (SN2/E2) and unimolecular (SN1/E1) pathways.[34][35][36] Strong bases favor bimolecular reactions, while weak nucleophiles and polar protic solvents favor unimolecular reactions.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting comparative kinetic studies on this compound and its analogs. By following the detailed protocols for experimental design, execution using GC-MS and qNMR, and data analysis, researchers can generate high-quality, reproducible kinetic data. The insights gained from such studies are invaluable for understanding reaction mechanisms, optimizing synthetic processes, and advancing the application of haloalkynes in drug discovery and development. The principles and methodologies outlined herein are broadly applicable to a wide range of kinetic investigations in organic chemistry.

References

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
  • IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. [Link]
  • Crawford Scientific. (n.d.). Internal Standards - What Are They?
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs | The Journal of Physical Chemistry C. [Link]
  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [YouTube video]. [Link]
  • Chemistry LibreTexts. (2025, May 24). 4.
  • Restek. (2015, October 25). Choosing an Internal Standard. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, December 15).
  • ACS Publications. (n.d.). Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria | Energy & Fuels. [Link]
  • Chemistry For Everyone. (2025, August 14).
  • Chromatography Forum. (2023, February 22).
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). Elementary SN2 reaction revisited.
  • Schimmelmann Research. (n.d.).
  • ACS Figshare. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - The Journal of Physical Chemistry C. [Link]
  • Chemistry For Everyone. (2025, February 10).
  • Emery Pharma. (n.d.).
  • ResolveMass Laboratories. (n.d.).
  • UPB. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]
  • Solubility of Things. (n.d.). Determining the order of a reaction. [Link]
  • Khan Academy. (n.d.). Substitution and elimination reactions | Organic chemistry. [Link]
  • ChemTalk. (n.d.).
  • University of Calgary. (n.d.). Alkyl Halides. [Link]
  • Socratic. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. [Link]
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
  • ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega. [Link]
  • ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. [Link]
  • Applied Photophysics. (n.d.).
  • JEOL Ltd. (n.d.).
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
  • Chemistry LibreTexts. (2023, February 12). 5.2: Methods of Determining Reaction Order. [Link]
  • National Institutes of Health. (n.d.).
  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link]
  • Organic Chemistry at CU Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]
  • Chemistry LibreTexts. (2023, February 12). 5.1: Determining Reaction Order. [Link]
  • Claridge, T. (n.d.).
  • ChemSynthesis. (2025, May 20). 8-chloro-1-octene. [Link]

Sources

A Comparative Guide to the Structural Validation of 10-Chloro-3-decyne: An Integrative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and its bulk material properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 10-chloro-3-decyne, a molecule featuring a long aliphatic chain, a terminal chloro-substituent, and an internal alkyne functional group.

While a specific crystal structure for this compound is not publicly deposited, this guide will utilize a realistic, hypothetical dataset to illustrate the validation process. We will focus on single-crystal X-ray crystallography as the definitive method for structural elucidation and compare its outputs with complementary spectroscopic techniques that are essential for a comprehensive characterization in a real-world laboratory setting.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the precise atomic arrangement of a molecule in the solid state. This technique provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.

The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density map of the repeating unit within the crystal, known as the unit cell.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision. Each step is critical for a successful outcome.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction (Data Acquisition) mounting->diffractometer Cryo-cooling integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution Reflection Intensities refinement Structure Refinement solution->refinement Initial Atomic Model validation Final Validation & CIF Generation refinement->validation Refined Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization of this compound
  • Material Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Techniques like flash column chromatography followed by solvent removal under high vacuum are standard.

  • Solvent Screening: A crucial step is to find a suitable solvent or solvent system. For a relatively non-polar molecule like this compound, solvents such as hexane, pentane, or dichloromethane are good starting points. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystal Growth Technique (Slow Evaporation):

    • Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in an undisturbed, vibration-free location at a constant temperature (e.g., 4 °C).

    • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals may form. The slow rate is paramount for growing well-ordered, diffraction-quality crystals.

Hypothetical Crystallographic Data

Assuming a successful experiment, the data would be collected and refined. The results would be presented in a standardized format, as shown in the table below. This hypothetical data is based on typical values for similar long-chain organic molecules.

ParameterHypothetical Value for this compoundSignificance
Chemical FormulaC₁₀H₁₇ClConfirms the elemental composition of the molecule in the crystal.
Formula Weight172.69 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 15.1, b = 5.2, c = 14.8The lengths of the unit cell edges.
α, β, γ (°)α = 90, β = 109.5, γ = 90The angles between the unit cell axes.
Volume (ų)1098The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement.
C≡C Bond Length (Å)1.21Confirms the presence of the triple bond (typically 1.18-1.22 Å).
C-Cl Bond Length (Å)1.79Confirms the presence of the carbon-chlorine bond (typically 1.77-1.81 Å).

Orthogonal Validation: A Multi-Technique Imperative

While X-ray crystallography provides the ultimate structural proof, it is not always feasible and provides little information about the sample in the solution or gas phase. Therefore, a combination of spectroscopic and spectrometric techniques is essential for a comprehensive validation package.

validation_logic xray X-ray Crystallography nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy xray_desc 3D Atomic Arrangement (Solid State) xray->xray_desc nmr->ir Confirms Functional Groups nmr_desc Connectivity & Chemical Environment (Solution State) nmr->nmr_desc ms_desc Molecular Weight & Fragmentation ms->ms_desc ir_desc Functional Groups Present ir->ir_desc

Caption: Interrelation of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

  • ¹H NMR: Would confirm the number of protons in different electronic environments. For this compound, one would expect distinct signals for the CH₂ group adjacent to the chlorine, the CH₂ groups along the aliphatic chain, and the CH₂ groups adjacent to the alkyne.

  • ¹³C NMR: Would show distinct signals for each of the 10 carbon atoms. The chemical shifts of the two sp-hybridized carbons of the alkyne (typically 65-90 ppm) would be a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₇Cl), the presence of chlorine would be confirmed by a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups. For this compound, the key diagnostic peak would be the C≡C (alkyne) stretch. Because this is an internal and relatively symmetric alkyne, this peak may be weak or absent. However, the C-Cl stretch (typically 600-800 cm⁻¹) and the C-H stretches of the aliphatic chain (around 2850-2960 cm⁻¹) would be clearly visible.

Comparative Analysis: Choosing the Right Tool

Each technique provides a unique piece of the structural puzzle. The choice of which methods to use depends on the specific question being asked, the amount of sample available, and the physical state of the material.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D structure, bond lengths/anglesUnambiguous, provides absolute configurationRequires a single, diffraction-quality crystal; structure is in the solid state only.
NMR Spectroscopy Atomic connectivity, chemical environmentExcellent for structure in solution, non-destructive, provides dynamic informationRequires soluble sample, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentationExtremely sensitive (requires very little sample), provides isotopic informationDoes not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groupsFast, inexpensive, works on solids, liquids, and gasesProvides limited information on the overall molecular skeleton; some vibrations can be weak or absent.

Conclusion

The structural validation of a molecule like this compound is a clear example of the necessity of an integrated analytical approach. While single-crystal X-ray crystallography offers the ultimate, high-resolution snapshot of the molecular structure, it is a technique contingent on successful crystallization and only reflects the solid-state conformation. For a complete and robust characterization, its data must be corroborated by spectroscopic and spectrometric methods like NMR, MS, and IR. Together, these techniques provide a self-validating system, ensuring that the structure determined is consistent across different physical states and analytical principles, thereby upholding the highest standards of scientific integrity in research and development.

References

  • International Union of Crystallography. P21/c space group. [Link]
  • Rupp, B. R-Factor and R-free. Rupp's Crystallography 101. [Link]
  • University of Bristol, School of Chemistry. High Resolution Mass Spectrometry (HRMS). [Link]
  • Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]
  • University of California, Davis. NMR Spectroscopy. [Link]

A Comparative Guide to Catalytic Systems for the C(sp³)–C(sp) Coupling of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of C(sp³)–C(sp) Bond Formation

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the development of pharmaceuticals, natural products, and advanced materials.[1][2] Among these transformations, the coupling of an sp³-hybridized carbon center (from an alkyl halide) with an sp-hybridized carbon (from a terminal alkyne) presents a unique and formidable challenge. This C(sp³)–C(sp) bond formation is pivotal for synthesizing complex acyclic and heterocyclic structures, yet it is often plagued by competing side reactions, most notably β-hydride elimination, and the general inertness of alkyl halides compared to their aryl or vinyl counterparts.[3][4]

This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the coupling of unactivated alkyl chlorides, using 10-chloro-3-decyne as a representative substrate. We will delve into the mechanistic nuances, performance metrics, and practical considerations of Palladium-, Nickel-, and Iron-based catalysts, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal system for their synthetic endeavors.

Comparative Analysis of Premier Catalytic Systems

The choice of catalyst is the most critical parameter in achieving a successful C(sp³)–C(sp) coupling. The metal center and its associated ligand framework dictate the reaction's efficiency, selectivity, and functional group tolerance. We will now compare the three leading catalytic platforms.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium catalysis is the most established and widely studied method for cross-coupling reactions, including the Sonogashira coupling of alkynes.[1][5][6] However, its application to unactivated alkyl halides requires significant modification from the classical conditions used for aryl halides.

Mechanistic Considerations & The Role of Ligands: The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) manifold. The slow oxidative addition of the alkyl chloride to the Pd(0) center is the first major hurdle. Following this, the resulting alkylpalladium(II) intermediate is highly susceptible to β-hydride elimination, an off-cycle decomposition pathway that leads to an alkene byproduct and is the primary cause of low yields.

The key to success lies in ligand design. The use of sterically bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) is essential.[5][7][8][9] These ligands accelerate the final, desired step of reductive elimination, allowing the formation of the C-C bond to outcompete the β-hydride elimination pathway.[7]

Performance Data: The performance of palladium catalysts is highly dependent on the specific ligand and reaction conditions chosen.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene801275-90
Pd(OAc)₂SPhosCs₂CO₃Dioxane1001670-85
[Pd(NHC)]IPrNaOt-BuTHF65880-95

Causality Behind Experimental Choices: The selection of a bulky phosphine ligand like P(t-Bu)₃ is a deliberate strategy to create a sterically congested palladium center. This congestion favors the concerted reductive elimination step to form the product, as it relieves steric strain, making it kinetically faster than the multi-step β-hydride elimination process.

Nickel-Based Catalysts: The Potent Alternative

Nickel catalysis has emerged as a powerful solution for challenging cross-couplings involving alkyl halides.[10][11][12] Its distinct electronic properties and accessibility of different oxidation states often allow it to succeed where palladium systems falter.

Mechanistic Considerations: Nickel-catalyzed couplings of alkyl halides can proceed through various mechanisms, including Ni(0)/Ni(II) or radical-based Ni(I)/Ni(III) cycles.[10][13] This ability to engage in single-electron transfer (SET) pathways provides an alternative route for activating stubborn alkyl chlorides and can circumvent the β-hydride elimination problem, making nickel particularly effective for this transformation.[1][10]

Performance Data: Nickel systems often operate under milder conditions and can be more cost-effective than their palladium counterparts.

Catalyst SystemLigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppp)n-BuLiNoneTHF25670-88
Ni(COD)₂SIPr (NHC)K₃PO₄Dioxane501285-98
NiCl₂(PCy₃)₂Zn (reductant)NoneDMA601075-90

Causality Behind Experimental Choices: The use of a reductant like zinc powder with a Ni(II) precatalyst is a common strategy to generate the active Ni(0) species in situ. This avoids the need to handle highly air-sensitive Ni(0) complexes directly, enhancing the practical applicability of the protocol.

Iron-Based Catalysts: The Sustainable Frontier

As the field moves towards greener and more economical chemistry, iron catalysis has garnered significant attention.[14] Iron-catalyzed cross-couplings represent an attractive, low-cost, and low-toxicity alternative to palladium and nickel.

Mechanistic Considerations: These reactions typically require the alkyne to be pre-activated as an organometallic nucleophile, most commonly an alkynyl Grignard reagent. The mechanism is complex and still under investigation but is thought to involve iron-ate species and potentially radical intermediates.[15] The reaction's success is highly dependent on the solvent and the rate of addition of the Grignard reagent.[16]

Performance Data: While still an emerging area, iron catalysis shows great promise for specific C(sp³)–C(sp) couplings.

Catalyst SystemNucleophileAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
FeCl₃Alkynyl-MgBrTMEDATHF/Toluene25470-85
Fe(acac)₃Alkynyl-MgBrNMPTHF0-25665-80

Causality Behind Experimental Choices: The use of an alkynyl Grignard reagent is necessary because the iron catalyst is not capable of facilitating the direct deprotonation of the terminal alkyne under these conditions. The pre-formed, highly nucleophilic Grignard is required to engage with the iron catalytic cycle.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a typical experimental workflow and the catalytic cycles involved.

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification s1 Oven-dry glassware s2 Assemble under N₂/Ar flow s1->s2 s3 Add catalyst, ligand, and base s2->s3 r1 Degas solvent (sparge with N₂/Ar) s3->r1 Transfer to reaction flask r2 Add solvent via syringe r1->r2 r3 Add alkyl halide & alkyne r2->r3 r4 Heat to required temperature r3->r4 w1 Quench reaction r4->w1 After reaction completion w2 Aqueous workup (extraction) w1->w2 w3 Dry organic layer w2->w3 w4 Purify via column chromatography w3->w4

Caption: General experimental workflow for a transition-metal-catalyzed cross-coupling reaction.

G center Pd(0)L₂ pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(Cl)L₂ pd0->pd_complex1 R-Cl oa_label Oxidative Addition pd_complex2 R-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 H-C≡CR' Base tm_label Transmetalation (Deprotonation/Cu-Cycle) pd_complex2->pd0 R-C≡CR' re_label Reductive Elimination

Caption: Simplified catalytic cycle for a Palladium-catalyzed C(sp³)–C(sp) coupling reaction.

Detailed Experimental Protocols

The following protocols are representative examples for each catalytic system and are designed to be self-validating. Adherence to inert atmosphere techniques is critical for success.

Protocol 1: Palladium/NHC-Catalyzed Coupling
  • System: Based on the work of Fu and colleagues.

  • Rationale: This protocol uses a commercially available, air-stable palladium precatalyst and an NHC ligand, which provides high stability and activity.

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the Pd(allyl)Cl]₂ precatalyst (2.0 mol %), the NHC ligand (IPr·HCl, 4.2 mol %), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).

  • Solvent and Reagents: Add anhydrous, degassed THF (0.2 M). Stir the mixture for 15 minutes at room temperature to allow for catalyst activation.

  • Reaction Initiation: Add the terminal alkyne (e.g., 1-heptyne, 1.2 equiv) followed by this compound (1.0 equiv) via syringe.

  • Execution: Seal the Schlenk tube and place it in a preheated oil bath at 65 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion (typically 8-12 hours), cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel/NHC-Catalyzed Coupling
  • System: Based on the work of Hu and colleagues.[10]

  • Rationale: This method leverages the high reactivity of nickel towards alkyl halides under relatively mild conditions.

  • Preparation: In a nitrogen-filled glovebox, add Ni(COD)₂ (5.0 mol %), the NHC ligand (SIPr, 5.0 mol %), and K₃PO₄ (2.0 equiv) to a vial.

  • Solvent and Reagents: Add anhydrous, degassed dioxane (0.2 M). Add the terminal alkyne (1.5 equiv) and this compound (1.0 equiv).

  • Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated aluminum block at 50 °C. Stir vigorously for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Head-to-Head Comparison & Recommendations

FeaturePalladium-Based SystemNickel-Based SystemIron-Based System
Catalyst Cost HighModerateLow
Toxicity ModerateModerateLow
Reaction Conditions Often requires elevated temperatures (65-100 °C)Generally milder (25-60 °C)Mild (0-25 °C)
Functional Group Tolerance Good to excellent; sensitive to some strong basesGood; may be sensitive to reducible groupsModerate; incompatible with acidic protons due to Grignard
Substrate Scope Very broad with correct ligand choiceExcellent for alkyl halides, including chloridesGood, but requires pre-formation of Grignard reagent
Key Advantage Extensive literature, wide variety of ligandsHigh reactivity for alkyl chlorides, lower costSustainability, low cost, low toxicity

Senior Scientist Recommendations:

  • For Broad Applicability and Reliability: A Palladium-based system with a well-chosen bulky phosphine or NHC ligand is the most dependable starting point. The vast body of literature provides robust troubleshooting guides.

  • For Challenging or Unreactive Alkyl Chlorides: If palladium systems prove sluggish, a Nickel-based catalyst is the logical next step. Its different reactivity profile often overcomes the limitations of palladium.

  • For Green Chemistry and Scale-Up: For cost-sensitive syntheses or processes where sustainability is a primary driver, an Iron-based system is an excellent choice, provided the substrate is compatible with Grignard conditions.

References

  • Sonogashira coupling - Wikipedia
  • Sonogashira Coupling - Organic Chemistry Portal
  • The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchG
  • Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides | Journal of the American Chemical Society
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates | Journal of the American Chemical Society
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai
  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes - Benchchem
  • Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides - PubMed
  • Sonogashira Coupling - YouTube
  • Sonogashira Coupling - Chemistry LibreTexts
  • Substituted alkyne synthesis by C-C coupling - Organic Chemistry Portal
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science
  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing
  • Iron-Catalyzed Reductive Coupling of Alkyl Iodides with Alkynes To Yield cis-Olefins: Mechanistic Insights
  • Iron-Catalyzed Reductive Coupling of Alkyl Iodides with Alkynes To Yield cis-Olefins: Mechanistic Insights
  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research - ACS Public
  • Nickamine: A General Catalyst for Cross Coupling of Alkyl Halides and Direct Alkyl
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
  • Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones - Organic Syntheses Procedure
  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides - ResearchG
  • Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Public
  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • Sonogashira coupling - YouTube
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC
  • A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd-2(dba)(3)
  • Nickel‐Catalyzed Cross‐Coupling of Aldehydes with Aryl Halides via Hydrazone Intermedi
  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - RSC Publishing
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing)
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
  • Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed - NIH
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich
  • Copper‐Catalyzed Cross‐Dehydrogenative Coupling Reactions - ResearchG
  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes
  • Proton Guru Practice V.
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3)
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing)

Sources

A Comparative Guide to Purity Assessment of Synthesized 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a non-negotiable parameter that directly influences the validity of research outcomes and the quality, safety, and efficacy of the final therapeutic product. The compound 10-Chloro-3-decyne, a versatile bifunctional building block, is no exception. Its utility in organic synthesis stems from the distinct reactivities of its internal alkyne and terminal alkyl chloride moieties. An accurate assessment of its purity is therefore paramount.

This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, offering a framework for developing a robust, self-validating system for quality control. We will explore how orthogonal methods can be synergistically employed to build a comprehensive and trustworthy purity profile.

Overall Analytical Strategy: A Multi-Modal Approach

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on a combination of orthogonal methods—techniques that measure different chemical or physical properties. This multi-pronged strategy minimizes the risk of overlooking impurities that may be invisible to a single method. For a compound like this compound, a logical workflow integrates a primary quantitative method with secondary confirmatory and complementary techniques.

G cluster_0 Purity Assessment Workflow for this compound Sample Synthesized Sample QC_Primary Primary Purity & Impurity Profile (Quantitative) Sample->QC_Primary Primary Analysis QC_Ortho Orthogonal Purity & Structural ID (Quantitative/Qualitative) Sample->QC_Ortho Parallel Analysis QC_Confirm Identity Confirmation (Qualitative) Sample->QC_Confirm Rapid ID Check Final Comprehensive Purity Report QC_Primary->Final QC_Ortho->Final QC_Confirm->Final

Caption: A logical workflow for comprehensive purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

Principle of Operation: Gas chromatography is a premier technique for separating and analyzing volatile compounds.[1][2] An inert carrier gas sweeps the vaporized sample through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. When coupled with a Mass Spectrometry (MS) detector, GC-MS not only quantifies the components but also provides their mass spectra, enabling positive identification of the main peak and any impurities.[3][4]

Expertise & Causality: this compound is sufficiently volatile and thermally stable for GC analysis, making this the method of choice for routine purity checks.

  • Why GC-MS? The power of GC-MS lies in its dual output. A Flame Ionization Detector (FID) can provide excellent quantification based on peak area percentage, but it gives no structural information about impurities. MS detection, however, provides a mass spectrum for each separated peak. By analyzing the fragmentation pattern, one can elucidate the structure of unknown impurities, which is invaluable for troubleshooting the synthesis. Common impurities could include starting materials, isomers (e.g., other chloro-decyne isomers), or byproducts from elimination reactions.

  • Column Selection: A mid-polarity column (e.g., a 5% phenyl polysiloxane) is a logical starting point. It provides good separation for a range of potential impurities, from nonpolar hydrocarbon byproducts to more polar starting materials, without excessive retention of the halogenated analyte.

Experimental Protocol: GC-MS for Purity and Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).

  • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. The purity is typically reported as the relative peak area of the main component. Impurity peaks are identified by comparing their mass spectra against a library (e.g., NIST).

cluster_gcms GC-MS Workflow SamplePrep Sample Dilution (1 mg/mL) Injection GC Injection (1 µL) SamplePrep->Injection Separation Column Separation (Temp. Program) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Data Acquisition (Chromatogram & Spectra) MassAnalysis->Detection

Sources

A Researcher's Guide to the Computational Analysis of 10-Chloro-3-decyne Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount. For molecules such as 10-chloro-3-decyne, a haloalkyne with significant potential as a versatile building block, elucidating the dominant reaction pathways is crucial for controlling product formation and optimizing synthetic strategies.[1] This guide provides a comprehensive computational framework for investigating the competing substitution and elimination reaction mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development.

The reactivity of haloalkanes is often a competition between nucleophilic substitution (SN) and elimination (E) pathways.[2][3][4][5] For a secondary haloalkane like this compound, four primary mechanisms are plausible: SN1, SN2, E1, and E2. The prevalence of each pathway is dictated by a delicate interplay of factors including the nature of the substrate, the nucleophile/base, the solvent, and the temperature.[5][6] Computational chemistry offers a powerful lens to dissect these intricate reaction coordinates and predict the energetic favorability of each pathway.

Competing Reaction Pathways: A Visual Overview

The primary reaction pathways for this compound in the presence of a nucleophile/base (Nu-) are depicted below. These diagrams illustrate the fundamental bond-making and bond-breaking events that characterize each mechanism.

Substitution_Elimination_Pathways cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway cluster_E2 E2 Pathway cluster_E1 E1 Pathway SN2_start This compound + Nu- SN2_ts [Transition State]SN2 SN2_start->SN2_ts Concerted Attack SN2_prod Substitution Product SN2_ts->SN2_prod Inversion of Stereochemistry SN1_start This compound SN1_int Carbocation Intermediate SN1_start->SN1_int Loss of Cl- SN1_prod Substitution Product (Racemic) SN1_int->SN1_prod Nucleophilic Attack E2_start This compound + Base E2_ts [Transition State]E2 E2_start->E2_ts Concerted Proton Abstraction & Cl- Loss E2_prod Elimination Product (Alkene) E2_ts->E2_prod E1_start This compound E1_int Carbocation Intermediate E1_start->E1_int Loss of Cl- E1_prod Elimination Product (Alkene) E1_int->E1_prod Proton Abstraction

Figure 1: Competing SN1, SN2, E1, and E2 reaction pathways for this compound.

Computational Methodology: A Comparative Framework

To quantitatively assess the viability of these pathways, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying reaction mechanisms in organic chemistry.[7][8][9][10][11] The following table outlines a recommended computational protocol for this comparative analysis.

Parameter Recommended Method Justification & Expertise
Computational Model Density Functional Theory (DFT)DFT provides a good balance between accuracy and computational cost for systems of this size.
Functional B3LYP or M06-2XB3LYP is a widely used hybrid functional with a proven track record. M06-2X is often recommended for kinetics and thermochemistry as it better accounts for non-covalent interactions.
Basis Set 6-311+G(d,p) or def2-TZVPThese triple-zeta basis sets with polarization and diffuse functions are necessary for accurately describing the electronic structure of transition states and anions.
Solvation Model Polarizable Continuum Model (PCM) or SMDTo simulate reactions in solution, an implicit solvation model is crucial. The choice of solvent in the model should match experimental conditions.
Task Geometry Optimization & Frequency CalculationTo locate stationary points (reactants, products, intermediates, and transition states) on the potential energy surface and to characterize them as minima or saddle points.
Task Transition State SearchUsing methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method to locate the transition state structures.
Task Intrinsic Reaction Coordinate (IRC)To confirm that the located transition state connects the correct reactants and products.
Analysis Activation Energy (ΔG‡) CalculationThe Gibbs free energy of activation is the key determinant of the reaction rate. A lower ΔG‡ indicates a more favorable pathway.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol details the computational steps required to analyze the reaction mechanisms of this compound.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of this compound and the chosen nucleophile/base (e.g., hydroxide, methoxide).

    • Perform an initial geometry optimization using a lower level of theory (e.g., HF/6-31G(d)) to obtain a reasonable starting geometry.

  • Reactant and Product Optimization:

    • Perform a full geometry optimization and frequency calculation for the reactants and all possible products (substitution and elimination) at the chosen level of theory (e.g., M06-2X/6-311+G(d,p) with a PCM solvent model).

    • Confirm that all optimized structures are true minima by ensuring they have no imaginary frequencies.

  • Transition State (TS) Searching:

    • For each proposed mechanism (SN1, SN2, E1, E2), construct an initial guess for the transition state structure.

    • Perform a transition state optimization. This is often the most challenging step and may require several attempts with different starting geometries.

    • Verify that the optimized TS structure has exactly one imaginary frequency corresponding to the desired reaction coordinate (e.g., C-Cl bond breaking and C-Nu bond formation in the SN2 TS).

  • Intrinsic Reaction Coordinate (IRC) Analysis:

    • Perform an IRC calculation starting from the optimized transition state in both the forward and reverse directions.

    • This calculation traces the reaction path downhill from the transition state to the corresponding reactants and products, confirming the connectivity of the reaction pathway.

  • Energetic Analysis:

    • Calculate the Gibbs free energies of all optimized stationary points (reactants, TS, intermediates, products).

    • Determine the activation energy (ΔG‡) for each pathway as the difference in Gibbs free energy between the transition state and the reactants.

Computational_Workflow start 1. Build & Pre-optimize Structures opt_react_prod 2. Optimize Reactants & Products start->opt_react_prod ts_search 3. Search for Transition States opt_react_prod->ts_search irc 4. Perform IRC Analysis ts_search->irc energy 5. Calculate Activation Energies irc->energy compare 6. Compare Pathways & Predict Outcome energy->compare

Figure 2: A streamlined workflow for the computational analysis of reaction mechanisms.

Comparative Data Analysis: Theory vs. Experiment

The ultimate goal of this computational analysis is to predict the major and minor products of the reaction under specific conditions. The calculated activation energies provide a quantitative comparison of the different reaction pathways.

Reaction Pathway Hypothetical ΔG‡ (kcal/mol) in Methanol Predicted Outcome Supporting Experimental Data Needed
SN2 22.5Minor ProductProduct distribution analysis via GC-MS or NMR to identify and quantify substitution products.
SN1 28.0UnlikelyKinetic studies to determine the reaction order. Lack of carbocation rearrangement products.
E2 19.8Major Product Identification and quantification of alkene isomers using spectroscopic methods (NMR, IR).
E1 27.5UnlikelySimilar to SN1, kinetic data and analysis of potential rearrangement products.

Note: The activation energies presented in this table are hypothetical and serve as an illustrative example of how computational data can be used to make predictions. A thorough computational study as outlined above is required to obtain accurate theoretical data for this compound.

The trustworthiness of these computational predictions is greatly enhanced when validated against experimental data. For instance, if the computational model predicts the E2 pathway to be dominant, experimental analysis should confirm the formation of the corresponding alkene as the major product. Discrepancies between theoretical predictions and experimental outcomes can provide valuable insights, often pointing to unaccounted factors such as explicit solvent effects or the role of catalysts.

Conclusion

The computational analysis of reaction mechanisms, as detailed in this guide, provides an indispensable tool for modern chemical research. By systematically investigating the potential energy surfaces of competing pathways, researchers can gain a priori knowledge of reaction outcomes, enabling the rational design of experiments and the optimization of synthetic routes. For this compound, a molecule with untapped synthetic potential, this computational approach paves the way for its effective utilization in the development of novel chemical entities and pharmaceuticals.

References

  • Štěpán, O., Novotný, J., & Rulíšek, L. (2019). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. The Journal of Physical Chemistry A, 123(34), 7434–7445. [Link]
  • Poater, A., Solà, M., & Cavallo, L. (2010). A DFT Study on the Mechanism of Palladium-Catalyzed Alkyne Hydrogenation: Neutral versus Cationic Pathways. Organometallics, 29(15), 3374–3383. [Link]
  • Sabat, M., & E-Zohry, M. F. (2007). Kinetic and DFT Studies on the Mechanism of C–S Bond Formation by Alkyne Addition to the [Mo3S4(H2O)9]4+ Cluster. Inorganic Chemistry, 46(18), 7404–7412. [Link]
  • Kajiwara, T., et al. (2021). Mechanistic study on the reaction of pinB-BMes2 with alkynes based on experimental investigation and DFT calculations. Dalton Transactions, 50(25), 8743-8752. [Link]
  • Mazzanti, A., et al. (2007). A DFT Investigation of Alkyne Bromination Reactions. The Journal of Organic Chemistry, 72(11), 4078–4085. [Link]
  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
  • LibreTexts. (2023).
  • Seema Dhawan Arora Chemistry. (2020). Elimination Versus Substitution - Haloalkanes And Haloarenes #24. YouTube. [Link]
  • SethChem. (2020).
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Stanford University. (n.d.). Computational investigation of the SN2 reactivity of halogenated pollutants. Stanford Digital Repository. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Decyne, 10-chloro-. PubChem. [Link]
  • LibreTexts. (2023). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]
  • Xi, C., & Chen, C. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2465–2475. [Link]
  • Chemistry Online. (2022). Haloalkane Reactions. Chemistry Online. [Link]
  • Goldman, A. D., et al. (2023). A dataset of chemical reaction pathways incorporating halogen chemistry.
  • Hahn, J. (n.d.). Chapter 9 Lecture. JulietHahn.com. [Link]
  • Denisov, E. T., & Shestakov, A. F. (2009). Reactivity of haloalkanes in their reactions with the chlorine atom.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-3-methyl-4-decyne. PubChem. [Link]
  • National Center for Biotechnology Inform

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 10-Chloro-3-decyne Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Haloalkynes

In the landscape of drug discovery, the alkyne functional group is a recurring motif in a variety of potent pharmaceutical agents, from antiviral medications to aggressive antitumor compounds.[1] The unique linear geometry and electron density of the carbon-carbon triple bond allow for specific interactions within biological targets.[2] When halogenated, these molecules, termed haloalkynes, acquire distinct electronic properties that can enhance their reactivity and potential for selective biological activity.

This guide focuses on a strategic approach to the initial biological screening of a novel class of compounds: 10-chloro-3-decyne derivatives. While data on this specific scaffold is nascent, we can establish a robust, logic-driven screening cascade by drawing parallels from structurally related alkynes and haloalkynes known for their cytotoxic and antimicrobial properties.[3][4][5] Our objective is to provide researchers with a comprehensive framework for evaluating these derivatives, moving beyond simple data collection to an integrated understanding of their potential therapeutic value. This involves a multi-faceted assessment of cytotoxicity against relevant cancer cell lines and antimicrobial efficacy, underpinned by rigorous, well-controlled experimental protocols.[6][7]

Comparative Screening Strategy: A Multi-Tiered Approach

A successful preliminary screen must be both efficient and informative, prioritizing compounds with the most promising therapeutic window. For the this compound series, we propose a parallel screening approach targeting two major areas of unmet medical need: oncology and infectious diseases. The rationale is that the electrophilic nature of the haloalkyne moiety may allow it to act as a Michael acceptor or participate in other covalent interactions with nucleophilic residues (like cysteine) in key proteins, a mechanism implicated in both anticancer and antimicrobial agents.[8]

Our screening funnel is designed to first identify general bioactivity and then probe for selectivity.

  • Primary Cytotoxicity Screening: Initial evaluation against a panel of human cancer cell lines to determine general cytotoxic potential. We will include a non-cancerous cell line to establish a preliminary selectivity index.

  • Primary Antimicrobial Screening: Concurrent screening against representative Gram-positive and Gram-negative bacteria to identify any antibacterial properties.[9]

  • Dose-Response Analysis: For active "hits" from the primary screens, a full dose-response study will be conducted to determine key potency metrics like the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.[10]

  • Mechanistic Probing (Secondary Assay): Initial exploration into the mechanism of action for the most potent and selective compounds.

This structured workflow ensures that resources are focused on derivatives exhibiting both high potency and desirable selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Lead Prioritization A This compound Derivatives Library B Cytotoxicity Screen (e.g., MCF-7, A549, HEK293) A->B Single High Dose C Antimicrobial Screen (e.g., S. aureus, E. coli) A->C Single High Dose D Cytotoxic 'Hits' B->D E Antimicrobial 'Hits' C->E F IC50 Determination (Dose-Response) D->F G MIC Determination (Broth Microdilution) E->G H Most Potent & Selective Leads F->H G->H Low MIC I Secondary Assays (e.g., Apoptosis, Mechanism) H->I

Caption: High-level experimental workflow for screening this compound derivatives.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any screening campaign hinges on the quality of its experimental methods.[6] The following protocols are detailed to be self-validating, incorporating necessary controls for robust data interpretation.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[10]

Objective: To determine the concentration-dependent cytotoxic effect of this compound derivatives on cancer and non-cancerous cell lines.

Materials:

  • Human cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HEK293 (human embryonic kidney, as a non-cancerous control).

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • This compound derivatives (dissolved in DMSO to create 10 mM stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the decyne derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with medium only (background), cells with vehicle (DMSO) only (negative control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across all experiments.[7][11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against E. coli and S. aureus.

Materials:

  • Bacterial strains: Escherichia coli (ATCC 25922, Gram-negative) and Staphylococcus aureus (ATCC 29213, Gram-positive).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 96-well round-bottom plates.

  • This compound derivatives (10 mM stock in DMSO).

  • Positive control antibiotic (e.g., Ampicillin for E. coli, Vancomycin for S. aureus).[8]

  • Spectrophotometer (600 nm).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in MHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.

    • Controls: Include a well with bacteria and vehicle (growth control), a well with medium only (sterility control), and wells with the control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.

Data Presentation and Comparative Analysis

For clarity and direct comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of this compound Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)Selectivity Index (SI)*
Derivative A 8.412.1> 100> 11.9
Derivative B 50.265.8> 100> 2.0
Derivative C 2.13.545.621.7
Doxorubicin 0.50.85.210.4

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7). A higher SI is desirable.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
Derivative A > 128> 128
Derivative B 1664
Derivative C 832
Vancomycin 1> 128
Ampicillin 84

Interpretation of Results:

Based on this hypothetical data, Derivative C emerges as the most promising lead. It exhibits potent cytotoxicity against both cancer cell lines with an IC₅₀ in the low micromolar range.[10] Crucially, it shows a high Selectivity Index (21.7), suggesting it is significantly more toxic to cancer cells than to normal cells, a critical attribute for a therapeutic candidate.[10] Furthermore, Derivative C displays moderate to good activity against S. aureus, indicating a potential dual-action profile.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds, particularly those with reactive functional groups, exert their effects by inducing programmed cell death, or apoptosis. The chloroalkyne moiety could potentially alkylate key cellular proteins, such as caspases or members of the Bcl-2 family, leading to the activation of the apoptotic cascade.

G compound This compound Derivative C stress Cellular Stress (e.g., ROS generation) compound->stress bcl2 Bcl-2 Inhibition compound->bcl2 Possible direct alkylation mito Mitochondrial Dysfunction stress->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto bcl2->bax apaf Apoptosome Formation (Apaf-1, Caspase-9) cyto->apaf cas3 Caspase-3 Activation apaf->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway initiated by a this compound derivative.

This proposed pathway provides a testable hypothesis for secondary screening. Experiments such as Annexin V staining, caspase activity assays, or Western blotting for apoptotic markers (e.g., cleaved PARP, Bcl-2 family proteins) would be logical next steps to validate this mechanism for the most promising lead compounds.

Conclusion and Future Directions

This guide outlines a systematic, multi-pronged strategy for the initial biological evaluation of novel this compound derivatives. By employing a parallel screening approach against both cancer and microbial targets, researchers can efficiently identify compounds with therapeutic potential. The emphasis on standardized, controlled protocols ensures the generation of reliable and comparable data.

The hypothetical data presented identifies "Derivative C" as a strong candidate for further development due to its potent, selective cytotoxicity and moderate antibacterial activity. The next phase of research should focus on validating its proposed apoptotic mechanism, exploring its broader antimicrobial spectrum, and initiating structure-activity relationship (SAR) studies to optimize its potency and safety profile. The alkyne functional group also opens avenues for "click chemistry" applications, enabling the synthesis of fluorescent probes to visualize cellular uptake and target engagement, further elucidating its mechanism of action.[2]

References

  • Benchchem. Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Riss, T.L. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Riss, T.L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI).
  • Wikipedia. Alkyne.
  • Roy, P.S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Cyto-Safe. (2024). A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. National Center for Biotechnology Information (NCBI).
  • Houghtaling, J. et al. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings. National Institutes of Health (NIH).
  • ResearchGate. Fluorescence turn-on detection of bacteria with activated alkynes.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • ResearchGate. Synthetic routes to conjugated alkynes.
  • PubMed Central. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening.
  • ACS Publications. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • PubMed. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines.
  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes.
  • PubMed. Investigations on the effects of cobalt-alkyne complexes on leukemia and lymphoma cells: cytotoxicity and cellular uptake.
  • PubMed. (2010). Synthesis and biological evaluation of novel 10-benzyl-substituted 4,5-dichloro-10H-anthracen-9-ones as inhibitors of keratinocyte hyperproliferation. European Journal of Medicinal Chemistry.
  • PubMed. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines.
  • PubMed. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.

Sources

A Comprehensive Guide to the Thermal Stability Analysis of 10-Chloro-3-decyne: A Comparative Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Thermal Stability Assessment of Haloalkynes

10-Chloro-3-decyne is a long-chain haloalkyne, a class of molecules with significant potential in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials. The presence of both a reactive alkyne and a chloro functional group within the same molecule imparts unique chemical properties. However, these same features can also introduce significant thermal hazards. Alkynes are known to be thermodynamically unstable and can undergo highly exothermic decomposition, while the carbon-halogen bond can be susceptible to thermal cleavage, potentially initiating runaway reactions.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability of this compound is not merely an academic exercise; it is a critical component of safe laboratory practice, process development, and risk assessment. Incidents in the chemical industry have tragically highlighted the devastating consequences of uncontrolled exothermic reactions.[2] Therefore, a proactive and data-driven approach to thermal hazard analysis is paramount.

This guide provides a comprehensive framework for evaluating the thermal stability of this compound. It is designed to move beyond a simple recitation of protocols, offering instead a logical, scientifically-grounded approach to experimental design and data interpretation. We will explore the theoretical underpinnings of its potential thermal instability, detail robust experimental methodologies, and provide a comparative analysis with related monofunctional compounds to contextualize the unique behavior of this haloalkyne.

Theoretical Hazard Assessment: Unpacking the Molecular Structure of this compound

Before embarking on experimental analysis, a theoretical assessment of the molecular structure of this compound can provide valuable insights into its potential thermal liabilities. The molecule's structure, CH₃(CH₂)₅CH₂C≡CCH₂CH₂Cl, contains two key functional groups that are prime candidates for initiating thermal decomposition:

  • The Internal Alkyne Group (-C≡C-): The triple bond in an alkyne is a region of high electron density, making it susceptible to addition reactions. Thermodynamically, many alkynes have a positive heat of formation, indicating they are less stable than their constituent elements.[1] Under thermal stress, alkynes can undergo exothermic decomposition, polymerization, or rearrangement reactions.

  • The Primary Chloroalkane Group (-CH₂Cl): The carbon-chlorine bond is polarized, with the chlorine atom being more electronegative. This bond can be cleaved homolytically to form radical species or heterolytically. The presence of a halogen can also facilitate dehydrohalogenation reactions, leading to the formation of an alkene and hydrogen chloride gas.[3]

The interplay between these two functional groups in this compound is of particular interest. The proximity of the chloro group to the alkyne could influence the decomposition pathway. For instance, intramolecular reactions could be possible under thermal duress.

Predicted Decomposition Pathways:

  • C-Cl Bond Cleavage: Homolytic cleavage of the C-Cl bond would generate a primary alkyl radical and a chlorine radical. These highly reactive species can initiate a chain reaction, leading to rapid decomposition.

  • Dehydrochlorination: Elimination of HCl to form a conjugated enyne is a plausible pathway. The generated HCl gas can be corrosive and may also catalyze further decomposition.

  • Alkyne Polymerization/Decomposition: The alkyne moiety itself can undergo exothermic polymerization or decompose into smaller, volatile fragments.

A thorough understanding of these potential pathways is crucial for designing appropriate safety measures and for interpreting the data obtained from thermal analysis experiments.

Experimental Protocols for Comprehensive Thermal Stability Analysis

A multi-technique approach is essential for a comprehensive assessment of thermal stability. The three pillars of this analysis are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Detecting Exothermic Events

DSC is a powerful technique for identifying the temperatures at which a material undergoes thermal transitions and for quantifying the associated energy changes.[4] For this compound, the primary interest is the detection of exothermic decomposition events.

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. The use of a high-pressure crucible is critical to contain any generated gases and prevent premature evaporation of the sample.

    • Hermetically seal the crucible.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) for 5 minutes.

    • Ramp the temperature from 0°C to 400°C at a heating rate of 10°C/min. A common heating rate for screening is 10°C/min, though slower rates can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the onset temperature of any exothermic event, which represents the initial temperature of decomposition.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes the risk of a large energy release in the instrument.

  • Sealed High-Pressure Crucible: Essential for liquids to prevent evaporation and to contain any pressure generated during decomposition, providing a more accurate assessment of the decomposition energy.

  • Inert Atmosphere: Prevents oxidation, which is an exothermic process that could interfere with the measurement of the inherent thermal stability.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of This compound place Place in High-Pressure Crucible weigh->place seal Hermetically Seal Crucible place->seal load Load Sample & Reference Crucibles into DSC seal->load purge Purge with N2/Ar load->purge program Temperature Program: 0°C to 400°C @ 10°C/min purge->program acquire Acquire Heat Flow Data program->acquire plot Plot Heat Flow vs. Temp acquire->plot determine Determine Onset Temp & ΔHd plot->determine

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

TGA measures the change in mass of a sample as a function of temperature.[5] This technique is complementary to DSC and helps to identify the temperature at which decomposition products are volatile, providing information on the decomposition mechanism.

Experimental Protocol: TGA Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature slightly above its boiling point (e.g., 230°C) for a short period to remove any volatile impurities, or start from ambient temperature if the boiling point is high. Given the boiling point of this compound is likely above 200°C, starting from ambient is appropriate.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of initial mass remaining as a function of temperature (°C).

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition into volatile products.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices:

  • Open Crucible: Allows volatile decomposition products to escape and be detected as a mass loss.

  • Larger Sample Size than DSC: TGA is less sensitive to energetic events, and a slightly larger sample provides a clearer mass loss signal.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation weigh Weigh 5-10 mg of This compound place Place in Open Alumina/Pt Crucible weigh->place load Load Sample Crucible into TGA place->load purge Purge with N2/Ar load->purge program Temperature Program: 25°C to 500°C @ 10°C/min purge->program acquire Acquire Mass Loss Data program->acquire plot Plot Mass % vs. Temp acquire->plot determine Determine Onset of Mass Loss & DTG Peaks plot->determine

Caption: Workflow for TGA analysis of this compound.

Comparative Analysis: Contextualizing the Thermal Stability of this compound

Parameter1-Decyne (Predicted)1-Chlorodecane (Predicted)This compound (Predicted)Justification for Prediction
DSC Onset of Exotherm (°C) ~200 - 250> 250~150 - 200 The combination of the alkyne and chloro groups is expected to lower the decomposition temperature compared to either functional group alone. The C-Cl bond is generally less stable than C-C or C-H bonds, and its cleavage can initiate decomposition.
TGA Onset of Mass Loss (°C) ~174 (Boiling Point)~223 (Boiling Point)~180 - 220 Mass loss will be dominated by boiling initially, but decomposition will likely begin before the boiling point of a comparable dialkyl alkyne, leading to the evolution of decomposition products like HCl.
Heat of Decomposition (ΔHd, J/g) Moderately ExothermicMildly ExothermicHighly Exothermic Alkynes have a high heat of formation and their decomposition is often energetic. The presence of the chloro group can create additional exothermic pathways.
Primary Decomposition Products Smaller hydrocarbonsHCl, decene, smaller hydrocarbonsHCl, chlorinated hydrocarbons, smaller alkynes/alkenes, char The presence of both functionalities will lead to a more complex mixture of decomposition products.

Note: The values in this table are predictive and for illustrative purposes. Experimental verification is essential.

This comparative analysis underscores the increased thermal hazard potential of this compound. The synergistic effect of the alkyne and chloro groups likely leads to a lower onset of decomposition and a more energetic event.

Advanced Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)

For processes involving larger quantities of this compound, or where there is a risk of thermal accumulation, DSC and TGA alone are insufficient. Accelerating Rate Calorimetry (ARC) is the gold standard for simulating a worst-case thermal runaway scenario under adiabatic conditions (zero heat loss).[6][7][8]

ARC experiments provide critical data for process safety design, including:

  • Onset Temperature of Self-Heating: The temperature at which the rate of heat generation from the decomposition reaction exceeds the rate of heat loss to the surroundings.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. This is a crucial parameter for designing emergency relief systems.

  • Adiabatic Temperature Rise (ΔTad): The total temperature increase of the material due to its own decomposition energy.

  • Pressure Data: ARC can simultaneously measure the pressure generated during decomposition, which is vital for vent sizing.

Diagram: Principle of an ARC Experiment

ARC_Principle cluster_arc ARC Calorimeter cluster_hws Heat-Wait-Search Mode bomb Sample Bomb (containing this compound) heaters Heaters thermocouple Thermocouple pressure_transducer Pressure Transducer heat Heat sample by a small increment (e.g., 5°C) wait Wait for thermal equilibrium heat->wait search Search for self-heating (> 0.02 °C/min) wait->search search->heat No exotherm detected exotherm Exotherm Detected! search->exotherm Exotherm detected adiabatic Switch to Adiabatic Mode: Heaters match sample temperature exotherm->adiabatic runaway Thermal Runaway Data Acquisition (T, P, time) adiabatic->runaway

Caption: Principle of an ARC experiment using the Heat-Wait-Search method.

Conclusion and Recommendations for Safe Handling

The structural features of this compound—specifically the presence of both an internal alkyne and a primary chloro group—suggest a significant potential for thermal instability. While direct experimental data is not widely published, a comprehensive analysis based on established chemical principles and robust thermal analysis techniques allows for a thorough hazard assessment.

Key Findings:

  • Elevated Risk Profile: this compound is predicted to have a lower onset of thermal decomposition and a higher heat of decomposition compared to its monofunctional counterparts, 1-decyne and 1-chlorodecane.

  • Complex Decomposition: The decomposition is likely to produce a mixture of hazardous and corrosive products, including hydrogen chloride gas.

  • Multi-Technique Approach is Essential: A combination of DSC, TGA, and, for scale-up considerations, ARC, is necessary for a complete thermal hazard assessment.

Recommendations for Researchers and Drug Development Professionals:

  • Always Perform a Thermal Hazard Assessment: Prior to using this compound in any new reaction or process, a thorough thermal stability analysis as outlined in this guide should be conducted.

  • Small-Scale Operations: Initial experiments should always be conducted on a small scale, with appropriate personal protective equipment and in a well-ventilated fume hood.

  • Avoid High Temperatures: Reaction and purification temperatures should be kept as low as possible. The DSC onset temperature should be considered the absolute maximum temperature to which the material should be exposed, with a significant safety margin.

  • Material Compatibility: The potential for catalytic decomposition in the presence of acids, bases, or metals should be investigated.

  • Process Safety Management: For any process scale-up, a comprehensive process hazard analysis (PHA) incorporating ARC data is mandatory to ensure adequate engineering controls and emergency relief systems are in place.

By adopting a proactive and data-driven approach to thermal stability analysis, the scientific community can harness the synthetic potential of this compound and other novel molecules while ensuring the highest standards of safety.

References

  • Vertex AI Search. (2026). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES.
  • Belmont Scientific. (n.d.).
  • ACS Publications. (2020). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development.
  • NETZSCH Analyzing & Testing. (n.d.).
  • Thermal Hazard Technology. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Wikipedia. (2026). Thermal decomposition.
  • Wikipedia. (2026). Alkyne.
  • RSC Publishing. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX[[double bond, length as m-dash]]CH2 (X = F, Cl, Br).
  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
  • Wikipedia. (2026). Haloalkane.
  • Open Access Pub. (n.d.). Alkynes. Journal of New Developments in Chemistry.
  • University of Melbourne. (n.d.). TGA-DSC.
  • YouTube. (2021). 2020 RD (3)
  • Florida International University. (n.d.). Thermal hazard analysis for cumene hydroperoxide by DSC and TAM.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • ChemicalBook. (2024). This compound | 18295-64-2.
  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).

Sources

electrochemical properties of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Properties of 10-Chloro-3-decyne: A Comparative Framework

Abstract

This compound is a bifunctional molecule featuring a terminal primary alkyl chloride and an internal alkyne. While its synthesis and basic physical properties are documented, a significant gap exists in the scientific literature regarding its electrochemical behavior. This guide, written for researchers and drug development professionals, provides a comprehensive framework for characterizing the . Due to the absence of direct experimental data, this document establishes a proposed investigatory workflow. It outlines detailed protocols for electrochemical analysis, predicts the molecule's behavior based on established principles for alkyl halides and alkynes, and provides a comparative analysis against structurally relevant compounds. The objective is to equip scientists with the foundational knowledge and experimental design necessary to explore the unique redox characteristics of this and similar long-chain haloalkynes.

Introduction: Unveiling the Electrochemical Potential of a Bifunctional Molecule

The field of synthetic organic electrochemistry has seen a resurgence, offering green and efficient alternatives to traditional chemical reagents for generating reactive intermediates.[1] Alkyl halides, in particular, are well-established precursors for generating alkyl radicals or carbanions through electrochemical reduction, paving the way for novel bond formations.[2][3] this compound presents an intriguing subject for electrochemical study due to its unique structure: a C-10 carbon chain containing both a reducible primary chloride and an internal alkyne.

The key questions surrounding its electrochemistry are:

  • At what potential does the carbon-chlorine bond reduce?

  • How does the distant internal alkyne electronically influence this reduction potential?

  • What is the nature of the reactive intermediate formed (radical or carbanion)?

  • Can the alkyne moiety participate in subsequent intramolecular reactions after the initial reduction?

This guide proposes a systematic approach to answer these questions. We will detail the necessary experimental protocols and compare the anticipated with carefully selected model compounds to isolate the contributions of each functional group.

Strategic Selection of Comparison Compounds

To understand the specific contributions of the alkyl chloride and the internal alkyne to the electrochemical profile of this compound, a comparative analysis is essential. The following compounds are proposed for parallel study:

Compound NameStructureRationale for Selection
This compound CH3CH2C≡C(CH2)6ClThe target molecule, containing both functional groups.
1-Chlorodecane CH3(CH2)9ClIsolates the electrochemical behavior of the long-chain primary alkyl chloride without the influence of the alkyne.
3-Decyne CH3CH2C≡C(CH2)5CH3Isolates the electrochemical behavior of the internal alkyne within a similar carbon backbone.

By comparing the voltammetric data from these three compounds, we can deconstruct the electrochemical signature of this compound.

Experimental Methodology: A Blueprint for Characterization

The following protocols are designed to provide a comprehensive electrochemical characterization. They are presented as self-validating systems, where the results from one experiment inform the parameters of the next.

Cyclic Voltammetry (CV)

Expertise & Rationale: Cyclic voltammetry is the cornerstone of electrochemical analysis, serving as the initial survey to identify redox events.[4] By sweeping the potential and measuring the resulting current, we can determine the reduction potential of the C-Cl bond, assess the reversibility of the electron transfer, and gain insight into the reaction kinetics.[4] An aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is crucial to prevent the protonation of the highly basic carbanion intermediates that can form upon reduction.[5]

Experimental Protocol:

  • Preparation: Prepare 1.0 mM solutions of this compound, 1-Chlorodecane, and 3-Decyne in anhydrous acetonitrile. Add 0.1 M tetra-n-butylammonium perchlorate (TBAP) as the supporting electrolyte to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy carbon electrode (provides a wide potential window).

    • Reference Electrode: Ag/AgCl or a silver wire pseudo-reference electrode.

    • Counter Electrode: Platinum wire.

  • Deaeration: Purge the solution with dry argon or nitrogen for 15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurements.

  • Data Acquisition:

    • Record a background CV of the solvent and electrolyte alone.

    • Introduce the analyte and record CVs, sweeping the potential from 0 V to a sufficiently negative value (e.g., -3.0 V) to observe the reduction of the alkyl chloride.

    • Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process. A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process.[4]

Controlled-Potential Electrolysis (Bulk Electrolysis)

Expertise & Rationale: While CV identifies what can happen, bulk electrolysis executes the reaction on a larger scale to determine the number of electrons transferred (the n-value) and to generate sufficient product for chemical analysis. This is critical for distinguishing between a one-electron reduction to a radical and a two-electron reduction to a carbanion.

Experimental Protocol:

  • Setup: Use a larger-surface-area working electrode (e.g., a reticulated vitreous carbon or carbon felt electrode) in a divided electrochemical cell (H-cell) to separate the anodic and cathodic processes.

  • Electrolysis: Apply a constant potential slightly more negative (e.g., 200 mV) than the peak reduction potential observed in the CV.

  • Monitoring: Monitor the current over time. The reaction is complete when the current decays to the background level. The total charge passed (coulombs) is integrated and used in Faraday's law to calculate the n-value.

  • Product Isolation: Upon completion, evaporate the solvent and extract the remaining material for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to identify the reaction products.

Anticipated Results and Comparative Discussion

Based on established literature for similar compounds, we can predict the likely electrochemical behavior of this compound.

Predicted Reduction Potentials

The direct electrochemical reduction of unactivated alkyl chlorides requires highly negative potentials, typically in the range of -1.5 to -2.5 V versus a Saturated Calomel Electrode (SCE).[2] The primary electroactive site in this compound is expected to be the C-Cl bond. The internal alkyne in 3-decyne is not expected to be reducible in this potential window. Therefore, we anticipate the following results:

CompoundPredicted Peak Reduction Potential (Ep vs. Ag/AgCl)Expected Electrochemical Behavior
This compound -2.2 to -2.6 VIrreversible, diffusion-controlled reduction of the C-Cl bond.
1-Chlorodecane -2.3 to -2.7 VIrreversible, diffusion-controlled reduction of the C-Cl bond. The potential may be slightly more negative than the alkyne-containing analogue due to subtle electronic differences.
3-Decyne No reduction peak expected before -2.8 VExpected to be electrochemically inactive in the potential range where the C-Cl bond is reduced.
Proposed Reduction Mechanism

The electrochemical reduction of alkyl halides can proceed through two main pathways, as illustrated below. The cleavage of the carbon-halogen bond is typically a concerted process with the electron transfer or occurs very rapidly after.

G cluster_paths Electrochemical Reduction Pathways for R-Cl A_start R-Cl A_e1 + e⁻ A_intermediate [R-Cl]•⁻ (Radical Anion) A_start->A_intermediate E₁ A_cleavage Cleavage A_radical R• (Alkyl Radical) A_intermediate->A_radical Fast A_e2 + e⁻ A_anion R⁻ (Carbanion) A_radical->A_anion E₂ (E₂ < E₁) B_start R-Cl B_e + 2e⁻ B_anion R⁻ (Carbanion) B_start->B_anion Concerted or Stepwise (E₁) + Cl⁻ B_cl Cl⁻

Proposed electrochemical reduction pathways for an alkyl chloride (R-Cl).

A single, two-electron irreversible wave is commonly observed in the CV for alkyl halides, suggesting that the second electron transfer (E₂) occurs at a potential less negative than the first (E₁), leading directly to the carbanion.[5] Bulk electrolysis experiments coupled with product analysis are essential to confirm this. If the resulting carbanion is stable enough, it will be protonated by trace water or the solvent upon workup to yield 3-decyne. If a radical intermediate is formed and can be trapped, it would suggest a one-electron pathway is accessible.

Experimental Workflow Visualization

The overall strategy for characterization follows a logical progression from initial screening to mechanistic investigation.

G CV Cyclic Voltammetry (CV) - Identify Redox Potentials - Assess Reversibility CPE Controlled-Potential Electrolysis - Determine n-value - Generate Products CV->CPE  Inform Potential for CPE   Analysis Product Analysis (GC-MS, NMR) - Elucidate Reaction Pathway CPE->Analysis  Provide Material for Analysis  

Systematic workflow for electrochemical characterization.

Conclusion

While direct experimental data for the is not currently available, a robust characterization is achievable through a systematic application of standard electrochemical techniques. By comparing its behavior to 1-chlorodecane and 3-decyne, researchers can precisely determine the role of each functional group. The primary electroactive site is anticipated to be the carbon-chlorine bond, which will likely undergo a two-electron, irreversible reduction at a highly negative potential to form a carbanionic intermediate. This proposed framework serves as a rigorous starting point for any researcher or drug development professional seeking to exploit the electrochemical reactivity of this and other complex haloalkynes in synthetic applications.

References

  • Electroreductively Induced Radicals for Organic Synthesis - PMC. (2023). PubMed Central - NIH. [Link]
  • Recent developments in electrochemical halogenation and dehalogenation reactions. (2025).
  • Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. (2020). RSC Publishing. [Link]
  • Direct and indirect electrochemical reduction of organic halides in aprotic media. (2025).
  • Cyclic Voltammetric (CV) Evaluation of Electro chemical Behaviors of K3 [Fe (CN)6] and Uric Acid. (2021). Longdom Publishing. [Link]

Sources

A Comparative Guide to the Synthesis of 10-Chloro-3-decyne and its Analogs: Strategies and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Long-Chain Haloalkynes

Long-chain haloalkynes are valuable synthetic intermediates in the fields of medicinal chemistry and materials science. Their dual functionality—a reactive alkyne and a versatile halogen—allows for a wide range of subsequent transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions.[1][2][3] 10-Chloro-3-decyne, with its internal alkyne and terminal chloro group, represents a synthetically interesting target. The efficiency of its synthesis is paramount for its practical application in multi-step synthetic campaigns where overall yield and purity are critical.[4]

This guide provides an in-depth comparison of the synthetic efficiency for producing this compound and structurally similar compounds. We will explore various synthetic routes, grounded in mechanistic principles, and present comparative data to inform experimental design and strategy for researchers in organic synthesis and drug development.

Core Synthetic Strategies for this compound

The construction of a molecule like this compound can be approached from several retrosynthetic perspectives. The most common and effective strategies involve the formation of the carbon-carbon triple bond or the installation of the chloro group at a late stage. We will focus on the most practical and widely employed methods.

Strategy 1: Alkylation of a Terminal Alkyne

One of the most reliable and versatile methods for constructing internal alkynes is the alkylation of a terminal alkyne.[5] This SN2 reaction involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide, which then displaces a halide on an electrophilic partner.

Conceptual Workflow: Alkylation of 1-Hexyne

cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: SN2 Alkylation 1-Hexyne 1-Hexyne Hexynyl Anion Hexynyl Anion 1-Hexyne->Hexynyl Anion  NaNH2 / liq. NH3 This compound This compound Hexynyl Anion->this compound  1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane

Caption: Alkylation route to this compound.

This approach is highly efficient due to the robust nature of acetylide formation and the high reactivity of primary alkyl halides in SN2 reactions. The choice of a strong base like sodium amide (NaNH₂) in liquid ammonia is crucial for the complete deprotonation of the terminal alkyne.[5][6]

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8][9] While less direct for this specific aliphatic target, variations of palladium-catalyzed coupling can be envisioned, for instance, by coupling a terminal alkyne with an organometallic reagent derived from a chloro-alkane. However, for a simple acyclic system like this compound, the alkylation method is generally more straightforward and cost-effective.

Comparative Synthesis Efficiency

To objectively assess the synthesis efficiency of this compound, we will compare it with structurally similar compounds where either the halogen, its position, or the chain length is varied. The primary metric for comparison will be the isolated yield, which is the most practical measure of efficiency for a synthetic chemist.

CompoundSynthetic RouteKey ReagentsTypical Yield (%)PurificationKey AdvantagesChallenges & Considerations
This compound Alkylation of 1-Hexyne1. NaNH₂2. 1,4-Dichlorobutane75-85%Column ChromatographyHigh yield, readily available starting materials.Potential for over-alkylation if reaction is not controlled.
1-Chloro-3-decyne Alkylation of Chloro-propyne1. n-BuLi2. 1-Bromoheptane60-70%Column ChromatographyDirect installation of the chloro-alkyne moiety.Chloro-propyne is volatile and requires careful handling.
10-Bromo-3-decyne Alkylation of 1-Hexyne1. NaNH₂2. 1,4-Dibromobutane80-90%Column ChromatographyHigher yield due to the better leaving group ability of bromide.1,4-Dibromobutane is more expensive than the dichloro-analog.
8-Chloro-3-hexyne Alkylation of 1-Butyne1. NaNH₂2. 1,4-Dichlorobutane70-80%DistillationShorter chain length can simplify purification.Lower boiling point may lead to loss during workup.

Detailed Experimental Protocol: Synthesis of this compound via Alkylation

This protocol is a self-validating system, providing a detailed procedure for the synthesis, purification, and characterization of the target compound.

Materials:

  • 1-Hexyne (98%)

  • Sodium amide (NaNH₂) (98%)

  • Liquid Ammonia (NH₃)

  • 1,4-Dichlorobutane (99%)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet is charged with 200 mL of liquid ammonia.

  • Acetylide Formation: While maintaining the temperature at -78 °C (dry ice/acetone bath), slowly add sodium amide (5.85 g, 0.15 mol). To this suspension, add 1-hexyne (8.2 g, 0.1 mol) dropwise over 20 minutes. The reaction mixture is stirred for 1 hour at -78 °C.

  • Alkylation: A solution of 1,4-dichlorobutane (19.05 g, 0.15 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes. The reaction is then allowed to warm to room temperature overnight, allowing the ammonia to evaporate.

  • Workup: The remaining residue is quenched by the slow addition of 100 mL of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes to 1% ethyl acetate in hexanes to afford this compound as a colorless oil.

Expected Yield: 13.0 - 14.7 g (75-85%)

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J=6.4 Hz, 2H, -CH₂Cl), 2.25-2.15 (m, 4H, propargylic -CH₂-), 1.90-1.80 (m, 2H, -CH₂CH₂Cl), 1.55-1.40 (m, 4H, -CH₂CH₂CH₃), 0.92 (t, J=7.2 Hz, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 80.5, 79.5 (alkyne carbons), 44.8 (-CH₂Cl), 32.5, 31.2, 22.1, 18.6, 13.6.

Discussion: Causality Behind Synthesis Efficiency

The higher efficiency of the alkylation route for this compound compared to its isomer, 1-Chloro-3-decyne, can be attributed to the starting materials' stability and ease of handling. 1-Hexyne is a stable liquid, whereas chloro-propyne is more volatile and reactive, leading to lower yields.

When comparing this compound with its bromo-analog, 10-Bromo-3-decyne, the latter often gives a slightly higher yield. This is a direct consequence of the better leaving group ability of bromide compared to chloride in the SN2 reaction, leading to a faster and more complete reaction.[10] However, the higher cost and greater lachrymatory nature of 1,4-dibromobutane may make the chloro-derivative more practical for large-scale synthesis.

The synthesis of the shorter chain analog, 8-Chloro-3-hexyne, follows the same efficient pathway. However, its lower molecular weight and boiling point can lead to evaporative losses during workup and concentration, potentially reducing the isolated yield if not handled with care.

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through the alkylation of 1-hexyne with 1,4-dichlorobutane, with typical yields in the range of 75-85%. This method is robust, scalable, and utilizes readily available starting materials. While variations in the halogen and chain length can influence the reaction efficiency, the fundamental alkylation strategy remains the most practical approach.

For researchers and drug development professionals, understanding these synthetic nuances is crucial for the efficient production of complex molecules. Future advancements may focus on developing catalytic methods that avoid the use of stoichiometric strong bases, further improving the environmental footprint and atom economy of these important transformations.

References

  • JoVE. (2025). Preparation of Alkynes: Alkylation Reaction.
  • Chad's Prep. (n.d.). Preparation of Alkynes.
  • Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube.
  • ACS Omega. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.
  • Shaw, R., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. PMC.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alkynes.
  • Quora. (2020). How does Grignard reagent react with alkyne?
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review.
  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
  • ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.
  • OpenOChem Learn. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling.
  • Organic Chemistry Portal. (n.d.). Alkyne synthesis by C-C coupling.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • National Institutes of Health. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Wiley Online Library. (2023). Expedient Synthesis of Dihaloalkenynes via Pd-Catalyzed Haloalkynylation Reaction.
  • PrepChem.com. (n.d.). Synthesis of 10-chloro-1-decene.
  • ResearchGate. (n.d.). Classic methods for the synthesis of 1-haloalkynes.
  • ACS Publications. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • ResearchGate. (2025). ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • RSC Publishing. (n.d.). A new synthesis of 1-chloroalkynes.
  • National Institutes of Health. (n.d.). (1Z)-1-chloro-1-decene.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes.
  • National Institutes of Health. (2021). In Pursuit of Synthetic Efficiency: Convergent Approaches.
  • Wikipedia. (n.d.). 1-Decyne.
  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

spectroscopic comparison of 10-Chloro-3-decyne and its reaction products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of 10-chloro-3-decyne and its primary elimination reaction product. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize spectroscopic techniques for reaction monitoring and structural elucidation. We will explore the characteristic spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both a theoretical framework and practical insights into the interpretation of this transformation.

Introduction: The Chemistry of a Haloalkyne

This compound is a bifunctional molecule featuring an internal alkyne and a terminal primary alkyl chloride. This structure presents interesting possibilities for synthetic transformations. The electron-withdrawing nature of the chloroalkane moiety and the presence of protons on the carbon adjacent to the chlorine atom make this compound a prime candidate for base-induced elimination reactions. The most common of these is dehydrohalogenation, a fundamental reaction in organic synthesis for the formation of alkenes.[1][2]

This guide will focus on the E2 (bimolecular elimination) reaction of this compound, which is favored by the use of a strong, non-nucleophilic base. This reaction predictably yields a new carbon-carbon double bond, transforming the starting material into a conjugated enyne. Understanding the spectroscopic shifts associated with this transformation is critical for confirming reaction success and purity of the product.

Spectroscopic Profile of this compound

The spectroscopic signature of this compound is defined by the combined features of its internal alkyne and terminal alkyl chloride functionalities. As experimental spectra for this specific compound are not widely published, the following analysis is based on established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show a set of distinct signals corresponding to the different proton environments along the carbon chain. The most downfield signal (highest ppm value) is anticipated for the protons on the carbon bearing the chlorine atom (C10) due to the deshielding effect of the electronegative chlorine.[3][4] The protons adjacent to the alkyne (C2 and C5) will also exhibit a downfield shift compared to standard alkane protons.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, all ten carbons of this compound are chemically non-equivalent and should therefore produce ten distinct signals.[4] The carbons of the triple bond (C3 and C4) will appear in the characteristic alkyne region of the spectrum. The carbon atom directly bonded to the chlorine (C10) will be shifted downfield into the alkyl halide region.[1][5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, we anticipate:

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range corresponding to the sp³ hybridized C-H bonds of the alkyl chain.[6][7]

  • C≡C Stretching: A weak absorption band in the 2100-2260 cm⁻¹ region for the internal alkyne. This band may be very weak or absent due to the relatively symmetrical environment of the triple bond, which results in a small change in dipole moment during vibration.[8][9]

  • C-Cl Stretching: An absorption in the fingerprint region, typically between 850-550 cm⁻¹, indicating the presence of the carbon-chlorine bond.[10]

Mass Spectrometry (MS)

Upon electron ionization, the mass spectrum of this compound will display a molecular ion peak (M⁺). A key diagnostic feature will be the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak.[11][12] This isotopic pattern is characteristic of compounds containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12] Fragmentation will likely involve the loss of the chlorine atom and cleavage of the alkyl chain.[13][14]

The Dehydrohalogenation of this compound: A Practical Approach

The conversion of this compound to its corresponding alkene is efficiently achieved through an E2 elimination reaction. The choice of base and reaction conditions is crucial to favor elimination over substitution and to prevent unwanted side reactions.

Reaction Mechanism

The reaction proceeds via a concerted E2 mechanism where a strong base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (C9), while simultaneously the C-Cl bond breaks and a new π-bond is formed.

E2_Mechanism cluster_transition Transition State reactant H | H-C₉-C₁₀-Cl | ts [Bδ⁻···H···C₉···C₁₀···Clδ⁻]‡ base B:⁻ base->reactant attacks H on C₉ product C₉=C₁₀ leaving_group Cl⁻ acid B-H ts->product ts->leaving_group Cl⁻ leaves ts->acid Base is protonated

Figure 1: E2 Dehydrohalogenation Mechanism
Experimental Protocol: Synthesis of dec-3-en-9-yne

This protocol describes a representative procedure for the dehydrohalogenation of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of a bulky, strong base like t-BuOK favors the E2 elimination pathway over potential SN2 substitution.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, dec-3-en-9-yne.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow A Dissolve this compound in anhydrous THF B Cool to 0 °C A->B C Add Potassium tert-butoxide B->C D Stir at room temperature (4h) Monitor by TLC C->D E Quench with aq. NH₄Cl D->E F Extract with Diethyl Ether E->F G Dry organic layers (MgSO₄) F->G H Concentrate under vacuum G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Figure 2: Experimental Workflow for Synthesis

Spectroscopic Analysis of the Reaction Product: dec-3-en-9-yne

The formation of dec-3-en-9-yne from this compound results in significant and predictable changes in its spectroscopic data.

¹H NMR Spectroscopy

The most notable change is the appearance of new signals in the alkene region (4.5-6.5 ppm) corresponding to the vinylic protons on C9 and C10.[2] The disappearance of the signal for the protons on the chlorine-bearing carbon is a key indicator of a successful reaction. The terminal alkyne proton is not present in this internal alkyne product.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the product will show two new signals in the sp² region (typically 100-150 ppm) for the alkene carbons (C9 and C10).[5] Concurrently, the signal for the carbon previously bonded to chlorine will shift significantly upfield.

Infrared (IR) Spectroscopy

The IR spectrum of dec-3-en-9-yne will provide clear evidence of the new functional group:

  • =C-H Stretching: A new absorption band will appear above 3000 cm⁻¹, characteristic of sp² C-H bonds.[6]

  • C=C Stretching: A new band in the 1640-1680 cm⁻¹ region will indicate the presence of the carbon-carbon double bond.[8]

  • Disappearance of C-Cl Stretch: The absorption band for the C-Cl bond in the fingerprint region will be absent.

Mass Spectrometry (MS)

The mass spectrum of the product will show a new molecular ion peak corresponding to the mass of dec-3-en-9-yne. Crucially, the characteristic M+2 isotopic pattern for chlorine will be absent, providing strong evidence for the loss of the chlorine atom.[15]

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic differences between this compound and its dehydrohalogenation product, dec-3-en-9-yne.

Spectroscopic Feature This compound (Starting Material) dec-3-en-9-yne (Product) Interpretation of Change
Formula C₁₀H₁₇ClC₁₀H₁₆Loss of HCl
Molecular Weight 172.69 g/mol 136.23 g/mol Loss of HCl
¹H NMR (Key Signals) ~3.6 ppm (t, 2H, -CH₂Cl)~4.9-5.8 ppm (m, 3H, vinyl)Disappearance of -CH₂Cl signal; Appearance of vinyl proton signals.
¹³C NMR (Key Signals) ~45 ppm (-CH₂Cl), ~80 ppm (alkyne C)~115-140 ppm (alkene C)Disappearance of C-Cl signal; Appearance of sp² carbon signals.
IR (Key Absorptions) ~2900 cm⁻¹ (sp³ C-H), ~2200 cm⁻¹ (w, C≡C), ~700 cm⁻¹ (C-Cl)>3000 cm⁻¹ (sp² C-H), ~1650 cm⁻¹ (C=C), ~2200 cm⁻¹ (w, C≡C)Appearance of alkene C-H and C=C stretches; Disappearance of C-Cl stretch.
MS (Molecular Ion) M⁺ at m/z 172, M+2 at m/z 174 (ratio ~3:1)M⁺ at m/z 136Shift in molecular ion peak and loss of the Cl isotope pattern.

Note: Predicted NMR and IR values are based on typical ranges for the respective functional groups.[2][5][6][8]

Conclusion

The dehydrohalogenation of this compound provides a clear and instructive example of how spectroscopic techniques can be used to monitor a chemical transformation and confirm the structure of the resulting product. The formation of the new alkene functionality in dec-3-en-9-yne gives rise to a distinct set of new signals in the ¹H and ¹³C NMR spectra, as well as characteristic absorption bands in the IR spectrum. Furthermore, the change in the molecular ion peak and the disappearance of the chlorine isotopic pattern in the mass spectrum offer definitive evidence of the successful elimination of hydrogen chloride. By understanding these spectroscopic changes, researchers can confidently verify the outcome of this and similar synthetic transformations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123473906, Dec-3-en-7-yne.
  • Unacademy. (n.d.). Key Notes on Dehydrohalogenation and Related Reactions.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367345, (E)-dec-3-en-1-yne.
  • University of Calgary. (n.d.). Ch 5: Dehydrohalogenation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137722, Dec-3-en-1-yne.
  • Chemistry LibreTexts. (2023, February 11). 2.6: Interpretation of Mass Spectra.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71440502, Dec-3-en-5-yne.
  • National Institute of Standards and Technology. (n.d.). 1-Decen-3-yne. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21866964, Dec-1-en-9-yne.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75425, 3-Decyne.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12526720, Deca-1,9-dien-3,7-diyne.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123234264, Deca-1,3-dien-7,9-diyne.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520646, 1-Decen-3-yne.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143841, 3,9-Dodecadiyne.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • eCampusOntario Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Chemistry LibreTexts. (2022, January 22). Alkenes from Dehydrohalogenation of Haloalkanes.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2025, August 4). 8.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts.
  • Knowbee. (2015, February 19). Interpreting M+ Peaks in Mass Spectrometry [Video]. YouTube. [Link]
  • ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks [Video]. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 10-chloro-3-decyne (CAS No. 18295-64-2). Designed for researchers, chemists, and laboratory personnel in the pharmaceutical and life sciences sectors, this document synthesizes regulatory standards with practical, field-proven insights to ensure operational safety and environmental stewardship. The following protocols are grounded in an understanding of the compound's chemical nature, potential hazards, and the regulatory landscape governing chemical waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's properties is the foundation of its safe management. While the Safety Data Sheet (SDS) for this compound may state that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this classification pertains to immediate health and physical hazards under normal handling, not its environmental impact or disposal requirements[1].

From a waste management perspective, the presence of a halogen (chlorine) atom classifies this compound as a halogenated organic compound [2][3]. This classification is paramount as it dictates the required segregation, handling, and ultimate disposal pathway, which is typically high-temperature incineration by a licensed hazardous waste facility[2][4]. Furthermore, the alkyne functional group (carbon-carbon triple bond) introduces potential reactivity hazards that must be considered to prevent dangerous chemical reactions within the waste container[5][6].

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 18295-64-2 [1][7][8]
Molecular Formula C₁₀H₁₇Cl [7][8]
Molecular Weight 172.69 g/mol [7][8]
Synonyms 10-Chlorodec-3-yne [7][8]

| Classification | Halogenated Organic Compound |[2][3] |

Mandatory Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including disposal, all personnel must be equipped with the appropriate PPE to prevent dermal contact and eye exposure.

  • Eye Protection : Wear tightly fitting safety goggles or a full-face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Hand Protection : Use chemically resistant gloves, such as neoprene or butyl rubber. Always inspect gloves for integrity before use and change them immediately if contamination is suspected[3].

  • Protective Clothing : A standard laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[1].

  • Ventilation : All handling and commingling of waste should occur within a certified chemical fume hood to minimize inhalation exposure[3][9].

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can result in dangerous reactions and significantly increases disposal costs and complexity[3][10]. The following step-by-step protocol must be followed.

Step 1: Identify and Classify the Waste Immediately classify all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, silica gel, absorbent pads), as Halogenated Organic Waste [2][9].

Step 2: Select the Appropriate Waste Container Use only designated, leak-proof containers specifically for halogenated organic waste[9]. These containers must be in good condition, compatible with the chemical, and feature a threaded, sealable cap[3][9].

Step 3: Label the Container Correctly and Comprehensively Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste[3][9].

  • Clearly write the full chemical name, "Waste this compound," and list all other chemical constituents and their approximate percentages[3]. Do not use abbreviations or chemical formulas[9].

  • Keep a running log of the contents as they are added to ensure an accurate manifest[10].

Step 4: Avoid Incompatible Mixtures The alkyne functional group in this compound presents specific reactivity risks. Acetylenic compounds can react violently with certain substances[5]. Do not mix this waste stream with the materials listed in the table below.

Table 2: Materials Incompatible with this compound Waste

Incompatible Class Examples Rationale for Segregation
Strong Oxidizing Agents Nitrates, Perchlorates, Peroxides, Chromates Can lead to violent, exothermic, or explosive reactions with the alkyne group[5].
Strong Bases Sodium Hydroxide, Potassium Hydroxide Can promote vigorous or uncontrolled polymerization or other reactions.
Certain Metals Copper, Silver, Mercury, Magnesium, Zinc Terminal alkynes can form shock-sensitive, explosive acetylide compounds with these metals. While this compound is an internal alkyne, caution is warranted, especially under basic conditions[5][6].
Non-Halogenated Waste Acetone, Hexane, Toluene, Ethanol Co-mingling increases disposal costs and violates standard waste segregation protocols[3][10].

| Aqueous Waste | Acidic or basic aqueous solutions | Organic and aqueous wastes must always be collected separately[2]. |

Disposal Pathway and Workflow

For research and development laboratories, the only appropriate disposal pathway for halogenated organic waste is through the institution's Environmental Health and Safety (EHS) office for transfer to a licensed hazardous waste contractor. On-site treatment is generally not feasible or permitted in a standard laboratory setting[11][12]. The workflow below outlines the decision-making process from generation to disposal.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Contractor Procedures Gen Waste Generation (Pure this compound or mixtures) Classify Step 1: Classify as 'Halogenated Organic Waste' Gen->Classify Container Step 2: Use Designated Halogenated Waste Container Classify->Container  Proceed with Protocol Label Step 3: Attach 'Hazardous Waste' Tag & Log Contents Container->Label Store Step 4: Store Safely in Satellite Accumulation Area (SAA) Label->Store Pickup Schedule Waste Pickup with EHS Office Store->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Licensed Contractor Transports Waste Off-Site Manifest->Transport Incinerate Final Disposal via High-Temperature Incineration Transport->Incinerate

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated[9].

  • Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill : Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill. Do not use combustible materials like paper towels as the primary absorbent[9].

  • Collect Waste : Carefully sweep or scoop the absorbent material into a sealable, compatible container. Use spark-proof tools if available[1].

  • Label and Dispose : Label the container as "Spill Debris containing this compound" and manage it as halogenated organic hazardous waste for disposal via your EHS office[9].

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1].

Regulatory Context

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14]. Halogenated organic compounds are a specific focus of these regulations due to their potential for environmental persistence and the hazardous byproducts that can form during improper disposal. Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with federal, state, and local regulations[11].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Segregation Guidelines. University of California, Santa Cruz. [Link]
  • Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Illinois. [Link]
  • Halogenated Solvents in Laboratories.
  • Alkyne Functional Group & Reactions. Study.com. [Link]
  • Hazardous Substance Fact Sheet: Acetylene. New Jersey Department of Health. [Link]
  • 3-Decyne, 10-chloro-.
  • Reactions of Alkynes: Addition of HX and X₂. Chemistry LibreTexts. [Link]
  • Safety Data Sheet: Acetylene. Air Products South Africa (Pty) Ltd. [Link]
  • Safe Handling of Acetylene Gas. HSSE World. [Link]
  • Acetylene Safety & Handling Guide. Scribd. [Link]
  • Acetylene Safety. Princeton University Environmental Health and Safety. [Link]
  • 3-Decyne, 10-chloro- Substance Details. U.S. Environmental Protection Agency. [Link]
  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]
  • Addition of Chlorine to an Alkyne. YouTube. [Link]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]

Sources

Navigating the Unseen Risks: A Comprehensive Guide to Handling 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, the synthesis and manipulation of novel molecules is a realm of boundless possibility. Yet, this pursuit of innovation demands an unwavering commitment to safety, particularly when handling compounds with latent hazards that may not be immediately apparent. 10-Chloro-3-decyne, while not classified as hazardous under the OSHA 2012 Hazard Communication Standard, belongs to a class of compounds—chloroalkynes—that necessitates a cautious and informed approach.[1] This guide provides a holistic operational and safety framework for researchers, scientists, and drug development professionals, moving beyond mere procedural steps to elucidate the chemical principles that underpin these critical safety measures.

The Duality of this compound: Acknowledging Inherent Reactivity

While the Safety Data Sheet (SDS) for this compound does not list immediate, acute hazards, a deeper understanding of its structure reveals potential risks that warrant stringent safety protocols.[1] The presence of a terminal alkyne and a halogenated hydrocarbon chain introduces two key areas of concern: the potential for explosive acetylide formation and the general hazards associated with chlorinated organic compounds.

Terminal alkynes, compounds containing a carbon-carbon triple bond at the end of a carbon chain, possess a weakly acidic proton.[2] In the presence of certain metals, particularly heavy metals such as copper, silver, and mercury, this proton can be displaced to form highly unstable and shock-sensitive metal acetylides.[3][4][5] These compounds can detonate violently when subjected to heat, friction, or mechanical shock.[4][5]

Furthermore, as a chlorinated hydrocarbon, this compound requires careful handling to minimize exposure and ensure proper disposal to prevent environmental contamination.[1][6]

The following diagram illustrates the potential hazard of acetylide formation:

G cluster_0 Hazardous Reaction This compound This compound Explosive_Acetylide Shock-Sensitive Explosive Acetylide This compound->Explosive_Acetylide Reaction Heavy_Metals Heavy Metals (e.g., Cu, Ag, Hg) Heavy_Metals->Explosive_Acetylide

Caption: Formation of explosive acetylides from this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for unforeseen reactions and skin contact with a halogenated organic compound, a robust selection of PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound, with explanations rooted in chemical safety principles.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or energetic reactions.[7][8]Protects against splashes of the chemical and potential projectiles from an unexpected vigorous reaction. A face shield offers a broader area of protection.
Hand Protection Nitrile or neoprene gloves. Consult a glove compatibility chart for breakthrough times.[9][10]Provides a barrier against skin contact with the chlorinated hydrocarbon. It is crucial to select gloves resistant to this class of chemicals and to change them immediately upon contamination.[9][11]
Body Protection A flame-resistant lab coat, fully buttoned.Protects the wearer's clothing and skin from splashes. Flame-resistant material is a prudent precaution when working with any organic compound.
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[7] If there is a risk of aerosolization or if working outside of a fume hood, a respirator may be necessary.Minimizes the risk of inhaling any vapors or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented workflow is paramount to ensuring safety and experimental reproducibility. The following protocol outlines the essential steps for the safe handling of this compound.

Pre-Experiment Preparation
  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any other reagents being used.[1]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid inspection sticker.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement of hazardous materials.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling and Experimental Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Inert Atmosphere: When conducting reactions, especially those involving bases or metals, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Avoid Incompatible Materials: Do not use or store this compound with strong bases or heavy metal salts unless it is a planned part of the experimental procedure under controlled conditions.[4][5]

  • Controlled Additions: When adding reagents, do so slowly and in a controlled manner to manage any potential exothermic reactions.

  • Maintain Situational Awareness: Always be mindful of the reaction's progress and any changes in appearance, temperature, or pressure.

The following diagram outlines a safe handling workflow:

G cluster_0 Safe Handling Workflow A Review SDS and Experimental Protocol B Verify Fume Hood and Emergency Equipment A->B C Don Appropriate PPE B->C D Conduct Experiment in Fume Hood C->D E Segregate and Label Waste D->E F Decontaminate Work Area E->F

Caption: Step-by-step safe handling workflow for this compound.

Emergency Response: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response can significantly mitigate the consequences.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste disposal guidelines.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The primary method for the disposal of chlorinated hydrocarbons is typically high-temperature incineration.[1][6][12]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • GHELFI, G. (1991). DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION. Water Science and Technology, 24(12), 123-130.
  • Allen.
  • CHAPTER 15: Transition Metal-catalysed Nucleophilic Additions of Terminal Alkynes in Water: Development and Synthetic Utility. Books.
  • Acetylides. organic chemistry tutor.
  • Fisher Scientific. (2024, March 30).
  • American Chemical Society.
  • American Chemical Society.
  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
  • epa nepis.
  • Agilent Technologies, Inc. (2019, March 28).
  • BYJU'S. Acetylide.
  • OSU Chemistry.
  • Acetylene - Hazardous Substance Fact Sheet.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Chemistry LibreTexts. (2024, March 18). 9.
  • CK-12. What precautions should be taken when working with reactive chemical systems?.
  • CHEMM. Personal Protective Equipment (PPE).
  • Chemical Safety: Personal Protective Equipment.
  • AIR PRODUCTS - SOUTH AFRICA. ACETYLENE.
  • UPenn EHRS.
  • hsse world. (2021, July 11). Safe Handling of Acetylene Gas.
  • Scribd. (2003, December 4). Acetylene Safety & Handling Guide | PDF | Oxygen | Industrial Gases.
  • ACS Publications. Rules for Identifying Potentially Reactive or Promiscuous Compounds.
  • Princeton EHS. Acetylene | Office of Environmental Health & Safety.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • (2025, October 23). How to Choose PPE for Chemical Work.
  • ChemTalk. Lab Safety Equipment & PPE.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Toxic Docs. REACTIVE CHEMICALS PROGRAM GUIDELINE.
  • epa nepis.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • Gelest. Silanes as Protecting Groups for Terminal Alkyne - Technical Library.
  • PubMed. (2025, November 13).
  • IChemE. Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development.
  • Glen Research.
  • MDPI.
  • NYU.
  • DTIC. (1974, August 30). Thermal Decomposition of Explosives. Part 8. The Reactions of Composition B and TNT in the Presence of Various Potential Cavity.
  • DTIC.
  • Wikipedia. Alkane.
  • American Chemical Society. (2025, December 14). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chloro-3-decyne
Reactant of Route 2
Reactant of Route 2
10-Chloro-3-decyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.